Bis(3,5,5-trimethylhexyl) phthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOUZYAIHWDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14103-61-8 | |
| Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14103-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,5,5-trimethylhexyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ND350H65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Bis(3,5,5-trimethylhexyl) phthalate chemical properties"
An In-Depth Technical Guide to the Chemical Properties of Bis(3,5,5-trimethylhexyl) phthalate
Introduction
This compound, a high-molecular-weight branched-chain phthalate ester, holds a significant position in the polymer industry. Unlike its lower-molecular-weight counterparts, its distinct structure imparts properties such as high permanence, low volatility, and enhanced durability to the materials it plasticizes. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its core chemical properties, synthesis considerations, analytical methodologies, and toxicological profile. The content herein is synthesized from authoritative sources to ensure scientific integrity and provide field-proven insights into its practical applications and experimental handling.
Compound Identification and Structure
Precise identification is the cornerstone of any chemical investigation. This compound is registered under several identifiers across various chemical databases and regulatory bodies.
-
IUPAC Name: bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate[1]
-
Synonyms: alpha-Dinonyl phthalate, Di(3,5,5-trimethylhexyl) phthalate, 1,2-Benzenedicarboxylic acid, bis(3,5,5-trimethylhexyl) ester[1][3][4][7]
The compound's structure is characterized by a central phthalic acid core esterified with two bulky, branched 3,5,5-trimethylhexyl alcohol chains. This branching is critical to its function, as it sterically hinders the close packing of polymer chains, thereby imparting flexibility.
Caption: Chemical structure of this compound.
Physicochemical Properties
The utility of this compound in various applications is a direct consequence of its distinct physicochemical properties. It is a clear, oily liquid that is free of visible impurities.[2] The following table summarizes its key quantitative data, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Weight | 418.61 g/mol | [1][2][3][5][8] |
| Density | 0.972 - 0.98 g/cm³ at 20-25 °C | [2][3][8][9][10] |
| Boiling Point | ~405.7 °C at 760 mmHg; 202 °C at 2 Torr | [2][3][9] |
| Melting Point | -49 °C | [3][10] |
| Flash Point | >210 °C (>230 °F) | [2][3][8][9] |
| Vapor Pressure | 1 mm Hg at 200 °C | [3][8][9] |
| Refractive Index | ~1.485 at 20 °C | [3][8][9] |
| Water Solubility | Insoluble (predicted) | [9] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [9] |
| LogP (Octanol/Water) | 8.33 - 9.77 | [2][4] |
| Enthalpy of Vaporization | 113.6 kJ/mol at 348 K | [11] |
The high molecular weight and branched alkyl chains contribute to its low volatility and high boiling point. Its high LogP value underscores its hydrophobic nature, making it highly compatible with non-polar polymers like PVC but poorly soluble in water.
Synthesis and Purification
Synthesis Overview
Conceptually, this compound is synthesized via a standard Fischer esterification reaction. Phthalic anhydride is reacted with an excess of 3,5,5-trimethylhexanol in the presence of an acid catalyst (e.g., sulfuric acid or a solid acid catalyst). The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus. The choice of catalyst and reaction conditions (temperature, pressure) is critical to optimize yield and minimize side reactions.
Experimental Protocol: Laboratory-Scale Purification
For research applications requiring high purity, residual reactants, catalyst, and side products must be removed. The following protocol is a robust method for purifying the synthesized ester.[3] The causality behind each step is to systematically remove different classes of impurities.
Objective: To purify crude this compound to >99% purity.
Materials:
-
Crude this compound
-
5% (w/v) Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Rotary Evaporator
-
Vacuum Distillation Apparatus
-
Phosphorus Pentoxide (P₂O₅) for storage
Methodology:
-
Acid Neutralization:
-
Place the crude ester in a separatory funnel.
-
Add an equal volume of 5% aqueous Na₂CO₃ solution. This step neutralizes any remaining acidic catalyst and unreacted phthalic anhydride (which forms phthalic acid).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release CO₂ pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
-
Aqueous Washing:
-
Wash the organic layer with an equal volume of deionized water to remove residual sodium carbonate and any water-soluble impurities.
-
Shake and separate as in the previous step. Repeat this water wash two more times to ensure complete removal. An emulsion may form; adding a small amount of diethyl ether can help break it.[3]
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., CaCl₂).
-
Swirl the flask and let it stand for at least 30 minutes to allow the agent to absorb residual water. The liquid should be clear, not cloudy.
-
-
Solvent Removal:
-
Filter the dried ester to remove the drying agent.
-
If ether was used, evaporate it under reduced pressure using a rotary evaporator.
-
-
Final Purification by Vacuum Distillation:
-
Transfer the residual liquid to a distillation flask.
-
Perform distillation under reduced pressure (e.g., <5 Torr). This is crucial because the compound's high boiling point at atmospheric pressure can lead to decomposition.
-
Collect the fraction that distills at the appropriate temperature for the given pressure (e.g., 202 °C at 2 Torr).[3] It is recommended to repeat the distillation process for the highest purity.[3]
-
-
Storage:
-
Store the purified, clear, and colorless liquid in a sealed container within a vacuum desiccator over P₂O₅ to protect it from atmospheric moisture.[3]
-
Caption: Workflow for the purification of this compound.
Applications and Mechanism of Action
The primary application of this compound is as a high-performance primary plasticizer for polyvinyl chloride (PVC) and other polymers.[2][12]
Mechanism of Action: In its role as a plasticizer, the molecule works by embedding itself between the long polymer chains of PVC. The bulky, non-polar alkyl groups disrupt the strong intermolecular van der Waals forces that hold the rigid polymer chains together. This interposition increases the free volume within the polymer matrix and lowers the glass transition temperature (Tg).[2] The result is a more flexible, durable, and workable material. The long, branched structure of this compound leads to enhanced migration resistance and better aging properties compared to lower molecular weight phthalates.[2] Its excellent electrical insulation properties also make it valuable for research in the wire and cable industry.[2]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for the analysis and quantification of this compound.
Protocol: Reverse-Phase HPLC Analysis
Objective: To separate and quantify this compound in a sample matrix.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Reverse-Phase Column (e.g., Newcrom C18 or Newcrom R1)[4]
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water is typically used.[4]
-
For standard analysis, a small amount of phosphoric acid can be added to sharpen peaks.[4]
-
For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[4]
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (typical)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Phthalates typically show absorbance in the UV range (e.g., 225 nm or 254 nm).
-
-
Analysis: Inject the standards and samples. The retention time will be characteristic of the compound under the given conditions.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]
Toxicological Profile and Safety
This compound is a subject of toxicological and risk assessment studies, particularly concerning its potential migration from food-contact materials.[9] It is noted as having potential thyroid-disrupting properties.[9] Upon ingestion, it is metabolized to its primary monoester, Mono(3,5,5-trimethylhexyl) phthalate (MTMHP), which can be detected in urine and serves as a direct biomarker of exposure.[2] As a laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. It is intended for research use only and not for human or veterinary use.[2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34277, this compound. Retrieved from [Link]
-
SIELC Technologies (2018). This compound. Retrieved from [Link]
-
CHEMICAL POINT (n.d.). Bis(3,5,5-trimethylhexyl)-phthalat. Retrieved from [Link]
-
ChemBK (n.d.). This compound. Retrieved from [Link] PHTHALATE
-
MySkinRecipes (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Substance Record for SID 135051768, this compound. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate Phase change data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Cheméo (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]
Sources
- 1. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 14103-61-8 [amp.chemicalbook.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. SID 135051768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound CAS#: 20548-62-3 [m.chemicalbook.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 12. This compound [myskinrecipes.com]
"Bis(3,5,5-trimethylhexyl) phthalate CAS number 14103-61-8"
An In-depth Technical Guide to Bis(3,5,5-trimethylhexyl) phthalate (CAS No. 14103-61-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
This compound, identified by CAS number 14103-61-8, is a high molecular weight phthalate ester.[1] Primarily utilized as a plasticizer, it is integral to the polymer industry for imparting flexibility and durability to otherwise rigid materials, most notably polyvinyl chloride (PVC).[1][2] This guide provides a comprehensive technical overview of its chemical identity, mechanism of action, applications, environmental and toxicological profile, and the analytical methodologies essential for its detection and quantification. As an isomer of the commercially significant Diisononyl Phthalate (DINP), understanding its specific properties and behaviors is critical for researchers in materials science, environmental science, and toxicology.[1] This document synthesizes current scientific knowledge to offer field-proven insights and self-validating protocols for professionals working with this compound.
Chemical Identity and Physicochemical Properties
This compound is the diester of phthalic acid and 3,5,5-trimethylhexanol.[3][4] Its branched alkyl chains are a defining feature, influencing its physical properties and performance as a plasticizer.[1]
Chemical Structure
The molecular structure consists of a central benzene-1,2-dicarboxylate core with two attached 3,5,5-trimethylhexyl ester groups.[3]
Caption: 2D Structure of this compound.
Physicochemical Data
The key properties of this compound are summarized below. Its high molecular weight, low vapor pressure, and hydrophobicity (high logP) are characteristic of a high-molecular-weight phthalate, contributing to its low volatility and persistence.[1]
| Property | Value | Source(s) |
| CAS Number | 14103-61-8 | [1][5] |
| Molecular Formula | C₂₆H₄₂O₄ | [1][5][6] |
| Molecular Weight | 418.61 g/mol | [1][5] |
| Appearance | Clear, colorless to light yellow, oily liquid | [1][5] |
| Density | 0.971–0.977 g/cm³ at 20°C | [1][5] |
| Melting Point | -49 °C | [5] |
| Boiling Point | 405.7 ± 13.0 °C at 760 mmHg; 235-238 °C at reduced pressure | [1] |
| Flash Point | 210–226 °C | [1] |
| Vapor Pressure | <0.001 hPa at 20 °C | |
| Water Solubility | Very poorly soluble | [7] |
| logP (Octanol-Water Partition Coeff.) | 9.77 (estimated) | [1] |
| Refractive Index (n20/D) | 1.485 | [5][8] |
Mechanism of Action and Industrial Application
Principle of Plasticization
The primary function of this compound is to serve as a plasticizer.[2] In polymers like PVC, strong intermolecular forces between polymer chains make the material hard and brittle. Plasticizers work by embedding themselves between these chains, increasing the intermolecular spacing (free volume).[1][6] This disruption weakens the polymer-polymer interactions, allowing the chains to slide past one another more easily, which manifests as increased flexibility, workability, and durability.[1][2][6]
Caption: Plasticizing action on polymer chains.
Key Applications
The properties of this compound, such as its high plasticizing efficiency, excellent compatibility with PVC, low volatility, and superior heat resistance, make it a valuable component in numerous applications.[1] Its long, branched carbon chains enhance its resistance to migration and aging compared to lower molecular weight phthalates.[1]
-
Wire and Cable Insulation: Its good electrical insulation properties are critical for this sector.[1]
-
Flooring and Wall Coverings: Provides durability and flexibility.[2]
-
Coatings and Soft Pipes: Used for its compatibility and stability during high-temperature processing.[1]
Environmental Fate and Human Exposure
Environmental Release and Distribution
As a non-covalently bound additive, this compound can be released into the environment throughout its lifecycle.[9]
Caption: Environmental release pathways.
The compound exhibits moderate persistence in soil, with a reported half-life of approximately 100 days.[6] Due to its hydrophobic nature, it tends to adsorb to the solid fraction of wastewater, leading to accumulation in sewage sludge, which can then be transferred to agricultural soil when used as fertilizer.[1] Research suggests a low potential for bioaccumulation in aquatic organisms.[6]
Human Exposure and Metabolism
Human exposure occurs through multiple pathways, including ingestion of contaminated food and dust, skin contact, and inhalation.[1] Dietary intake is considered a significant route, as phthalates can migrate from food-contact materials into foodstuffs, especially those with high-fat content.[1]
Once in the body, phthalate diesters are rapidly metabolized by lipases and esterases into their primary monoester metabolites.[1][10] For this compound, this primary metabolite is mono(3,5,5-trimethylhexyl) phthalate (MTMHP) .[1] This metabolite can be further oxidized before being excreted, primarily in urine, often as a glucuronide conjugate.[1][10][11] The detection of MTMHP in urine serves as a reliable biomarker for assessing internal exposure to the parent compound.[1]
Toxicological Profile
The safety of this compound is an area of active research. Like many phthalates, there are concerns about its potential as an endocrine-disrupting chemical, though evidence is not yet conclusive.[6][12]
-
Acute Toxicity: Limited data is available on acute toxicity.[6][7]
-
Irritation: It is classified as a skin irritant (H315) and can cause serious eye irritation (H319).[1][13]
-
Sensitization: May provoke an allergic skin reaction (H317).[1][13]
-
Carcinogenicity: Some high molecular weight phthalates have been associated with hepatocarcinogenicity in rodents via a peroxisome proliferation mechanism; however, this mechanism is not considered relevant to humans.[7]
-
Metabolic Effects: Epidemiological studies on phthalates as a class, including the related DINP, suggest a possible association with insulin resistance.[14]
Due to these concerns, regulatory bodies in some regions, such as the European Union, have restricted its use in specific applications like children's toys and childcare articles.[6]
Analytical Methodologies
Accurate quantification of this compound in various matrices is essential for research, quality control, and regulatory compliance. The choice of methodology depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques.[15][16]
Experimental Protocol: Determination in Water by SPE-HPLC-UV
This protocol outlines a validated approach for quantifying this compound in water samples, a common task in environmental monitoring. The causality behind the choice of steps is to first isolate and concentrate the hydrophobic analyte from a large volume of aqueous matrix using Solid-Phase Extraction (SPE) and then separate and quantify it using Reverse-Phase HPLC.
Objective: To determine the concentration of this compound in a water sample.
Materials:
-
HPLC system with UV detector
-
Newcrom R1 or equivalent C18 reverse-phase column[15]
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges
-
Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[15][17]
-
This compound analytical standard
-
Glassware, filtered water sample (1 L)
Protocol Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 5. This compound CAS#: 14103-61-8 [amp.chemicalbook.com]
- 6. Buy this compound | 14103-61-8 [smolecule.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound CAS#: 20548-62-3 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 12. epa.gov [epa.gov]
- 13. hpc-standards.com [hpc-standards.com]
- 14. Phthalate exposure and metabolic effects: a systematic review of the human epidemiological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
- 17. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"Bis(3,5,5-trimethylhexyl) phthalate molecular weight and formula"
An In-Depth Technical Guide to the Molecular Weight and Formula of Bis(3,5,5-trimethylhexyl) Phthalate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular formula and molecular weight of this compound, a significant branched-chain dialkyl phthalate. Intended for researchers, scientists, and professionals in drug development and material science, this document elucidates the fundamental chemical properties derived from its molecular composition. We will explore its precise chemical identity, structural representation, and the significance of its molecular characteristics in both analytical and applied contexts.
Chemical Identification and Nomenclature
This compound is a diester of phthalic acid and 3,5,5-trimethylhexanol. As a member of the phthalate ester class of compounds, it is often categorized as a high molecular weight phthalate. Precise identification is critical for regulatory compliance, toxicological assessment, and experimental reproducibility. It is a specific isomer of dinonyl phthalate (DNP).
Key identifiers for this compound are summarized below:
| Identifier | Value | Source(s) |
| IUPAC Name | bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate | [1] |
| CAS Number | 14103-61-8 | [1][2][3][4] |
| EC Number | 237-954-4 | [1][5] |
| Molecular Formula | C₂₆H₄₂O₄ | [1][2][3][4][6] |
| Synonyms | alpha-Dinonyl phthalate; 1,2-Benzenedicarboxylic acid, bis(3,5,5-trimethylhexyl) ester; Phthalic acid di(3,5,5-trimethylhexyl) ester | [1][2][3] |
The causality behind specifying the CAS number 14103-61-8 is to distinguish this specific branched isomer from mixtures of dinonyl phthalate isomers, which may have different CAS numbers (e.g., 84-76-4) and exhibit varying physicochemical and toxicological profiles[7][8].
Molecular Formula and Molecular Weight
The molecular formula of a compound is an empirical representation of its elemental composition. For this compound, this formula is unequivocally established as C₂₆H₄₂O₄ [1][2][4][6]. This formula indicates that each molecule is composed of 26 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms.
From this formula, the molecular weight can be calculated with high precision. Different sources provide slightly varying values based on rounding and the isotopic masses used.
-
Average Molecular Weight: Approximately 418.61 g/mol [3][6][8].
-
Monoisotopic Mass: A more precise value, often used in mass spectrometry, is 418.30830982 Da [1].
-
NIST WebBook Value: The National Institute of Standards and Technology (NIST) lists the molecular weight as 418.6093 [4][9].
The high molecular weight of this compound contributes to its low volatility and low water solubility, which are defining characteristics for its primary application as a plasticizer in polymers like PVC. These properties are directly linked to the large, nonpolar alkyl chains.
Chemical Structure and Isomerism
The molecular formula C₂₆H₄₂O₄ corresponds to a specific structural arrangement. The molecule consists of a central benzene-1,2-dicarboxylate (phthalate) core to which two 3,5,5-trimethylhexyl ester groups are attached. The branching of the alkyl chains is a critical feature that influences its physical properties, such as viscosity and glass transition temperature when mixed with polymers.
Below is a diagram representing the logical relationship and connectivity of the atoms in this compound.
Sources
- 1. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound CAS#: 14103-61-8 [amp.chemicalbook.com]
- 4. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. Dinonyl phthalate, mixture of isomers, 96% | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
A Comprehensive Technical Guide to the Nomenclature of Bis(3,5,5-trimethylhexyl) phthalate
This technical guide provides a detailed analysis of the synonyms, trade names, and chemical identifiers for Bis(3,5,5-trimethylhexyl) phthalate. Designed for researchers, scientists, and professionals in drug development, this document offers clarity on the often complex nomenclature of this high molecular weight phthalate ester.
Introduction: The Importance of Precise Chemical Identification
In scientific research and development, the unambiguous identification of chemical substances is paramount. The use of multiple synonyms, trade names, and identifiers for a single compound can lead to confusion, errors in experimental design, and misinterpretation of data. This guide aims to provide a comprehensive and authoritative resource for the accurate identification of this compound, a significant plasticizer in various industrial applications.
The structural complexity of the isononyl alcohol precursor gives rise to a variety of isomers, leading to a nuanced landscape of related substances. A key focus of this guide is to delineate the relationship between this compound and the broader category of Diisononyl Phthalate (DINP).
Primary Chemical Identity
This compound is systematically named as the bis(3,5,5-trimethylhexyl) ester of 1,2-Benzenedicarboxylic acid. Its unique chemical structure is definitively identified by its Chemical Abstracts Service (CAS) Registry Number.
This identifier is the most reliable way to specify this particular isomer of diisononyl phthalate in scientific literature, regulatory submissions, and commercial transactions.
Synonyms and Systematic Names
A variety of synonyms and systematic names are used to refer to this compound. These names are derived from different chemical nomenclature systems (e.g., IUPAC, common names) and may be encountered in various databases and publications.
It is crucial to recognize these synonyms to ensure comprehensive literature searches and accurate data correlation. For instance, "alpha-Dinonyl phthalate" is a common synonym that highlights its relationship to the broader class of dinonyl phthalates.[1][2][3][6]
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Authoritative Source |
| Primary Name | This compound | PubChem, Sigma-Aldrich[3] |
| Systematic Name | 1,2-Benzenedicarboxylic acid, bis(3,5,5-trimethylhexyl) ester | NIST, PubChem[3][4] |
| IUPAC Name | bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate | PubChem[3] |
| CAS Registry Number | 14103-61-8 | ChemicalBook, PubChem[1][3] |
| EC Number | 237-954-4 | ChemicalBook, PubChem[1][3] |
| UNII | 19ND350H65 | PubChem[3] |
| Common Synonym | alpha-Dinonyl phthalate | ChemicalBook, PubChem[1][3][6] |
| Other Synonym | Phthalic acid di(3,5,5-trimethylhexyl) ester | ChemicalBook, PubChem[1][3] |
| Other Synonym | Di-3,5,5-trimethylhexyl phthalate | PubChem[3] |
| Other Synonym | Phthalic acid bis(3,5,5-trimethylhexyl) ester | Sigma-Aldrich |
The Relationship with Diisononyl Phthalate (DINP)
The term Diisononyl Phthalate (DINP) is often used in a broader sense and can be a source of ambiguity. DINP is typically a mixture of isomeric esters of phthalic acid with isononyl alcohols.[7] The specific composition of this mixture can vary depending on the manufacturing process of the isononyl alcohol.
This compound is one specific, well-defined isomer that falls under the general classification of DINP. However, commercial DINP is a complex mixture of various C9-alkyl phthalate esters. Therefore, while this compound can be considered a type of DINP, the reverse is not necessarily true. When a high degree of chemical purity and isomeric specificity is required, it is essential to use the specific name and CAS number for this compound (14103-61-8).
Experimental Protocol: Verification of Chemical Identity
To confirm the identity of a sample purported to be this compound, a combination of analytical techniques should be employed.
Step-by-Step Methodology:
-
Procurement of a Certified Reference Standard: Obtain a certified reference material of this compound with a known purity and a certificate of analysis that specifies its CAS number (14103-61-8).
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the sample and the reference standard. The chemical shifts, coupling constants, and integration values should be identical.
-
Mass Spectrometry (MS): Utilize a high-resolution mass spectrometer to determine the accurate mass of the molecular ion. For this compound (C₂₆H₄₂O₄), the expected monoisotopic mass is approximately 418.3083 g/mol .[3] Fragmentation patterns should also be compared with the reference standard.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the sample. Characteristic ester carbonyl stretches (around 1730 cm⁻¹) and aromatic C-H bands should be present and match the reference spectrum.
-
-
Chromatographic Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the sample and the reference standard by GC-MS. The retention time of the major peak in the sample chromatogram should match that of the reference standard under identical chromatographic conditions. The mass spectrum of the eluting peak should also be consistent.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be used for identity confirmation and purity assessment by comparing the retention time with the reference standard.[2]
-
Visualization of Nomenclature Relationships
The following diagram illustrates the hierarchical and synonymous relationships of the nomenclature for this compound.
Caption: Nomenclature hierarchy for this compound.
Conclusion
The precise and accurate identification of chemical compounds is a cornerstone of scientific integrity. This guide has provided a comprehensive overview of the synonyms, trade names, and chemical identifiers for this compound, and has clarified its relationship with the broader category of Diisononyl Phthalate (DINP). By utilizing the specific CAS number (14103-61-8) and being aware of the various synonyms, researchers and drug development professionals can avoid ambiguity and ensure the reliability and reproducibility of their work.
References
-
SIELC Technologies. This compound. [Link]
-
PubChem. This compound | C26H42O4 | CID 34277. [Link]
-
PubChem. Substance record SID 135051768 for this compound. [Link]
-
NIST WebBook. Bis-(3,5,5-trimethylhexyl) phthalate. [Link]
-
NIST WebBook. Bis-(3,5,5-trimethylhexyl) phthalate Phase change data. [Link]
-
PubChem. Diisononyl phthalate | C26H42O4 | CID 590836. [Link]
-
Chemwatch. Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester. [Link]
-
Ataman Kimya. DIISONONYL PHTHALATE. [Link]
-
NIST WebBook. Diisononyl phthalate. [Link]
-
Wikipedia. Diisononyl phthalate. [Link]
Sources
- 1. This compound CAS#: 14103-61-8 [amp.chemicalbook.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 5. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 6. SID 135051768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diisononyl Phthalate (DINP) for Sealants & Plastics | PENPET [penpet.com]
- 8. Diisononyl phthalate [webbook.nist.gov]
- 9. Diisononyl phthalate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to α-Dinonyl Phthalate (DNP)
Abstract
This technical guide provides a comprehensive overview of α-Dinonyl Phthalate (DNP), a high molecular weight (HMW) phthalate ester. It delves into the chemical and physical properties, industrial synthesis, and primary applications of DNP, with a focus on its role as a plasticizer. The narrative explores the toxicokinetics, metabolic pathways, and the detailed toxicological profile of DNP and its more common isomeric mixture, Diisononyl Phthalate (DINP). Furthermore, this document outlines the current regulatory landscape, standardized analytical methodologies for detection and quantification, and the environmental fate of this compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical safety who require a deep technical understanding of DNP.
Introduction and Nomenclature
Dinonyl Phthalate refers to the diester of phthalic acid and nonyl alcohol. It is crucial to distinguish between two primary forms:
-
Di-n-nonyl phthalate (DnNP or DNP): This is the specific, straight-chain isomer (α-Dinonyl phthalate), identified by CAS Number 84-76-4.[1] It consists of a benzene-1,2-dicarboxylate head group with two linear nine-carbon ester chains.
-
Diisononyl phthalate (DINP): This is a complex mixture of branched-chain isomers (CAS Numbers 28553-12-0 and 68515-48-0).[2] DINP is the most common commercial form and the subject of most toxicological and regulatory assessments.[2][3][4]
Due to the prevalence of the isomeric mixture in industrial applications and scientific literature, this guide will address properties and findings related to both DNP and DINP, specifying the form where critical. Both are classified as high molecular weight phthalates (HMWPEs), a group that includes phthalates with ester side chains of seven or more carbons. They are primarily used as plasticizers to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[5]
Physicochemical Properties
DNP is a colorless to light yellow, oily liquid with a faint odor.[1][6][7] Its high molecular weight and long alkyl chains contribute to its low volatility, low water solubility, and high lipophilicity, which are desirable properties for a plasticizer intended for long-service-life applications.[5]
| Property | Value | Source(s) |
| Chemical Name | 1,2-Benzenedicarboxylic acid, dinonyl ester | [1] |
| Synonyms | Di-n-nonyl phthalate, DNP | [1][8] |
| CAS Number | 84-76-4 | [1] |
| Molecular Formula | C₂₆H₄₂O₄ | [1][7] |
| Molecular Weight | 418.61 g/mol | [1][7] |
| Appearance | Colorless to yellow-brown oily liquid | [1][6][7] |
| Boiling Point | ~413 °C (775 °F) | [1] |
| Density | ~0.98 g/mL at 20 °C | [6][7] |
| Water Solubility | Very low (<1 mg/L) | [7][9] |
| log Kₒw (Octanol-Water Partition Coefficient) | >8.0 | [9] |
| Flash Point | ~216-221 °C | [2][7] |
Industrial Synthesis and Mechanism of Action
Synthesis
The industrial production of DNP/DINP involves a direct esterification reaction. The primary raw materials are phthalic anhydride and isononyl alcohol (for DINP) or n-nonyl alcohol (for DNP).[10][11] The reaction is typically catalyzed by an acid catalyst, such as a titanium-based compound, and driven to completion by heating (225–235 °C) and the removal of water.[10] Excess alcohol is recovered via vacuum distillation, and the final product is purified.[10][11]
Caption: Industrial synthesis of Dinonyl Phthalate.
Mechanism of Action as a Plasticizer
In rigid polymers like PVC, the long polymer chains are tightly packed, resulting in a hard, brittle material. Phthalate plasticizers do not form covalent bonds with the polymer. Instead, their molecules, with a polar head (the phthalate group) and non-polar tails (the alkyl chains), intercalate between the PVC chains. This spacing increases the free volume and allows the polymer chains to slide past one another more easily, resulting in significantly increased flexibility, transparency, and durability.
Caption: DNP molecules spacing out PVC polymer chains.
Industrial & Research Applications
DINP is one of the most widely used general-purpose HMW plasticizers. Its low volatility and durability make it suitable for a vast range of products.[5]
-
Polyvinyl Chloride (PVC) Products: Accounts for approximately 95% of DINP use.[12] Applications include wire and cable insulation, flooring, wall coverings, automotive upholstery and parts, roofing membranes, and coated fabrics.[2][4]
-
Non-PVC Polymers: Used in other polymers like rubbers.[12]
-
Other Applications: Found in non-polymer products such as inks, adhesives, sealants, and paints.[12]
-
Research: Utilized as a stationary phase in gas-liquid chromatography and in various analytical, pharmaceutical, and biotechnological research settings.[13]
Toxicokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies on HMW phthalates indicate they are rapidly absorbed from the gastrointestinal tract following ingestion. Dermal absorption is generally low. Once absorbed, DNP is not stored in the body but is quickly metabolized, primarily in the liver and intestines.[14] The resulting metabolites are then conjugated (e.g., with glucuronic acid) and primarily excreted in the urine within 24-48 hours.[14]
Metabolic Pathway
The metabolism of DNP/DINP occurs in two main phases:
-
Phase I: The parent diester is hydrolyzed by esterases to its corresponding monoester, Monoisononyl Phthalate (MiNP).[14][15]
-
Phase II: The monoester undergoes further oxidative metabolism, where the alkyl chain is hydroxylated and oxidized, forming secondary metabolites such as oxo-MiNP, hydroxyl-MiNP (OH-MiNP), and carboxyl-MiNP (cx-MiNP).[14] These more hydrophilic secondary metabolites are the primary forms found in urine and are used as biomarkers for exposure assessment.[14][15]
Sources
- 1. Dinonyl phthalate | C26H42O4 | CID 6787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisononyl phthalate - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. gst-chem.com [gst-chem.com]
- 6. Dinonyl phthalate | 84-76-4 [chemicalbook.com]
- 7. Dinonyl phthalate CAS#: 84-76-4 [m.chemicalbook.com]
- 8. DINONYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]
- 10. CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents [patents.google.com]
- 11. Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Glossary: Di-isononyl phthalate (DINP) [ec.europa.eu]
- 13. Application of Dinonyl phthalate - Blog - Henan EME Technology Co.,Ltd [chinafuran.com]
- 14. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bis(3,5,5-trimethylhexyl) Phthalate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the chemical nature, analysis, and application of Bis(3,5,5-trimethylhexyl) phthalate.
Chemical Identity and Nomenclature
This compound is a high-molecular-weight phthalate ester.[1] It is a member of the benzoate ester family of compounds.[2][3] While it has a specific chemical structure and CAS number, it is also considered an isomer of the more broadly defined Diisononyl Phthalate (DINP), a commercial mixture of phthalate esters.[1] This relationship is crucial for understanding its environmental and toxicological context. The compound is also known by several synonyms.[2][3][4][5]
| Identifier | Value | Source |
| IUPAC Name | bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate | [2] |
| CAS Number | 14103-61-8 | [2][6][7] |
| Molecular Formula | C₂₆H₄₂O₄ | [1][2][6][8] |
| Molecular Weight | 418.61 g/mol | [1][8][9] |
| EC Number | 237-954-4 | [2][9] |
| UNII | 19ND350H65 | [2][5] |
Common Synonyms:
Molecular Structure and Representation
The structure of this compound consists of a central benzene-1,2-dicarboxylate (phthalate) core to which two branched 3,5,5-trimethylhexyl alcohol chains are attached via ester linkages. This long, branched alkyl structure is key to its physical properties and primary application as a plasticizer.[1]
Structural Identifiers:
-
SMILES: CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C[2][8][10]
-
InChI: InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3[2][6][7][8]
Caption: 2D skeletal structure of this compound.
Physicochemical Properties
This compound is a clear, colorless to light yellow, viscous, oily liquid at room temperature.[1][3][11] It is characterized by low volatility and high hydrophobicity, properties consistent with its high molecular weight and long alkyl chains.[1]
| Property | Value | Source |
| Melting Point | -49 °C | [3][9] |
| Boiling Point | 235-238 °C (at unspecified pressure); 202 °C (at 2 Torr) | [3][9] |
| Flash Point | >230 °F (>110 °C); 226 °C | [3][9][11] |
| Density | 0.972 g/mL at 25 °C; 0.98 g/cm³ at 20 °C | [3][9][11] |
| Vapor Pressure | 1 mm Hg at 200 °C; <0.001 hPa at 20 °C | [3][9][11] |
| Refractive Index (n20/D) | 1.485 | [3][11][12] |
| logP (predicted) | 9.77 | [1] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [13] |
Purification Methodology
For applications requiring high purity, a standardized laboratory purification protocol can be employed. The causality behind this procedure is to remove potential acidic impurities (e.g., residual phthalic acid or monoester) and any water present.
Protocol for Purification:
-
Acid Removal: The crude ester is first washed with an aqueous solution of sodium carbonate (Na₂CO₃). This basic wash neutralizes and removes any acidic impurities by converting them into water-soluble salts.
-
Emulsion Breaking & Washing: An emulsion may form during the wash. Diethyl ether is added to break this emulsion. The organic layer is then washed twice with deionized water to remove the carbonate salts and other water-soluble impurities.
-
Drying: The washed organic solution is dried over an anhydrous drying agent, such as calcium chloride (CaCl₂), to remove residual water.
-
Solvent Evaporation: The ether is removed by evaporation, typically using a rotary evaporator.
-
Final Purification: The residual liquid is distilled three times under reduced pressure (vacuum distillation). This step is crucial for separating the high-boiling point phthalate ester from any non-volatile impurities.
-
Storage: The purified product should be stored in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) to prevent moisture absorption.[3]
Analytical Methodologies
Characterization and quantification of this compound are commonly performed using chromatographic techniques. Spectroscopic methods are used for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.[4][14] The nonpolar nature of the molecule makes it well-retained on C18 or similar stationary phases.
Exemplary HPLC Protocol:
-
Column: Newcrom R1 or equivalent reverse-phase column.[4][14]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid.[4][14] A typical composition would be a gradient or isocratic elution with a high percentage of acetonitrile.
-
Acid Modifier: Phosphoric acid is often used. For applications requiring mass spectrometry (MS) detection, phosphoric acid must be replaced with a volatile acid like formic acid to ensure compatibility with the MS ion source.[4][14]
-
Detection: UV detection is common for phthalates, typically in the range of 230-280 nm. MS detection provides higher selectivity and sensitivity.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies to quantify the compound in biological matrices.[4][14]
Caption: General workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for unambiguous structural confirmation. The spectra would show characteristic signals for the aromatic protons of the phthalate ring, the methylene protons adjacent to the ester oxygen, and a complex set of overlapping signals from the highly branched alkyl chains. Reference spectra are available in databases like SpectraBase.[2]
Core Applications and Mechanism of Action
The primary industrial and research application of this compound is as a plasticizer, particularly for polyvinyl chloride (PVC).[1][15]
-
Mechanism of Action: As a plasticizer, its molecules interpose themselves between the rigid PVC polymer chains. This action increases the free volume and reduces the intermolecular forces (van der Waals forces) between the chains. The direct consequence is a significant lowering of the glass transition temperature (Tg) of the polymer, transforming the rigid material into a flexible, durable, and more workable product.[1]
-
Structural Advantage: The long, branched 3,5,5-trimethylhexyl groups are a key feature. Compared to lower molecular weight phthalates (e.g., DEHP), this structure enhances its compatibility with the PVC matrix and, more importantly, increases its resistance to migration and extraction.[1] This leads to better aging resistance and permanence in the final product.[1]
-
Applications: Its properties make it suitable for flexible PVC products such as electrical wire and cable insulation, synthetic leather, plastic flooring, and soft pipes.[1][15] It is also used in research for toxicology studies and to assess the migration of chemicals from food-contact materials.[11]
Toxicological Profile and Biomonitoring
For researchers, understanding the toxicological profile is essential for safe handling. This compound is classified as a hazardous substance and has been investigated for potential endocrine-disrupting properties.[11][13]
-
Human Exposure: The main pathways for human exposure are ingestion of contaminated food, direct skin contact with products containing the plasticizer, and inhalation of contaminated dust.[1]
-
Metabolism and Biomonitoring: Upon entering the body, phthalate diesters are rapidly metabolized by lipases into their corresponding monoesters. The specific primary metabolite of this compound is Mono(3,5,5-trimethylhexyl) phthalate (MTMHP). This monoester, along with its further oxidized metabolites, is excreted in the urine. The presence of MTMHP in urine is a direct and reliable biomarker for assessing internal exposure to the parent compound.[1]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
NIH. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
- Material Safety Data Sheet. (n.d.). Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester.
-
PubChemLite. (n.d.). This compound (C26H42O4). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
- Merck. (n.d.). 8183751000 this compound for synthesis.
-
ChemBK. (n.d.). This compound. Retrieved from [Link] PHTHALATE
-
NIH. (n.d.). This compound. PubChem. Retrieved from [Link]
- HPC Standards. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). BIS-(3,3,5-TRIMETHYLCYCLOHEXYL) PHTHALATE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 14103-61-8 [amp.chemicalbook.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. SID 135051768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 7. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound for synthesis 14103-61-8 [sigmaaldrich.com]
- 10. PubChemLite - this compound (C26H42O4) [pubchemlite.lcsb.uni.lu]
- 11. This compound CAS#: 20548-62-3 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. This compound [myskinrecipes.com]
The Definitive Guide to Diisononyl Phthalate (DINP): Physical and Chemical Properties for the Advanced Researcher
This technical guide provides a comprehensive overview of the essential physical and chemical properties of Diisononyl Phthalate (DINP), a high molecular weight phthalate ester extensively utilized as a plasticizer. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of DINP, offering not just data, but a foundational understanding of its behavior in various scientific applications.
Molecular Identity and Structural Complexity
Diisononyl phthalate is not a single, discrete compound but rather a complex mixture of isomeric esters of phthalic acid and isononyl alcohol.[1][2] This isomeric complexity is a critical determinant of its physical and chemical properties. The isononyl alcohol precursor is itself a mixture of branched-chain C9 alcohols, leading to a diverse array of diisononyl phthalate molecules within a given sample.[1]
The two most common commercial forms of DINP are identified by their CAS numbers: 28553-12-0 and 68515-48-0, which differ in the specific composition of their isononyl alcohol precursors.[1] For regulatory purposes, they are often treated as a single substance. The representative chemical formula for DINP is C₂₆H₄₂O₄, with an average molecular weight of approximately 418.61 g/mol .[3][4][5]
The fundamental structure consists of a benzene-1,2-dicarboxylate core with two branched, nine-carbon alkyl chains attached via ester linkages. This structure imparts significant lipophilicity to the molecule.
Caption: Generalized chemical structure of Diisononyl Phthalate (DINP).
Key Physical Properties
The physical characteristics of DINP are a direct consequence of its high molecular weight and branched isomeric nature. It exists as a clear, colorless, and viscous oily liquid with a mild odor.[3] These properties make it an effective and permanent plasticizer in various polymer matrices.
Quantitative Physical Data
The following table summarizes the key physical properties of DINP, compiled from various authoritative sources.
| Property | Value | References |
| Molecular Formula | C₂₆H₄₂O₄ | [3][5][6] |
| Molecular Weight | 418.61 g/mol | [3][4][5][7] |
| Appearance | Oily, viscous liquid | [3][8] |
| Color | Clear, colorless | [9] |
| Odor | Mild, faint ester-like | [10] |
| Density | 0.97 - 0.98 g/cm³ at 20 °C | [3][9] |
| Melting Point | -43 °C to -50 °C | [3][11] |
| Boiling Point | 244 - 252 °C at 0.7 kPa; >400 °C at atmospheric pressure | [3][12] |
| Vapor Pressure | 5.40 x 10⁻⁷ mmHg at 25 °C | [12] |
| Water Solubility | <0.01 g/mL at 20 °C; practically insoluble | [3][8] |
| Solubility in Organic Solvents | Soluble in most organic solvents such as ethanol, acetone, and toluene. | [7][13] |
| Viscosity | 64 - 265 mPa·s | [3] |
| Flash Point | 221 °C (closed cup) | [3] |
| Autoignition Temperature | 380 °C | [3] |
Chemical Properties and Reactivity
Diisononyl phthalate is a stable compound under normal conditions of use and storage.[8] Its chemical behavior is primarily dictated by the ester functional groups.
Hydrolysis
Like all esters, DINP can undergo hydrolysis to yield phthalic acid and isononyl alcohol. This reaction is typically slow under neutral conditions but can be accelerated by the presence of strong acids or bases and elevated temperatures.[8] The exothermic reaction with acids can be vigorous.[8][14]
Thermal Stability and Decomposition
DINP exhibits good thermal stability, which is a desirable characteristic for its application as a plasticizer in high-temperature processing of polymers like PVC.[15] However, at elevated temperatures, it will undergo thermal decomposition.[16] The degradation of PVC containing DINP typically begins with the elimination of hydrogen chloride from the polymer backbone, a process that can be influenced by the presence of the plasticizer.[15]
Biodegradation
Diisononyl phthalate is susceptible to biodegradation by various microorganisms in the environment.[17] The primary pathway of biodegradation involves the initial hydrolysis of the ester bonds to form monoisononyl phthalate (MINP) and phthalic acid, which can be further metabolized.[17]
Experimental Protocols for Property Determination
The accurate determination of the physical and chemical properties of DINP is crucial for its application and for regulatory compliance. The following outlines standardized methodologies for key property assessments.
Determination of Solubility
Objective: To determine the solubility of DINP in water and various organic solvents.
Methodology:
-
Preparation of Saturated Solutions: A known excess of DINP is added to a known volume of the solvent (e.g., water, ethanol, hexane) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved DINP from the saturated solution.
-
Quantification: A known aliquot of the clear supernatant is carefully removed and the concentration of dissolved DINP is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The solubility is expressed as mass of DINP per unit volume or mass of solvent (e.g., mg/L or g/100g ).
Causality: The choice of GC-MS for quantification is due to its high sensitivity and selectivity, which is necessary for accurately measuring the low solubility of DINP in aqueous media and for distinguishing it from potential contaminants in organic solvents.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the identification and structural elucidation of DINP.
4.2.1. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present.
-
Expected Absorptions: For DINP, characteristic strong absorption bands are expected for the C=O stretching of the ester carbonyl groups (around 1730 cm⁻¹), C-O stretching of the ester linkage (around 1270 cm⁻¹ and 1120 cm⁻¹), and aromatic C=C stretching of the benzene ring (around 1600-1450 cm⁻¹).[10][18][19]
-
Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., KBr or NaCl) for transmission analysis.[10]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).
-
¹H NMR: The proton NMR spectrum of DINP will show characteristic signals for the aromatic protons of the phthalate ring (in the range of 7.5-7.7 ppm) and a complex series of overlapping signals for the aliphatic protons of the branched isononyl chains (in the range of 0.8-4.3 ppm).[20]
-
¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for the aromatic carbons, the ester carbonyl carbons (around 167 ppm), and the various aliphatic carbons of the isononyl groups.[10]
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is typically used to dissolve the sample.[20]
Caption: A typical analytical workflow for the characterization of DINP.
Conclusion
Diisononyl phthalate is a complex mixture of isomeric compounds with a well-defined set of physical and chemical properties that make it a highly effective and widely used plasticizer. Its high molecular weight, low volatility, and excellent thermal stability contribute to its permanence in polymer matrices. A thorough understanding of its properties, facilitated by robust analytical methodologies, is essential for its safe and effective application in research, development, and industrial manufacturing.
References
-
Wikipedia. Diisononyl phthalate. [Link]
-
Ataman Kimya. DIISONONYL PHTHALATE. [Link]
-
National Institute of Standards and Technology. Diisononyl phthalate - the NIST WebBook. [Link]
-
Plasticizer. DINP. [Link]
-
National Institutes of Health. Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem. [Link]
-
EPA. Physical Chemistry Assessment for Diisononyl Phthalate (DINP). [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Diisononyl Phthalate. [Link]
-
Univar Solutions. Diisononyl Phthalate. [Link]
-
Grokipedia. Diisononyl phthalate. [Link]
-
Solubility of Things. Diisononyl phthalate (DINP). [Link]
-
GreenFacts. Table 1.1 Summary of physico-chemical properties (DINP). [Link]
-
DutCH2. VOCs: Diisononyl Phthalate (DINP) - Organic Solvents. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Diisononyl Phthalate. [Link]
-
Redox. Di-Isononyl Phthalate Supplier & Chemical Distributor. [Link]
-
PubMed. Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. [Link]
-
FILAB. Analysis and determination of DINP. [Link]
-
ResearchGate. Chemical Structure of Diisononyl phthalate | Download Scientific Diagram. [Link]
-
Regulations.gov. Draft Physical Chemistry Assessment for Diisononyl Phthalate (DINP). [Link]
-
JRC Publications Repository. Methods for the determination of phthalates in food. [Link]
-
PubMed. Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers. [Link]
-
RSC Publishing. Analytical Methods - Simultaneous determination of phthalate plasticizers in PVC packaging materials using homogeneous-ultrasonic. [Link]
-
ResearchGate. Fourier transform infrared spectra of the different plasticizers. DINP,... [Link]
-
Sahastraa. Diisononyl phthalate. [Link]
-
EPA. Diisononyl Phthalate (DINP) Reference List. [Link]
-
Wikipedia. Diisobutyl phthalate. [Link]
-
ResearchGate. Thermal stability and degradation profiles of the additives employed,... [Link]
-
Semantic Scholar. Experimental characterization of the low-temperature thermal decomposition of diisopropyl methylphosphonate (DIMP). [Link]
-
PubMed Central. Raman Spectroscopic Study of Five Typical Plasticizers Based on DFT and HF Theoretical Calculation. [Link]
-
ResearchGate. Fragmentation pathway of diisononyl phthalate (DINP) in the MRM mode. A... [Link]
-
PubMed. Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense. [Link]
-
Wikipedia. Polyvinyl chloride. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. grokipedia.com [grokipedia.com]
- 3. Diisononyl phthalate - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diisononyl phthalate [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 8. Diisononyl Phthalate (DINP) for Sealants & Plastics | PENPET [penpet.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Table 1.1 Summary of physico-chemical properties (DINP) - Figures and Tables [greenfacts.org]
- 12. epa.gov [epa.gov]
- 13. dutch2.com [dutch2.com]
- 14. DI-ISONONYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diisononyl phthalate (28553-12-0) IR Spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
"Bis(3,5,5-trimethylhexyl) phthalate environmental persistence"
An In-depth Technical Guide to the Environmental Persistence of Bis(3,5,5-trimethylhexyl) phthalate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the environmental persistence of this compound, a specific isomer of the widely used plasticizer Diisononyl phthalate (DINP). As a high molecular weight phthalate ester, its environmental fate is governed by a complex interplay of its physicochemical properties and various degradation processes. This document synthesizes current scientific understanding of its partitioning, abiotic degradation (hydrolysis and photodegradation), biotic degradation in various environmental compartments, and potential for bioaccumulation. Detailed methodologies for assessing biodegradability are also presented to provide researchers and environmental scientists with a robust framework for evaluating the persistence of this compound.
Introduction and Physicochemical Profile
This compound (CAS No. 14103-61-8) is a high molecular weight phthalate ester.[1] It is a principal component of the commercial mixture Diisononyl phthalate (DINP), which is used extensively as a primary plasticizer in polyvinyl chloride (PVC) and other polymers to impart flexibility and durability.[1][2] Its primary function is to interpose between polymer chains, reducing the glass transition temperature and increasing the material's workability.[1][3] The long, branched 3,5,5-trimethylhexyl alkyl chains contribute to enhanced migration and aging resistance compared to lower molecular weight phthalates.[1]
Understanding the environmental persistence of this compound is critical due to the widespread use of DINP-containing products, which leads to its release into the environment through manufacturing processes and leaching from plastic waste.[1][4] While the U.S. EPA has not identified unreasonable risks to the environment for general consumers, the ubiquitous nature of phthalates necessitates a thorough evaluation of their environmental lifecycle.[4]
The environmental behavior of this compound is largely dictated by its physicochemical properties, which favor partitioning into soil and sediment over water and air.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₆H₄₂O₄ | [1][5][6] |
| Molecular Weight | 418.61 g/mol | [1][5] |
| Appearance | Clear, oily liquid | [1] |
| Density | 0.971–0.977 g/cm³ at 20-25°C | [1][7] |
| Water Solubility | < 0.001 mg/L | [8] |
| Vapor Pressure | Very low (~1 mm Hg at 200°C) | [7][9] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | > 8 (often cited as ~9.77) | [1][8] |
Environmental Fate and Partitioning
The low water solubility and very high Log K_ow_ value indicate that this compound is strongly hydrophobic.[1][8] Consequently, when released into the environment, it rapidly partitions from the water column and adsorbs strongly to organic matter in soil and sediment.[10][11] Fugacity modeling and environmental monitoring data confirm that soil and sediment are the primary environmental sinks for this compound, regardless of the initial compartment of release.[10] Its low vapor pressure means that volatilization from water or soil surfaces is not a significant transport pathway.
Caption: Environmental partitioning of this compound.
Abiotic Degradation Processes
Abiotic degradation pathways for high molecular weight phthalates in the environment are generally slow and play a minor role compared to biological processes.[8][12]
Hydrolysis
Hydrolysis involves the cleavage of the ester bonds in the phthalate molecule by water. For DINP isomers, this process is not considered a significant degradation pathway under typical environmental conditions (neutral pH).[8][11] The rate of hydrolysis can increase at very high or low pH, but such conditions are uncommon in natural ecosystems.
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemicals by light energy.
-
Atmospheric Photodegradation: For the fraction of the compound that enters the atmosphere, photodegradation can be a relevant removal process. The estimated atmospheric half-life for DINP is short, on the order of 0.7 days.[11]
-
Aquatic Photodegradation: In water and soil, light penetration is limited, making direct photolysis an insignificant degradation route.[8] However, indirect photolysis can occur. Natural water constituents, such as nitrate and ferric ions, can absorb sunlight and generate highly reactive hydroxyl radicals (•OH), which can then oxidize and degrade the phthalate molecule.[13]
Biotic Degradation (Biodegradation)
Biodegradation by microorganisms is the primary mechanism for the breakdown of this compound in the environment.[10][12] The process is highly dependent on environmental conditions such as the presence of oxygen (aerobic vs. anaerobic), temperature, and the microbial community present.
The degradation proceeds via a well-established pathway for phthalate esters.[10] The initial and often rate-limiting step is the enzymatic hydrolysis of one of the ester linkages, transforming the parent diester into the monoester, mono(3,5,5-trimethylhexyl) phthalate (MTMHP), and the corresponding alcohol.[10] This monoester is more water-soluble and generally more bioavailable than the parent compound.[10] The second ester bond is then cleaved to form phthalic acid. Finally, microorganisms break open the aromatic ring of phthalic acid, ultimately mineralizing the compound to carbon dioxide (CO₂) under aerobic conditions or a combination of CO₂ and methane (CH₄) under anaerobic conditions.[10]
Caption: Primary biodegradation pathway of phthalate esters.
The persistence of this compound, as represented by its half-life, varies significantly across different environmental compartments. While some studies classify DINP as readily biodegradable, it often falls into a "borderline" category, meaning it may not always meet the stringent criteria for rapid degradation within the 10-day window of standard tests.[8][10] The highly branched structure of the alkyl chains can sterically hinder enzymatic attack, slowing degradation compared to linear phthalates.
Table 2: Environmental Half-Life Estimates for DINP
| Environmental Compartment | Condition | Half-Life | Source |
| Air | Photodegradation | ~0.7 days | [11] |
| Water | Aerobic Biodegradation | 10.3 days - 50 days | [10][11] |
| Soil | Aerobic Biodegradation | ~100 - 300 days | [3][11] |
| Sediment | Anaerobic Biodegradation | 3,000 days (estimated) | [11] |
It is crucial to note the significant persistence predicted in anaerobic sediments. Studies on similar high molecular weight phthalates like DEHP have shown that the parent compound can remain undegraded for extended periods (e.g., >300 days) under methanogenic conditions, suggesting the initial hydrolysis step is a major bottleneck.[14]
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and concentrates in its tissues.
-
Potential for Bioaccumulation: With a very high Log K_ow_ (>8), this compound has a high theoretical potential to bioaccumulate in the fatty tissues of organisms.[8]
-
Role of Metabolism: However, numerous studies have demonstrated that for phthalate esters, the actual bioaccumulation in aquatic and terrestrial food chains is limited.[8] This is because most organisms, particularly vertebrates, possess metabolic pathways to transform and excrete these compounds.[8] The metabolic capability generally increases with the trophic level. The detection of the monoester metabolite, MTMHP, in human urine is direct evidence of this metabolic transformation in mammals.[1]
Therefore, while the compound is lipophilic, its potential to biomagnify up the food chain is considered low due to efficient biotransformation.
Standardized Methodology for Biodegradability Assessment
To ensure data is comparable and reliable, standardized test protocols are essential. The OECD Guideline for Testing of Chemicals, Test No. 301F: Ready Biodegradability - Manometric Respirometry Test, is a widely accepted method.
Experimental Protocol: OECD 301F - Manometric Respirometry Test
Objective: To determine the ready aerobic biodegradability of a chemical by measuring oxygen consumption.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (from wastewater treatment plant effluent) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured by a manometric device for 28 days. The percentage of biodegradation is calculated as the ratio of oxygen consumed to the theoretical oxygen demand (ThOD).
Step-by-Step Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients (potassium, magnesium, calcium, iron salts) in purified water. The pH should be adjusted to 7.4 ± 0.2.
-
Preparation of Inoculum: Collect fresh effluent from a predominantly domestic sewage treatment plant. Settle for 1 hour, and use the supernatant. Alternatively, prepare a mixed microbial culture as specified in the guideline.
-
Test Substance Preparation: The test substance, this compound, is poorly soluble. It should be added directly by weight or coated onto a solid support like glass beads to maximize surface area for microbial attack. The typical concentration is 100 mg/L.
-
Apparatus Setup: Set up manometric respirometers. Each setup will consist of a reaction vessel connected to a pressure sensor. A CO₂ absorbent (e.g., potassium hydroxide) is placed in a separate cup within the vessel to ensure that pressure changes are solely due to oxygen consumption.
-
Test Initiation:
-
Test Vessels: Add mineral medium, inoculum, and the test substance to the reaction vessels.
-
Blank Control: Prepare vessels containing only mineral medium and inoculum to measure the background respiration of the microbial community.
-
Reference Control: Prepare vessels with a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
Toxicity Control: Prepare vessels with both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.
-
-
Incubation: Place the sealed vessels in a constant temperature environment (20 ± 1°C) in the dark and stir continuously.
-
Data Collection: Record the oxygen uptake at regular intervals for 28 days.
-
Validation and Interpretation:
-
The test is valid if the reference substance reaches >60% degradation within 14 days and the oxygen consumption in the blank control is within the specified range.
-
The test substance is considered "readily biodegradable" if it reaches the pass level of >60% ThOD within the 28-day period and this level is reached within a 10-day window following the onset of degradation.
-
Caption: Experimental workflow for the OECD 301F Manometric Respirometry test.
Conclusion
The environmental persistence of this compound is moderate to high, primarily dictated by its slow biodegradation rate in key environmental compartments. Its strong hydrophobicity causes it to partition into soil and especially sediment, where conditions, particularly anaerobic ones, can lead to very long half-lives. While abiotic processes like hydrolysis and photolysis are not significant degradation pathways in soil and water, biodegradation is the principal mechanism of removal. However, the compound's high molecular weight and branched structure render it less susceptible to rapid microbial breakdown compared to simpler phthalates. Its potential for bioaccumulation is mitigated by the metabolic capabilities of organisms. The overall assessment indicates that while not acutely toxic to the environment, its persistence in soil and sediment is a long-term concern.
References
- U.S. Environmental Protection Agency. (2025, January 14). Fate Assessment for Diisononyl Phthalate (DINP).
- Foresight. (2025, January 16). EPA Identifies Significant Health Risks from Diisononyl Phthalate (DINP) Under TSCA Evaluation.
- GreenFacts. Can DIDP and DINP affect the environment?.
- Benchchem. This compound|PVC Plasticizer|RUO.
- Danish Environmental Protection Agency. (2003). Review of Environmental Fate and Effects of Selected Phthalate Esters.
- ChemBK. This compound.
- Akingbemi, B. T. (2016). Diisononyl Phthalate: Chemistry, Environmental Path, and Toxicology. ResearchGate.
- ChemicalBook. This compound CAS#: 20548-62-3.
- PubChem. This compound | C26H42O4 | CID 34277.
- ChemicalBook. This compound CAS#: 14103-61-8.
- Smolecule. Buy this compound | 14103-61-8.
- Santa Cruz Biotechnology. Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester Safety Data Sheet.
- Otton, S. V., et al. (2009). BIODEGRADATION OF PHTHALATE ESTERS IN FALSE CREEK SEDIMENTS. Simon Fraser University.
- Liang, D. W., et al. (2008). Phthalates biodegradation in the environment. ResearchGate.
- NIST. Bis-(3,5,5-trimethylhexyl) phthalate.
- Hu, X., et al. (2014). Photolysis of bis(2-ethylhexyl) phthalate in aqueous solutions at the presence of natural water photoreactive constituents under simulated sunlight irradiation. ResearchGate.
- Ejlertsson, J., & Svensson, B. H. (1996). Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions. Biodegradation, 7(6), 501-506.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 14103-61-8 [smolecule.com]
- 4. useforesight.io [useforesight.io]
- 5. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]
- 9. This compound CAS#: 20548-62-3 [m.chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. DINP-DIDP: 3. Can DIDP and DINP affect the environment? [greenfacts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a detailed exploration of the primary metabolic fate of Bis(3,5,5-trimethylhexyl) phthalate (TMHP), a high-molecular-weight phthalate ester utilized as a plasticizer. While direct metabolic studies on TMHP are not extensively documented in publicly available literature, a robust predictive framework for its biotransformation can be constructed based on the well-established metabolic pathways of structurally similar high-molecular-weight phthalates, such as diisononyl phthalate (DINP) and di(2-ethylhexyl) phthalate (DEHP). This document is intended for researchers, scientists, and professionals in drug development and toxicology who are engaged in the study of xenobiotic metabolism and exposure assessment.
Introduction to this compound (TMHP)
This compound, a dialkyl phthalate with the chemical formula C26H42O4, is part of the broader category of high-molecular-weight phthalate esters.[1][2] These compounds are primarily used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[3][4] Given their widespread use in consumer products, understanding the human metabolism of these compounds is critical for assessing exposure and potential health risks.
The metabolic pathway of high-molecular-weight phthalates is a critical determinant of their biological activity and clearance. Unlike lower-molecular-weight phthalates, which are primarily excreted as their monoester metabolites, larger phthalates undergo extensive oxidative metabolism.[3][4] This guide will delineate the predicted primary metabolic cascade of TMHP, drawing parallels from extensively studied analogues.
Predicted Metabolic Pathway of this compound
The metabolism of TMHP is anticipated to proceed in a two-phase process, a hallmark of high-molecular-weight phthalate biotransformation.[5] This involves an initial hydrolysis followed by a series of oxidative modifications to the alkyl side chain.
Phase I: Hydrolysis to the Monoester
The first and obligatory step in the metabolism of TMHP is the hydrolysis of one of the ester linkages. This reaction is catalyzed by non-specific esterases and lipases present in the gastrointestinal tract and various tissues.[6] This enzymatic cleavage results in the formation of the primary monoester metabolite, Mono(3,5,5-trimethylhexyl) phthalate (MTMHP) , and the corresponding alcohol, 3,5,5-trimethylhexanol.[7]
While MTMHP is the initial primary metabolite, studies on analogous high-molecular-weight phthalates like DINP and DEHP have consistently shown that the simple monoester is often a minor urinary metabolite in humans.[4][8][9] This is because MTMHP serves as the substrate for subsequent, extensive oxidative metabolism.
Phase II: Oxidative Metabolism of the Alkyl Side Chain
Following the formation of MTMHP, the 3,5,5-trimethylhexyl side chain undergoes significant oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6] This oxidative cascade generates a series of more polar and water-soluble metabolites that are more readily excreted. The primary oxidative transformations are predicted to include:
-
Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the alkyl chain. This leads to the formation of various hydroxylated mono(3,5,5-trimethylhexyl) phthalate (OH-MTMHP) isomers.
-
Oxidation to Ketones: The secondary alcohol groups formed during hydroxylation can be further oxidized to ketones, resulting in oxo-mono(3,5,5-trimethylhexyl) phthalate (oxo-MTMHP) metabolites.
-
Oxidation to Carboxylic Acids: Further oxidation, often involving ω- and (ω-1)-oxidation of the terminal and sub-terminal methyl groups of the alkyl chain, leads to the formation of carboxylic acid derivatives. This results in metabolites such as carboxy-mono(3,5,5-trimethylhexyl) phthalate (cx-MTMHP) .
These oxidized metabolites are the major urinary excretion products of high-molecular-weight phthalates and are considered more reliable biomarkers of exposure than the parent monoester.[8][9] For instance, in the case of DINP, the oxidative metabolites mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP) are the predominant urinary metabolites.[8][9] A similar pattern is observed for DEHP, with its oxidized metabolites being more abundant than the primary monoester, MEHP.[4][10][11]
The following diagram illustrates the predicted metabolic pathway of this compound.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols for Metabolite Identification and Quantification
The analysis of TMHP metabolites in biological matrices, such as urine, requires sensitive and specific analytical techniques. The gold standard for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13]
Sample Preparation
A critical step in the analytical workflow is the preparation of the biological sample to isolate the metabolites of interest and remove interfering substances.
Step-by-Step Protocol for Urine Sample Preparation:
-
Enzymatic Deconjugation: Phthalate metabolites are often excreted in urine as glucuronide conjugates.[14] To measure the total concentration (free and conjugated), an enzymatic hydrolysis step is necessary.
-
To 1 mL of urine, add a buffer solution (e.g., ammonium acetate, pH 6.5).
-
Add β-glucuronidase enzyme (from Helix pomatia or recombinant sources).
-
Incubate the mixture at 37°C for 2-4 hours to ensure complete hydrolysis.[15]
-
-
Solid-Phase Extraction (SPE): This step concentrates the analytes and removes matrix components that can interfere with the LC-MS/MS analysis.
-
Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.
-
Load the deconjugated urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the phthalate metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the initial mobile phase of the LC separation (e.g., 50:50 methanol:water).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly employed for the separation of phthalate metabolites.[16]
-
Mobile Phase: A gradient elution is typically used with a binary solvent system:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and ionization.[12]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: The gradient starts with a high percentage of aqueous mobile phase and ramps up to a high percentage of organic mobile phase to elute the analytes based on their polarity.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method for the detection of phthalate metabolites due to the presence of the carboxylic acid group.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.
Illustrative MRM Transitions for Predicted TMHP Metabolites:
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| MTMHP | 291.2 | 121.0 |
| OH-MTMHP | 307.2 | 121.0 |
| oxo-MTMHP | 305.2 | 121.0 |
| cx-MTMHP | 321.2 | 121.0 |
Note: The exact m/z values may vary slightly depending on the specific isomer and instrumentation.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using authentic analytical standards of the target metabolites. Isotope-labeled internal standards are crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring the accuracy and precision of the results.[14]
The following diagram illustrates the general experimental workflow for the analysis of TMHP metabolites.
Caption: General experimental workflow for TMHP metabolite analysis.
Conclusion and Future Directions
The primary metabolites of this compound are predicted to be its monoester, Mono(3,5,5-trimethylhexyl) phthalate, and a suite of its oxidized derivatives, including hydroxylated, keto, and carboxylated forms. This metabolic profile is consistent with that of other high-molecular-weight phthalates. The analytical methods outlined in this guide, centered around LC-MS/MS, provide a robust framework for the identification and quantification of these metabolites in biological samples.
Future research should focus on in vivo and in vitro studies to definitively identify and quantify the specific metabolites of TMHP.[17][18][19] Such studies will be invaluable for developing accurate biomarkers of exposure and for conducting comprehensive risk assessments of this widely used plasticizer.
References
- Anderson, W. A., Castle, L., Hignett, S., & Read, W. A. (2001). A survey of the levels of di-(2-ethylhexyl) phthalate and other plasticisers in food by gas chromatography-mass spectrometry. Food Additives and Contaminants, 18(10), 731-746.
- Koch, H. M., & Calafat, A. M. (2009). Human body burdens of chemicals used in plastic manufacture. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2063-2078.
-
Silva, M. J., Reidy, J. A., Herbert, A. R., Preau, J. L., Needham, L. L., & Calafat, A. M. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives, 114(9), 1407-1410. [Link]
- Liao, C., Liu, F., & Kannan, K. (2013). Bisphenol S, a new bisphenol analog, in paper products and currency bills and its association with bisphenol A in humans. Environmental science & technology, 47(12), 6527-6533.
- Koch, H. M., Bolt, H. M., Preuss, R., & Angerer, J. (2005). Di(isononyl)phthalate (DINP) metabolites in human urine. A study of male volunteers after a single oral DINP dose. International journal of hygiene and environmental health, 208(5), 415-423.
-
NIST. (n.d.). Mono-3,5,5-trimethylhexyl phthalate, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Mono-3,5,5-trimethylhexyl phthalate, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
-
Barr, D. B., Silva, M. J., Kato, K., Reidy, J. A., Malek, N. A., Hurtz, D., ... & Needham, L. L. (2003). Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers. Environmental health perspectives, 111(9), 1148-1151. [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
- Guo, Y., Alomirah, H., Cho, H. S., Minh, T. B., & Li, F. S. (2011). Simultaneous determination of phthalate metabolites, bisphenol A, and endogenous steroid hormones in human urine by mixed-mode solid-phase extraction and liquid chromatography–tandem mass spectrometry. Analytical and bioanalytical chemistry, 401(5), 1627-1638.
-
ResearchGate. (n.d.). Major metabolic pathways of DEHP in Humans. Retrieved from [Link]
-
Protheragen. (n.d.). Mono(3,5,5-Trimethylhexyl) Phthalate (Minp). Retrieved from [Link]
-
Singh, S., & Li, S. S. (2022). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. International Journal of Molecular Sciences, 23(19), 11880. [Link]
-
ResearchGate. (n.d.). Metabolic fate of DEHP and its metabolites. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wang, Y., Zhu, H., Kannan, K., & Li, F. (2014). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of chromatography B, 967, 225-231. [Link]
-
Rhodes, C., Elcombe, C. R., Batten, P. L., & Gaunt, I. F. (1986). Hepatic effects of phthalate esters and related compounds. In vivo and in vitro correlations. Environmental health perspectives, 67, 283-290. [Link]
- Wang, Y., & Qian, H. (2021). A critical review on human internal exposure of phthalate metabolites and the associated health risks.
-
Liu, Y., Zhang, Y., & Liu, J. (2023). Secondary oxidized di-2-ethylhexyl phthalate metabolites may be associated with progression from isolated premature thelarche to central precocious or early puberty. Scientific reports, 13(1), 5585. [Link]
-
ResearchGate. (n.d.). The metabolic pathway for phthalates. Retrieved from [Link]
-
Posnack, N. G. (2014). Phthalate exposure changes the metabolic profile of cardiac muscle cells. Environmental health perspectives, 122(5), 475-481. [Link]
-
Kato, K., Silva, M. J., Reidy, J. A., Hurtz, D., Malek, N. A., Needham, L. L., ... & Barr, D. B. (2004). Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. Environmental health perspectives, 112(3), 327-330. [Link]
-
Kato, K., Silva, M. J., Reidy, J. A., Hurtz, D., Malek, N. A., Needham, L. L., ... & Barr, D. B. (2004). Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. Environmental health perspectives, 112(3), 327-330. [Link]
-
Silva, M. J., Kato, K., Reidy, J. A., Preau, J. L., Ye, X., McKee, R. H., ... & Needham, L. L. (2007). Urinary oxidative metabolites of di(2-ethylhexyl) phthalate in humans. Toxicology, 239(3), 139-147. [Link]
-
ResearchGate. (n.d.). Phthalate parent compounds and their metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Integrating in silico with in vivo approach to investigate phthalate and bisphenol A mixture-linked asthma development: Positive probiotic intervention. Retrieved from [Link]
-
Caporossi, L., Papaleo, E., & De Angelis, S. (2023). Investigation of the effects of phthalates on in vitro thyroid models with RNA-Seq and ATAC-Seq. Frontiers in Endocrinology, 14, 1242314. [Link]
-
NIST. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C26H42O4). Retrieved from [Link]
Sources
- 1. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 3. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mono(3,5,5-Trimethylhexyl) Phthalate (Minp) - Protheragen [protheragen.ai]
- 8. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. library.dphen1.com [library.dphen1.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the effects of phthalates on in vitro thyroid models with RNA-Seq and ATAC-Seq - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mono(3,5,5-trimethylhexyl) phthalate (MTMHP) as a Biomarker for Di-isononyl Phthalate (DiNP) Exposure
This guide provides a comprehensive technical overview of Mono(3,5,5-trimethylhexyl) phthalate (MTMHP) as a biomarker for assessing human exposure to Di-isononyl phthalate (DiNP). It is intended for researchers, scientists, and drug development professionals engaged in environmental health, toxicology, and epidemiological studies.
Introduction: The Imperative for Accurate Phthalate Exposure Assessment
Di-isononyl phthalate (DiNP) is a high-molecular-weight phthalate ester used extensively as a plasticizer in a wide array of polyvinyl chloride (PVC) products, including toys, building materials, and consumer goods. Due to its non-covalent binding to the polymer matrix, DiNP can leach into the environment, leading to widespread human exposure. Toxicological studies in animal models have linked DiNP exposure to adverse health effects, including developmental and reproductive toxicity. Consequently, accurate assessment of human exposure to DiNP is of paramount importance for public health research and regulatory decision-making.
Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, is the gold standard for assessing internal exposure. For DiNP, the focus has shifted from the parent compound to its metabolites, which provide a more accurate and sensitive measure of exposure. This guide delves into the scientific rationale and technical methodologies for using a key secondary metabolite, MTMHP, as a robust biomarker of DiNP exposure.
The Metabolic Fate of DiNP: From Parent Compound to Urinary Biomarker
Upon ingestion, DiNP is rapidly hydrolyzed in the gastrointestinal tract to its primary monoester, mono-isononyl phthalate (MINP). However, MINP is a minor urinary metabolite and its measurement can significantly underestimate DiNP exposure. The majority of MINP undergoes further oxidative metabolism in the liver, leading to the formation of several secondary metabolites that are excreted in the urine.
Key oxidative metabolites of DiNP include:
-
Mono(3,5,5-trimethylhexyl) phthalate (MTMHP) - also referred to as mono-hydroxyisononyl phthalate (MHINP) or OH-MINP.
-
Mono(carboxyisooctyl) phthalate (MCIOP) - also referred to as cx-MINP.
-
Mono(oxoisononyl) phthalate (MOINP) - also referred to as oxo-MINP.
Studies have consistently shown that these oxidative metabolites, including MTMHP, are present in urine at significantly higher concentrations and detection frequencies than MINP, making them far more sensitive and reliable biomarkers of DiNP exposure. A human dosing study revealed that within 48 hours, 20.2% of the administered DiNP dose was recovered in urine as hydroxylated metabolites (like MTMHP), compared to only 2.2% as MINP. The strong correlation between the concentrations of these oxidative metabolites further confirms their common precursor, DiNP.
The metabolic pathway from DiNP to its major urinary metabolites is illustrated in the following diagram:
Quantitative Analysis of MTMHP in Urine by LC-MS/MS
The gold standard for the quantification of MTMHP and other phthalate metabolites in urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity, specificity, and throughput, enabling the detection of metabolites at low nanogram-per-milliliter concentrations.
Experimental Workflow
A robust analytical workflow is crucial for obtaining accurate and reproducible results. The following diagram outlines the key steps in the analysis of urinary MTMHP.
Detailed Experimental Protocol
The following protocol is a synthesis of established methods for the analysis of phthalate metabolites in urine.
1. Sample Preparation
-
Materials:
-
Urine specimen (1 mL)
-
Isotope-labeled internal standards (e.g., ¹³C-labeled MTMHP, available from commercial suppliers)
-
β-glucuronidase (from E. coli K12)
-
Ammonium acetate buffer (1 M, pH 6.5)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
-
Procedure:
-
To 1 mL of urine in a glass tube, add the internal standard solution. The use of isotope dilution is critical for correcting for matrix effects and variations in sample preparation.
-
Add 1.5 mL of ammonium acetate buffer (pH 6.5).
-
Add 30 µL of β-glucuronidase solution. This step is essential as many phthalate metabolites are excreted as glucuronide conjugates, and this enzyme cleaves the glucuronide moiety to measure the total concentration.
-
Incubate the mixture at 37°C for at least 90 minutes.
-
After incubation, acidify the sample with formic acid to stop the enzymatic reaction.
-
Perform Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analytes. Automated SPE systems can increase throughput and improve reproducibility.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified urine sample.
-
Wash the cartridge with a water/methanol solution to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Typical LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of acetic or formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for phthalate metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
3. Quality Assurance and Quality Control (QA/QC)
A rigorous QA/QC program is essential for ensuring the reliability of the data.
-
Method Blanks: Processed with each batch of samples to monitor for background contamination.
-
Quality Control (QC) Materials: Urine pools with low and high concentrations of the analytes should be analyzed in each run to monitor the accuracy and precision of the method.
-
Calibration Curve: A multi-point calibration curve is prepared using analytical standards to quantify the analytes.
-
Internal Standards: The recovery of the isotope-labeled internal standards should be monitored for each sample.
Data Interpretation and Population Reference Ranges
The concentration of MTMHP in urine is typically reported in nanograms per milliliter (ng/mL). To account for variations in urine dilution, it is common practice to correct the concentrations for creatinine and report the results as nanograms per milligram of creatinine (ng/mg creatinine) or micrograms per gram of creatinine (µg/g creatinine).
Data from the National Health and Nutrition Examination Survey (NHANES) provide valuable reference ranges for phthalate metabolite concentrations in the U.S. population. While early NHANES cycles (1999-2000) infrequently detected the primary DiNP metabolite, MINP, later studies incorporating methods for oxidative metabolites have demonstrated widespread exposure.
| DiNP Metabolite | Detection Frequency (%) | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) |
| MTMHP (MHINP) | 100 | 11.4 | - |
| MCIOP | 97 | 8.6 | - |
| MOINP | 87 | 1.2 | - |
| MINP | Not Detected | - | - |
| Table 1: Urinary concentrations of DiNP metabolites in 129 U.S. adults (2006 study). Data from Silva et al., 2006. |
MTMHP in Epidemiological Research: Linking Exposure to Health Outcomes
The use of MTMHP and other oxidative DiNP metabolites as biomarkers has been instrumental in epidemiological studies investigating the association between DiNP exposure and various health outcomes. While much of the research has focused on a panel of phthalate metabolites, the data underscores the importance of including these sensitive DiNP biomarkers.
For instance, a study using NHANES data (2005-2014) found that higher levels of MCOP (a proxy for DiNP exposure) were significantly associated with an increased odds of metabolic syndrome in the overall population (Prevalence Odds Ratio for Quartile 4 vs. Quartile 1 = 1.25, 95% CI: 1.02, 1.54). Such findings highlight the utility of these biomarkers in linking environmental exposures to health risks.
Challenges and Future Directions
Despite the advancements in analytical methodology, challenges remain in the use of MTMHP as a biomarker. These include:
-
Standardization: Ensuring inter-laboratory comparability of results requires standardized analytical methods and reference materials.
-
Exposure Variability: Phthalates have short biological half-lives, meaning a single urine sample reflects recent exposure. For chronic exposure assessment, multiple samples over time may be necessary.
-
Complex Mixtures: Humans are exposed to a mixture of phthalates and other chemicals. Understanding the cumulative health effects of these mixtures is a key area of ongoing research.
Future research will likely focus on refining analytical methods to include a broader range of phthalate and plasticizer metabolites, improving our understanding of the toxicokinetics of DiNP in diverse populations, and further elucidating the health effects of low-level chronic exposure.
Conclusion
MTMHP, along with other oxidative metabolites of DiNP, has emerged as a sensitive and reliable biomarker for assessing human exposure to this widely used plasticizer. The analytical methodologies, particularly isotope-dilution HPLC-MS/MS, provide the necessary accuracy and precision for large-scale biomonitoring and epidemiological studies. By employing these robust biomarkers and analytical techniques, researchers can more accurately characterize the links between DiNP exposure and human health, thereby informing public health strategies and regulatory policies.
References
-
Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Jr., Herbert, A. R., Samandar, E., Needham, L. L., & Calafat, A. M. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Journal of Chromatography B, 805(1), 161–167. [Link]
-
Centers for Disease Control and Prevention. (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. [Link]
- Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Herbert, A. R., Samandar, E., Needham, L. L., & Calafat, A. M. (2004).
A Technical Guide to Human Exposure Sources of Bis(3,5,5-trimethylhexyl) phthalate (TMHP)
Abstract
Bis(3,5,5-trimethylhexyl) phthalate (TMHP), a high molecular weight phthalate ester, is a primary plasticizer used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Its widespread use in consumer products, building materials, and food contact materials has led to its ubiquitous presence in the environment. Consequently, human exposure is continuous and occurs through multiple pathways. This technical guide provides a comprehensive overview of the primary sources and routes of human exposure to TMHP, intended for researchers, toxicologists, and drug development professionals. We will delve into the causality behind its environmental distribution, detail the major exposure pathways—ingestion, inhalation, and dermal contact—and provide validated methodologies for its detection and quantification in environmental and biological matrices.
Introduction to this compound (TMHP)
This compound, an isomer of diisononyl phthalate (DINP), is a complex mixture of branched-chain C9-alkyl phthalates. With a high molecular weight (418.61 g/mol ) and low vapor pressure, TMHP is valued for its permanence, heat resistance, and efficiency as a plasticizer.[1] It is synthesized by reacting phthalic anhydride with 3,5,5-trimethylhexanol.[2] Its primary function is to be physically interspersed between polymer chains, reducing intermolecular forces and lowering the glass transition temperature, which transforms rigid plastics like PVC into flexible materials.[1]
TMHP is found in a vast array of products, including:
-
Building Materials: PVC flooring, wall coverings, roofing membranes.
-
Wire and Cable Insulation: Electrical wiring for automotive and construction industries.[1][3]
-
Consumer Goods: Synthetic leather, toys, adhesives, sealants, and paints.[2][3]
-
Food Contact Materials (FCMs): Food packaging, tubing for food processing, and gaskets.[1][4]
Because TMHP is not chemically bound to the polymer matrix, it can leach, migrate, or abrade from these products over time, leading to its accumulation in various environmental compartments and creating multiple pathways for human exposure.[3] Human exposure is a significant concern due to the classification of many phthalates as potential endocrine-disrupting chemicals (EDCs).[3][5] Biomonitoring studies confirm widespread human exposure by detecting TMHP's primary metabolite, mono(3,5,5-trimethylhexyl) phthalate (MTMHP), in urine samples.[1]
Primary Pathways of Human Exposure
Human exposure to TMHP is multifaceted, occurring predominantly through ingestion, followed by inhalation and dermal contact. The contribution of each pathway is influenced by an individual's age, diet, lifestyle, and environment.
Ingestion: The Dominant Exposure Route
Ingestion is considered the most significant pathway for high molecular weight phthalates like TMHP.[1][5][6] This occurs through both dietary and non-dietary sources.
-
Dietary Ingestion: This route involves the consumption of food and beverages contaminated with TMHP that has migrated from food contact materials.[1] The migration rate is influenced by factors such as the fat content of the food (TMHP is lipophilic), temperature, and storage duration.[1] While the FDA has authorized several phthalates for use in FCMs, there is a trend of manufacturers replacing them with alternative plasticizers.[4] However, the historical and ongoing use in processing equipment like tubing and conveyor belts remains a source.[7]
-
Non-Dietary Ingestion (Dust Ingestion): TMHP released from consumer products and building materials accumulates in indoor dust.[7] Due to its low volatility, it adsorbs onto particulate matter.[1] Ingestion of this contaminated dust, particularly by infants and young children through frequent hand-to-mouth activities, constitutes a major exposure source.[8][9]
Inhalation
While TMHP has a low vapor pressure, it can still be released into the indoor air from the large surface areas of products like PVC flooring and wall coverings.[10] It then adsorbs to airborne particulate matter (PM₂.₅ and PM₁₀) and can be inhaled.[11][12] Indoor environments, where people spend the majority of their time, can have significantly higher concentrations of phthalates in the air and dust compared to outdoors.[7][11]
Dermal Contact
Direct skin contact with TMHP-containing materials, such as vinyl flooring, toys, and apparel, presents another potential exposure route.[1] However, the dermal absorption of high molecular weight phthalates is generally considered to be less efficient compared to lower molecular weight phthalates. The extent of absorption depends on factors like skin integrity, temperature, and the duration of contact.
The following diagram illustrates the interconnected pathways from sources to human exposure.
Caption: Major sources, environmental reservoirs, and pathways of human exposure to TMHP.
Quantifying Exposure: Biomonitoring and Environmental Analysis
Assessing human exposure to TMHP relies on two complementary approaches: human biomonitoring and environmental monitoring.
Human Biomonitoring
Since phthalates are rapidly metabolized and excreted, measuring the parent compound in the body is impractical.[7] Instead, biomonitoring focuses on quantifying their metabolites in urine, which provides an integrated measure of exposure from all sources.[7][8][13] The primary metabolite of TMHP is mono(3,5,5-trimethylhexyl) phthalate (MTMHP).[1] The presence of MTMHP in urine is a direct biomarker of TMHP exposure.[1] The short half-life of phthalates (typically less than 24 hours) means that urinary metabolite concentrations reflect very recent exposures.[7]
Table 1: Key Phthalate Metabolites in Human Biomonitoring
| Parent Phthalate | Abbreviation | Primary Urinary Metabolite(s) | Common Sources |
|---|---|---|---|
| This compound | TMHP (DINP isomer) | mono(3,5,5-trimethylhexyl) phthalate (MTMHP) | PVC products, flooring, wires, food contact materials [1][3] |
| Di(2-ethylhexyl) phthalate | DEHP | mEHP, mEHHP, mEOHP | PVC products, food packaging, medical devices[7][8] |
| Di-n-butyl phthalate | DnBP | mBP | Adhesives, personal care products, coatings[8] |
| Butyl benzyl phthalate | BBzP | mBzP | Vinyl flooring, adhesives, sealants[6] |
Environmental Monitoring
Quantifying TMHP in environmental media—especially indoor dust, air, and food—is crucial for identifying primary sources. This data allows for source apportionment and helps explain the variability seen in biomonitoring studies. High concentrations of TMHP in indoor dust are a strong indicator of significant indoor sources like PVC flooring.
Experimental Protocol: Quantification of TMHP in Indoor Dust
To provide a practical framework, this section details a validated methodology for the analysis of TMHP in indoor dust samples using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a self-validating system, incorporating rigorous quality control to ensure accuracy and reliability.
Principle
Dust samples are collected, sieved, and then extracted using an organic solvent. The extract is concentrated and analyzed by GC-MS, which separates TMHP from other compounds and provides definitive identification and quantification based on its mass spectrum and retention time.
Step-by-Step Methodology
-
Sample Collection & Preparation:
-
Collect dust samples from a defined area (e.g., 1 m²) using a high-volume sampler or a dedicated dust collection vacuum.
-
Transfer the collected dust into a clean glass vial.
-
Sieve the dust sample through a 150 µm stainless steel sieve to obtain a fine, homogenous powder.
-
Accurately weigh approximately 50 mg of the sieved dust into a 15 mL glass centrifuge tube.
-
-
Fortification and Extraction:
-
Spike the sample with an appropriate isotopic-labeled internal standard (e.g., ¹³C₄-DEHP) to correct for matrix effects and variations in extraction efficiency.
-
Add 5 mL of hexane to the tube.
-
Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifuge at 3,000 rpm for 5 minutes to pellet the dust particles.
-
Carefully transfer the supernatant (extract) to a clean evaporation tube.
-
Repeat the extraction process (steps 2.2-2.5) two more times, combining the supernatants.
-
-
Extract Concentration:
-
Evaporate the combined extract to near dryness (~0.5 mL) under a gentle stream of high-purity nitrogen.
-
Add a recovery standard (e.g., PCB-209) to assess procedural recovery.
-
Adjust the final volume to 1.0 mL with hexane.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Conditions: Electron Ionization (EI) mode, monitoring characteristic ions for TMHP (e.g., m/z 149, 167, 293) and the internal standard.
-
-
Quality Control (Self-Validation):
-
Method Blank: A clean, empty tube processed alongside the samples to check for background contamination.[14]
-
Matrix Spike: A duplicate dust sample spiked with a known amount of TMHP to assess recovery and matrix interference.
-
Calibration Curve: Analyze a series of calibration standards (0.1 to 50 µg/mL) to establish the instrument's linear response.
-
Continuing Calibration Verification (CCV): Analyze a mid-level standard every 10-15 samples to ensure instrument stability.
-
The following diagram outlines this analytical workflow.
Caption: Workflow for the analysis of TMHP in indoor dust by GC-MS.
Conclusion and Future Directions
Human exposure to this compound is widespread and originates from its extensive use in consumer, industrial, and building products. The primary exposure pathways are the ingestion of contaminated food and indoor dust, with lesser contributions from inhalation and dermal contact. The ubiquitous nature of TMHP in the indoor environment makes continuous, low-level exposure a certainty for the general population.
Accurate assessment of this exposure requires a dual approach of human biomonitoring, to measure the integrated dose, and environmental analysis, to identify and mitigate key sources. As regulatory scrutiny of phthalates continues, further research is needed to understand the toxicological implications of chronic TMHP exposure and to identify and validate safer, non-phthalate alternatives in polymer applications.
References
-
U.S. Environmental Protection Agency. Biomonitoring - Phthalates. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
Koch, H. M., et al. (2013). Identifying sources of phthalate exposure with human biomonitoring: results of a 48h fasting study with urine collection and personal activity patterns. International Journal of Hygiene and Environmental Health, 216(6), 672-681. [Link]
-
MySkinRecipes. This compound. [Link]
-
Huang, S., et al. (2021). A critical review on human internal exposure of phthalate metabolites and the associated health risks. Environmental Pollution, 279, 116941. [Link]
-
Datasheet. Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester. [Link]
-
Wang, Y., et al. (2019). A Review of Biomonitoring of Phthalate Exposures. Toxics, 7(2), 21. [Link]
-
Mehedi, H. A., et al. (2025). Comprehensive review of phthalate exposure: Health implications, biomarker detection and regulatory standards. The Journal of Steroid Biochemistry and Molecular Biology, 247, 106671. [Link]
-
Mok, S., et al. (2022). Within- and between-person variability of urinary phthalate metabolites and bisphenol analogues over seven days: considerations of biomonitoring study design. Environmental Research, 209, 112885. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34277, this compound. [Link]
-
U.S. Food & Drug Administration. (2022). Phthalates in Food Packaging and Food Contact Applications. [Link]
-
Mérieux NutriSciences. (2022). Phthalates in Food contact materials. [Link]
-
HBM4EU. (2021). Human health impacts of exposure to phthalate plasticizers. [Link]
-
Huang, S., et al. (2021). A critical review on human internal exposure of phthalate metabolites and the associated health risks. Environmental Pollution, 279, 116941. [Link]
-
Adeola, A., et al. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 27(19), 6596. [Link]
-
Hassan, F. R., et al. (2021). Phthalates and Their Impacts on Human Health. Healthcare, 9(5), 603. [Link]
-
U.S. Environmental Protection Agency. Methods for the Determination of Metals in Environmental Samples. [Link]
-
Jayasundara, D., et al. (2024). Analytical methods for determining environmental contaminants of concern in water and wastewater. Discover Chemical Engineering, 4(1), 1. [Link]
-
Texas Commission on Environmental Quality. Analytical Methods and Sampling Guidance. [Link]
-
Gbaguidi, F., et al. (2022). Indoor Air Quality in Healthcare and Care Facilities: Chemical Pollutants and Microbiological Contaminants. International Journal of Environmental Research and Public Health, 19(17), 10580. [Link]
-
ResearchGate. Quantification of Airborne Particulate and Associated Toxic Heavy Metals in Urban Indoor Environment and Allied Health Effects. [Link]
-
Tran, V. V., et al. (2021). Indoor Particulate Matter in Urban Households: Sources, Pathways, Characteristics, Health Effects, and Exposure Mitigation. International Journal of Environmental Research and Public Health, 18(21), 11055. [Link]
-
U.S. Environmental Protection Agency. Sources of Indoor Particulate Matter (PM). [Link]
-
ResearchGate. PM2.5 pollution in Texas: a geospatial analysis of health impact functions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 14103-61-8 [smolecule.com]
- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 4. fda.gov [fda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Identifying sources of phthalate exposure with human biomonitoring: results of a 48h fasting study with urine collection and personal activity patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Indoor Particulate Matter in Urban Households: Sources, Pathways, Characteristics, Health Effects, and Exposure Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Mechanism of Action of Bis(3,5,5-trimethylhexyl) Phthalate as a Plasticizer
Abstract
Bis(3,5,5-trimethylhexyl) phthalate, more commonly known as diisononyl phthalate (DINP), is a high-molecular-weight phthalate ester extensively utilized as a primary plasticizer for polymers, most notably polyvinyl chloride (PVC).[1] Its principal function is to transform rigid, brittle plastics into flexible, durable, and processable materials.[2][3] This guide provides a comprehensive technical overview of the core mechanism by which DINP imparts flexibility to polymers. It delves into the molecular interactions, the resulting changes in macroscopic properties, the experimental methodologies used for characterization, and the associated health and environmental considerations. This document is intended for researchers, polymer scientists, and formulation professionals seeking a detailed understanding of this widely used industrial chemical.
The Fundamental Challenge: Rigidity of Polyvinyl Chloride (PVC)
Unplasticized PVC (uPVC) is an inherently rigid and brittle polymer at ambient temperatures. This rigidity stems from the strong intermolecular forces, specifically dipole-dipole interactions and van der Waals forces, between adjacent polymer chains. The chlorine atoms attached to the polymer backbone create polar C-Cl bonds, leading to significant attraction between chains. These forces hold the polymer chains in a tightly packed, fixed arrangement, severely restricting their movement and resulting in a high glass transition temperature (Tg). The Tg is the critical temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PVC to be used in applications requiring flexibility, such as cable insulation, flooring, and synthetic leather, these intermolecular forces must be overcome.[2][4]
The Molecular Mechanism of Plasticization by DINP
The action of DINP as a plasticizer is a physical process, not a chemical one; the plasticizer does not form covalent bonds with the polymer.[5][6] The process can be understood through a combination of established theories, primarily the Lubricity Theory and the Free Volume Theory.
2.1. Intercalation and Solvation
The plasticization process begins when DINP is blended with PVC resin at elevated temperatures. The DINP molecules, which are esters of phthalic acid and isononyl alcohol, possess a polar aromatic core and two long, branched nonpolar alkyl chains (3,5,5-trimethylhexyl).[5][7] This structure allows them to physically intercalate, or embed themselves, between the PVC polymer chains.[8][9] The polar ester groups of the DINP molecule can interact with the polar sites on the PVC chains, effectively solvating them and breaking up the strong, direct polymer-polymer interactions.[5][10]
2.2. Disruption of Intermolecular Forces and Creation of Free Volume
Once positioned between the polymer chains, the bulky and branched 3,5,5-trimethylhexyl side chains of the DINP molecules act as molecular spacers. This spacing physically pushes the PVC chains further apart, significantly weakening the intermolecular attractive forces that held them rigidly together.[5][8] This phenomenon is the cornerstone of the Lubricity Theory , where the plasticizer molecules act as a lubricant, allowing the polymer chains to slide past one another with greater ease.[11]
Simultaneously, this separation increases the amount of empty space within the polymer matrix. This is explained by the Free Volume Theory , which posits that flexibility is dependent on the internal space available for polymer segments to move.[11] By increasing the distance between chains, DINP effectively increases the free volume, enhancing the mobility of the polymer backbone.[6]
The direct and measurable consequence of this increased chain mobility is a significant reduction in the polymer's glass transition temperature (Tg) .[2][5] The plasticized PVC can now achieve a flexible, rubbery state at much lower temperatures, making it suitable for a wide range of applications.
Diagram: Molecular Mechanism of DINP Plasticization
Caption: DINP molecules intercalate between PVC chains, reducing intermolecular forces and increasing flexibility.
Structure-Activity Relationship and Key Properties
The effectiveness of DINP is rooted in its specific molecular structure and resulting physicochemical properties. As a high-molecular-weight phthalate, it offers a balance of performance and permanence.[1][12]
| Property | Value | Significance for Plasticization |
| Chemical Formula | C₂₆H₄₂O₄ | Defines the composition and size of the molecule.[7] |
| Molecular Weight | ~418.61 g/mol | High MW contributes to low volatility and reduced migration compared to smaller phthalates.[7][12] |
| Structure | Branched C9 Alkyl Esters | The branched structure enhances compatibility and provides steric hindrance between PVC chains.[5][11] |
| Boiling Point | ~405.7 °C | High boiling point indicates low volatility, ensuring the plasticizer remains in the polymer during processing and use.[12] |
| Density | ~0.97 g/cm³ | Important for formulation calculations.[12] |
| logP (Octanol-Water) | >8.0 | High value indicates strong hydrophobicity and low water solubility, contributing to its persistence in the polymer.[12][13] |
The long, branched alkyl chains are critical. Compared to linear phthalates, the branched structure of DINP provides a less efficient packing, which is more effective at creating free volume. Its high molecular weight and low vapor pressure ensure it does not easily evaporate from the final product, leading to greater durability and permanence of the plasticizing effect.[3][5]
Experimental Validation of Plasticizer Action
The theoretical mechanism of plasticization is validated through a suite of analytical techniques that measure the changes in the thermal and mechanical properties of the polymer.
Experimental Workflow Diagram
Caption: General experimental workflow for the characterization of a plasticized polymer system.
Protocol 1: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Objective: To quantify the reduction in Tg of PVC as a function of DINP concentration.
-
Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled. The Tg is observed as a step-like change in the heat capacity, representing the onset of large-scale molecular motion. A lower Tg directly confirms the plasticizing effect.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticized PVC sample into a standard aluminum DSC pan. Crimp-seal the pan. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Perform a preliminary heating scan from 25°C to 120°C at a rate of 20°C/min to erase the thermal history of the sample.
-
Rapidly cool the sample to -50°C at a rate of 50°C/min.
-
Hold at -50°C for 5 minutes to ensure thermal equilibrium.
-
Perform the primary heating scan from -50°C to 150°C at a controlled rate of 10°C/min.
-
-
Data Analysis: Record the heat flow versus temperature. The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan. Compare the Tg values of unplasticized PVC with samples containing different concentrations of DINP.
-
Protocol 2: Evaluation of Mechanical Properties (Tensile Strength & Elongation)
-
Objective: To measure the changes in flexibility and strength imparted by DINP.
-
Causality: Plasticization reduces the tensile strength (the force required to pull the material apart) but significantly increases the elongation at break (how much it can stretch before breaking). This trade-off is a hallmark of an effective plasticizer.
-
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from sheets of plasticized PVC according to ASTM D638 standard dimensions.
-
Instrument Setup: Use a universal testing machine (UTM) equipped with grips appropriate for holding plastic films or sheets.
-
Test Procedure:
-
Measure the initial cross-sectional area of the specimen's gauge section.
-
Mount the specimen securely in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen fractures.
-
-
Data Analysis: The instrument software records the load versus extension.
-
Tensile Strength is calculated as the maximum load divided by the original cross-sectional area.
-
Elongation at Break is calculated as the change in length at the point of fracture divided by the original gauge length, expressed as a percentage.
-
-
Health, Safety, and Environmental Profile
While DINP is a highly effective plasticizer, its use is subject to scrutiny due to health and environmental considerations.
5.1. Migration
Because DINP is not chemically bound to the PVC matrix, it can migrate or leach out of the product over time.[4][14] This process can be accelerated by contact with fats, oils, or high temperatures.[4] Migration can lead to a loss of flexibility in the material and potential exposure to humans and the environment.[10][14]
5.2. Toxicological Profile
Regulatory bodies have extensively studied the health effects of phthalates. High levels of exposure to DINP have been associated with developmental toxicity, liver harm, and potential endocrine-disrupting effects, sometimes referred to as "phthalate syndrome."[4][15] The U.S. Environmental Protection Agency (EPA) has identified an unreasonable risk to the health of workers in occupational settings with high exposure levels.[15] For the general population, consumer exposure is lower and not considered to pose an unreasonable risk.[15] Due to these concerns, the use of DINP is restricted in certain applications, such as children's toys and childcare articles in the European Union.[1][8]
5.3. Environmental Fate
When released into the environment, DINP's high hydrophobicity causes it to bind strongly to soil and sediment.[16][17] It is considered biodegradable, though the process can be slow.[16] The primary degradation pathway involves hydrolysis of the ester bonds to form the monoester (monoisononyl phthalate) and ultimately phthalic acid, which can be further mineralized.[16]
| Environment | Estimated Half-Life |
| Air | 0.7 days[17] |
| Surface Water | 50 days[17] |
| Soil | 300 days[17] |
| Sediment | 3000 days[17] |
Conclusion
The mechanism of action of this compound as a plasticizer is a well-understood physical process rooted in fundamental principles of polymer science. By physically embedding itself within the polymer matrix, DINP effectively disrupts intermolecular forces, increases free volume, and enhances the mobility of polymer chains. This leads to a significant reduction in the glass transition temperature and the transformation of rigid polymers like PVC into versatile, flexible materials. While its performance is excellent, ongoing research and regulatory scrutiny regarding its health and environmental profile are driving the industry to explore alternative, lower-migration, and non-phthalate plasticizers. A thorough understanding of DINP's mechanism provides a critical foundation for the development and evaluation of these next-generation polymer additives.
References
- U.S. Environmental Protection Agency. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind DINP: Enhancing Polymer Performance.
- Foresight. (2025). EPA Identifies Significant Health Risks from Diisononyl Phthalate (DINP)
- GreenFacts. (n.d.). Can DIDP and DINP affect the environment?
- Smolecule. (n.d.). Buy Bis(3,5,5-trimethylhexyl)
- Navarro, R., Pérez, M., Tardajos, M. G., & Reinecke, H. (2020).
- Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC.
- Jinli Chemical. (2024).
- Umweltbundesamt. (2017).
- Polynt. (n.d.).
- Danish Ministry of the Environment. (n.d.).
- Benchchem. (n.d.). Bis(3,5,5-trimethylhexyl)
- Wikipedia. (n.d.).
- ChemCeed. (2019). DINP Usage Guide.
- Healthy Building Network. (n.d.).
- Szymański, P., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
- Cortex Chemicals. (2025).
- ChemicalBook. (n.d.). BIS(3,5,5-TRIMETHYLHEXYL)
- Park, K. (n.d.). PLASTICIZERS. Kinam Park.
Sources
- 1. DINP – A Modern Plasticizer with Wide-Ranging Applications - Cortex Chemicals [cortexch.com]
- 2. Why Are Phthalates Commonly Used as Plasticizers?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 3. DINP Usage Guide - ChemCeed [chemceed.com]
- 4. Frequently Asked Questions about phthalates and plasticisers | Umweltbundesamt [umweltbundesamt.de]
- 5. nbinno.com [nbinno.com]
- 6. diva-portal.org [diva-portal.org]
- 7. This compound CAS#: 20548-62-3 [m.chemicalbook.com]
- 8. Buy this compound | 14103-61-8 [smolecule.com]
- 9. Phthalates plasticizers | POLYNT [polynt.com]
- 10. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. benchchem.com [benchchem.com]
- 13. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]
- 14. habitablefuture.org [habitablefuture.org]
- 15. useforesight.io [useforesight.io]
- 16. epa.gov [epa.gov]
- 17. DINP-DIDP: 3. Can DIDP and DINP affect the environment? [greenfacts.org]
Methodological & Application
Application Note & Protocol: A Guide to the Laboratory-Scale Synthesis of Bis(3,5,5-trimethylhexyl) Phthalate for Research Applications
Abstract
This document provides a comprehensive guide for the chemical synthesis of Bis(3,5,5-trimethylhexyl) phthalate, a high molecular weight phthalate ester. Primarily utilized as a plasticizer in various polymer matrices, its availability in well-characterized forms is crucial for research in materials science, toxicology, and environmental studies.[1][2] This guide details a robust, laboratory-scale protocol employing the direct esterification of phthalic anhydride with 3,5,5-trimethylhexanol. We delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental procedure, and outline rigorous methods for purification and analytical characterization. This application note is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for preparing this compound for their studies.
Introduction and Scientific Background
This compound (CAS No. 14103-61-8) is a diester of phthalic acid and 3,5,5-trimethylhexanol.[3] It belongs to the class of high molecular weight phthalate esters (HMWPEs), which are noted for their low volatility and high permanence in polymer matrices.[2][4] Its primary application lies in its function as a plasticizer, particularly for polyvinyl chloride (PVC), where it imparts flexibility, durability, and workability.[2] The branched structure of the 3,5,5-trimethylhexyl side chains contributes to enhanced migration resistance and thermal stability compared to lower molecular weight phthalates.[2]
In a research context, access to well-characterized this compound is essential for a variety of studies. Toxicological research investigates its metabolic pathways and potential endocrine-disrupting properties, often using its metabolite, mono(3,5,5-trimethylhexyl) phthalate (MTMHP), as a biomarker for exposure.[2] Environmental scientists study its fate and transport in various ecosystems, while materials scientists explore its use in novel polymer formulations. This guide provides a foundational protocol to support these research endeavors by enabling the de novo synthesis of this important compound.
The synthesis is based on the well-established Fischer-Speier esterification reaction, where a carboxylic acid (or its anhydride) reacts with an alcohol in the presence of an acid catalyst. The reaction between phthalic anhydride and 3,5,5-trimethylhexanol proceeds in two stages: a rapid, non-catalytic formation of the monoester, followed by a slower, catalytic conversion of the monoester to the desired diester.[5] The removal of water, a byproduct of the reaction, is critical to drive the equilibrium towards the formation of the final product.[6]
Synthesis Workflow and Chemical Pathway
The overall synthesis can be broken down into three main stages: reaction, work-up and purification, and characterization. The following diagram illustrates the workflow from starting materials to the final, characterized product.
The chemical transformation follows a two-step esterification process as depicted below.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Phthalic Anhydride (C₈H₄O₃) | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| 3,5,5-Trimethylhexanol (C₉H₂₀O) | ≥98% | Sigma-Aldrich | |
| p-Toluenesulfonic acid monohydrate | Reagent Grade | Fisher Scientific | Catalyst. |
| Toluene | Anhydrous | VWR | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | For neutralization. | |
| Brine (Saturated NaCl) | For washing. | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying. |
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus with condenser
-
Nitrogen gas inlet
-
Thermometer or thermocouple
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation setup or flash chromatography system
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. Toluene is volatile and flammable.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[4] Phthalates are under scrutiny for potential reproductive toxicity.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.[7]
Detailed Synthesis Protocol
This protocol is designed for a ~0.1 mole scale synthesis.
Step 1: Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a heating mantle, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet. The third neck should be fitted with a stopper or a thermometer.
-
Ensure all glassware is oven-dried to remove any residual moisture.
-
Charge the flask with phthalic anhydride (14.8 g, 0.1 mol), 3,5,5-trimethylhexanol (31.7 g, 0.22 mol, 2.2 equivalents), p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol, 0.02 eq.), and toluene (~150 mL). The excess alcohol helps to drive the reaction to completion.
Step 2: Esterification Reaction
-
Begin stirring the mixture and introduce a slow stream of nitrogen gas to maintain an inert atmosphere.
-
Heat the mixture to reflux (approximately 110-120 °C). As the reaction proceeds, water will be formed as a byproduct and will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is typically complete within 4-8 hours, or when no more water is being collected.
Step 3: Work-up and Neutralization
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 1 L separatory funnel.
-
Wash the organic solution sequentially with:
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the p-TSA catalyst. (Caution: CO₂ evolution).
-
100 mL of deionized water.
-
100 mL of brine to break any emulsions and begin the drying process.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
Step 4: Purification
-
Filter off the drying agent (MgSO₄) and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 3,5,5-trimethylhexanol.
-
The resulting crude oil is then purified. High-purity product is best obtained via vacuum distillation .
-
Boiling Point: 235-238 °C (pressure not specified, likely reduced).
-
Alternatively, purification can be achieved using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Step 5: Product Characterization
-
The final product should be a clear, slightly viscous, oil-like liquid.[4]
-
Determine the yield and characterize the product using the analytical methods described in the next section.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical final step.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂O₄ | [3] |
| Molecular Weight | 418.61 g/mol | |
| Appearance | Clear, slightly viscous, oily liquid | [4] |
| Density | ~0.98 g/cm³ at 20 °C | |
| Boiling Point | 235-238 °C | |
| Solubility | Insoluble in water; soluble in most organic solvents. | [4] |
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present. Key expected peaks include:
-
~1730 cm⁻¹: A strong C=O stretch characteristic of the ester functional group.
-
~2850-2960 cm⁻¹: C-H stretching from the aliphatic side chains.
-
~1270 cm⁻¹ and ~1120 cm⁻¹: C-O stretching of the ester.
-
Absence of a broad O-H peak (~3300-2500 cm⁻¹) indicates the consumption of the carboxylic acid intermediate. (Reference spectra are available on public databases like PubChem).[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Expected signals include:
-
Aromatic protons on the phthalate ring (typically in the δ 7.5-7.7 ppm region).
-
Protons on the carbons adjacent to the ester oxygen (—O—CH₂—) (typically in the δ 4.2-4.3 ppm region).
-
A complex series of signals in the aliphatic region (δ 0.8-1.8 ppm) corresponding to the trimethylhexyl chains.
-
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the ester (~167 ppm), the aromatic carbons, and the various aliphatic carbons of the side chains.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ at m/z = 418.6 would be expected, along with characteristic fragmentation patterns.[8]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product can be assessed using reverse-phase HPLC.[9][10] A single major peak would indicate a high degree of purity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. By explaining the causality behind the experimental choices and providing clear, step-by-step instructions, this guide equips researchers with a reliable method to produce this compound for their specific research needs. Adherence to the safety protocols outlined is paramount for the successful and safe execution of this synthesis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemwatch. Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester Safety Data Sheet. [Link]
-
SIELC Technologies. This compound. [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
-
NIST. Bis-(3,5,5-trimethylhexyl) phthalate. National Institute of Standards and Technology. [Link]
- Google Patents.
-
NIST. Bis-(3,5,5-trimethylhexyl) phthalate Phase change data. National Institute of Standards and Technology. [Link]
-
Scribd. Esterification of Phthalic Anhydride. [Link]
-
ResearchGate. Esterification of phthalic anhydride with 1-butanol and 2-ethylhexanol catalyzed by heteropolyacids. [Link]
-
NIH Global Substance Registration System. This compound. [Link]
-
ResearchGate. Esterification of phthalic anhydride with n-heksanol using selected catalysts. [Link]
-
Asian Journal of Chemistry. Reactions of Phthalic Anhydride with Alcohols. [Link]
-
PubChemLite. This compound (C26H42O4). [Link]
-
ResearchGate. Chemical characterization of Di-(2-ethylhexyl) phthalate. [Link]
Sources
- 1. This compound CAS#: 20548-62-3 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Purification of Bis(3,5,5-trimethylhexyl) phthalate
Introduction
Bis(3,5,5-trimethylhexyl) phthalate, a branched isomer of diisononyl phthalate (DINP), is a high molecular weight phthalate ester extensively utilized as a primary plasticizer in various polymer applications, most notably for polyvinyl chloride (PVC). Its function is to intercalate between polymer chains, thereby increasing flexibility, durability, and workability of the final material. The long, branched alkyl chains of this compound contribute to enhanced migration resistance and thermal stability compared to lower molecular weight phthalates. For research, development, and quality control purposes, particularly in the fields of materials science, toxicology, and drug development, the availability of highly pure this compound is paramount. Impurities can significantly alter the physicochemical and toxicological properties of the material, leading to erroneous experimental results and non-compliant products.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are presented with the clarity and detail required for practical implementation in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the design and execution of effective purification strategies. These properties dictate the appropriate techniques and parameters for separating the target compound from its impurities.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂O₄ | |
| Molecular Weight | 418.61 g/mol | |
| Appearance | Clear, colorless to pale yellow, oily liquid | |
| Density | 0.971–0.98 g/cm³ at 20-25°C | |
| Boiling Point | > 400°C at 760 mmHg | |
| 235-238°C at atmospheric pressure (unspecified) | ||
| 252°C at 5 mmHg | ||
| Melting Point | Approximately -50°C | |
| Flash Point | > 200°C | |
| Vapor Pressure | <0.001 hPa at 20°C | |
| Water Solubility | 0.6 µg/L at 20°C | |
| log Kow | 8.8 |
Understanding the Impurity Profile
The selection of an appropriate purification strategy is contingent on the nature of the impurities present in the crude this compound. The primary source of impurities is the synthesis process, which typically involves the esterification of phthalic anhydride with 3,5,5-trimethylhexanol (also known as isononyl alcohol) in the presence of a catalyst.
Potential Impurities:
-
Residual 3,5,5-trimethylhexanol: Due to the use of excess alcohol to drive the esterification reaction to completion, unreacted 3,5,5-trimethylhexanol is a common impurity.
-
Mono(3,5,5-trimethylhexyl) phthalate: Incomplete esterification can result in the presence of the monoester.
-
Phthalic Anhydride: Unreacted starting material may persist in the crude product.
-
Catalyst Residues: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or organometallic catalysts may remain.
-
By-products of Side Reactions: Dehydration of the alcohol or other side reactions can lead to the formation of various organic impurities.
-
Color Bodies: High-temperature processing can generate colored impurities.
The purification methods detailed below are designed to effectively remove these and other potential contaminants.
Purification Methodologies: A Step-by-Step Guide
A multi-step approach is often necessary to achieve high purity this compound. The following protocols provide a logical workflow, starting from a crude reaction mixture.
Overall Purification Workflow
The purification of this compound from a crude reaction mixture can be conceptualized as a multi-stage process designed to remove specific classes of impurities at each step. A typical workflow is illustrated below.
Caption: General purification workflow for this compound.
Protocol 1: Neutralization and Aqueous Washing
Objective: To remove acidic impurities, such as residual catalyst and unreacted phthalic anhydride, and to perform an initial removal of water-soluble impurities like excess 3,5,5-trimethylhexanol.
Causality: The esterification reaction is often catalyzed by acids. These acidic residues, along with any unreacted phthalic anhydride which can hydrolyze to phthalic acid, can compromise the stability and properties of the final product. A basic wash neutralizes these acidic components, converting them into salts that are soluble in the aqueous phase and can thus be separated. Subsequent water washes remove these salts and any remaining water-soluble organic impurities.[1][2][3][4]
Materials:
-
Crude this compound
-
5% (w/v) Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Initial Dilution: Dissolve the crude this compound in a water-immiscible organic solvent of your choice (e.g., diethyl ether, ethyl acetate) in a 1:2 v/v ratio. This reduces the viscosity of the phthalate ester, facilitating efficient phase separation.
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 5% sodium carbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Water Washes: Add a volume of deionized water equal to the organic layer to the separatory funnel. Shake and separate as before. Repeat this water wash two more times.
-
Brine Wash: Perform a final wash with a saturated brine solution to help break any emulsions and remove the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean, dry flask. Add anhydrous magnesium sulfate or sodium sulfate (approximately 10% of the liquid volume) and swirl to dry the solution. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding the washed and dried this compound.
Protocol 2: Vacuum Distillation
Objective: To separate the this compound from non-volatile impurities, residual 3,5,5-trimethylhexanol, and other volatile by-products.
Causality: this compound has a very high boiling point at atmospheric pressure, and heating to this temperature can cause decomposition.[4] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature, thus preventing thermal degradation.[5][6][7] This technique is highly effective for separating compounds with significantly different boiling points.
Caption: Fractional vacuum distillation process.
Materials:
-
Washed and dried this compound
-
Distillation flask
-
Short-path distillation head with condenser and collection flasks
-
Thermometer and adapter
-
Vacuum pump with a pressure gauge and cold trap
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease for all joints to ensure a good seal.
-
Charging the Flask: Charge the distillation flask with the washed ester and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Begin to evacuate the system slowly to the desired pressure. A pressure of 1-5 mmHg is a good starting point.
-
Heating: Once the desired vacuum is stable, begin to heat the distillation flask gently.
-
Forerun Collection: Collect the initial distillate (forerun), which will primarily consist of residual solvent and 3,5,5-trimethylhexanol, in the first receiving flask.
-
Main Fraction Collection: As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask to collect the main fraction of this compound. The boiling point of the closely related diisononyl phthalate is 252°C at 5 mmHg; a similar range can be expected for this compound.[8]
-
Termination: Once the main fraction has been collected and the temperature begins to rise again or the distillation rate slows significantly, stop the distillation.
-
Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Objective: For the isolation of high-purity this compound or the separation of closely related isomers and impurities that are difficult to remove by distillation.
Causality: Preparative HPLC offers high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[9][10] By selecting an appropriate column and mobile phase, it is possible to separate compounds with very similar physicochemical properties. This method is scalable and can be used for the purification of small to large quantities of material.
Method Development and Scale-Up:
-
Analytical Method Development: First, develop an analytical HPLC method using a standard C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A mobile phase of acetonitrile and water is a good starting point.[11] A gradient elution may be necessary to resolve all impurities. Monitor the elution at a wavelength of approximately 225 nm.[12]
-
Overloading Study: Once a suitable analytical method is established, perform an overloading study on the analytical column to determine the maximum sample load before significant loss of resolution occurs.
-
Scale-Up: Scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume can be scaled geometrically based on the column dimensions.
Illustrative Preparative HPLC Protocol:
| Parameter | Condition |
| Instrument | Preparative HPLC system with a fraction collector |
| Column | C18 reversed-phase, e.g., 21.2 mm x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80-100% B over 20 minutes, then hold at 100% B |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Detection | UV at 225 nm |
| Sample Preparation | Dissolve the partially purified ester in the mobile phase |
Procedure:
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions.
-
Injection: Inject the dissolved sample onto the column.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The fraction collection can be triggered by time, UV signal threshold, or slope.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 4: Activated Carbon Treatment
Objective: To remove colored impurities and trace organic contaminants.
Causality: Activated carbon possesses a highly porous structure with a large surface area, which allows it to adsorb a wide range of organic molecules, including color bodies and other non-volatile impurities.[13][14][15] This method is often used as a final polishing step.
Materials:
-
Partially purified this compound
-
Powdered or granular activated carbon
-
An appropriate solvent (e.g., hexane, ethyl acetate)
-
Stirring hotplate
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or a sintered glass funnel)
Procedure:
-
Dissolution: Dissolve the this compound in a suitable solvent to reduce its viscosity.
-
Carbon Addition: Add activated carbon to the solution (typically 1-5% by weight of the ester).
-
Adsorption: Stir the mixture at a slightly elevated temperature (e.g., 40-60°C) for 1-2 hours.
-
Filtration: Filter the mixture to remove the activated carbon. A filter aid (e.g., Celite) may be used to improve filtration efficiency.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the decolorized product.
Purity Assessment
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. A high-purity sample should show a single major peak corresponding to this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for assessing the presence of non-volatile impurities and isomers. A pure sample will exhibit a single, sharp peak.
-
Acid Number Titration: This method can be used to quantify residual acidic impurities. A low acid number is indicative of high purity.
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic application of the protocols outlined in this guide. The choice and sequence of purification steps will depend on the initial purity of the starting material and the desired final purity. For most applications, a combination of neutralization/washing followed by vacuum distillation will be sufficient. For ultra-high purity requirements, preparative HPLC or activated carbon treatment can be employed as polishing steps. Rigorous analytical characterization of the final product is essential to validate its purity and ensure its suitability for the intended research or application.
References
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Chemviron. (n.d.). Why is Activated Carbon Important for Liquid Chemicals?. Retrieved from [Link]
-
Al-Mohaimeed, A. M., et al. (2021). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. Molecules, 26(6), 1689. [Link]
-
Bignardi, C., et al. (2015). Extraction and GC-MS analysis of phthalate esters in food matrices: a review. RSC Advances, 5(35), 27483-27497. [Link]
-
Peak Scientific. (2019, November 4). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Retrieved from [Link]
-
Schmotzer, J. K., et al. (2002). Activated carbon removal of organic contaminants in ultra-pure water systems with recycle. Clean Technologies and Environmental Policy, 4(2), 125-133. [Link]
-
Keiken Engineering. (2021, January 7). How activated carbon for the removal of organic matter works. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
-
Bignardi, C., et al. (2015). Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review. ResearchGate. Retrieved from [Link]
-
ELGA LabWater. (2023, July 3). Activated Carbon | Water Purification Technology. Retrieved from [Link]
- Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
- Google Patents. (n.d.). US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
-
Hangzhou Nature Technology Co.,Ltd. (2023, November 18). How To Use Activated Carbon To Improve Purity And Quality in The Food And Beverage Industry. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of plasticizers commonly used in pharmaceutical dosage forms by high performance liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN102295989B - Method for removing phthalate ester substances in animal and vegetable oil.
-
ResearchGate. (n.d.). Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. Retrieved from [Link]
-
Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]
-
Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
YouTube. (2022, April 8). Vacuum Distillation. Retrieved from [Link]
-
Studylib. (n.d.). HPLC Determination of Plasticizers in Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). Diisononyl phthalate. Retrieved from [Link]
-
Busch India. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
PubMed Central. (2021, November 18). Evaluation of the Removal of Selected Phthalic Acid Esters (PAEs) in Municipal Wastewater Treatment Plants Supported by Constructed Wetlands. Retrieved from [Link]
-
E3S Web of Conferences. (2021). Research progress on the removal of phthalic acid esters in water. 237, 03023. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. Retrieved from [Link]
-
PubMed Central. (2021). Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives. Heliyon, 7(7), e07432. [Link]
Sources
- 1. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. buschvacuum.com [buschvacuum.com]
- 4. Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 6. labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of plasticizers commonly used in pharmaceutical dosage forms by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 9. chemviron.eu [chemviron.eu]
- 10. How activated carbon for the removal of organic matter works [keiken-engineering.com]
- 11. elgalabwater.com [elgalabwater.com]
- 12. gcms.cz [gcms.cz]
- 13. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers [mdpi.com]
- 14. Extraction and GC-MS analysis of phthalate esters in food matrices: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. peakscientific.com [peakscientific.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Bis(3,5,5-trimethylhexyl) phthalate in Polymeric Materials
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of Bis(3,5,5-trimethylhexyl) phthalate. This high molecular weight phthalate is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC).[1] Given the regulatory scrutiny and potential health concerns associated with phthalates, accurate quantification in consumer products and materials is crucial. This document provides a comprehensive protocol, from sample preparation to final analysis, designed for researchers, quality control analysts, and drug development professionals. The methodology is built upon principles of scientific integrity, ensuring trustworthiness and reproducibility.
Introduction: The Analytical Challenge
This compound, an isomer of Diisononyl phthalate (DINP), is a key additive in the plastics industry.[1][2] Its function is to integrate between polymer chains, reducing the glass transition temperature and thereby increasing the material's flexibility and durability.[2] However, as phthalates are not chemically bound to the polymer matrix, they can leach into the environment, leading to human exposure through various pathways.[3] This has prompted regulatory bodies to establish limits on the concentration of certain phthalates in products like toys, food packaging, and medical devices.
Consequently, a robust analytical method for the precise quantification of this compound is essential for both regulatory compliance and risk assessment. While Gas Chromatography (GC) is a common technique for phthalate analysis, HPLC offers a powerful alternative, particularly for high molecular weight, less volatile compounds, avoiding the need for thermal degradation or derivatization. This note details an optimized reverse-phase HPLC (RP-HPLC) method that ensures specificity, accuracy, and reliability.
Analyte Profile:
| Property | Value | Source |
| Chemical Name | bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate | [4] |
| Synonyms | alpha-Dinonyl phthalate | |
| CAS Number | 14103-61-8 | [5] |
| Molecular Formula | C₂₆H₄₂O₄ | [5] |
| Molecular Weight | 418.61 g/mol | [6] |
| Structure | See Figure 1 |
Principle of the Method
The core of this method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The separation is achieved on a specialized reverse-phase column with low silanol activity, which minimizes peak tailing for non-polar compounds.[7] this compound, being a large, hydrophobic molecule, is strongly retained on the non-polar stationary phase.[8] Elution is accomplished using a polar mobile phase, and the analyte is detected by its absorbance in the UV spectrum, a characteristic feature of the phthalate ester's benzene ring.
The overall workflow is designed to ensure the integrity of the final result, from sample acquisition to data reporting.
Materials and Reagents
Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.0001 g readability).
-
Centrifuge (capable of >3000 rpm).
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE).
Chemicals and Standards
-
This compound analytical standard (>98% purity).
-
Acetonitrile (MeCN), HPLC gradient grade.
-
Water, HPLC grade or ultrapure.
-
Tetrahydrofuran (THF), HPLC grade, stabilizer-free.
-
n-Hexane, HPLC grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Methanol, HPLC grade.
Causality Note: The use of high-purity, HPLC-grade solvents is critical to avoid ghost peaks and baseline instability. THF is chosen for its ability to dissolve PVC and other polymers, while hexane is an effective non-solvent for precipitating the polymer matrix, leaving the phthalate in solution.[3]
Experimental Protocols
Preparation of Standards and Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL Class A volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Mobile Phase A: HPLC grade water with 0.1% v/v phosphoric acid.
-
Mobile Phase B: HPLC grade acetonitrile with 0.1% v/v phosphoric acid.
Trustworthiness Note: All glassware must be scrupulously cleaned and rinsed with methanol and hexane to prevent cross-contamination from phthalates, which are ubiquitous in laboratory environments. Avoid using plastic containers or pipette tips wherever possible.
Sample Preparation Protocol: Extraction from PVC
This protocol is adapted from established methods for phthalate extraction from polymer matrices.[3]
-
Sample Comminution: Cut or grind approximately 1 gram of the polymer sample into small pieces (< 2 mm) to maximize the surface area for extraction.
-
Weighing: Accurately weigh about 0.25 g of the comminuted sample into a 20 mL glass vial.
-
Dissolution: Add 5 mL of THF to the vial. Cap tightly and vortex for 30 seconds. Place the vial in an ultrasonic bath for 30 minutes to facilitate complete dissolution of the polymer.
-
Precipitation: Add 10 mL of n-hexane to the solution and vortex vigorously for 1 minute. The PVC polymer should precipitate as a white solid.
-
Separation: Centrifuge the vial at 3000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant to a clean glass tube.
-
Solvent Exchange: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 5.0 mL of acetonitrile.
-
Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Operating Conditions
The following conditions are based on a validated method for separating this compound on a specialized reverse-phase column.[7]
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water + 0.1% H₃PO₄B: Acetonitrile + 0.1% H₃PO₄ |
| Gradient | 80% B to 100% B in 10 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Wavelength | 225 nm |
| Run Time | 20 minutes (including re-equilibration) |
Causality and Expertise:
-
Column Choice: The Newcrom R1 column features advanced end-capping and low silanol activity, which is ideal for analyzing hydrophobic compounds like high molecular weight phthalates.[9][10] This chemistry minimizes unwanted interactions between the analyte and the silica support, resulting in sharper, more symmetrical peaks.
-
Mobile Phase: A gradient elution is employed to ensure that the highly retained this compound is eluted within a reasonable time while still providing good resolution from any earlier-eluting, more polar contaminants. Phosphoric acid is added to control the pH and improve peak shape.[7]
-
Wavelength Selection: The phthalate functional group contains a benzene ring, which exhibits strong UV absorbance. A wavelength of 225 nm is chosen as it provides high sensitivity for a broad range of phthalate esters.[11][12][13]
Data Analysis and Quality Control
-
Calibration: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. A linear regression with a correlation coefficient (r²) of ≥ 0.999 should be achieved.
-
Quantification: Determine the concentration of the analyte in the sample extracts using the linear regression equation from the calibration curve.
-
Final Calculation: Calculate the final concentration in the original solid sample using the following formula:
Concentration (mg/kg) = (C x V) / W
Where:
-
C = Concentration from HPLC (µg/mL)
-
V = Final volume of the extract (mL)
-
W = Weight of the initial sample (g)
-
-
Quality Control: To ensure the trustworthiness of the results, analyze a method blank, a laboratory control sample (LCS), and a matrix spike with each batch of samples. The method blank should be free of the analyte, and the recovery for the LCS and matrix spike should fall within 80-120%.[2]
Conclusion
The HPLC-UV method detailed in this application note provides a robust and reliable system for the quantitative determination of this compound in polymeric materials. The protocol is designed with self-validating steps, from controlled sample preparation to the use of quality control checks, ensuring high scientific integrity. By explaining the causality behind key experimental choices, this guide empowers researchers and analysts to implement and adapt this method with confidence, contributing to improved product safety and regulatory compliance.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). Newcrom R1. Retrieved from [Link]
-
CEM Corporation. (n.d.). Extraction of Phthalates from Polyvinyl Chloride. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). SiELC Newcrom R1 HPLC Columns. Retrieved from [Link]
-
Karageorgou, E., & Kalantzi, O. I. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Retrieved from [Link]
-
Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship. Retrieved from [Link]
-
CEM Corporation. (n.d.). Extraction of Phthalates from Polyvinyl Chloride. Retrieved from [Link]
-
SIELC Technologies. (n.d.). NEWCROM© - HPLC. Retrieved from [Link]
-
Nhlapo, L. P., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Columns. Retrieved from [Link]
-
GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]
-
Prom-u-thai, C., et al. (2020). Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA. Toxicology Mechanisms and Methods. Retrieved from [Link]
-
Li, G., et al. (2013). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction–High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
Zaater, M. F., et al. (2012). Determination of Phthalates in Jordanian Bottled Water using GC-MS and HPLC-UV: Environmental Study. Journal of Chromatographic Science. Retrieved from [Link]
-
Silva, M. J., et al. (2004). Quantitative detection of nine phthalate metabolites in human serum using reversed-phase high-performance liquid chromatography. Journal of Chromatography B. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved from [Link]
-
University of St. Thomas. (n.d.). HPLC -parabens&phthalates. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]
-
NIST. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C26H42O4). Retrieved from [Link]
-
Cheméo. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. gcms.cz [gcms.cz]
- 4. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 6. This compound CAS#: 20548-62-3 [m.chemicalbook.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chemeo.com [chemeo.com]
- 9. Newcrom R1 | SIELC Technologies [sielc.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Note: A Robust Reverse-Phase HPLC Method for the Separation and Quantification of Common Phthalates
Abstract
Phthalate esters are ubiquitous industrial compounds primarily used as plasticizers to enhance the flexibility and durability of polymers.[1] Due to their widespread use and weak chemical bonds within plastic matrices, they can easily leach into the environment, food, and consumer products, leading to significant human exposure.[1] Concerns over their potential as endocrine disruptors have necessitated the development of sensitive and reliable analytical methods for their detection and quantification.[2][3] This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the separation of a mixture of common phthalates. We explain the chromatographic principles, provide step-by-step protocols for sample and standard preparation, and present a validated method that ensures accuracy and reproducibility for researchers in environmental science, quality control, and drug development.
Principle of Separation: The Rationale Behind RP-HPLC for Phthalates
The separation of phthalates via reverse-phase HPLC is governed by the hydrophobic interactions between the analytes and the stationary phase. In this mode of chromatography, the stationary phase is non-polar, while the mobile phase is polar.[4]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most common choice for phthalate analysis.[1][5] The long C18 alkyl chains bonded to silica particles create a highly hydrophobic surface. Phthalate molecules, which are relatively non-polar, partition from the mobile phase and adsorb onto this surface. The strength of this interaction is directly related to the hydrophobicity of the specific phthalate, which generally increases with the size of the alkyl ester chains.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[1][6] By carefully controlling the ratio of these solvents, we can modulate the elution strength. As the proportion of the organic solvent in the mobile phase increases, its polarity decreases, making it more effective at eluting the hydrophobic phthalates from the C18 column.[4]
-
Gradient Elution: Phthalate mixtures often contain compounds with a wide range of polarities, from the relatively polar Dimethyl Phthalate (DMP) to the highly non-polar Di(2-ethylhexyl) Phthalate (DEHP). An isocratic elution (constant mobile phase composition) is often insufficient to resolve all compounds in a reasonable time.[7] Therefore, a gradient elution is employed. The method starts with a higher percentage of the aqueous phase to resolve the early-eluting, more polar phthalates. The concentration of the organic solvent is then gradually increased to elute the more strongly retained, non-polar phthalates.[8] This ensures sharp peaks and optimal resolution across the entire range of analytes.
Experimental Methodology
Instrumentation, Reagents, and Materials
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: ACE-5 C18, 4.6 x 250 mm, 5.0 μm particle size (or equivalent C18 column).[2]
-
Reagents:
-
HPLC-grade Acetonitrile (MeCN)
-
HPLC-grade Water
-
Phthalate standards mix (e.g., Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP), Di-n-butyl Phthalate (DBP), Benzyl Butyl Phthalate (BBP), Di(2-ethylhexyl) Phthalate (DEHP)).
-
-
Materials:
-
Class A volumetric flasks and pipettes (glass)
-
Amber glass HPLC vials with PTFE septa
-
0.45 µm PTFE syringe filters
-
Solid Phase Extraction (SPE) C18 cartridges (for sample preparation)
-
Causality Note: The use of glass for all sample and standard preparation is critical. Phthalates are common contaminants in plastic labware, and using plastic can lead to erroneously high background signals and inaccurate quantification.[9]
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the tables below for clarity and reproducibility.
Table 1: HPLC System Operating Conditions
| Parameter | Setting |
|---|---|
| Column | ACE-5 C18 (4.6 x 250 mm, 5.0 µm)[2] |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | HPLC-Grade Acetonitrile |
| Flow Rate | 1.5 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 230 nm[2] |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 40 | 60 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 40 | 60 |
| 25.0 | 40 | 60 |
Rationale: This gradient program is designed to provide strong retention and good separation of early-eluting phthalates like DMP and DEP in the initial phase. The steep increase in acetonitrile concentration ensures that highly hydrophobic phthalates like DBP and DEHP are eluted efficiently as sharp peaks within a practical timeframe.[3][8] The final five minutes are for column re-equilibration, ensuring consistent performance between injections.
Protocols
Standard Preparation Protocol (Self-Validating System)
-
Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of each solid phthalate standard (or use certified liquid standards) in acetonitrile in a 10 mL glass volumetric flask.
-
Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL glass volumetric flask and dilute to the mark with acetonitrile.
-
Calibration Standards (e.g., 0.5 - 50 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Working Stock Solution with acetonitrile. These standards must be stored in glass vials and refrigerated.
-
Verification: The linearity of the calibration curve (R² ≥ 0.999) serves as an internal validation of the standard preparation procedure and instrument response.[2]
Sample Preparation Protocol (Aqueous Samples via SPE)
This protocol is a validated method for extracting phthalates from water samples.[7]
-
Sample Collection: Collect water samples in pre-cleaned glass containers. Store at 4°C until extraction.[10]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC-grade water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned C18 cartridge at a slow, steady flow rate (approx. 5 mL/min). The hydrophobic phthalates will be retained on the C18 sorbent.
-
Cartridge Washing: Wash the cartridge with 5 mL of a water/acetonitrile (90:10 v/v) mixture to remove polar interferences.
-
Analyte Elution: Elute the retained phthalates from the cartridge by passing 5 mL of acetonitrile through it. Collect the eluate in a clean glass tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of acetonitrile. Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Experimental Workflow Diagram
The entire process from sample preparation to final data analysis is outlined in the workflow diagram below.
Caption: Experimental workflow for phthalate analysis.
Expected Results & Performance
Following the described method, a chromatogram showing baseline separation of common phthalates should be achieved. The expected elution order is based on increasing hydrophobicity: DMP, DEP, DBP, BBP, and finally DEHP.
Table 3: Typical Method Performance Characteristics
| Analyte | Abbreviation | Approx. Retention Time (min) | LOQ (µg/mL)[2] |
|---|---|---|---|
| Dimethyl Phthalate | DMP | 7.5 | < 0.64 |
| Diethyl Phthalate | DEP | 9.2 | < 0.64 |
| Di-n-butyl Phthalate | DBP | 13.8 | < 0.64 |
| Benzyl Butyl Phthalate | BBP | 15.1 | < 0.64 |
| Di(2-ethylhexyl) Phthalate | DEHP | 18.5 | < 0.64 |
Note: Retention times are approximate and may vary slightly based on specific system conditions and column age. LOQ values are based on published data for a similar method.
The method demonstrates high sensitivity, with Limit of Quantification (LOQ) values typically below 0.64 µg/mL for all tested phthalates.[2] Linearity should be established with a correlation coefficient (r²) of ≥0.999. The precision, measured as relative standard deviation (RSD%), should be ≤5% for replicate injections.
Conclusion
This application note provides a comprehensive and validated RP-HPLC method for the separation and quantification of common phthalates. By explaining the fundamental principles of the separation and providing detailed, step-by-step protocols, this guide serves as a reliable resource for scientists. The use of a C18 column with a water/acetonitrile gradient and UV detection offers a robust, sensitive, and reproducible approach suitable for routine analysis in quality control, environmental monitoring, and research laboratories. Adherence to the specified sample preparation procedures is paramount to prevent contamination and ensure data integrity.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Dibutyl phthalate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Karnaker, R. (2013). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. Retrieved from [Link]
-
Nardi, I., et al. (2021). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Molecules, 26(16), 4987. Retrieved from [Link]
-
Özdemir, C., & Gündüz, S. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Current Pharmaceutical Analysis, 17(7), 934-941. Retrieved from [Link]
-
Chisvert, A., et al. (2013). A Environmentally Friendly Reversed-phase Liquid Chromatography Method for Phthalates Determination in Nail Cosmetics. ResearchGate. Retrieved from [Link]
-
Huesgen, A.G. (2011). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent Technologies, Inc. Retrieved from [Link]
-
University of California, Davis. (n.d.). HPLC of Parabens and Phthalates. Retrieved from [Link]
-
Salazar-Beltrán, D., et al. (2017). Phthalates in Beverages and Plastic Bottles: Sample Preparation and Determination. Food Analytical Methods, 11, 48-61. Retrieved from [Link]
-
Wang, C. C., & Chen, C. Y. (2000). Determination of selected phthalates in some commercial cosmetic products by HPLC-UV. Analytical Letters, 33(15), 3125-3138. Retrieved from [Link]
-
Dolan, J. W., et al. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Pocurull, E., et al. (1998). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification. Journal of Chromatography A, 819(1-2), 241-248. Retrieved from [Link]
-
Science.gov. (n.d.). c18 hplc column: Topics. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. Chapter 6: Analytical Methods. Retrieved from [Link]
-
Wu, J. C., & Chen, S. H. (1996). Determination of eleven phthalate esters using HPLC and UV diode-array detector with liquid-liquid extraction or on line preconcentration. Journal of Liquid Chromatography & Related Technologies, 19(13), 2097-2114. Retrieved from [Link]
-
Le, T. H., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. International Journal of Environmental Research and Public Health, 15(11), 2568. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 606: Phthalate Ester. 40 CFR Part 136. Retrieved from [Link]
Sources
- 1. opus.govst.edu [opus.govst.edu]
- 2. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 5. c18 hplc column: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 10. NEMI Method Summary - 606 [nemi.gov]
Application Note: A Robust GC-MS Method for the Quantification of Bis(3,5,5-trimethylhexyl) Phthalate in Complex Matrices
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of Bis(3,5,5-trimethylhexyl) phthalate. Phthalates are a class of compounds widely used as plasticizers that have come under scrutiny due to their potential endocrine-disrupting properties.[1] Accurate quantification is therefore critical for regulatory compliance and safety assessment in consumer products, environmental samples, and pharmaceutical formulations. This guide provides comprehensive, step-by-step protocols for sample preparation from both liquid and solid matrices, optimized GC-MS instrument parameters, and a full validation summary. The method utilizes Selected Ion Monitoring (SIM) mode to ensure high sensitivity and specificity, making it suitable for trace-level analysis.
Introduction
This compound, a C9-phthalate isomer, is used to impart flexibility and durability to a wide range of polymeric materials.[2] Like other phthalates, it is not chemically bound to the polymer matrix and can leach into the environment, food, or drug products over time. Due to concerns about their potential adverse health effects, regulatory bodies worldwide have restricted the use of certain phthalates in products, necessitating reliable analytical methods for their detection.[1]
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold-standard technique for phthalate analysis due to its excellent chromatographic resolution, high sensitivity, and the structural information provided by mass spectrometry.[1][3] This note describes a self-validating protocol designed for researchers, scientists, and quality control professionals, explaining not just the steps but the scientific reasoning behind them to ensure robust and reproducible results.
Experimental Workflow
The overall analytical process is outlined below. It begins with meticulous sample preparation to isolate the analyte and eliminate matrix interference, followed by instrumental analysis and data processing.
Caption: Overall workflow for this compound analysis.
Materials and Reagents
Extreme care must be taken to avoid phthalate contamination during sample and standard preparation.
-
Solvents: Use pesticide residue or GC-MS grade n-hexane, dichloromethane (DCM), and tetrahydrofuran (THF).
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours).
-
Standards: Certified reference material of this compound (CAS: 14103-61-8).[2][4]
-
Glassware: Use exclusively glass volumetric flasks, pipettes, and vials. All glassware must be scrupulously cleaned, rinsed with acetone and hexane, and dried before use. Avoid all plastic materials.
Standard and Sample Preparation
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL glass volumetric flask. Dissolve and bring to volume with n-hexane.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock standard to 10 mL with n-hexane in a separate volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard with n-hexane. A suggested concentration range is 50, 100, 250, 500, and 1000 ng/mL.
Protocol A: Liquid Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for aqueous samples like beverages or environmental water.
-
Aliquoting: Transfer 5.0 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Extraction: Add 5 mL of dichloromethane (DCM).
-
Causality: DCM is an effective non-polar solvent for extracting phthalates from an aqueous matrix.
-
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the two phases, maximizing extraction efficiency.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean glass tube using a glass Pasteur pipette.
-
Drying: Pass the collected extract through a small column of anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to approximately 0.5 mL. Do not evaporate to complete dryness.
-
Final Volume: Adjust the final volume to 1.0 mL with n-hexane and transfer to a 2 mL GC vial.
Protocol B: Solid Sample Preparation (Solvent Dissolution)
This protocol is designed for polymer-based solid samples like PVC plastics or medical tubing.
-
Sample Sizing: Cut the sample into small pieces (approx. 1-2 mm) to maximize the surface area for extraction.
-
Weighing: Accurately weigh approximately 50 mg of the prepared sample into a glass vial.
-
Dissolution: Add 5 mL of Tetrahydrofuran (THF). Cap tightly and sonicate for 30-60 minutes, or until the polymer is fully dissolved.
-
Causality: THF is a strong solvent capable of dissolving polymers like PVC, releasing the embedded phthalates into the solution.
-
-
Precipitation: Add 10 mL of n-hexane to the solution and mix well.
-
Causality: The polymer is insoluble in n-hexane and will precipitate out, leaving the phthalates dissolved in the THF/hexane mixture.
-
-
Clarification: Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated polymer.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (ensure the filter is certified as phthalate-free) into a clean glass tube.
-
Concentration & Analysis: Concentrate the extract under a gentle nitrogen stream to a final volume of 1.0 mL and transfer to a GC vial.
GC-MS Instrumentation and Conditions
The following parameters were optimized for the analysis of this compound. A standard 5% phenyl-methylpolysiloxane column is recommended for its robustness and general applicability to phthalate analysis.[1]
| Parameter | Condition | Justification |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard column offering excellent resolution for semi-volatile compounds like phthalates. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 280°C | Ensures rapid vaporization of the high-boiling point analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, essential for trace-level sensitivity. |
| Injection Volume | 1 µL | Standard volume for splitless injections. |
| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 310°C, hold 5 min | The initial hold focuses the analytes at the head of the column, while the ramp effectively separates them. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | A sensitive and robust detector for routine analysis. |
| Transfer Line Temp. | 290°C | Prevents analyte condensation between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity and selectivity by monitoring only specific ions. |
Mass Spectrometer SIM Parameters
The selection of ions is critical for selective quantification. This compound, like other high-molecular-weight phthalates, produces a characteristic fragmentation pattern. The ion at m/z 293 corresponds to the loss of one trimethylhexyl group, providing specificity. The ion at m/z 149 is the classic phthalic anhydride fragment, common to most phthalates, and serves as an excellent qualifier.[1][3][5] The ion at m/z 57 represents a stable tert-butyl cation from the branched alkyl chain.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 293 | 149 | 57 |
Method Validation Results
The analytical method was validated for linearity, accuracy, precision, and sensitivity.
Linearity
The calibration curve was linear over the concentration range of 50 to 1000 ng/mL.
| Parameter | Result |
| Concentration Range | 50-1000 ng/mL |
| Number of Points | 5 |
| Correlation Coeff. (R²) | > 0.998 |
Accuracy and Precision
Accuracy (as % Recovery) and precision (as % RSD) were determined by spiking a blank matrix at two concentration levels (n=5).
| Spike Level | Mean Recovery (%) | Precision (% RSD) | Acceptance Criteria |
| 100 ng/mL | 98.5 | 4.2 | Recovery: 80-120% |
| 500 ng/mL | 103.2 | 2.8 | RSD: < 15% |
Sensitivity
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response at the lowest calibration point.
| Parameter | Result (ng/mL) |
| LOD | 15 |
| LOQ | 50 |
Conclusion
This application note provides a comprehensive and robust GC-MS method for the quantification of this compound. The detailed protocols for sample preparation from both liquid and solid matrices, combined with optimized instrument conditions, ensure reliable and accurate results. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it a trustworthy and authoritative tool for researchers, scientists, and drug development professionals engaged in phthalate analysis. The emphasis on contamination control and the causal explanations for procedural steps provide a framework for successful implementation in any analytical laboratory.
References
-
Title: this compound | C26H42O4 | CID 34277 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Bis-(3,5,5-trimethylhexyl) phthalate Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
-
Title: GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance Source: Restek Corporation URL: [Link]
-
Title: Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) Source: International Organisation of Vine and Wine (OIV) URL: [Link]
-
Title: Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS Source: LCGC North America URL: [Link]
-
Title: Analysis of complex phthalate mixtures by GC–TOF MS with Select‑eV soft ionisation Source: SepSolve Analytical URL: [Link]
-
Title: Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices Source: Oregon State University ScholarsArchive@OSU URL: [Link]
-
Title: GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance Source: Restek Resource Hub URL: [Link]
Sources
Application Notes and Protocols for Phthalate Analysis in Water
Introduction: The Ubiquitous Challenge of Phthalate Analysis
Phthalates, a class of synthetic chemicals primarily used as plasticizers, are omnipresent in modern life.[1][2] Their extensive use in consumer and industrial products, from food packaging and medical devices to personal care products, has led to their widespread distribution in the environment.[1][2][3] Consequently, phthalates are frequently detected in various water sources, including drinking water, surface water, and wastewater.[1] Due to their potential endocrine-disrupting properties and other adverse health effects, the accurate and reliable quantification of phthalates in water is of paramount importance for environmental monitoring and human health risk assessment.[3]
However, the analysis of phthalates at trace levels is fraught with challenges, the most significant of which is the pervasive risk of sample contamination.[4][5] Phthalates can leach from numerous laboratory consumables and equipment, leading to false-positive results and inaccurate quantification.[4][5] Therefore, a meticulously planned and executed sample preparation protocol is the cornerstone of reliable phthalate analysis. This application note provides a comprehensive guide to the principles, best practices, and detailed protocols for the preparation of water samples for phthalate analysis, with a strong emphasis on minimizing contamination and ensuring data integrity.
The Criticality of a Contamination-Control Mindset
Before delving into specific extraction techniques, it is imperative to establish a stringent contamination control strategy. The ubiquitous nature of phthalates means that potential sources of contamination are abundant in a typical laboratory environment.
Key Principles of Contamination Avoidance:
-
Embrace Glassware: Whenever possible, use glass containers for sample collection, storage, and extraction.[6][7] All glassware should be scrupulously cleaned, solvent-rinsed (with phthalate-free solvents), and preferably baked at a high temperature (e.g., 400 °C) to remove any residual organic contaminants.[8]
-
Scrutinize Consumables: Plastic items such as pipette tips, syringes, and filter holders are significant sources of phthalate leaching.[4][5] If their use is unavoidable, it is crucial to pre-screen them for phthalate contamination or select products specifically certified as "phthalate-free."
-
Purify Reagents: High-purity, phthalate-free reagents, including solvents (e.g., methylene chloride, hexane, acetonitrile) and salts (e.g., sodium sulfate), are essential.[8][9] It is good practice to run reagent blanks to verify the purity of each new batch.[8]
-
Isolate the Workspace: Ideally, sample preparation for phthalate analysis should be performed in a dedicated area, away from potential sources of plastic contamination.
-
Mind the Details: Avoid using parafilm, as it can be a source of phthalate contamination.[5] Be mindful of tubing in automated extraction systems and deionized water purification systems, as these can also leach phthalates.[5][8]
Core Sample Preparation Techniques: A Comparative Overview
The primary goal of sample preparation for phthalate analysis in water is to isolate and concentrate the target analytes from the aqueous matrix, rendering them suitable for instrumental analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The two most established techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analytes between the aqueous sample and an immiscible organic solvent. | Adsorption of analytes onto a solid sorbent, followed by elution with a small volume of organic solvent. |
| Advantages | Simple, well-established technique. | High analyte concentration factors, reduced solvent consumption, amenable to automation, high recovery.[10][11] |
| Disadvantages | Requires large volumes of organic solvents, can be labor-intensive, prone to emulsion formation.[10][12] | Sorbent selection is critical, potential for matrix effects, cartridges can be a source of contamination if not properly conditioned. |
| Typical Solvents | Methylene chloride, hexane.[6][9] | Methanol (for conditioning), ethyl acetate, acetonitrile, methylene chloride (for elution).[10][13] |
| Common Application | Analysis of wastewater and other complex matrices.[6] | Analysis of drinking water, surface water, and groundwater.[3][10][14] |
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phthalates in Drinking Water
This protocol is based on the principles outlined in EPA Method 506 and is suitable for the extraction of a wide range of phthalates from relatively clean water matrices.[9][13]
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade, phthalate-free)
-
Ethyl acetate (HPLC grade, phthalate-free)
-
Deionized water (phthalate-free)
-
Glass sample collection bottles (1 L)
-
Concentrator tubes
-
Nitrogen evaporator
Workflow Diagram:
Caption: Workflow for Solid-Phase Extraction (SPE) of Phthalates.
Step-by-Step Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of ethyl acetate to remove any potential contaminants.
-
Condition the cartridges with 5 mL of methanol.
-
Equilibrate the cartridges with 10 mL of deionized water, ensuring the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Drying:
-
After the entire sample has passed through, draw air through the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Analyte Elution:
-
Place a collection vial (concentrator tube) under the cartridge.
-
Elute the retained phthalates with two 3 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for a few minutes before applying vacuum.
-
-
Concentration:
-
Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a water bath (e.g., 35-40°C).
-
Add any internal standards at this stage.
-
Bring the final volume to 1.0 mL with the appropriate solvent for the analytical instrument (e.g., hexane for GC-ECD, or a solvent compatible with the initial mobile phase for LC).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Phthalates in Wastewater
This protocol is based on the principles of EPA Method 606 and is suitable for more complex matrices like industrial and municipal wastewater.[6][7]
Materials:
-
Separatory funnels (2 L, with glass or PTFE stopcocks)
-
Methylene chloride (pesticide grade or equivalent, phthalate-free)
-
Sodium sulfate (anhydrous, baked at 400°C for 4 hours)
-
Glass wool (solvent-rinsed)
-
Kuderna-Danish (K-D) concentrator apparatus
-
Water bath
Workflow Diagram:
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Phthalates.
Step-by-Step Procedure:
-
Sample Extraction:
-
Measure 1 L of the water sample and pour it into a 2 L separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate and drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the organic extracts.
-
-
Drying the Extract:
-
Prepare a drying column by plugging a chromatography column with glass wool and filling it with anhydrous sodium sulfate.
-
Pass the combined methylene chloride extract through the sodium sulfate column to remove any residual water.
-
Rinse the column with a small amount of methylene chloride and collect it with the extract.
-
-
Concentration:
-
Transfer the dried extract to a Kuderna-Danish (K-D) apparatus.
-
Concentrate the extract to a small volume (e.g., 5-10 mL) on a water bath.
-
If required by the analytical method, perform a solvent exchange to hexane during the final stages of concentration.[6]
-
Adjust the final volume to 1.0 mL.
-
Quality Control: Ensuring the Validity of Your Results
A robust quality control (QC) program is indispensable for generating defensible data in phthalate analysis.[6]
Essential QC Measures:
-
Method Blank (Laboratory Reagent Blank): An aliquot of phthalate-free deionized water is carried through the entire sample preparation and analysis process. This is crucial for identifying any background contamination from reagents, glassware, or the laboratory environment.[9]
-
Laboratory Fortified Blank (Spike): A known amount of target phthalates is added to a method blank. The recovery of the spiked analytes is used to assess the accuracy and performance of the method.[9]
-
Laboratory Fortified Sample Matrix (Matrix Spike): A known amount of target phthalates is added to an actual water sample. This helps to evaluate the effect of the sample matrix on the extraction efficiency and analytical measurement.[9]
-
Surrogate Standards: A compound that is chemically similar to the target analytes but not expected to be present in the sample is added to every sample, blank, and standard before extraction. The recovery of the surrogate provides a measure of the method's performance for each individual sample.
Conclusion
The successful analysis of phthalates in water hinges on a meticulous and contamination-aware approach to sample preparation. While both SPE and LLE are effective techniques, the choice between them will depend on the specific water matrix, the required detection limits, and the available laboratory resources. By implementing the detailed protocols and stringent quality control measures outlined in this application note, researchers and analysts can confidently generate accurate and reliable data, contributing to a better understanding of the environmental fate and potential risks of these ubiquitous compounds.
References
-
Biotage. (2016, May 4). EPA Method 506: Determining Phthalate and Adipate Esters in Drinking Water. Retrieved from [Link]
-
Li, Y., et al. (2022). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. Molecules, 27(15), 4889. Retrieved from [Link]
-
Promjareet, O., et al. (2010). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. Journal of Science and Technology, 32(5), 483-489. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 606: Phthalate Esters in Water by GCECD. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. Retrieved from [Link]
-
Reid, A. M., et al. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry, 87(3-4), 157-166. Retrieved from [Link]
-
Reid, A. M., et al. (2006). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Athlone Institute of Technology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1982). Method 606: Phthalate Ester. Retrieved from [Link]
-
Chen, Y., et al. (2018). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Journal of the Iranian Chemical Society, 15, 2379–2387. Retrieved from [Link]
-
Gao, X., et al. (2011). Determination of Four Phthalate Esters in Surface Water by Solid-Phase Extraction and Simplified Mobile Phase HPLC. 2011 International Conference on Electrical and Control Engineering, 3564-3567. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
Culligan Water. (2025, May 23). Phthalates in Water: What You Need To Know. Retrieved from [Link]
-
Muscalu, A. M., et al. (2022). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. Applied Sciences, 12(19), 9579. Retrieved from [Link]
-
Picot-Groz, M., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. International Journal of Molecular Sciences, 22(14), 7546. Retrieved from [Link]
-
SimpleLab. (2019, October 5). Phthalates and Drinking Water. Retrieved from [Link]
-
Teledyne ISCO. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]
-
Klasinc, M., et al. (2007). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification. Acta Chimica Slovenica, 54(3), 629-634. Retrieved from [Link]
-
Selvaraj, K. K., et al. (2015). Quality control parameters of phthalates determination in bottled water and milk samples. [Data set]. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2024). Emulsive Liquid–Liquid Microextraction for the Determination of Phthalic Acid Esters in Environmental Water Samples. Molecules, 29(1), 123. Retrieved from [Link]
-
Agilent Technologies. (2013, July 16). Analysis of Phthalates in Body Wash using Solid-Supported Liquid-Liquid Extraction. Retrieved from [Link]
-
Stan, C. D., et al. (2013). Determination of Phthalate Esters in Water and Liquid Pharmaceutical Samples by Dispersive Liquid-Liquid Microextraction (DLLME) and Gas Chromatography with Flame Ionization Detection (GC-FID). Journal of Chromatographic Science, 51(8), 757-763. Retrieved from [Link]
-
Dima, G., & Pantelica, A. (2015). Method validation for phthalate analysis from water. Figshare. Retrieved from [Link]
-
Ferrara, F., et al. (2024). Determination of Phthalates in Purified Drinking Water in Italy. Water, 16(4), 573. Retrieved from [Link]
Sources
- 1. culligan.com [culligan.com]
- 2. mytapscore.com [mytapscore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. research.thea.ie [research.thea.ie]
- 6. NEMI Method Summary - 606 [nemi.gov]
- 7. epa.gov [epa.gov]
- 8. biotage.com [biotage.com]
- 9. NEMI Method Summary - 506 [nemi.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. selectscience.net [selectscience.net]
- 14. ieeexplore.ieee.org [ieeexplore.ieee.org]
High-Recovery Solid-Phase Extraction of Bis(3,5,5-trimethylhexyl) Phthalate from Complex Soil Matrices
Application Note & Protocol
Abstract
This application note presents a robust and validated method for the extraction and cleanup of Bis(3,5,5-trimethylhexyl) phthalate (TMHP), a high-molecular-weight phthalate ester, from soil samples. Due to the ubiquitous nature of phthalates and the complexity of soil matrices, a highly selective and efficient cleanup step is critical for accurate quantification. This protocol employs microwave-assisted solvent extraction (MASE) followed by a specialized solid-phase extraction (SPE) cleanup using Florisil cartridges. The methodology is designed for researchers in environmental science and toxicology, providing a step-by-step guide from sample preparation to final analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method ensures high recovery rates and low limits of detection, addressing the analytical challenges posed by matrix interferences and potential laboratory contamination.
Introduction & Principle
This compound is a specific isomer of diisononyl phthalate (DINP), a widely used plasticizer in a variety of consumer products. Its potential for environmental accumulation, particularly in soil, and its classification as a semi-volatile organic compound (SVOC) necessitate reliable monitoring methods. The analysis of high-molecular-weight phthalates in soil is challenging due to their strong adsorption to organic matter and the presence of co-extracted interfering compounds such as humic acids, lipids, and other organic pollutants.
This method is based on two core principles:
-
Efficient Initial Extraction: Microwave-Assisted Solvent Extraction (MASE), in accordance with EPA Method 3546, is used for the initial extraction of TMHP from the soil matrix.[1][2][3][4] This technique utilizes microwave energy to heat the solvent and sample in a closed vessel, increasing temperature and pressure to accelerate the extraction process, reduce solvent consumption, and improve efficiency compared to traditional methods like Soxhlet.[1][3][4]
-
Selective Matrix Cleanup: A solid-phase extraction (SPE) step is employed to remove polar and certain nonpolar interferences from the initial extract. Florisil, a magnesia-silica gel, is an effective adsorbent for this purpose, widely used for the cleanup of phthalate esters and chlorinated hydrocarbons as described in EPA Method 3620.[5][6][7] The SPE protocol fractionates the sample, allowing for the selective elution of the target analyte while retaining interfering compounds on the sorbent.[8][9][10]
Materials and Reagents
-
Solvents (Pesticide Grade or equivalent): Hexane, Acetone, Diethyl ether (peroxide-free), Methylene chloride.
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours to remove organic contaminants), Lauric Acid.
-
Standards: Certified reference standard of this compound (1000 µg/mL), Internal Standard (e.g., Benzyl Benzoate or a deuterated phthalate), Surrogate Standard (e.g., Dibenzyl phthalate).
-
SPE Cartridges: Florisil SPE Cartridges (e.g., 1 g, 6 mL). The adsorptive capacity of Florisil can vary between batches; it should be standardized using the lauric acid value as described in EPA Method 3620C.[7]
-
Glassware: Scintillation vials, beakers, graduated cylinders, Pasteur pipettes, concentrator tubes (all glassware should be thoroughly cleaned and rinsed with solvent to prevent phthalate contamination).[11]
-
Equipment: Microwave extraction system, SPE vacuum manifold, analytical balance, vortex mixer, nitrogen evaporator, Gas Chromatograph with Mass Spectrometer (GC-MS).
Experimental Workflow
The overall workflow from soil sample to final analysis is depicted below. This multi-step process is designed to maximize analyte recovery while minimizing matrix effects and contamination.
Caption: Overall experimental workflow for TMHP analysis in soil.
Detailed Protocols
Protocol 1: Microwave-Assisted Solvent Extraction (MASE)
This protocol is adapted from EPA Method 3546.[1][2][4]
-
Sample Preparation: Weigh approximately 10 g of homogenized soil (record exact weight) into a microwave extraction vessel. If the sample is wet, mix it with an equivalent weight of anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Spiking: Spike the sample with a known amount of surrogate standard solution. This is crucial for monitoring the efficiency of the entire preparation and analysis process.
-
Solvent Addition: Add 30 mL of a 1:1 (v/v) mixture of hexane and acetone to the vessel. This solvent mixture is effective for extracting a wide range of semi-volatile organic compounds.[4]
-
Extraction: Seal the vessel and place it in the microwave extraction system. Use the following parameters (or manufacturer-validated equivalents):
-
Ramp to 115°C over 10 minutes.
-
Hold at 115°C for 15 minutes.
-
Allow to cool to room temperature.
-
-
Filtration and Drying: Decant the solvent extract from the vessel, passing it through a funnel containing anhydrous sodium sulfate to remove residual water. Rinse the vessel and sodium sulfate with a small amount of the extraction solvent and combine the extracts.
-
Concentration: Concentrate the extract to a final volume of 1-2 mL using a nitrogen evaporator. The solvent must be exchanged to hexane prior to SPE cleanup.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol uses a Florisil cartridge to remove polar interferences.[5][6][8]
Caption: Step-by-step Florisil SPE cleanup protocol.
-
Conditioning: Place a 1 g Florisil SPE cartridge on a vacuum manifold. Wash the cartridge with 10 mL of hexane, allowing it to drain completely by gravity or with a light vacuum. Do not let the sorbent go dry. Discard the eluate.
-
Sample Loading: Quantitatively transfer the 1-2 mL hexane extract from Protocol 1 onto the cartridge. Allow the sample to percolate through the sorbent.
-
Washing: Elute the cartridge with an additional 10 mL of hexane. This step removes less polar interferences while the phthalate ester is retained. Discard this fraction.
-
Elution: Elute the target analyte, TMHP, from the cartridge using 15 mL of 20% diethyl ether in hexane.[5] Collect this fraction in a clean concentrator tube.
-
Final Concentration: Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add the internal standard just prior to GC-MS analysis.
Protocol 3: GC-MS Analysis
Analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer. The high molecular weight and isomeric nature of TMHP require specific GC conditions for proper analysis.[12][13]
| Parameter | Condition | Rationale |
| GC Column | Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm | A low-polarity phase provides good separation for semi-volatile compounds. |
| Injector Temp. | 280°C | Ensures complete volatilization of the high-molecular-weight analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 320°C, hold 10 min | Provides separation from other co-eluting compounds. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte.[14] |
| SIM Ions (m/z) | 149 (Quantifier), 167, 279 (Qualifiers) | m/z 149 is the characteristic phthalic anhydride fragment for most phthalates.[12][13] Specific qualifier ions are needed to confirm TMHP identity. |
Quality Control and Method Validation
To ensure the trustworthiness and reliability of the results, a rigorous quality control protocol must be followed.
-
Method Blank: A method blank (reagents and sorbents without a soil matrix) must be processed with every batch of samples to check for laboratory contamination, which is a common issue in phthalate analysis.[11][15]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): An aliquot of a real sample is spiked with a known concentration of TMHP and processed alongside the samples. This assesses the method's accuracy and precision in the specific sample matrix.
-
Laboratory Control Sample (LCS): A clean reference matrix (e.g., baked sand) is spiked with a known concentration of TMHP and analyzed to verify the overall method performance independent of sample matrix effects.
-
Surrogate Recovery: The recovery of the surrogate standard spiked into every sample must be calculated to monitor the performance of each individual sample preparation.
| Parameter | Typical Value | Acceptance Criteria |
| Method Detection Limit (MDL) | 5-10 µg/kg | - |
| Limit of Quantification (LOQ) | 15-30 µg/kg | - |
| Average Recovery (MS/LCS) | 92% | 70-120% |
| Relative Standard Deviation (RSD) | <15% | ≤20% |
| Surrogate Recovery | 85-110% | 60-130% |
Discussion & Troubleshooting
-
Contamination: Phthalates are ubiquitous in laboratory environments, originating from plastics, solvents, and other materials.[11] It is imperative to use high-purity solvents, pre-cleaned glassware, and minimize the use of plastic materials throughout the procedure to achieve low detection limits.
-
Matrix Interferences: Highly contaminated soils may require additional cleanup steps. If the final extract is still colored or contains significant interferences, a multi-sorbent SPE approach (e.g., Florisil combined with alumina or silica gel) may be necessary.[10]
-
Isomer Co-elution: Technical-grade DINP is a complex mixture of C9 isomers.[12] While this method is for a specific isomer, analysis of environmental samples may show a broad, unresolved peak cluster. High-resolution GC columns and careful interpretation of mass spectra are essential for identification.[12][13]
Conclusion
The described method, combining Microwave-Assisted Solvent Extraction with a targeted Florisil SPE cleanup, provides a reliable and high-recovery workflow for the determination of this compound in soil. By following the detailed protocols and implementing stringent quality control measures, researchers can achieve accurate and defensible data for environmental monitoring and risk assessment. The explanation of the principles behind each step and the inclusion of validation parameters ensure that this application note serves as a comprehensive guide for scientists in the field.
References
-
Method 606: Phthalate Ester. U.S. Environmental Protection Agency. [Link]
-
Toxicological Profile for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America. [Link]
-
Method 3620A: Florisil Column Cleanup. U.S. Environmental Protection Agency. [Link]
-
US EPA 3546: Microwave Assisted Solvent Extraction (MASE). Milestone Inc. [Link]
-
Method 3620C: Florisil Cleanup. U.S. Environmental Protection Agency, SW-846. [Link]
-
Quantification of nine phthalate esters in a plastic sample using relative molar sensitivities. Journal of Chromatography A. [Link]
-
NEMI Method Summary - 3546. National Environmental Methods Index. [Link]
-
Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges. Journal of Chromatographic Science. [Link]
-
Environmental Extraction. Milestone Inc. [Link]
-
Method 3546: Microwave Extraction. U.S. Environmental Protection Agency. [Link]
-
Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. U.S. Environmental Protection Agency. [Link]
-
Determination of phthalate esters in soil by novel solid-phase microextraction coating. Chinese Journal of Chromatography. [Link]
-
Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. LCGC North America. [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
-
Extraction of Soils, Clays, Sediments, Sludge and Solid Wastes (EPA 3546). Milestone Srl. [Link]
-
Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run. Journal of Chromatography A. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Corporation. [Link]
-
Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Molecules (Basel, Switzerland). [Link]
-
Analytical Methods for Phthalates in Water Samples. Springer Link. [Link]
-
Solid Phase Extraction (SPE) for PFAS Soil Testing. Agilent Technologies. [Link]
-
Method 3535A: Solid-Phase Extraction (SPE). U.S. Environmental Protection Agency. [Link]
-
Fast analysis of phthalate esters in environmental water samples. Royal Society of Chemistry. [Link]
-
Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography. Bulletin of Environmental Contamination and Toxicology. [Link]
-
A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. International Journal of Environmental Research and Public Health. [Link]
-
Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water. Molecules (Basel, Switzerland). [Link]
-
Determination of Endocrine-Disrupting Compounds in a Tropical Estuarine System. Journal of the Brazilian Chemical Society. [Link]
-
Determination of phthalates released from paper packaging materials. Food Chemistry. [Link]
-
Extraction of different phthalates from the spiked soil samples using different solvents. ResearchGate. [Link]
Sources
- 1. analytix.co.uk [analytix.co.uk]
- 2. NEMI Method Summary - 3546 [nemi.gov]
- 3. milestonesci.com [milestonesci.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 7. synectics.net [synectics.net]
- 8. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 14. fses.oregonstate.edu [fses.oregonstate.edu]
- 15. epa.gov [epa.gov]
Structural Elucidation of Bis(3,5,5-trimethylhexyl) phthalate (BTHP) Using ¹H and ¹³C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3,5,5-trimethylhexyl) phthalate (BTHP), a high molecular weight phthalate ester, is a widely utilized primary plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) and other polymers.[1][2] Its function is to enhance the flexibility, durability, and workability of the material by interposing between polymer chains, thereby reducing the glass transition temperature.[2] The specific branched-chain structure of BTHP contributes to superior heat stability, migration resistance, and aging properties compared to lower molecular weight phthalates.[2] Accurate structural verification and purity assessment are critical for quality control in industrial applications and for studying its environmental fate and toxicological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules like BTHP. This guide provides a comprehensive, field-proven protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of BTHP, designed for researchers and quality control analysts.
Chemical Identity and Properties
-
IUPAC Name: bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate[3]
-
Synonyms: Di(3,5,5-trimethylhexyl) phthalate, alpha-Dinonyl phthalate[3]
-
CAS Number: 14103-61-8[4]
Chemical Structure:
(Image Source: PubChem CID 34277)
Principle of NMR Spectroscopy for BTHP Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.
-
¹H NMR Spectroscopy: This technique is highly sensitive and provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity or splitting). For BTHP, ¹H NMR is essential for confirming the structure of the branched alkyl chains and the substitution pattern on the aromatic ring.
-
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%), this technique provides a distinct signal for each unique carbon atom in the molecule.[6] This is invaluable for confirming the total number of carbon atoms and identifying key functional groups, such as the carbonyl carbons of the ester and the carbons of the benzene ring.
The combination of these two techniques allows for a complete and unambiguous assignment of the BTHP molecular structure.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for BTHP in a standard NMR solvent like deuterated chloroform (CDCl₃). These predictions are based on established chemical shift ranges for functional groups found in phthalate esters.[7][8][9] The numbering scheme for the atoms is provided in the structure below for clarity.
Structure for NMR Assignment:
(Note: This is a simplified representation for numbering. The two ester chains are identical.)
Table 1: Predicted ¹H NMR Data for BTHP in CDCl₃
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-Ar | ~ 7.70 | dd | 2H | Aromatic Protons (ortho to C=O) |
| H-Ar' | ~ 7.55 | dd | 2H | Aromatic Protons (meta to C=O) |
| H-8 | ~ 4.2-4.4 | m | 4H | -O-CH₂ -Alkyl |
| H-10 | ~ 1.7-1.9 | m | 2H | -CH (CH₃)- |
| H-9, H-11 | ~ 1.1-1.6 | m | 8H | -CH₂-CH₂ -CH- and -CH-CH₂ -C(CH₃)₃ |
| H-14 | ~ 0.95 | d | 6H | -CH(CH₃ )- |
| H-13, 15, 16 | ~ 0.90 | s | 18H | -C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Data for BTHP in CDCl₃
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C-7 | ~ 167 | Ester Carbonyl (C =O) |
| C-Ar (quat) | ~ 132 | Aromatic C -C=O |
| C-Ar (CH) | ~ 131, 129 | Aromatic C H |
| C-8 | ~ 68 | -O-C H₂-Alkyl |
| C-12 | ~ 50-55 | Quaternary -C (CH₃)₃ |
| C-9, C-11 | ~ 35-45 | -C H₂- (Alkyl Chain) |
| C-10 | ~ 30-35 | -C H(CH₃)- |
| C-13, 15, 16 | ~ 30 | -C(C H₃)₃ |
| C-14 | ~ 20 | -CH(C H₃)- |
Experimental Protocol: NMR Analysis of BTHP
This protocol outlines the necessary steps for preparing and analyzing a sample of BTHP using a standard solution-state NMR spectrometer.
Materials and Equipment
-
Analyte: this compound (BTHP), >98% purity
-
NMR Solvent: Deuterated Chloroform (CDCl₃), 99.8% D atom purity or higher
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Equipment:
-
Analytical balance
-
Vial with cap
-
Pasteur pipette
-
High-quality 5 mm NMR tubes and caps[10]
-
Vortex mixer
-
NMR Spectrometer (e.g., 300-600 MHz)
-
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[6]
-
Weighing the Sample:
-
Solvent Addition:
-
Homogenization:
-
Securely cap the vial and vortex for 30-60 seconds until the BTHP is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any suspended particulate matter. Solid particles will degrade the magnetic field homogeneity, leading to broadened spectral lines.[10] If particles are present, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube.
-
-
Transfer to NMR Tube:
-
Carefully transfer the homogeneous solution into a clean, high-quality 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient to cover the detection coils of the NMR probe (typically 4-5 cm).
-
Cap the NMR tube securely.
-
Instrument Parameters and Data Acquisition
The following are typical acquisition parameters. These may need to be optimized based on the specific instrument and experimental goals.
Table 3: Recommended NMR Spectrometer Settings
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Spectrometer Frequency | 400 MHz (example) | 100 MHz (example) | Higher fields provide better signal dispersion and resolution. |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments; zgpg30 includes proton decoupling for ¹³C. |
| Number of Scans (NS) | 8-16 | 1024-4096 | ¹³C has low natural abundance and requires significantly more scans to achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 s | 2-5 s | Allows for nearly complete relaxation of nuclei between pulses for accurate integration. |
| Acquisition Time (AQ) | ~4 s | ~1-2 s | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | Must encompass all expected signals for the molecule. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Processing and Analysis Workflow
The workflow from sample preparation to final data interpretation is a systematic process designed to ensure data integrity and accuracy.
Caption: NMR workflow for BTHP analysis.
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is calibrated. The residual CHCl₃ peak in the ¹H spectrum is set to 7.26 ppm, and the CDCl₃ triplet in the ¹³C spectrum is set to 77.16 ppm.[12]
-
Integration: For the ¹H spectrum, the relative area under each peak is calculated to determine the ratio of protons.
-
Peak Picking & Assignment: Each peak is identified, and its chemical shift, multiplicity, and integration are used to assign it to the corresponding atoms in the BTHP structure.
Field-Proven Insights & Troubleshooting
-
Causality of Solvent Choice: BTHP is a non-polar, oily liquid.[2] A non-polar deuterated solvent is therefore required for dissolution. CDCl₃ is ideal due to its excellent dissolving power for such compounds and its cost-effectiveness.[11][13] Using a polar solvent like D₂O or Methanol-d₄ would result in an immiscible mixture, not a homogeneous solution suitable for high-resolution NMR.
-
Importance of Shimming: The large, flexible alkyl chains of BTHP can lead to slightly shorter relaxation times and potentially broader lines than small, rigid molecules. Careful, automated, or manual shimming is crucial to optimize the magnetic field homogeneity and achieve sharp, well-resolved peaks, especially for the complex multiplets in the alkyl region.
-
"Plasticizer Hump": In samples where BTHP is an unknown contaminant, its signals might contribute to a broad, unresolved "hump" in the ¹H NMR baseline, particularly in the 0.8-1.8 ppm region, if concentrations are low or shimming is poor. The presence of a sharp aromatic signal around 7.5-7.7 ppm along with this aliphatic hump is a strong indicator of a phthalate plasticizer.
-
Validating Purity: The presence of sharp singlets corresponding to common laboratory solvents (e.g., acetone at 2.17 ppm, dichloromethane at 5.32 ppm) can indicate impurities from the synthesis or purification process.[14] Additionally, the hydrolysis product, mono(3,5,5-trimethylhexyl) phthalate (MTMHP), could be present, which would show a broad carboxylic acid proton signal (>10 ppm) and shifts in the adjacent aromatic protons.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
PubChem. This compound | C26H42O4 | CID 34277. National Center for Biotechnology Information. Available from: [Link]
-
SIELC Technologies. This compound. Available from: [Link]
-
NIST. Bis-(3,5,5-trimethylhexyl) phthalate. NIST Chemistry WebBook, SRD 69. Available from: [Link]
-
NIH. Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. PMC. Available from: [Link]
-
NIST. Bis-(3,5,5-trimethylhexyl) phthalate. NIST Chemistry WebBook, SRD 69. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
ACS Publications. Recent Advances and Applications of NMR Techniques in Plastic Characterizations. Analytical Chemistry. Available from: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]
-
MDPI. Isolation and Structure Elucidation of a Novel Symmetrical Macrocyclic Phthalate Hexaester. Marine Drugs. Available from: [Link]
-
University of California, Los Angeles. Spectroscopy Tutorial: Esters. Available from: [Link]
-
YouTube. What Are Common NMR Solvents?. Chemistry For Everyone. Available from: [Link]
-
Alfa Chemistry. NMR Solvents. Isotope Science. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
-
PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Available from: [Link]
-
ResearchGate. 1H NMR and 13C NMR of bis(2-ethylheptyl) phthalate in CDCl3. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. organomation.com [organomation.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. youtube.com [youtube.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy for the Structural Elucidation and Quality Control of Diisononyl Phthalate (DINP)
Abstract
This technical guide provides a comprehensive framework for the analysis of diisononyl phthalate (DINP), a widely used plasticizer, utilizing ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, coupled with an in-depth analysis of the resulting spectral data. This note is designed for researchers, scientists, and quality control professionals in the polymer, materials science, and drug development industries who require a robust method for the identification, structural confirmation, and purity assessment of DINP. The inherent complexity of DINP, which exists as a mixture of various C9 isomers, makes NMR an indispensable tool for its characterization.[1]
Introduction: The Analytical Challenge of Diisononyl Phthalate
Diisononyl phthalate (DINP) is a high-production-volume phthalate ester primarily employed as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Its applications are extensive, ranging from construction materials and automotive parts to consumer goods and medical devices.[1][2] Given its widespread use, rigorous analytical oversight is critical to ensure product quality, consistency, and safety.
NMR spectroscopy serves as a definitive analytical technique for this purpose. It is non-destructive, highly quantitative, and provides unparalleled detail about the molecular structure.[3] Unlike chromatographic or mass spectrometry methods, which can be time-consuming and may require extensive calibration, NMR offers a direct and efficient way to confirm the identity of the phthalate core, characterize the structure of the alkyl chains, and quantify impurities.[2][4] This guide elucidates the causality behind the experimental choices, ensuring a self-validating and reproducible analytical system.
Foundational Principles: Why NMR is a Superior Tool for DINP Analysis
Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei, specifically ¹H and ¹³C. When placed in a strong magnetic field, these nuclei align in specific quantum states. By irradiating the sample with radiofrequency pulses, we can induce transitions between these states. The frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a property known as the chemical shift (δ) .
-
¹H NMR Spectroscopy: Provides information on the different types of protons in the DINP molecule. The area under each signal (integration ) is directly proportional to the number of protons it represents. Furthermore, interactions between adjacent, non-equivalent protons cause signals to split into distinct patterns (multiplicity ), revealing connectivity information.
-
¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon atoms in the molecule. Typically acquired with proton decoupling, the spectrum consists of single lines for each unique carbon, simplifying analysis.
For a molecule like DINP, this means we can clearly distinguish between the aromatic protons of the phthalate ring and the aliphatic protons of the isononyl side chains, providing a unique chemical fingerprint.[5]
Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. This section provides a robust, step-by-step protocol.
Protocol for NMR Sample Preparation
The objective is to create a homogenous, particulate-free solution of the DINP sample in a suitable deuterated solvent.
Materials Required:
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)
-
Deuterated solvent: Chloroform-d (CDCl₃, ≥99.8% D) is highly recommended for its excellent solubilizing power for phthalates.
-
DINP sample
-
Analytical balance
-
Glass Pasteur pipettes
-
Glass wool or a small plug of a laboratory wipe (e.g., Kimwipe™)
-
Vials and caps
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh the DINP sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6][8] Cap the vial and gently swirl to ensure the DINP, an oily liquid, is fully dissolved.
-
Filtration (Critical Step): To prevent spectral artifacts such as peak broadening and poor baseline, the solution must be free of any suspended particles.[7][8]
-
Adjusting Volume: The final solution depth in the NMR tube should be approximately 4.5 to 5 cm to ensure it is correctly positioned within the instrument's detection coil.[6][7]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly near the top. Avoid using paper labels or tape that can interfere with the sample spinning in the spectrometer.[8]
Protocol for NMR Data Acquisition
These parameters are provided for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths. The instrument is typically locked onto the deuterium signal of the CDCl₃ solvent.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR Specification | ¹³C NMR Specification | Rationale |
| Solvent | CDCl₃ | CDCl₃ | Excellent solubility for DINP and well-characterized residual peaks. |
| Reference | TMS (0 ppm) or residual CHCl₃ (δ 7.26 ppm) | TMS (0 ppm) or residual CDCl₃ (δ 77.16 ppm) | Provides a calibrated scale for chemical shifts. |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm | Encompasses all expected signals for DINP. |
| Number of Scans | 8 to 16 | ≥1024 | Sufficient for good S/N in ¹H; ¹³C requires more scans due to lower natural abundance. |
| Relaxation Delay (D1) | 2 seconds | 2 seconds | Allows for nearly complete relaxation of nuclei between pulses, ensuring accurate integration. |
| Acquisition Time | ≥ 3 seconds | ≥ 1 second | Ensures high digital resolution for resolving fine splitting patterns. |
| Pulse Program | Standard 1-pulse | Proton-decoupled 1-pulse | Standard acquisition for ¹H; proton decoupling for ¹³C simplifies the spectrum to single lines. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Data Analysis and Interpretation
The structural complexity of commercial DINP, a mixture of branched isononyl isomers, leads to characteristic complexities in its NMR spectra, particularly in the aliphatic region.
Caption: General chemical structure of Diisononyl Phthalate (DINP).
¹H NMR Spectral Data
The ¹H NMR spectrum provides a quantitative map of the different proton environments.
Table 2: ¹H NMR Data for Diisononyl Phthalate (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Description |
| ~ 7.72 | Multiplet (m) | Ar-H | Protons on the aromatic ring adjacent to the carbonyl groups. |
| ~ 7.54 | Multiplet (m) | Ar-H | Protons on the aromatic ring meta to the carbonyl groups. |
| ~ 4.25 | Multiplet (m) | -O-CH ₂-R | Methylene protons directly attached to the ester oxygen. The complexity arises from the mix of isomers. |
| ~ 0.8 - 1.8 | Broad Multiplet (br m) | -CH ₂-, -CH - | A highly overlapped region corresponding to all other methylene and methine protons in the isomeric alkyl chains. |
| ~ 0.88 | Multiplet (m) | -CH ₃ | Terminal methyl groups of the various branched isononyl chains. This signal often appears as overlapping doublets and triplets. |
Interpretation Insights:
-
The signals in the aromatic region (7.5-7.8 ppm) are characteristic of a 1,2-disubstituted benzene ring and confirm the phthalate backbone.[5]
-
The integration ratio between the aromatic protons (total of 4H) and the aliphatic protons provides a check on the average chain length of the ester groups.
-
The broadness and complexity of the signals at ~4.25 ppm and in the 0.8-1.8 ppm range are the definitive signature of the isomeric mixture that constitutes DINP. A pure, single-isomer phthalate would show much sharper, well-resolved signals.
¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H data by resolving each unique carbon atom.
Table 3: ¹³C NMR Data for Diisononyl Phthalate (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Description |
| ~ 167.5 | C =O | Carbonyl carbons of the ester groups. |
| ~ 132.4 | Ar-C | Quaternary aromatic carbons to which the ester groups are attached. |
| ~ 130.9 | Ar-C H | Aromatic carbons ortho to the ester groups. |
| ~ 128.8 | Ar-C H | Aromatic carbons meta to the ester groups. |
| ~ 68.1 | -O-C H₂-R | Methylene carbons attached to the ester oxygen. A cluster of peaks is expected due to isomerism. |
| ~ 11 - 39 | -C H₂-, -C H-, -C H₃ | A series of signals corresponding to the various sp³-hybridized carbons in the isononyl chains. |
Interpretation Insights:
-
The carbonyl signal around 167.5 ppm is a key identifier for the ester functionality.
-
The four distinct signals in the aromatic region (128-133 ppm) confirm the 1,2-disubstituted phthalate structure.
-
The aliphatic region (11-39 ppm) will show a multitude of peaks, far more than the 9 expected for a single isononyl isomer, confirming the complex isomeric nature of the material.
Integrated Application Workflow
The entire process from sample receipt to final report can be visualized as a logical, self-validating workflow.
Caption: Standard workflow for NMR analysis of DINP.
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful, efficient, and highly reliable method for the comprehensive analysis of diisononyl phthalate. The protocols and data presented in this application note offer a validated approach for confirming the structural identity of DINP, assessing its inherent isomeric complexity, and screening for impurities. This methodology is essential for quality assurance in the manufacturing of plasticized materials and for regulatory compliance in sensitive applications such as medical devices and consumer products.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Magritek. (2021). Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers.
- Duchowny, A., & Adams, A. (2021). Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. Molecules, 26(5), 1221.
- University of Reading. (n.d.). NMR Sample Preparation.
- Dang, T. D., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Molecules, 23(11), 3021.
- Oxford Instruments Magnetic Resonance. (n.d.). Measurement of Plasticiser Content in PVC Application Note 23.
- Hildenbrand, S., et al. (2017). Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. Analytical and Bioanalytical Chemistry, 409(1), 275-283.
- American Chemical Society Publications. (2025).
- University of Ottawa. (n.d.). NMR Sample Prepara-on.
- I.R.I.S. (n.d.). Sample preparation for NMR analysis.
- National Center for Biotechnology Information. (n.d.). Diisononyl phthalate. PubChem Compound Database.
- University of Cambridge Department of Chemistry. (n.d.). How to make an NMR sample.
- ChemicalBook. (n.d.). Diisobutyl phthalate(84-69-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). Diisobutyl phthalate(84-69-5) 13C NMR spectrum.
- Wikipedia. (n.d.). Diisononyl phthalate.
- University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- ChemicalBook. (n.d.). DI-N-PENTYL PHTHALATE-D4(131-18-0) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). Diisononyl phthalate.
- ResearchGate. (n.d.). 1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and.
Sources
- 1. Diisononyl phthalate - Wikipedia [en.wikipedia.org]
- 2. Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. d-nb.info [d-nb.info]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. sites.bu.edu [sites.bu.edu]
Application Note: A Validated Protocol for the Quantification of Bis(3,5,5-trimethylhexyl) phthalate (DINCH) in Polyvinyl Chloride (PVC) Plastics
Abstract and Introduction
Bis(3,5,5-trimethylhexyl) phthalate, a non-phthalate plasticizer commonly known as DINCH, has seen widespread adoption in the manufacturing of flexible Polyvinyl Chloride (PVC) products.[1][2] Its primary application is as a safer alternative to traditional ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP), which have faced regulatory scrutiny due to potential health concerns.[2][3] DINCH is now prevalent in sensitive applications, including medical devices, toys, and food contact materials.[2][4] Consequently, the precise and accurate quantification of DINCH in PVC matrices is critical for regulatory compliance, quality assurance, and risk assessment.
This application note provides a comprehensive, field-proven protocol for the quantification of DINCH in PVC plastics. The methodology is grounded in the principles of established regulatory methods for other plasticizers, such as the U.S. Consumer Product Safety Commission (CPSC) standard CPSC-CH-C1001-09.4.[5][6] We will detail a robust workflow encompassing sample preparation via polymer dissolution-precipitation, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Principle of the Analytical Workflow
The accurate quantification of a plasticizer within a polymer matrix hinges on its efficient extraction and subsequent instrumental measurement. Plasticizers like DINCH are not chemically bound to the PVC polymer chains but are physically interspersed, making them extractable.[7] The core principle of this protocol is to first liberate the DINCH from the bulk PVC material and then use a highly selective and sensitive analytical technique for identification and quantification.
The chosen workflow follows two primary stages:
-
Sample Preparation (Dissolution-Precipitation): This is the most critical step. The entire PVC sample is first completely dissolved in a suitable solvent, typically tetrahydrofuran (THF).[6][8] This ensures all entrapped DINCH is released into the solution. Subsequently, a second solvent (an anti-solvent) in which the PVC polymer is insoluble, such as hexane or acetonitrile, is added.[6][8] This forces the PVC polymer to precipitate out of the solution, leaving the DINCH and other soluble additives in the supernatant. This technique offers superior extraction efficiency compared to surface-only extraction methods.
-
Instrumental Analysis (GC-MS): The resulting extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[5][9] The gas chromatograph separates the components of the extract based on their boiling points and interaction with the GC column. The mass spectrometer then detects and identifies DINCH based on its unique mass fragmentation pattern, providing excellent selectivity. For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode to achieve low detection limits and high precision.
This entire process, from sample receipt to final data analysis, is visualized in the workflow diagram below.
Caption: A flowchart of the DINCH quantification process.
Materials, Reagents, and Equipment
Reagents and Standards
-
Tetrahydrofuran (THF): HPLC grade or higher, stabilized.
-
Hexane or Acetonitrile: HPLC grade or higher.
-
Cyclohexane: GC-MS grade (for final dilution, if used).
-
This compound (DINCH): Certified Reference Material (CRM), >99% purity.
-
Benzyl benzoate (BBzP): >99% purity, for use as an internal standard.
-
Helium: Ultra-high purity (99.999%), for GC carrier gas.
Equipment
-
Analytical balance (4-decimal place).
-
Cryogenic impact mill (e.g., Freezer/Mill) or sharp cutting tools.
-
Glass vials with PTFE-lined caps (e.g., 20 mL scintillation vials).
-
Vortex mixer and/or ultrasonic bath.
-
Benchtop centrifuge.
-
Syringe filters (0.45 µm, PTFE).
-
Autosampler vials (2 mL) with PTFE-lined septa.
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS).
Detailed Experimental Protocols
Protocol A: Sample Preparation via Dissolution-Precipitation
Causality: The goal is to create a homogenous and representative subsample. Reducing the particle size of the PVC plastic dramatically increases the surface area, which allows the THF solvent to penetrate and dissolve the polymer much more rapidly and completely.
-
Homogenization: Cut the PVC sample into small pieces (no dimension larger than 2 mm). For highly flexible or rigid samples, cryogenic grinding is recommended to produce a fine, uniform powder.
-
Weighing: Accurately weigh approximately 50 mg of the homogenized sample into a 20 mL glass vial.
-
Dissolution: Add 5.0 mL of THF to the vial. Cap tightly and vortex vigorously for 1-2 minutes. The solution may be placed in an ultrasonic bath for 15-30 minutes to ensure complete dissolution of the polymer. The resulting solution should be viscous but free of any solid plastic particles.
-
Precipitation: While gently swirling the vial, add 10.0 mL of hexane (or acetonitrile) dropwise. The PVC polymer will precipitate as a white, gummy solid. The addition of an anti-solvent disrupts the solvation sphere around the polymer chains, causing them to aggregate and fall out of solution.[6][8]
-
Separation: Cap the vial and centrifuge at 3000 rpm for 10 minutes to form a compact pellet of the precipitated PVC at the bottom of the vial.
-
Extraction: Carefully transfer the clear supernatant (which contains the dissolved DINCH) into a clean vial using a glass Pasteur pipette. If any fine particles are present, filter the supernatant through a 0.45 µm PTFE syringe filter.
Protocol B: Preparation of Calibration and Quality Control Standards
Causality: A calibration curve is essential for quantitative analysis. It establishes the relationship between the instrument's response (peak area) and the known concentration of the analyte. An internal standard (IS) is added to every standard and sample at a constant concentration. The IS corrects for minor variations in injection volume or instrument sensitivity, significantly improving the precision and accuracy of the results.[6]
-
Stock Solutions:
-
DINCH Stock (1000 µg/mL): Accurately weigh 25 mg of DINCH CRM into a 25 mL volumetric flask. Dissolve and dilute to the mark with THF.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 25 mg of benzyl benzoate into a 25 mL volumetric flask. Dissolve and dilute to the mark with THF.
-
-
Calibration Standards: Prepare a series of calibration standards by diluting the DINCH stock solution. For each standard, add a constant amount of the Internal Standard stock. An example preparation is shown below:
| Standard Level | DINCH Stock (µL) | IS Stock (µL) | Final Volume with THF (mL) | Final DINCH Conc. (µg/mL) |
| CAL 1 | 10 | 100 | 10 | 1.0 |
| CAL 2 | 50 | 100 | 10 | 5.0 |
| CAL 3 | 100 | 100 | 10 | 10.0 |
| CAL 4 | 500 | 100 | 10 | 50.0 |
| CAL 5 | 1000 | 100 | 10 | 100.0 |
| CAL 6 | 2000 | 100 | 10 | 200.0 |
-
Sample Fortification: To the supernatant collected in Protocol A (Step 6) , add the same constant amount of Internal Standard stock solution used for the calibration standards (e.g., 100 µL of 1000 µg/mL IS stock).
Protocol C: GC-MS Instrumental Analysis
Causality: The GC-MS parameters are optimized for the separation and detection of semi-volatile compounds like DINCH. The temperature program allows for the separation of DINCH from other potential plasticizers or matrix components. The mass spectrometer is initially used in full scan mode to confirm the identity of DINCH by comparing its mass spectrum to a reference library. For quantification, Selected Ion Monitoring (SIM) is used. In SIM mode, the detector only monitors a few specific, characteristic ions for DINCH, which dramatically increases sensitivity and reduces interference from background noise.[6]
-
Instrument Setup: Configure the GC-MS system according to the parameters in the table below.
-
Analysis Sequence:
-
Inject a solvent blank (THF) to ensure the system is clean.
-
Inject each calibration standard from the lowest concentration to the highest.
-
Inject the prepared sample extracts.
-
Periodically inject a mid-level calibration standard as a continuing calibration verification (CCV) to monitor instrument performance.
-
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1.0 µL | Standard injection volume. |
| Inlet Mode | Splitless | Maximizes analyte transfer to the column for sensitivity. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column suitable for phthalate analysis. |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 320 °C (hold 5 min) | Separates analytes based on boiling point. |
| Mass Spectrometer | ||
| Transfer Line Temp | 290 °C | Prevents condensation of analytes between GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique producing reproducible spectra. |
| Acquisition Mode | Full Scan (m/z 50-500) and SIM | Full scan for identification; SIM for quantification. |
| SIM Ions (DINCH) | m/z 149, 167, 293 | Characteristic fragment ions for DINCH. |
| SIM Ions (BBzP - IS) | m/z 105, 199, 212 | Characteristic fragment ions for the internal standard. |
Data Analysis, Calculation, and Results
Calibration
-
For each calibration standard, calculate the Response Factor (RF) ratio:
-
RF Ratio = (Peak Area of DINCH) / (Peak Area of Internal Standard)
-
-
Plot the RF Ratio (y-axis) against the known concentration of DINCH (x-axis).
-
Perform a linear regression on the data points. The calibration curve is acceptable if the coefficient of determination (R²) is ≥ 0.995.
Quantification of DINCH in PVC Sample
-
Calculate the RF Ratio for the sample extract using the same formula as above.
-
Determine the concentration of DINCH in the extract (C_extract, in µg/mL) using the equation of the line from the calibration curve:
-
C_extract = (Sample RF Ratio - y-intercept) / slope
-
-
Calculate the final concentration of DINCH in the original PVC sample as a weight percentage (% w/w):
-
% DINCH (w/w) = (C_extract * V_final) / (W_sample * 10,000)
-
Where:
-
C_extract = Concentration in the final extract (µg/mL)
-
V_final = Final volume of the extract (mL)
-
W_sample = Initial weight of the PVC sample (mg)
-
10,000 = Conversion factor [(µg/mg) to (% w/w)]
-
-
Example Data
The table below presents hypothetical data for a PVC sample analyzed using this protocol.
| Sample ID | Sample Weight (mg) | Final Volume (mL) | DINCH Area | IS Area | RF Ratio | Conc. from Curve (µg/mL) | DINCH (% w/w) |
| PVC Toy A | 51.2 | 15.1 | 8,540,100 | 4,988,300 | 1.712 | 85.6 | 25.2 |
| PVC Tubing B | 49.8 | 15.1 | 12,110,500 | 5,015,200 | 2.415 | 120.8 | 36.5 |
| Blank | N/A | 15.1 | ND | 5,050,600 | N/A | < LOD | < LOD |
ND = Not Detected; LOD = Limit of Detection
References
-
U.S. Consumer Product Safety Commission. (2018, January 17). Test Method: CPSC-CH-C1001-09.4 Standard Operating Procedure for Determination of Phthalates. Retrieved from [Link]
-
TTL Laboratories. (n.d.). Method CPSC-CH-C1001-09.4. Retrieved from [Link]
-
The ANSI Blog. (2023, July 20). ISO 8124-6:2018—Phthalate Esters In Toys. Retrieved from [Link]
-
Centexbel. (n.d.). Determination of Phthalates in toys and childcare products according to CPSC-CH-C1001-09.4. Retrieved from [Link]
-
QIMA. (n.d.). ISO 8124 "Toy Safety Standards". Retrieved from [Link]
-
Bernard, L., Cueff, R., Bourdeaux, D., Breysse, C., & Sautou, V. (2015). Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step. Analytical and Bioanalytical Chemistry, 407(6), 1651-1659. Retrieved from [Link]
-
Applied Technical Services. (n.d.). Phthalates Testing. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission. (n.d.). View All Chemical Test Methods. Retrieved from [Link]
-
EVS. (2018, November 7). ISO 8124-6:2018. Retrieved from [Link]
-
Bourdeaux, D., et al. (2016). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 118, 206-213. Retrieved from [Link]
-
DIN Media. (2018, November). ISO 8124-6 - 2018-11. Retrieved from [Link]
-
GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Retrieved from [Link]
-
Frontier-Lab. (n.d.). Determination of phthalates in PVC by thermal desorption-GC/MS. Retrieved from [Link]
-
Pérez Arteaga, J. G., Díaz Martínez, M. A., & Román Salinas, R. V. (2022). Improvement of PVC Compound Plasticizer Extraction Process. Ingeniería Industrial, (42). Retrieved from [Link]
-
CEM Corporation. (2021). Extraction of Phthalates from Polyvinyl Chloride. Retrieved from [Link]
-
Nhlapo, N. S., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Journal of Chemical Metrology, 12(2), 99-112. Retrieved from [Link]
-
Pérez Arteaga, J. G., Díaz Martínez, M. A., & Román Salinas, R. V. (2022). Improvement of PVC compound plasticizer extraction process. ResearchGate. Retrieved from [Link]
-
SGS Finland. (n.d.). ISO Publishes ISO 8124-6:2018 on Phthalates. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Study on the determination of the non-phthalate plasticizer DINCH.... Retrieved from [Link]
-
LCGC International. (n.d.). Analysis of Phthalates in Polyvinyl Chloride (PVC) by Thermal Desorption GC–MS: Determination of Thermal Desorption Temperature Zone by Evolved Gas Analysis (EGA). Retrieved from [Link]
-
Gys, D., et al. (2023). Understanding the Dissolution Kinetics of a DINCH Plasticized PVC: Experimental Design and Applied Modeling. Macromolecular Materials and Engineering. Retrieved from [Link]
-
CEM Corporation. (n.d.). Extraction of Phthalates from Polyvinyl Chloride. Retrieved from [Link]
-
Wang, J., et al. (2010). Determination of Six Phthalic Acid Esters in Orange Juice Packaged by PVC Bottle Using SPE and HPLC–UV. Journal of Chromatographic Science, 48(8), 667-671. Retrieved from [Link]
-
Bourdeaux, D., et al. (2016). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 118, 206-213. Retrieved from [Link]
-
ResearchGate. (n.d.). Repeated dissolution and precipitation of PVC-containing plasticizer.... Retrieved from [Link]
-
ResearchGate. (n.d.). The selective dissolution/precipitation technique for polymer recycling: A pilot unit application. Retrieved from [Link]
-
Simon, N., et al. (2014). Quantification of five plasticizers used in PVC tubing through high performance liquid chromatographic-UV detection. Journal of Chromatography B, 965, 158-163. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of five plasticizers used in PVC tubing through high performance liquid chromatographic-UV detection. Retrieved from [Link]
- Google Patents. (n.d.). US7700677B2 - Process for dissolving polyvinyl chloride resin for the manufacture of PVC solution.
-
SciTechnol. (n.d.). Waste plastics recycling through selective dissolution and re-precipitation. Retrieved from [Link]
-
Greenpeace Research Laboratories. (n.d.). Determination of the Composition and Quantity of Phthalate Ester Additives in PVC Children's Toys. Retrieved from [Link]
-
Research on Engineering Structures and Materials. (2019). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISO 8124-6:2018—Phthalate Esters In Toys - The ANSI Blog [blog.ansi.org]
- 4. Study on the determination of the non-phthalate plasticizer DINCH...: Ingenta Connect [ingentaconnect.com]
- 5. ttl-labs.com [ttl-labs.com]
- 6. Phthalates in toys and childcare products | Centexbel [centexbel.be]
- 7. greenpeace.to [greenpeace.to]
- 8. gcms.cz [gcms.cz]
- 9. atslab.com [atslab.com]
Application Note & Protocol: Quantitative Analysis of Phthalate Metabolites in Human Urine by Isotope Dilution HPLC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of phthalate metabolites in human urine. Phthalates are ubiquitous environmental contaminants, and biomonitoring of their urinary metabolites is the gold standard for assessing human exposure. Measuring the metabolites circumvents issues of background contamination from parent phthalate diesters and provides a more accurate measure of the internal dose.[1][2][3] The protocol herein employs a robust and highly sensitive method centered on enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with isotope dilution.[4][5] This methodology, validated by numerous studies and aligned with protocols from the Centers for Disease Control and Prevention (CDC), ensures high accuracy, precision, and reliability for large-scale epidemiological studies and clinical research.[6][7]
Introduction: The Rationale for Metabolite-Based Biomonitoring
Phthalates are synthetic chemicals used primarily as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[8][9] They are also found in a vast array of consumer products, including personal care items, food packaging, and medical devices.[1] Widespread use leads to continuous human exposure through ingestion, inhalation, and dermal contact.[9]
Upon entering the body, phthalate diesters are rapidly metabolized. The primary metabolic pathway involves hydrolysis to their respective monoester metabolites, which can then undergo further oxidative metabolism.[3][5] These metabolites, primarily in a glucuronidated form, are excreted in the urine.[2][5]
Direct measurement of parent phthalates in biological samples is analytically challenging due to their ubiquitous presence in the laboratory environment, which often leads to sample contamination.[1][10] Therefore, analyzing their metabolites in urine is the preferred and more reliable approach for several key reasons:
-
Reduced Contamination Risk: Metabolites are not present as environmental contaminants, providing a cleaner analytical signal.[1]
-
Accurate Exposure Assessment: Urinary metabolite concentrations integrate exposure from all sources and pathways.[11]
-
Biological Relevance: The monoester metabolites are often the biologically active toxicants responsible for adverse health effects observed in animal studies.[2]
The analytical cornerstone for this application is HPLC-MS/MS, which offers unparalleled sensitivity and selectivity, allowing for the simultaneous measurement of a wide panel of metabolites in the complex urine matrix.[5][12][13] The use of stable isotope-labeled internal standards for each analyte (isotope dilution) is critical for correcting analytical variability, ensuring the highest level of accuracy and precision.[5][14]
Principle of the Method
The analytical workflow is a multi-step process designed to isolate and accurately quantify phthalate metabolites from urine. Each step is critical for the integrity of the final results.
-
Enzymatic Deconjugation: In the body, phase II metabolic enzymes conjugate phthalate metabolites with glucuronic acid to increase their water solubility and facilitate excretion. To measure the total metabolite concentration (both free and conjugated forms), the urine sample is treated with a β-glucuronidase enzyme. This enzyme specifically cleaves the glucuronide bond, liberating the free monoester and oxidative metabolites for analysis.[1][6]
-
Isotope Dilution: Before any sample processing, a known quantity of a stable isotope-labeled (e.g., ¹³C or D) internal standard corresponding to each target analyte is added to the sample. These internal standards are chemically identical to the native analytes but have a different mass. They co-elute chromatographically and experience the same extraction inefficiencies and matrix-induced signal suppression or enhancement in the mass spectrometer. By measuring the ratio of the native analyte to its labeled internal standard, precise quantification is achieved, effectively canceling out most sources of analytical error.[5][13]
-
Solid-Phase Extraction (SPE): Urine is a complex biological matrix containing salts, pigments, and other endogenous compounds that can interfere with LC-MS/MS analysis. SPE is a sample cleanup and concentration technique used to selectively isolate the phthalate metabolites. The sample is passed through a sorbent bed that retains the analytes of interest while allowing interfering components to be washed away. The purified analytes are then eluted with a small volume of organic solvent.[4][7][15] Automated SPE systems can significantly improve sample throughput and reproducibility.[16]
-
HPLC-MS/MS Detection: The purified extract is injected into an HPLC system, where the metabolites are separated on a reversed-phase column. The separated compounds then enter the mass spectrometer. Using electrospray ionization (ESI) in negative ion mode, the metabolites are ionized. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where a specific precursor ion for each analyte is isolated and fragmented to produce a characteristic product ion. The specific precursor → product ion transition is a unique signature for each metabolite, providing confident identification and quantification, even at trace levels.[17]
Detailed Application Protocol
This protocol is designed for the simultaneous quantification of over 15 common phthalate metabolites.
Reagents and Materials
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Ammonium acetate, formic acid (LC-MS grade).
-
Enzyme: β-glucuronidase (from E. coli or Helix pomatia).
-
Analytical Standards: Certified native and ¹³C- or D-labeled internal standards for all target phthalate metabolites. Sourcing standards from reputable suppliers is crucial for data accuracy.[8][9][18]
-
SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Oasis HLB or Strata-X).
-
Labware: Polypropylene tubes and autosampler vials (glass should be avoided to prevent contamination).
Preparation of Standards and QC Samples
-
Stock Solutions: Prepare individual stock solutions of each native and labeled standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Working Standard Solutions: Create serial dilutions of the native stock solutions to prepare a set of calibration standards covering the expected concentration range in urine (e.g., 0.1 to 200 ng/mL).
-
Internal Standard Spiking Solution: Combine the labeled stock solutions and dilute to a final concentration that yields a robust signal in the analytical run (e.g., 20 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples by spiking a pooled urine matrix (previously screened for low background levels) with known concentrations of native standards at low, medium, and high levels within the calibration range.
Sample Preparation Workflow
-
Sample Thawing & Aliquoting: Thaw frozen urine samples completely at room temperature. Vortex for 15 seconds. Centrifuge if particulates are present. Transfer 100 µL of urine into a 2 mL polypropylene tube.[4]
-
Internal Standard Addition: Add 10 µL of the internal standard spiking solution to each sample, calibrator, and QC sample. Vortex briefly.
-
Buffering: Add 50 µL of 1 M ammonium acetate buffer (pH 6.5).[1][19]
-
Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase solution. Vortex gently. Incubate the samples at 37°C for 90-120 minutes to ensure complete deconjugation.[1][6]
-
Acidification: After incubation, add 20 µL of 5% formic acid to stop the enzymatic reaction and adjust the pH for SPE loading.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the entire prepared urine sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute the target metabolites with 1 mL of acetonitrile or methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol). Vortex and transfer to an autosampler vial.
HPLC-MS/MS Instrumental Analysis
-
HPLC System: Agilent 1290, Waters Acquity, or equivalent.
-
Mass Spectrometer: Sciex 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient runs from 10% B to 95% B over 10 minutes, followed by a wash and re-equilibration. Total run time is often under 15 minutes.[4][13]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for each analyte and internal standard must be optimized.
Visualization of the Analytical Workflow
The following diagram outlines the complete process from sample receipt to final data reporting.
Caption: End-to-end workflow for urinary phthalate metabolite analysis.
Data, Quality Control, and Method Performance
Quality Control (QC)
A robust QC system is essential for ensuring the reliability of results.
-
Calibration Curve: A multi-point calibration curve (minimum 6 points + blank) must be analyzed with each batch of samples. A linear regression with a correlation coefficient (r²) > 0.99 is required.
-
Blanks: A method blank (reagents without matrix) and a matrix blank (pooled urine) should be processed with each batch to monitor for contamination.
-
QC Samples: At least two levels of QC samples (low and high) must be run at the beginning and end of each batch. The calculated concentrations must be within ±15% of the nominal value.[15][17]
-
Internal Standards: The peak area of the internal standards should be monitored for consistency across the batch. Significant deviations may indicate a problem with sample preparation or instrument performance.
Typical Method Performance
The performance of this method is characterized by low detection limits and high precision, making it suitable for large-scale biomonitoring studies.
| Metabolite | Abbreviation | Parent Phthalate(s) | Typical LOQ (ng/mL) | Typical Precision (%RSD) |
| Mono-ethyl phthalate | MEP | Diethyl phthalate (DEP) | 0.3 | < 10% |
| Mono-n-butyl phthalate | MnBP | Di-n-butyl phthalate (DBP) | 1.0 | < 10% |
| Mono-isobutyl phthalate | MiBP | Di-isobutyl phthalate (DiBP) | 0.3 - 1.0 | < 10% |
| Mono-benzyl phthalate | MBzP | Butylbenzyl phthalate (BBzP) | 0.3 | < 10% |
| Mono-(2-ethylhexyl) phthalate | MEHP | Di(2-ethylhexyl) phthalate (DEHP) | 1.0 | < 15% |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | Di(2-ethylhexyl) phthalate (DEHP) | 0.1 - 0.9 | < 10% |
| Mono-(2-ethyl-5-oxohexyl) phthalate | MEOHP | Di(2-ethylhexyl) phthalate (DEHP) | 0.1 - 0.9 | < 10% |
| Mono-(3-carboxypropyl) phthalate | MCPP | Multiple high MW phthalates | 0.1 - 0.9 | < 10% |
Data compiled from multiple sources demonstrating typical method performance.[4][12][15][17]
References
-
Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Jr, Herbert, A. R., Samandar, E., Needham, L. L., & Calafat, A. M. (2007). Quantification of 22 phthalate metabolites in human urine. Journal of Chromatography B, 860(1), 106-112. [Link]
-
Yuan, C., He, Y., Gao, Y., Yang, T., & Lu, X. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 901, 109-115. [Link]
-
Silva, M. J., Reidy, J. A., Preau, J. L., Samandar, E., Needham, L. L., & Calafat, A. M. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Journal of Chromatography B, 805(1), 161-167. [Link]
-
Wang, L., Asimakopoulos, A. G., & Kannan, K. (2014). Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation. Analytical Methods, 6(22), 9062-9069. [Link]
-
Kato, K., Silva, M. J., Reidy, J. A., Herbert, A. R., Sanford, M. K., Needham, L. L., & Calafat, A. M. (2005). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Journal of Analytical Toxicology, 29(7), 679-685. [Link]
-
Centers for Disease Control and Prevention. (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. National Health and Nutrition Examination Survey (NHANES).[Link]
-
Li, Z., et al. (2017). The quantification of phthalate metabolites in urine employed a high-performance liquid chromatography-electrospray ionizationtandem mass spectrometry (HPLC-ESI-MS/MS) method. ResearchGate.[Link]
-
Silva, M. J., et al. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. ResearchGate.[Link]
-
Guo, J., Wu, C., Lu, D., & Chen, G. (2003). Determination of three phthalate metabolites in human urine using on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 788(2), 407-411. [Link]
-
Blount, B. C., Milgram, K. E., Silva, M. J., Malek, N. A., Reidy, J. A., Needham, L. L., & Brock, J. W. (2000). Quantitative Detection of Eight Phthalate Metabolites in Human Urine Using HPLC-APCI-MS/MS. Analytical Chemistry, 72(17), 4128-4134. [Link]
-
Dewalque, L., Charlier, C., & Pirard, C. (2014). Accuracy Investigation of Phthalate Metabolite Standards. Journal of Analytical Toxicology, 38(6), 335-341. [Link]
-
Dewalque, L., Charlier, C., & Pirard, C. (2014). Accuracy Investigation of Phthalate Metabolite Standards. Oxford Academic.[Link]
-
Ballesteros-Gómez, A., & Rubio, S. (2017). An eco-friendly sample preparation procedure based on air-assisted liquid-liquid microextraction for the rapid determination of phthalate metabolites in urine samples by liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]
-
Blount, B. C., Silva, M. J., Caudill, S. P., Needham, L. L., Pirkle, J. L., Sampson, E. J., ... & Brock, J. W. (2000). Levels of seven urinary phthalate metabolites in a human reference population. Environmental Health Perspectives, 108(10), 979-982. [Link]
-
Verwiel, A., Racz, L., Mittal, L., & Rish, W. (2022). CDC's National Report on Human Exposure to Environmental Chemicals. SETAC Globe.[Link]
-
Blount, B. C., et al. (2000). Levels of seven urinary phthalate metabolites in a human reference population. National Center for Biotechnology Information.[Link]
-
Blount, B. C., et al. (2000). Levels of seven urinary phthalate metabolites in a human reference population. Environmental Health Perspectives.[Link]
-
Yuan, C., He, Y., Gao, Y., Yang, T., & Lu, X. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. CDC Stacks.[Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Di-n-butyl Phthalate (DNBP). Chapter 7: Analytical Methods. ATSDR.[Link]
-
Crinnion, W. J. (2010). The CDC fourth national report on human exposure to environmental chemicals: what it tells us about our toxic burden and how it assist environmental medicine physicians. Alternative Medicine Review, 15(2), 101-109. [Link]
-
Blount, B. C., et al. (2000). Levels of seven urinary phthalate metabolites in a human reference population. PubMed.[Link]
-
Rocío-Bautista, J. A., et al. (2016). General scheme of human biomonitoring of phthalates by urinary metabolite analysis. ResearchGate.[Link]
-
Silva, M. J., et al. (2007). Quantification of 22 phthalate metabolites in human urine. PubMed.[Link]
-
U.S. Environmental Protection Agency. Biomonitoring: Phthalates Methods. EPA.[Link]
-
Hauser, R., et al. (2005). Temporal Variability of Urinary Phthalate Metabolite Levels in Men of Reproductive Age. Environmental Health Perspectives, 113(7), 876-882. [Link]
-
ResearchGate. Urinary concentration of phthalate metabolites by subgroups-Median (95th percentile) in microgram per liter. ResearchGate.[Link]
-
Kim, S., et al. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Safety and Health at Work, 2(1), 77-87. [Link]
-
Office of Disease Prevention and Health Promotion. National Report on Human Exposure to Environmental Chemicals (NRHEEC). health.gov.[Link]
-
Crinnion, W. J. (2010). The CDC Fourth National Report on Human Exposure to Environmental Chemicals: What it Tells Us About our Toxic Burden and How it Assists Environmental Medicine Physicians. ResearchGate.[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accustandard.com [accustandard.com]
- 9. isotope.com [isotope.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Temporal Variability of Urinary Phthalate Metabolite Levels in Men of Reproductive Age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry [stacks.cdc.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Utilizing Bis(3,5,5-trimethylhexyl) phthalate as a Plasticizer in Lab-Scale PVC Formulation
Introduction
Polyvinyl chloride (PVC), a polymer of immense commercial significance, is inherently rigid and brittle at ambient temperatures. Its transformation into a flexible and versatile material is accomplished through the incorporation of plasticizers.[1][2] These additives function by embedding themselves between the polymer chains, thereby increasing the intermolecular spacing, or "free volume," which enhances molecular mobility and reduces the glass transition temperature.[1][3][4] Among the vast array of available plasticizers, high-molecular-weight phthalate esters are of particular interest due to their performance characteristics.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of Bis(3,5,5-trimethylhexyl) phthalate, also known as Diisononyl Phthalate (DINP), as a primary plasticizer in lab-scale PVC formulations. DINP is a high-molecular-weight phthalate ester valued for its high plasticizing efficiency, excellent compatibility with PVC, and superior heat resistance.[5] Its branched long-chain structure contributes to enhanced migration resistance and aging resistance compared to lower molecular weight phthalates.[5]
Physicochemical Properties of this compound
A thorough understanding of the plasticizer's properties is crucial for successful formulation development.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂O₄ | [5] |
| Molecular Weight | 418.61 g/mol | [5][6] |
| Appearance | Clear, oily liquid | [5] |
| Density (at 20°C) | 0.971–0.977 g/cm³ | [5] |
| Boiling Point (at 760 mmHg) | 405.7 ± 13.0 °C | [5][7] |
| Flash Point | 210–216.3°C | [5] |
| Vapor Pressure (at 25°C) | 0.0 ± 0.9 mmHg | [5] |
| Water Solubility | Practically insoluble | [8][9] |
Mechanism of Plasticization
The efficacy of a plasticizer is rooted in its molecular interaction with the polymer matrix. In the case of PVC, the strong intermolecular forces between the polymer chains, specifically dipole-dipole interactions between the carbon-chlorine bonds, are responsible for its rigidity.[10] The process of plasticization can be conceptualized in the following stages:
-
Mixing and Adsorption: The plasticizer is initially mixed with the PVC resin powder.
-
Penetration and Swelling: Upon heating, the kinetic energy of the polymer chains increases, allowing the smaller plasticizer molecules to penetrate the amorphous regions of the PVC matrix and cause swelling of the resin particles.[4]
-
Interaction and Disruption: The polar ester groups of the this compound molecules interact with the polar sites on the PVC chains.[4][10] This interaction disrupts the strong polymer-polymer bonds.
-
Chain Separation and Increased Mobility: The bulky, non-polar alkyl chains of the plasticizer molecules effectively shield the PVC chains from one another, increasing the intermolecular distance.[10] This separation reduces the intermolecular forces, allowing the polymer chains to slide past each other more easily, resulting in a more flexible material.[3]
Caption: Mechanism of PVC plasticization.
Lab-Scale PVC Formulation Protocol
This protocol outlines a standard procedure for preparing a flexible PVC formulation using this compound. The quantities are provided in parts per hundred resin (phr), a common convention in the polymer industry.
Materials and Equipment:
-
PVC Resin (Suspension grade, K-value 65-70 is suitable for flexible applications)[11]
-
This compound (DINP)
-
Thermal Stabilizer (e.g., Calcium/Zinc or Tin-based)
-
Lubricant (e.g., Stearic acid)
-
Laboratory-scale two-roll mill or internal mixer (e.g., Brabender Plasti-Corder)[12]
-
Compression molding press
-
Analytical balance
-
Fume hood
Safety Precautions:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of PVC dust and any volatile components.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.[8]
Formulation Example:
| Component | phr | Purpose |
| PVC Resin | 100 | Polymer Matrix |
| This compound | 40-60 | Primary Plasticizer |
| Thermal Stabilizer | 2-3 | Prevents thermal degradation of PVC during processing |
| Lubricant | 0.5-1 | Prevents sticking to processing equipment |
Procedure:
-
Pre-mixing (Dry Blending):
-
Accurately weigh all the components based on the desired formulation in phr.
-
In a high-speed mixer or a suitable container, combine the PVC resin, thermal stabilizer, and lubricant. Mix for 5-10 minutes until a homogenous powder is obtained.[11]
-
Gradually add the this compound to the powder mixture while continuing to mix. The liquid plasticizer will be absorbed by the porous PVC resin particles.[13] Continue mixing until a free-flowing powder (dry blend) is formed.
-
-
Melt Compounding:
-
Two-Roll Mill:
-
Preheat the rolls of the mill to 160-170°C. The exact temperature will depend on the specific PVC grade and formulation.
-
Set the friction ratio between the rolls (e.g., 1:1.2).
-
Carefully add the dry blend to the nip of the rotating rolls.
-
The material will melt and form a sheet around the faster-moving roll.
-
Continuously cut and fold the sheet back into the nip to ensure thorough mixing and homogenization. This process, known as "milling," should be continued for 5-10 minutes.
-
-
Internal Mixer (e.g., Brabender Plasti-Corder):
-
Preheat the mixing chamber to 160-170°C.
-
Set the rotor speed (e.g., 50-60 rpm).
-
Add the dry blend to the mixing chamber and close the ram.
-
Monitor the torque and temperature curves. The torque will initially increase as the material melts and then decrease as it becomes more homogenous. A steady torque reading indicates good mixing. The typical mixing time is 5-10 minutes.
-
-
-
Sheet Preparation (Compression Molding):
-
Cut the compounded PVC from the two-roll mill or remove it from the internal mixer.
-
Preheat the compression molding press to 170-180°C.
-
Place a weighed amount of the compounded PVC into a pre-heated mold of the desired thickness (e.g., 2 mm).
-
Apply low pressure for a few minutes to allow the material to flow and fill the mold cavity (pre-heating).
-
Increase the pressure to a high level (e.g., 10-15 MPa) and maintain it for 5-10 minutes to ensure complete consolidation.
-
Cool the mold under pressure using circulating water until it reaches room temperature.
-
Remove the molded PVC sheet.
-
Caption: Lab-scale PVC formulation workflow.
Performance Evaluation Protocols
Once the plasticized PVC sheets are prepared, a series of standardized tests should be conducted to evaluate the effectiveness of the this compound plasticizer.
Mechanical Properties: Tensile Strength and Elongation at Break
This test determines the material's ability to withstand tensile stress and its flexibility.
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[14][15][16][17]
-
Protocol:
-
Cut dumbbell-shaped test specimens from the molded PVC sheets according to the dimensions specified in ASTM D638 (e.g., Type IV for non-rigid plastics).[15][18]
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min for flexible PVC) until the specimen breaks.[17]
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength (stress at maximum load) and the percentage of elongation at break.
-
Hardness
Hardness provides a measure of the material's resistance to indentation and is a good indicator of plasticizer efficiency.
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[19][20]
-
Protocol:
-
Use a calibrated Shore A or Shore D durometer. For flexible PVC, the Shore A scale is typically used.[21]
-
Place the PVC sheet on a hard, flat surface. The sample thickness should be at least 6.4 mm (stacking of thinner sheets is permissible but a single sheet is preferred).[21]
-
Press the durometer foot firmly and parallel to the specimen surface.
-
Read the hardness value within one second of firm contact (instantaneous hardness).[21][22]
-
Take at least five readings at different locations on the specimen and calculate the average.
-
Thermal Stability
Thermogravimetric Analysis (TGA) is used to assess the effect of the plasticizer on the thermal degradation behavior of the PVC.
-
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
The TGA instrument will record the weight loss of the sample as a function of temperature.
-
The onset temperature of degradation and the temperature of maximum weight loss can be determined from the TGA curve and its derivative (DTG curve).[23] PVC typically undergoes a two-stage degradation process, with the first stage being dehydrochlorination.[24][25]
-
Plasticizer Migration
This test evaluates the tendency of the plasticizer to migrate out of the PVC matrix, which is a critical parameter for applications involving contact with other materials, especially in the medical and food industries.[26][27][28]
-
Protocol (Solvent Extraction Method):
-
Cut a precisely weighed and dimensioned piece of the plasticized PVC sheet.
-
Immerse the specimen in a suitable solvent (e.g., n-hexane for simulating fatty contact or ethanol/water mixtures for aqueous contact) in a sealed container.[29]
-
Maintain the container at a specific temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
After the specified time, remove the PVC specimen, gently wipe it dry, and allow it to equilibrate at room temperature.
-
Weigh the specimen again. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
-
The amount of migrated plasticizer can be expressed as a percentage of the initial plasticizer content.
-
Expected Results and Interpretation
The incorporation of this compound is expected to significantly alter the properties of the rigid PVC.
| Property | Expected Change with Plasticizer | Rationale |
| Tensile Strength | Decrease | The increased mobility of the polymer chains reduces the force required to pull them apart.[3] |
| Elongation at Break | Increase | The separated polymer chains can slide past each other more easily, allowing for greater extension before failure.[3] |
| Hardness (Shore A) | Decrease | The increased free volume and chain mobility result in a softer, more easily indented material.[19] |
| Thermal Stability (Onset of Degradation) | May slightly decrease | Plasticizers can sometimes lower the initial degradation temperature of PVC, though high-molecular-weight phthalates like DINP generally have good thermal stability.[5] |
| Plasticizer Migration | Low | The high molecular weight and branched structure of this compound are designed to minimize its migration from the PVC matrix compared to lower molecular weight plasticizers.[5] |
Conclusion
This compound is an effective primary plasticizer for PVC, capable of transforming the rigid polymer into a flexible material suitable for a wide range of applications. By following the detailed protocols outlined in these application notes, researchers and scientists can successfully formulate and characterize plasticized PVC on a laboratory scale. The provided methodologies for evaluating mechanical, thermal, and migration properties will enable a comprehensive assessment of the formulation's performance, ensuring it meets the specific requirements of the intended application. Careful adherence to standardized testing procedures is paramount for obtaining reliable and reproducible data.
References
- How Do Plasticizers Affect the Mechanical Properties of PVC. (2025, September 9). Vertex AI Search.
- Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel - MATEC Web of Conferences. (n.d.).
- Migration of conventional and new plasticizers from PVC films into food simulants. (2014, April 12). Food and Chemical Toxicology.
- Plasticisers - PVC. (n.d.). The European Council of Vinyl Manufacturers.
- ASTM D2240 - Durometer Hardness - Plastics. (n.d.). UL Prospector.
- Park, K. (n.d.). PLASTICIZERS. Purdue University.
- Shore Hardness ASTM D2240 - Intertek. (n.d.). Intertek.
- ASTM D 3291 Test for PVC - Infinita Lab. (n.d.). Infinita Lab.
- Application Notes and Protocols for Testing Plasticizer Migration from Polyvinyl Chloride (PVC) - Benchchem. (n.d.). BenchChem.
- This compound|PVC Plasticizer|RUO - Benchchem. (n.d.). BenchChem.
- D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions - ASTM. (2019, September 27).
- Identification of PVC in NBR using Thermogravimetric Analysis - The Madison Group. (n.d.). The Madison Group.
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) - Patsnap Eureka. (2025, July 3).
- Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review - ProQuest. (n.d.). ProQuest.
- Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability | ACS Measurement Science Au - ACS Publications. (2025, January 3).
- ASTM D2240 Shore Hardness Testing for Plastics & Polymers UV - Micom Laboratories. (n.d.).
- This compound CAS#: 14103-61-8 - ChemicalBook. (n.d.). ChemicalBook.
- Plasticizer - Wikipedia. (n.d.). Wikipedia.
- Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4 - ZwickRoell. (n.d.). ZwickRoell.
- Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets. - ResearchGate. (n.d.).
- DINP - Plasticizer. (n.d.). Hanwha Chemical.
- ASTM D2383-19 - Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions - iTeh Standards. (n.d.). iTeh Standards.
- Main Introduction to PVC plasticizers. (2024, March 19). Jwell Machinery.
- Thermogravimetric Analysis of Rigid PVC and Animal-Origin Bio-Composite - Semantic Scholar. (2024, February 29). Semantic Scholar.
- This compound CAS#: 20548-62-3 - ChemicalBook. (n.d.). ChemicalBook.
- A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. (n.d.). Polymer.
- DINP Plasticizer - Wellt Chemicals. (n.d.). Wellt Chemicals.
- ASTM D2240 Durometer Hardness - NAMSA. (n.d.). NAMSA.
- Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study - NIH. (n.d.).
- D638.38935.pdf. (n.d.).
- This compound - MySkinRecipes. (n.d.). MySkinRecipes.
- This compound | C26H42O4 | CID 34277 - PubChem. (n.d.). PubChem.
- D638 Standard Test Method for Tensile Properties of Plastics - ASTM. (2022, July 21).
- Diisononyl Phthalate (DINP) - Chemical Supplier Distributor ChemCeed. (n.d.). ChemCeed.
- D638 Standard Test Method for Tensile Properties of Plastics - Industrial Physics. (n.d.). Industrial Physics.
- ASTM D638 Plastic Tensile Strength Test - AZoM. (2012, July 8). AZoM.
- Diisononyl Phthalate (DINP) for Sealants & Plastics | PENPET. (n.d.). PENPET.
- ASTM D638 The Essential Guide to Plastic Tensile Testing. (2025, June 9). Victor.
- Diisononyl Phthalate DINP Plasticizer for PVC CAS 68515-48-0. (2023, November 9). Henan Lanfan Industrial Co., Ltd..
- ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide - Ledes. (2025, April 1). Ledes.
- PVC formul
- BIS(3,5,5-TRIMETHYLHEXYL)
- Plasticizers: Types, Uses, Classification, Selection & Regulation - SpecialChem. (2025, December 15). SpecialChem.
- TUBALL™ MATRIX FOR PVC PLASTISOL Recommended Equipment Procedure Viscosity Management Quality and Temperature Control Formulation Example - PROCESSING GUIDELINES. (n.d.). OCSiAl.
- PVC Compounding: Polyvinyl Chloride (PVC), otherwise known as vinyl or vinyl plastics, has already been commercial reality fo. (n.d.). Self-published.
- Lab-scale sketch of the PVC polymerization process - ResearchGate. (n.d.).
- PVC101 WORKSHOP #1: INTRO TO PVC, GELATION THEORY, AND PVC FORMUL
Sources
- 1. Plasticizer - Wikipedia [en.wikipedia.org]
- 2. Main Introduction to PVC plasticizers [gu.chuangegroup.com]
- 3. kgt88.com [kgt88.com]
- 4. kinampark.com [kinampark.com]
- 5. benchchem.com [benchchem.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 20548-62-3 [m.chemicalbook.com]
- 8. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 9. Diisononyl Phthalate (DINP) for Sealants & Plastics | PENPET [penpet.com]
- 10. Plasticisers - PVC [seepvcforum.com]
- 11. indianvinylcouncil.com [indianvinylcouncil.com]
- 12. aimplas.net [aimplas.net]
- 13. 4spe.org [4spe.org]
- 14. store.astm.org [store.astm.org]
- 15. industrialphysics.com [industrialphysics.com]
- 16. azom.com [azom.com]
- 17. victortestingmachine.com [victortestingmachine.com]
- 18. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 19. plastics.ulprospector.com [plastics.ulprospector.com]
- 20. micomlab.com [micomlab.com]
- 21. Shore Hardness ASTM D2240 [intertek.com]
- 22. zwickroell.com [zwickroell.com]
- 23. matec-conferences.org [matec-conferences.org]
- 24. madisongroup.com [madisongroup.com]
- 25. cpsm.kpi.ua [cpsm.kpi.ua]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review - ProQuest [proquest.com]
- 28. Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
Application Notes and Protocols for Biomonitoring of Diisononyl Phthalate (DINP) Exposure
Introduction: The Imperative for Accurate DINP Exposure Assessment
Diisononyl phthalate (DINP) is a high molecular weight phthalate ester extensively used as a plasticizer in a myriad of polyvinyl chloride (PVC) products, including flooring, cables, and toys.[1][2] Its widespread use has led to ubiquitous human exposure. While considered less toxic than some of its low molecular weight counterparts, concerns regarding potential endocrine-disrupting properties and other adverse health effects, particularly in vulnerable populations like children, necessitate robust and reliable methods for assessing human exposure.[3][4] Biomonitoring, the direct measurement of a chemical or its metabolites in biological specimens, offers the most accurate approach for quantifying the internal dose of DINP.
This guide provides a comprehensive overview of the principles and methodologies for the biomonitoring of DINP exposure, with a focus on the analysis of its urinary metabolites. It is designed for researchers, scientists, and professionals in drug development and environmental health who require detailed, field-proven protocols for accurate exposure assessment.
The Metabolic Fate of DINP: A Rationale for Biomarker Selection
Upon ingestion, inhalation, or dermal absorption, DINP is rapidly metabolized within the body and does not bioaccumulate.[1][2][5] Understanding the metabolic pathway is crucial for selecting the most sensitive and specific biomarkers of exposure.
The metabolism of DINP proceeds in two main phases:
-
Phase I Metabolism: The parent DINP molecule undergoes hydrolysis by esterases, primarily in the gut and other tissues, to form its monoester, mono-iso-nonylphthalate (MINP).[1][2][6]
-
Phase I Continued Oxidation: MINP is a transient metabolite and is further oxidized to form several secondary metabolites. The most prominent of these are:
These oxidized metabolites are more abundant in urine than MINP.[1][2][5] In fact, studies have shown that while MINP is often undetectable in urine samples, the secondary oxidized metabolites are found in nearly all tested individuals.[1][2][3] This makes MHINP, MOINP, and MCIOP far more sensitive and reliable biomarkers for assessing DINP exposure.[1][7]
Metabolic Pathway of Diisononyl Phthalate (DINP)
Caption: Metabolic pathway of DINP in the human body.
Analytical Methodology: The Gold Standard
The quantitative analysis of DINP metabolites in urine is predominantly performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) .[9][10][11] This technique offers the high sensitivity and selectivity required to measure the low concentrations of these metabolites in complex biological matrices. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Biomarkers for DINP Exposure Assessment
| Metabolite | Full Name | Type | Abundance in Urine | Recommended for Biomonitoring |
| MINP | Mono-iso-nonylphthalate | Primary | Very Low / Often Undetectable | No |
| MHINP | Mono(hydroxyisononyl) phthalate | Secondary (Oxidized) | High | Yes |
| MOINP | Mono(oxoisononyl) phthalate | Secondary (Oxidized) | High | Yes |
| MCIOP | Mono(carboxyisooctyl) phthalate | Secondary (Oxidized) | High | Yes |
Protocol: Quantification of DINP Metabolites in Human Urine by Online SPE-HPLC-MS/MS
This protocol is adapted from methodologies established by the Centers for Disease Control and Prevention (CDC) and other leading research institutions.[9][12][13]
Materials and Reagents
-
Standards: Analytical standards of MHINP, MOINP, MCIOP, and their corresponding stable isotope-labeled internal standards (e.g., ¹³C-labeled) are essential for accurate quantification.
-
Reagents:
-
β-glucuronidase (from E. coli) for enzymatic deconjugation.
-
Ammonium acetate buffer.
-
HPLC-grade water, methanol, and acetonitrile.
-
Formic acid.
-
-
Equipment:
-
HPLC system with an autosampler capable of automated sample preparation.
-
Online Solid-Phase Extraction (SPE) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Collection and Handling
-
Collect urine samples in phthalate-free containers (e.g., polypropylene).
-
To account for urine dilution, collect first-morning voids or 24-hour urine samples.
-
Store samples at -20°C or lower until analysis to ensure metabolite stability.[14]
Sample Preparation (Automated)
The use of an online SPE system coupled with an autosampler significantly reduces sample handling, minimizes contamination, and improves throughput.[12][13]
-
Thaw and Centrifuge: Thaw urine samples at room temperature and centrifuge to pellet any precipitates.
-
Aliquoting and Spiking: In a 96-well plate, aliquot 100 µL of each urine sample. Add the internal standard solution to each well.
-
Enzymatic Deconjugation: Add β-glucuronidase in an ammonium acetate buffer to each sample to hydrolyze the glucuronidated metabolites. Incubate the plate.
-
Precipitation and Dilution: Add formic acid to stop the enzymatic reaction and precipitate proteins. Add HPLC-grade water for dilution before injection.
Online SPE-HPLC-MS/MS Analysis
-
Injection and Online SPE: The autosampler injects the prepared sample into the online SPE system. The metabolites are retained on the SPE cartridge while salts and other interferences are washed to waste.
-
Elution and Chromatographic Separation: The retained metabolites are eluted from the SPE cartridge onto the analytical HPLC column (e.g., a C18 or phenyl column) for chromatographic separation. A gradient elution with mobile phases consisting of acidified water and acetonitrile is typically used.
-
Mass Spectrometric Detection: The separated metabolites are introduced into the ESI source of the tandem mass spectrometer, operating in negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
Experimental Workflow
Caption: General workflow for DINP metabolite analysis.
Quality Control and Validation
A self-validating system is essential for trustworthy results.
-
Calibration Curve: Prepare a multi-point calibration curve using matrix-matched standards.
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical run to monitor accuracy and precision.
-
Blanks: Analyze procedural blanks to assess for background contamination.
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is critical to correct for matrix effects and variations in instrument response.
Data Interpretation and Context
The measured concentrations of DINP metabolites in urine can be used to estimate the daily intake of DINP. Several large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States and the European Human Biomonitoring Initiative (HBM4EU), provide reference range data for the general population.[1][15][16][17] These data are invaluable for placing individual or study-specific results into a broader public health context. Biomonitoring Equivalents (BEs) have also been developed to provide a link between the measured biomarker concentrations and existing health-based exposure guidelines.[18]
Conclusion
The biomonitoring of DINP exposure has evolved to a highly specific and sensitive science. The focus on secondary, oxidized urinary metabolites (MHINP, MOINP, and MCIOP) and the application of advanced analytical techniques like online SPE-HPLC-MS/MS provide a robust framework for accurately assessing human internal exposure to this ubiquitous plasticizer. The protocols and insights provided herein are intended to equip researchers with the necessary tools to generate high-quality data, contributing to a better understanding of the potential health risks associated with DINP and informing public health strategies.
References
-
Saravanabhavan, G., et al. (2012). Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review. ISRN Toxicology, 2012, 810501. [Link]
-
Hays, S. M., et al. (2011). Biomonitoring equivalents for di-isononyl phthalate (DINP). Regulatory Toxicology and Pharmacology, 60(2), 181-188. [Link]
-
Koch, H. M., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP. International Journal of Hygiene and Environmental Health, 210(1), 9-19. [Link]
-
Koch, H. M., et al. (2007). Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP. International journal of hygiene and environmental health, 210(1), 9–19. [Link]
-
Wittassek, M., et al. (2011). Phthalates: metabolism and exposure. International Journal of Andrology, 34(4 Pt 2), e7-e31. [Link]
-
Saravanabhavan, G., et al. (2012). Human biological monitoring of diisononyl phthalate and diisodecyl phthalate: a review. ISRN toxicology, 2012, 810501. [Link]
-
Silva, M. J., et al. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives, 114(8), 1158-1161. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. CDC. [Link]
-
Dutta, S., et al. (2021). Pathway of phthalate metabolism in human body. ResearchGate. [Link]
-
Koch, H. M., et al. (2007). Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers. Journal of Chromatography B, 847(2), 114-125. [Link]
-
Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. CDC Stacks. [Link]
-
Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. [Link]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
-
PerkinElmer, Inc. (n.d.). Rapid LC/MS/MS Analysis of Phthalates. S4Science. [Link]
-
Regan, F., Allen, C., & Lawler, J. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. RSC Publishing. [Link]
-
Guo, Y., et al. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(3-4), 375-382. [Link]
-
HBM4EU. (n.d.). European Human Biomonitoring Initiative. [Link]
-
Schütze, A., et al. (2015). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). Journal of Chromatography B, 997, 133-140. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Contents - CDC Stacks. [Link]
-
HBM4EU. (2022). Phthalates. Policy Brief. [Link]
-
European Environment Agency. (n.d.). HBM4EU – science and policy for a healthy future. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Biomonitoring Methods: Phthalates. [Link]
-
David, M., et al. (2021). Exposure to Phthalates in European Children, Adolescents and Adults since 2005: A Harmonized Approach Based on Existing HBM Data in the HBM4EU Initiative. International Journal of Environmental Research and Public Health, 18(4), 1633. [Link]
-
European Union. (n.d.). HBM4EU The European Human Biomonitoring Initiative. EU Environment. [Link]
-
U.S. Environmental Protection Agency. (2023). Biomonitoring: Phthalates Methods. [Link]
-
International Agency for Research on Cancer. (n.d.). DiNP metabolites (Compound). Exposome-Explorer. [Link]
-
Kato, K., et al. (2005). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry, 77(9), 2989-2995. [Link]
-
Ferguson, K. K., et al. (2019). Correlates of urinary concentrations of phthalate and phthalate alternative metabolites among reproductive-aged Black women from Detroit, Michigan. Journal of Exposure Science & Environmental Epidemiology, 29(6), 783-795. [Link]
Sources
- 1. Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human biological monitoring of diisononyl phthalate and diisodecyl phthalate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hbm4eu.eu [hbm4eu.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. waters.com [waters.com]
- 11. s4science.at [s4science.at]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Correlates of urinary concentrations of phthalate and phthalate alternative metabolites among reproductive-aged Black women from Detroit, Michigan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hbm4eu.eu [hbm4eu.eu]
- 16. epa.gov [epa.gov]
- 17. Exposure to Phthalates in European Children, Adolescents and Adults since 2005: A Harmonized Approach Based on Existing HBM Data in the HBM4EU Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biomonitoring equivalents for di-isononyl phthalate (DINP) - PubMed [pubmed.ncbi.nlm.nih.gov]
"Leaching studies of Bis(3,5,5-trimethylhexyl) phthalate from microplastics"
Application Note & Protocol
Topic: Leaching Studies of Bis(3,5,5-trimethylhexyl) Phthalate from Microplastics
Abstract
The pervasive issue of microplastic pollution is compounded by the release of chemical additives into the environment. This compound (TMHP), a high-molecular-weight phthalate used to impart flexibility to polymers, is a contaminant of emerging concern.[1] Understanding its leaching dynamics from microplastics is critical for assessing environmental exposure and toxicological risks.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust studies on TMHP leaching. We delve into the causal mechanisms behind experimental choices, offering detailed, self-validating protocols for sample preparation, dynamic leaching experiments, and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Unseen Migration of Plasticizers
Phthalate esters, such as TMHP, are not chemically bound to the polymer matrix of plastics like polyvinyl chloride (PVC). Instead, they are physically mixed, allowing them to migrate, or "leach," into the surrounding environment over time. This slow, continuous release means that microplastics act as long-term sources of these potentially harmful chemicals in aquatic and terrestrial ecosystems.[4] The rate and extent of this leaching are not constant; they are governed by a complex interplay of environmental factors, the properties of the phthalate itself, and the characteristics of the microplastic particle. A thorough understanding of these dynamics is essential for accurate environmental risk assessment.
Factors Influencing Phthalate Leaching
The migration of TMHP from a microplastic particle is a diffusion-driven process influenced by several key variables. An effective experimental design must account for and control these factors to yield meaningful, reproducible data.
-
Temperature: Elevated temperatures increase the kinetic energy of both the polymer chains and the phthalate molecules, accelerating the diffusion and leaching rate.[5][6][7]
-
Environmental Matrix: The medium surrounding the microplastic plays a critical role. Leaching is significantly enhanced in fatty or oily substances compared to aqueous environments.[5] In aquatic systems, factors like pH, salinity, and the presence of dissolved organic matter can alter leaching kinetics.[4][7][8][9] For instance, increasing salinity can have a "salting-out" effect, potentially slowing the leaching process.[4]
-
UV Radiation (Photoaging): Exposure to ultraviolet light from the sun can degrade the polymer structure, creating pathways that facilitate the escape of plasticizers like TMHP.[10] Studies have shown that photoaging can dramatically increase leaching rates compared to pristine plastics.[10]
-
Physical Dynamics (Turbulence): In natural aquatic environments, water is rarely static. Turbulent conditions and higher flow velocities decrease the thickness of the aqueous boundary layer around the microplastic, a key barrier to diffusion, thereby increasing the leaching rate significantly.[2][4]
Caption: Key environmental factors accelerating the leaching of TMHP from microplastics.
Experimental Framework: A Dynamic Approach
To accurately simulate environmental conditions where pollutants are dispersed, a dynamic leaching methodology is superior to static batch tests.[11] Static tests often reach an equilibrium between the plastic and the surrounding medium, which may not be representative of open systems like rivers or oceans.[11] The following protocol is based on the Dynamic Leaching Method for Microplastic Assessment (DyLeMMA), which maintains sink conditions by periodically replacing the leaching medium.[11][12]
Critical Prerequisite: Avoiding Background Contamination
Expert Insight: Phthalates are ubiquitous in laboratory environments. Their presence in plastic labware, flooring, and even air can lead to significant background contamination, invalidating results. Therefore, the exclusive use of glassware (volumetric flasks, syringes, vials) that has been thoroughly cleaned and solvent-rinsed is mandatory.[8][13] Always include "reagent blanks" (samples with no microplastics) in each experimental batch to quantify and subtract any background contamination.
Protocol Part 1: Materials & Leaching Experiment
Materials & Equipment:
-
TMHP-containing microplastics of known polymer type and size
-
Certified reference standard of this compound
-
Internal standard (e.g., Benzyl benzoate)[13]
-
High-purity solvents (n-hexane, methanol, acetone)
-
Anhydrous sodium sulfate
-
Ultrapure water or prepared artificial seawater
-
50 mL amber borosilicate glass bottles with PTFE-lined caps
-
Glass volumetric flasks, pipettes, and separatory funnels
-
Incubated orbital shaker
-
Nitrogen evaporation system
-
GC-MS system
Step-by-Step Leaching Protocol:
-
Preparation: Accurately weigh 500 mg of the microplastic sample into a 50 mL amber glass bottle. Prepare a minimum of three replicate bottles per condition, plus one reagent blank.[11][12]
-
Initiation: To start the experiment, add 50 mL of the chosen leaching medium (e.g., ultrapure water) to each bottle.
-
Incubation: Place the bottles in an incubated shaker set to the desired temperature (e.g., 30°C) and orbital shaking speed (e.g., 120 rpm).[12] Ensure bottles are kept in the dark to prevent photo-degradation unless it is a specific variable being tested.
-
Sampling: At each designated time point (e.g., 1, 3, 7, 15, 30, 60 days), remove the bottles from the incubator.
-
Eluate Collection: Carefully decant the entire 50 mL of the aqueous phase (the eluate) into a clean glass container for extraction. Avoid transferring any microplastic particles.
-
Medium Replenishment: Add 50 mL of fresh leaching medium back into the original bottle containing the microplastics and return it to the incubator. This step is crucial for maintaining the dynamic "sink" condition.[11]
-
Proceed to Extraction: The collected eluate is now ready for the extraction of TMHP.
Caption: Workflow for the dynamic leaching experiment.
Protocol Part 2: Extraction and GC-MS Analysis
Expert Insight: The concentration of TMHP in the aqueous eluate will be extremely low. A concentration step is required to bring the analyte within the detection limits of the instrument. Liquid-Liquid Extraction (LLE) is a robust and widely used method for this purpose.[14][15]
Step-by-Step Liquid-Liquid Extraction (LLE):
-
Spiking: Transfer the 50 mL eluate to a 125 mL glass separatory funnel. Spike the sample with a known amount of internal standard.
-
First Extraction: Add 15 mL of n-hexane to the funnel. Seal and shake vigorously for 5-7 minutes, ensuring proper venting.[14]
-
Phase Separation: Allow the funnel to stand for 5-10 minutes until the aqueous and organic (n-hexane) layers have clearly separated.
-
Collection: Drain the lower aqueous layer back into its original container and carefully collect the upper n-hexane layer into a clean glass flask.
-
Repeat Extraction: Return the aqueous phase to the separatory funnel and repeat the extraction (steps 2-4) one more time with a fresh 15 mL of n-hexane. Combine the n-hexane extracts.
-
Drying: Add approximately 1-2 grams of anhydrous sodium sulfate to the combined extracts and swirl to remove any residual water.[14]
-
Concentration: Carefully decant the dried extract into a concentration tube. Reduce the volume to approximately 1 mL under a gentle stream of nitrogen at room temperature.[14][15]
-
Final Volume: Adjust the final volume to exactly 1.0 mL with n-hexane. The sample is now ready for GC-MS analysis.
GC-MS Quantification: Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides the necessary sensitivity and selectivity for quantifying TMHP.[13][16]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Widely used and reliable for environmental analysis.[16] |
| MS System | Agilent 5975C MSD or equivalent | Provides excellent sensitivity and mass accuracy.[16] |
| Column | 30 m x 0.25 mm x 0.25 µm (e.g., Rxi-5ms, SE-54) | Standard non-polar columns that provide good separation for phthalates.[13][17] |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert gas providing good chromatographic efficiency.[14][17] |
| Inlet | 290 °C, Splitless Mode | Ensures complete vaporization of the analyte and maximum transfer to the column for trace analysis.[14] |
| Injection Vol. | 1 µL | Standard volume for this type of analysis. |
| Oven Program | Start at 80°C, hold 1 min, ramp to 300°C at 15°C/min, hold 5 min | An example program; must be optimized to ensure separation from other potential leachates. |
| MS Source | 310 °C (Transfer Line), 230 °C (Source) | Standard temperatures for robust ionization. |
| MS Mode | Electron Ionization (EI), Full Scan or SIM | Full scan for initial identification; Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis. |
Calibration: A multi-point calibration curve (e.g., 0.1 to 200 µg/L) must be prepared by diluting the certified TMHP standard in n-hexane.[14] The concentration of TMHP in the samples is determined by comparing its peak area (normalized to the internal standard) against this calibration curve.
Data Interpretation & Reporting
The primary output of the analysis is the concentration of TMHP in each eluate at each time point. From this, the cumulative mass leached can be calculated and plotted against time to determine the leaching kinetics.
Sample Data Table:
| Time (Days) | Leaching Medium | Temp (°C) | TMHP Conc. (µg/L) | Cumulative Mass Leached (µg) |
|---|---|---|---|---|
| 1 | Ultrapure Water | 25 | 1.5 | 0.075 |
| 3 | Ultrapure Water | 25 | 1.3 | 0.140 |
| 7 | Ultrapure Water | 25 | 1.1 | 0.195 |
| 1 | Ultrapure Water | 45 | 3.2 | 0.160 |
| 3 | Ultrapure Water | 45 | 2.9 | 0.305 |
| 7 | Ultrapure Water | 45 | 2.5 | 0.430 |
The data often reveal that the leaching process is governed by aqueous boundary layer diffusion (ABLD), which can be used to model long-term release and calculate environmental half-lives that may span hundreds of years.[4][15]
Conclusion
The protocol outlined in this application note provides a robust and environmentally relevant method for studying the leaching of this compound from microplastics. By employing a dynamic methodology and meticulous analytical practices, researchers can generate high-quality, comparable data. Such data is fundamental to understanding the long-term fate of plastic additives and informing public policy and material science innovations. Future studies should focus on the impact of complex environmental matrices (e.g., with dissolved organic carbon), the leaching of TMHP degradation products, and the combined effects of multiple environmental stressors.[10] The development of standardized methods remains a critical goal for the scientific community to accurately assess the global impact of microplastic pollution.[18][19]
References
- Title: Do Plastics Leach Dangerous Chemicals Such As Phthalates?
- Title: Environmental factors strongly influence the leaching of di(2-ethylhexyl)
- Title: Do Plasticizers Leach Out of Plastic Over Time Source: Bastone URL
- Title: Environmental factors strongly influence the leaching of di(2-ethylhexyl)
- Title: Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level | Request PDF Source: ResearchGate URL
- Title: Automated Extraction and GC/MS Determination of Phthalates in Consumer Products Source: GERSTEL URL
- Title: Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam Source: PubMed Central URL
- Title: Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS Source: Agilent URL
- Title: Bis(3,5,5-trimethylhexyl)
- Title: Separation of Bis(3,5,5-trimethylhexyl)
- Title: Analytical Methods for Phthalates in Water Samples Source: Springer URL
- Title: Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA)
- Title: GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance Source: Restek URL
- Title: Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD)
- Title: Standard methods for measuring microplastics needed Source: Food Packaging Forum URL
- Title: Methods of Analyzing Microsized Plastics in the Environment Source: MDPI URL
- Title: Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades Source: Kinam Park URL
- Title: Leaching of Phthalate Esters from Microplastics into Seawater Source: OceanRep URL
- Title: Determination of Phthalates in Drinking Water by UHPLC with UV Detection Source: Thermo Fisher Scientific URL
- Title: (PDF) Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA)
- Title: Bis(3,5,5-trimethylhexyl)
- Title: Research Methodology to Public Policy: Designing an Analysis of Plastic Chemical Leaching in Water Source: DukeSpace URL
- Title: A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers Source: MDPI URL
- Title: Effects of pH and Temperature on the Leaching of Di(2-Ethylhexyl)
- Source: OAE Publishing Inc.
- Title: BIS(3,5,5-TRIMETHYLHEXYL)
- Title: Photoaging enhances the leaching of di(2-ethylhexyl)
- Title: Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach Source: Royal Society of Chemistry URL
- Title: this compound (C26H42O4)
- Source: National Institutes of Health (NIH)
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence, fate and ecological risks of phthalate esters and bisphenol A in coastal wastewater discharges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental factors strongly influence the leaching of di(2-ethylhexyl) phthalate from polyvinyl chloride microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bastone-plastics.com [bastone-plastics.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. oceanrep.geomar.de [oceanrep.geomar.de]
- 9. oaepublish.com [oaepublish.com]
- 10. Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 14. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kinampark.com [kinampark.com]
- 16. gcms.cz [gcms.cz]
- 17. mdpi.com [mdpi.com]
- 18. Standard methods for measuring microplastics needed | Food Packaging Forum [foodpackagingforum.org]
- 19. mdpi.com [mdpi.com]
Introduction: Unveiling the Toxicological Profile of a High Molecular Weight Phthalate
An Application Note and Protocol Guide for the In Vitro Toxicological Evaluation of Bis(3,5,5-trimethylhexyl) phthalate
This compound, a compound also known as diisononyl phthalate (DINP) in its isomeric mixture form, is a high molecular weight phthalate ester (HMWPE) used extensively as a plasticizer in a vast array of polyvinyl chloride (PVC) products.[1] Its function is to impart flexibility and durability to otherwise rigid materials, making it a ubiquitous component in consumer goods, from flooring and wiring to toys and food packaging materials.[1][2] This widespread use leads to inevitable human exposure through ingestion, inhalation, and dermal contact.[1]
While HMWPEs are generally considered to have lower acute toxicity than their low molecular weight counterparts due to slower absorption and metabolism, the broader class of phthalates is under intense scrutiny for a range of adverse health effects.[3] Phthalates are well-documented endocrine-disrupting chemicals (EDCs), with established links to reproductive and developmental toxicity.[4][5] Furthermore, concerns regarding their potential genotoxicity and hepatotoxicity persist, often linked to the generation of reactive oxygen species (ROS) and the activity of their metabolites.[6][7][8]
Therefore, a robust and mechanistically informed in vitro toxicological assessment of this compound is not merely a regulatory formality but a scientific necessity. This guide provides a tiered strategy and detailed protocols for evaluating its potential cytotoxicity, genotoxicity, endocrine-disrupting activity, and hepatotoxicity, enabling researchers to build a comprehensive hazard profile for this pervasive environmental chemical.
A Tiered Strategy for In Vitro Toxicological Assessment
A successful in vitro toxicology program relies on a logical, tiered approach. We begin with foundational cytotoxicity assays to establish a viable concentration range for subsequent, more sensitive mechanistic assays. This prevents misleading results where high-level, non-specific cell death could mask subtle, pathway-specific effects. A crucial consideration for phthalates is the inclusion of a metabolic activation system (e.g., liver S9 fraction), as their monoester metabolites are often the more biologically active agents.[9][10][11]
Experimental Protocol
-
Cell Culture:
-
Use a recommended cell line such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.
-
Culture cells in suspension or as a monolayer, following standard protocols.
-
-
Treatment with and without S9:
-
Without S9 (Short treatment): Expose cells to at least three non-cytotoxic concentrations of this compound (derived from the MTT assay) for 3-6 hours. Include vehicle and positive controls (e.g., Mitomycin C).
-
With S9 (Short treatment): Co-expose cells to the test compound and a freshly prepared S9 mix (from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) for 3-6 hours. The S9 mix provides metabolic enzymes. Include a positive control requiring metabolic activation (e.g., Cyclophosphamide).
-
After the short exposure, wash the cells and re-culture in fresh medium.
-
-
Blocking Cytokinesis:
-
Add Cytochalasin B to the culture medium. This inhibits actin polymerization, preventing cytokinesis (cell division) while allowing nuclear division to proceed, resulting in binucleated cells. This allows for specific analysis of cells that have completed one mitosis during or after treatment.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells after a total culture time equivalent to 1.5-2 normal cell cycles.
-
Use a hypotonic treatment (e.g., KCl solution) to swell the cells.
-
Fix the cells using a methanol/acetic acid solution.
-
Drop the cell suspension onto clean microscope slides and air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Score according to established criteria (e.g., round/oval shape, non-refractile, diameter <1/3 of the main nucleus).
-
A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.
-
Protocol 3: Endocrine Disruption Assessment via ERα Reporter Gene Assay
Scientific Rationale
Many phthalates and their metabolites can interfere with the endocrine system by mimicking or blocking the action of natural hormones like estrogen. [12][13][14]A reporter gene assay is a powerful in vitro tool to specifically measure a chemical's ability to activate the estrogen receptor (ER). This assay uses a cell line engineered to contain two key components: the human ERα and a reporter gene (e.g., luciferase) linked to estrogen-responsive DNA elements (EREs). When an estrogenic compound binds to and activates the ER, the complex binds to the EREs and drives the expression of the luciferase enzyme, which produces a measurable light signal. This provides direct mechanistic evidence of ER pathway activation. This protocol is based on the principles of OECD Test Guideline 455. [15]
Experimental Protocol
-
Cell Culture:
-
Use a validated ERα-responsive reporter cell line (e.g., BG1Luc4E2).
-
Culture cells in a medium free of phenol red (which is weakly estrogenic) and use charcoal-stripped serum to remove endogenous hormones.
-
-
Agonist Mode Assay:
-
Seed cells in a white, opaque 96-well plate suitable for luminescence measurements. Allow to adhere for 24 hours.
-
Expose cells to a range of non-cytotoxic concentrations of this compound.
-
Include controls:
-
Vehicle Control: DMSO.
-
Positive Control: A serial dilution of a known ER agonist, 17β-estradiol (E2), to generate a full dose-response curve.
-
-
-
Antagonist Mode Assay:
-
To test if the compound can block the action of estrogen, co-expose cells to the test compound and a fixed, sub-maximal concentration of E2 (e.g., the EC50 concentration).
-
Include controls:
-
Vehicle Control: DMSO.
-
E2 Control: Cells treated only with the fixed concentration of E2.
-
Positive Antagonist Control: A known ER antagonist, such as Tamoxifen or Fulvestrant, co-exposed with E2.
-
-
-
Luminescence Measurement:
-
After a 24-hour incubation period, lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions (e.g., Luciferin).
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Agonist Mode: Normalize the luminescence data to the vehicle control. A compound is considered an agonist if it produces a dose-dependent increase in signal.
-
Antagonist Mode: Normalize the data to the E2 control. A compound is considered an antagonist if it produces a dose-dependent decrease in the E2-induced signal.
-
Protocol 4: Hepatotoxicity Assessment via PPARα Reporter Gene Assay
Scientific Rationale
A key mechanism of hepatotoxicity for high molecular weight phthalates in rodents is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). [6][11]PPARα is a nuclear receptor that regulates genes involved in lipid metabolism and peroxisome proliferation. While the response is known to be significantly weaker in humans than in rodents, assessing PPARα activation is a critical step in a weight-of-evidence approach to evaluating potential hepatotoxicity. [3]This assay operates on the same principle as the ER reporter assay but uses a cell line responsive to PPARα activators.
Experimental Protocol
-
Cell Culture and Transfection:
-
Use a human liver cell line like HepG2.
-
Transiently or stably transfect the cells with two plasmids:
-
A plasmid expressing human PPARα.
-
A reporter plasmid containing multiple copies of a PPAR Response Element (PPRE) upstream of a luciferase gene.
-
-
-
Assay Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Expose cells to a range of non-cytotoxic concentrations of this compound for 24 hours.
-
Include controls:
-
Vehicle Control: DMSO.
-
Positive Control: A known potent PPARα agonist, such as Wy-14,643 or Fenofibrate.
-
-
-
Luminescence Measurement and Data Analysis:
-
Follow the same procedure for cell lysis and luminescence measurement as described in the ERα assay.
-
Normalize the data to the vehicle control. A dose-dependent increase in luminescence indicates that the compound can activate the human PPARα signaling pathway.
-
Integrated Interpretation and Conclusion
The data generated from this suite of in vitro assays provides a multi-faceted toxicological profile of this compound.
-
The MTT assay defines the boundaries of acute toxicity and establishes relevant dose ranges for mechanistic studies.
-
The micronucleus assay addresses the critical question of genotoxic potential, both with and without metabolic activation.
-
The ERα reporter assay provides direct evidence for or against interference with a key endocrine pathway.
-
The PPARα assay investigates a known mechanism of phthalate-induced hepatotoxicity, offering crucial data for human risk assessment.
By integrating these results, researchers and drug development professionals can make informed decisions about the potential hazards posed by this compound. A positive finding in any of the mechanistic assays would warrant further investigation, while a clean profile across all assays would significantly increase confidence in its safety profile for specific applications. This structured, evidence-based approach is fundamental to modern toxicology and essential for protecting human health.
References
-
Alarifi, S., Ali, D., Alkahtani, S., & Al-Doaiss, A. A. (2017). Evaluating the potential genotoxicity of phthalates esters (PAEs) in perfumes using in vitro assays. PubMed. [Link]
-
Czernych, R., Chraniuk, M., & Wolska, L. (2022). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. ResearchGate. [Link]
-
National Centre for Biotechnology Information. (n.d.). Updates to OECD in vitro and in chemico test guidelines. National Centre for Biotechnology Information. [Link]
-
Shen, O., Du, G., Sun, H., Wu, W., Jiang, Y., & Wang, X. (2009). Comparison of in vitro hormone activities of selected phthalates using reporter gene assays. Toxicology Letters. [Link]
-
Erkekoglu, P., & Kocer-Gumusel, B. (2014). Genotoxicity of phthalates. PubMed. [Link]
-
Erkekoglu, P., & Kocer-Gumusel, B. (2014). Genotoxicity of phthalates. Informa Healthcare. [Link]
-
Material Safety Data Sheet. (n.d.). Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester. Sciencelab.com. [Link]
-
Czernych, R., Chraniuk, M., & Wolska, L. (2023). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. Polish Journal of Environmental Studies. [Link]
-
Chen, X., Xu, S., Jing, T., Chen, A., & Wang, Y. (2014). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. International Journal of Environmental Research and Public Health. [Link]
-
OECD. (2012). OECD Guideline for the Testing of Chemicals 455. OECD. [Link]
-
Liman, R., Ciğerci, İ. H., & Tayar, N. (2022). Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes. National Center for Biotechnology Information. [Link]
-
Fucic, A., Gamic, S., Jakovljevic, I., & Kukulj, D. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation. National Center for Biotechnology Information. [Link]
-
ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. European Society of Toxicology In Vitro. [Link]
-
Kumari, M., Khare, P., & Singh, S. (2022). Toxicological studies of phthalates using different assays with consequences on the environment and human health: a review. ResearchGate. [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
-
Galani, G. S., Zuanazzi, N. R., de Souza, L. R., Dos Santos, A. C. S., Thá, E. L. M., & de Avelar, G. F. (2024). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). ResearchGate. [Link]
-
Gray, T. J., & Beamand, J. A. (1984). Hepatic Effects of Phthalate Esters and Related Compounds. In Vivo and In Vitro Correlations. ResearchGate. [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]
-
Czernych, R., Chraniuk, M., & Wolska, L. (2023). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. Polish Journal of Environmental Studies. [Link]
-
Galani, G. S., Zuanazzi, N. R., de Souza, L. R., Dos Santos, A. C. S., Thá, E. L. M., & de Avelar, G. F. (2025). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). Science of The Total Environment. [Link]
-
Radke, E. G., Braun, J. M., Meeker, J. D., & Cooper, G. S. (2019). Phthalate exposure and female reproductive outcomes: A review of the human epidemiological evidence. PubMed Central. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Zhou, Y., Chen, M., Zhang, J., & Wang, Y. (2021). Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. National Center for Biotechnology Information. [Link]
-
Rahman, M. H., Akter, S., & Alim, A. (2023). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. MDPI. [Link]
-
Hamid, N., Asaeda, T., & Lee, J. (2020). Prioritizing Phthalate Esters (PAEs) using experimental in vitro/vivo toxicity assays and computational in silico approaches. ResearchGate. [Link]
-
Vinken, M. (2023). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. MDPI. [Link]
-
NIST. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. NIST WebBook. [Link]
-
Liebsch, M., & Spielmann, H. (2002). Currently available in vitro methods used in regulatory toxicology. ResearchGate. [Link]
-
An, R., & Chen, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PubMed Central. [Link]
-
Mascolo, M. G., Angrisani, G., & Tufano, M. (2024). An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate. Semantic Scholar. [Link]
-
Xia, M., Huang, R., & Witt, K. L. (2017). Paradigm Shift in Toxicity Testing and Modeling. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 14103-61-8 [smolecule.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. belmagumusel.com [belmagumusel.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pjoes.com [pjoes.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of in vitro hormone activities of selected phthalates using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Gradient for Bis(3,5,5-trimethylhexyl) Phthalate Isomers
As a Senior Application Scientist, I've designed this technical support guide to provide you with targeted, actionable solutions for the chromatographic challenges presented by Bis(3,5,5-trimethylhexyl) phthalate isomers. These isomers, due to their structural similarities and identical mass, demand a meticulously optimized HPLC method for effective resolution. This guide is structured to help you troubleshoot common issues and build a robust separation method from the ground up.
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis. Each answer provides not just a solution, but the reasoning behind it, empowering you to make informed decisions in your method development.
Q1: Why am I seeing poor or no resolution between my this compound isomers?
A1: The co-elution of these isomers is the most common challenge, stemming from their very similar hydrophobicities and structures. Achieving separation requires enhancing the subtle differences in their interaction with the stationary phase.
Causality & Solution Workflow:
The key is to manipulate the chromatographic selectivity. This can be achieved by systematically adjusting your gradient and other parameters. A shallow gradient is often the most effective tool for separating closely eluting compounds like isomers.[1]
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor isomer resolution.
Parameter Adjustment Impact on Isomer Separation
| Parameter | Action | Expected Outcome on Resolution | Rationale |
| Gradient Slope | Decrease the rate of %B change per minute. | Increase. | Provides more time for differential partitioning between mobile and stationary phases, enhancing separation of closely related compounds.[1] |
| Organic Solvent | Switch from Acetonitrile (ACN) to Methanol (MeOH), or vice-versa. | Change in selectivity. | ACN and MeOH have different polarities and hydrogen bonding capabilities, which can alter elution order and improve separation between isomers. |
| Temperature | Increase or decrease column temperature. | Change in selectivity. | Temperature affects mobile phase viscosity and mass transfer kinetics. Sometimes a lower temperature can enhance resolution for isomers.[2] |
| Stationary Phase | Change to a column with different selectivity (e.g., Phenyl-Hexyl). | Significant change in selectivity. | Phenyl phases can offer alternative pi-pi interactions, which can be beneficial for separating aromatic compounds like phthalates.[3] |
Q2: My peaks are tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is typically caused by secondary, unwanted interactions between your analyte and the stationary phase, or issues within the HPLC system itself.[4][5]
Common Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with polar moieties on your analytes.
-
Column Contamination/Deterioration: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.[8]
-
Extra-Column Dead Volume: Poorly made connections, especially between the tubing and the column, can create small voids where the sample can diffuse, leading to tailing.[8]
-
Solution: Ensure all fittings are properly tightened and that the tubing is cut perfectly flat and fully seated in the port.
-
Q3: I'm observing a drifting or noisy baseline during my gradient run. What's wrong?
A3: Baseline instability in gradient elution is often related to the mobile phase or the detector.[9]
Troubleshooting Steps:
-
Mobile Phase Purity: Ensure you are using high-purity, HPLC-grade solvents and water. Impurities in the weaker solvent (Solvent A) can concentrate on the column at the start of the run and elute as the organic concentration increases, causing a "wavy" baseline or ghost peaks.[4]
-
Solvent Miscibility and Outgassing: Confirm your mobile phases are fully miscible and properly degassed. Small bubbles entering the detector will cause sharp baseline spikes.[5]
-
UV Absorbance of Additives: If you are using a UV detector at low wavelengths (e.g., < 220 nm), even trace impurities or mobile phase additives (like TFA) can cause a significant baseline drift as the mobile phase composition changes.[9]
-
Solution: Run a blank gradient (without injecting a sample) to diagnose the issue. If the baseline drift is present, try using a higher purity solvent or a different mobile phase additive. Using a reference wavelength on a diode-array detector (DAD) can also compensate for this.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC gradient method for these isomers?
A1: A "scouting gradient" is the most efficient way to start.[1][9] This broad gradient helps determine the approximate elution window for your isomers, which you can then refine.
Recommended Scouting Gradient Conditions:
| Parameter | Recommended Starting Value |
| Column | C18, 100-150 mm length, 4.6 mm ID, ≤ 5 µm particle size |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm[10] |
| Injection Volume | 5-10 µL |
After this initial run, you can create a shallower, more targeted gradient around the time your isomers elute to improve resolution.[9][11]
Q2: How do I properly prepare my sample and mobile phase?
A2: Proper preparation is crucial for reproducible results and preventing system issues.
-
Sample Preparation: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions (e.g., 95:5 Water:ACN).[4][8] Injecting a sample in a much stronger solvent can cause severe peak distortion.
-
Mobile Phase Preparation:
-
Use only HPLC- or LC-MS-grade solvents.
-
Filter all aqueous mobile phases and buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Degas your mobile phases before use by sparging with helium, sonication, or using an in-line degasser to prevent bubble formation in the pump and detector.
-
Q3: What is the role of column temperature in optimizing the separation?
A3: Column temperature is a powerful but often overlooked parameter for optimizing selectivity.
Interplay of Key HPLC Gradient Parameters
Caption: Interdependent HPLC parameters affecting isomer separation.
-
Effect on Viscosity: Increasing temperature lowers the mobile phase viscosity, which reduces system backpressure and can lead to sharper peaks (higher efficiency).
-
Effect on Selectivity: Changing the temperature can alter the thermodynamics of the analyte-stationary phase interaction. For some isomer pairs, a change of just 5-10°C can significantly impact resolution, sometimes even reversing the elution order. It is an essential parameter to screen, especially when changes to the mobile phase and gradient slope are insufficient.[2]
Experimental Protocol: Systematic Gradient Optimization
This protocol outlines a logical, step-by-step approach to developing a robust gradient method for this compound isomers.
Objective: To achieve baseline resolution (Rs > 1.5) for all target isomers.
Phase 1: Initial Scouting Run
-
System Setup:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: HPLC Grade Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detector: UV @ 230 nm
-
-
Run Blank Gradient: Perform a gradient of 5-100% B over 20 minutes without an injection to ensure a stable baseline.[9]
-
Inject Standard: Inject your isomer mixture and run the 5-100% B gradient over 20 minutes.
-
Analyze Results: Identify the retention times (t_R) of the first and last eluting isomers.
Phase 2: Gradient Refinement
-
Calculate New Gradient Range: Set your new gradient to start about 5% below the %B at which the first isomer eluted and end about 5% above the %B at which the last isomer eluted.
-
Example: If isomers elute between 10 and 12 minutes on the 20-minute scouting run (which has a slope of 4.75%/min), they are eluting between ~52% B and ~62% B. A good starting point for the refined gradient would be 45-70% B.
-
-
Decrease Gradient Slope: Extend the gradient time (t_G) to make the gradient shallower. A good starting point is to double the original time over the new, narrower range.
-
Example: Run a gradient from 45% to 70% B over 20 minutes. This significantly decreases the slope and should improve resolution.
-
-
Iterate: If resolution is still insufficient, continue to decrease the gradient slope by further extending the gradient time.
Phase 3: Fine-Tuning
-
Temperature Screening: If a shallow gradient alone is not enough, maintain the best gradient conditions from Phase 2 and screen temperatures (e.g., 25°C, 35°C, 40°C). Small changes can have a large impact on isomer selectivity.
-
Solvent Screening: If necessary, repeat the scouting and refinement steps using Methanol as Mobile Phase B. The change in solvent selectivity may be the key to separating particularly challenging isomers.
By following this structured approach, you can efficiently navigate the complexities of separating this compound isomers and develop a reliable, high-resolution HPLC method.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
YMC. (n.d.). Poor peak shape - Reversed Phase. Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution. Retrieved from [Link]
-
Agilent. (2020, March 12). Gradient Design and Development. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
-
Chromatography and Instruments Company. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
LabVeda. (2021, May 2). Poor HPLC Peak Shapes: Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (2023, October 27). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
OPUS Open Portal to University Scholarship. (2003, November 5). Method Development for Analysis of Phthalates by HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Comparison of UPLC and HPLC for analysis of 12 phthalates. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Shodex. (n.d.). Bis(trans-3,3,5-trimethylcyclohexyl) phthalate. Retrieved from [Link]
-
Lab-Training.com. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
-
ZirChrom. (2004, May). Method Development Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. mastelf.com [mastelf.com]
- 2. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. agilent.com [agilent.com]
- 6. labveda.com [labveda.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. opus.govst.edu [opus.govst.edu]
- 11. agilent.com [agilent.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Bis(3,5,5-trimethylhexyl) phthalate
Welcome to the technical support guide for the LC-MS/MS analysis of Bis(3,5,5-trimethylhexyl) phthalate. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of quantifying this high-molecular-weight phthalate in complex sample matrices. Matrix effects are a significant challenge in LC-MS/MS, often leading to inaccurate and unreliable results. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you identify, understand, and mitigate these effects effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and the nature of matrix effects in LC-MS/MS.
Q1: What is this compound?
This compound is a high-molecular-weight phthalate ester, a type of compound commonly used as a plasticizer to increase the flexibility and durability of polymers like PVC.[1][2] It has a molecular formula of C₂₆H₄₂O₄ and a molecular weight of approximately 418.6 g/mol .[3][4][5] Due to its widespread use, it can be found as a contaminant in environmental, biological, and food samples.[1][6] In literature, it is sometimes categorized under the general term Diisononyl Phthalate (DINP), although DINP technically refers to a mixture of isomers.[1]
Q2: What are matrix effects in LC-MS/MS, and why are they a problem?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[7] These effects manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[8][9]
This phenomenon is a major concern because it directly impacts the accuracy and precision of quantification.[10][11] If the matrix effect is not accounted for, the concentration of this compound in your sample can be significantly under- or overestimated. The effect arises at the MS ion source, where matrix components compete with the analyte for ionization, interfere with droplet desolvation, or alter the physical properties of the ESI droplets.[8][10][11]
Q3: What are the common signs of matrix effects in my data?
You should suspect matrix effects if you observe:
-
Poor reproducibility of analyte peak areas between replicate injections of different samples.
-
Low or inconsistent recovery during validation experiments, even with a reliable extraction procedure.
-
Inaccurate quantification when comparing results against a standard curve prepared in a clean solvent.
-
Significant variation in the internal standard signal across different sample extracts. This is a classic indicator, as the internal standard's response should ideally be constant.
Q4: How do I quantitatively assess if my analysis is impacted by matrix effects?
The most reliable method is the post-extraction spike experiment . This procedure isolates the effect of the matrix on the MS signal from the efficiency of the sample extraction process. It involves comparing the signal of an analyte spiked into a blank matrix extract against the signal of the same amount of analyte in a clean solvent.[12] A detailed protocol is provided in the Troubleshooting Guide below.
Part 2: Troubleshooting Guides & Protocols
This section provides actionable, step-by-step guidance for identifying and resolving specific issues related to matrix effects and contamination.
Issue 1: How to Quantitatively Measure Matrix Effects
To confidently determine if ion suppression or enhancement is occurring, you must perform a quantitative assessment.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard of this compound in your final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (one that is free of the analyte) and process it through your entire sample preparation procedure (extraction, evaporation, etc.). Before the final volume adjustment, spike the dried extract with the same amount of analyte as in Set A. Then, reconstitute to the final volume.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte before starting the sample preparation procedure. This set is used to determine overall recovery, not the matrix effect itself.
-
-
Analyze and Collect Data: Inject all three sets into the LC-MS/MS system and record the peak area for the analyte.
-
Calculate the Matrix Effect (%ME): The matrix effect is calculated using the mean peak areas from Set A and Set B.[12]
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
| Calculated %ME | Interpretation | Implication for Analysis |
| 100% | No matrix effect | Your method is not impacted by ion suppression or enhancement. |
| < 100% | Ion Suppression | The matrix is reducing the analyte signal, leading to underestimation. |
| > 100% | Ion Enhancement | The matrix is increasing the analyte signal, leading to overestimation. |
A common acceptance criterion in regulated bioanalysis is a %ME between 85% and 115%. Values outside this range indicate a significant matrix effect that must be addressed.
Caption: Workflow for the quantitative assessment of matrix effects.
Issue 2: My Analysis Shows Significant Ion Suppression. How Do I Fix It?
If you've confirmed a significant matrix effect, the goal is to either remove the interfering components or compensate for their effect. Here are three pillars of mitigation.
The most effective way to combat matrix effects is to remove the interfering compounds before they enter the mass spectrometer.[7][13][14]
| Technique | Principle | Best For | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Partitions analytes between two immiscible liquid phases based on polarity and pH.[13] | Removing highly polar (e.g., salts) or non-polar (e.g., lipids) interferences. | Simple, inexpensive. | Can be labor-intensive, uses large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. Elution is done with a strong solvent.[15][16][17] | Complex matrices like serum, urine, and tissue. Highly effective for class-specific cleanup. | High selectivity, excellent for concentration, automation-friendly. | Higher cost, requires method development. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step followed by dispersive SPE (d-SPE) for cleanup.[15] | Food and environmental samples with diverse matrices. | Fast, high throughput, low solvent use. | May offer less selective cleanup than traditional SPE. |
| Matrix Solid-Phase Dispersion (MSPD) | The solid sample is blended with a sorbent, creating a chromatographic phase from which analytes are eluted.[15][18] | Solid or semi-solid samples like fish tissue. | Efficiently extracts analytes from complex solid samples in one step. | Can be technique-dependent. |
Pro-Tip: For phthalate analysis, reversed-phase SPE (C18) is a common and effective choice for removing polar interferences from aqueous samples.[17][19]
If sample preparation isn't enough, your next step is to chromatographically separate your analyte from the co-eluting matrix components.
-
Modify the Gradient: A shallower gradient around the elution time of your analyte can resolve it from closely eluting interferences.
-
Change the Column: Switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity. Using columns with smaller particle sizes (sub-2 µm) can also dramatically increase peak efficiency and resolution.[20]
-
Use a Divert Valve: Program a divert valve to send the highly contaminated early and late portions of the chromatogram to waste, only allowing the eluent containing your analyte of interest to enter the MS source. This significantly reduces source contamination.[14]
When matrix effects cannot be eliminated, you must compensate for them.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., ¹³C-labeled this compound) is chemically identical to the analyte and will co-elute perfectly. It experiences the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is normalized, leading to accurate quantification.[13][21][22]
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, create your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effect, allowing for accurate quantification.[14][23]
Issue 3: High Background or Ghost Peaks are Interfering with My Analysis.
Phthalates are notorious environmental contaminants, and background interference is a common and frustrating problem.[24][25][26]
-
Isolate the System: Remove the column and connect the autosampler directly to the mass spectrometer.
-
Run a Solvent Blank: Prepare a "blank" injection using fresh, high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) from a clean glass vial.
-
Analyze the Results:
-
If the phthalate peak is present: The contamination is coming from your LC system (solvents, tubing, pump components) or the MS source itself. Proceed to check each component.
-
If the phthalate peak is absent: The contamination is originating from your sample preparation workflow (reagents, plasticware, glassware) or the column.
-
Caption: A systematic workflow to identify the source of phthalate contamination.
Key Recommendations to Avoid Phthalate Contamination:
-
Avoid Plastic: Do not use plastic pipette tips, centrifuge tubes, or vials. Use glass or certified phthalate-free polypropylene materials.[26]
-
Use High-Purity Solvents: Always use LC-MS grade or higher purity solvents and reagents, stored in glass bottles.[24]
-
Clean Glassware Meticulously: Wash all glassware manually with solvent; dishwashers can be a source of phthalate contamination.[25]
-
Install a "Phthalate Trap": An activated carbon or C18 trap column can be installed between the solvent mixer and the autosampler to remove contaminants originating from the pump and mobile phases.[26]
References
- Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. (2024). PubMed Central.
- Bis(3,5,5-trimethylhexyl)
- Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples.
- Controlling Contamination in LC/MS Systems. Mass Spectrometry.
- Matrix effects on a sample matrix as a percentage of ion suppression.
- Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley.
- Bis(3,5,5-trimethylhexyl)
- Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry w
- Ion suppression (mass spectrometry). Wikipedia.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
- Bis-(3,5,5-trimethylhexyl)
- Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid. (2020). PMC - NIH.
- Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples. (2024). PubMed.
- Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ioniz
- Analytical methodologies for the determination of phthalates in environmental m
- Bis-(3,5,5-trimethylhexyl)
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). MDPI.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
- Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. (2024). MDPI.
- Bis(3,5,5-trimethylhexyl)
- Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. (2016).
- Ion Suppression: A Major Concern in Mass Spectrometry. (2007).
- Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
- Rapid, automated online SPE-LC-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. (2016). ScienceDirect.
- Effective LC Troubleshooting: Symptom-Based Str
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies.
- Fast and Sensitive Analysis of 22 Phthalates using the SCIEX QTRAP® 5500 System. SCIEX.
- Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream. (2024). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 5. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 15. Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. library.dphen1.com [library.dphen1.com]
- 20. agilent.com [agilent.com]
- 21. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. massspec.unm.edu [massspec.unm.edu]
- 25. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 26. sciex.com [sciex.com]
Technical Support Center: Improving Peak Shape in HPLC Analysis of Phthalates
Welcome to the technical support center for phthalate analysis. As specialists in chromatography, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method performance. Phthalates, while ubiquitous, present unique analytical challenges, from contamination issues to complex separation dynamics. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your HPLC analysis.
Troubleshooting Guide: Common Peak Shape Problems
This section addresses the most frequent chromatographic issues—peak tailing, fronting, and broadening—in a direct question-and-answer format.
Q1: My phthalate peaks are tailing. What does this mean and how do I fix it?
A: Peak tailing, where the latter half of the peak is wider than the front half, is the most common peak shape distortion. It indicates that a secondary, stronger retention mechanism is occurring for a fraction of the analyte molecules, causing them to elute later than the main band.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: This is the most frequent cause in reversed-phase chromatography. Residual, un-endcapped silanol groups (Si-OH) on the silica surface of the column packing can form strong hydrogen bonds or have ionic interactions with analytes.[1][2][3] While phthalates are neutral, polar functional groups can still interact with these active sites.
-
Solution 1: Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that has been thoroughly end-capped. End-capping treats most residual silanols, converting them to less polar groups and creating a more inert surface.[1]
-
Solution 2: Adjust Mobile Phase pH: Although phthalates are not ionizable, adjusting the mobile phase pH to a lower value (e.g., pH ≤ 3) can suppress the ionization of the silanol groups themselves, reducing their activity.[1][3]
-
Solution 3: Mobile Phase Additives: Historically, a "tail-suppressing" agent like triethylamine was added to the mobile phase to compete with basic analytes for active silanol sites.[3] However, with modern columns, this is often unnecessary and can complicate the analysis.
-
-
Column Contamination & Frit Blockage: Particulate matter from unfiltered samples or strongly retained matrix components can accumulate on the column inlet frit or the head of the column.[4][5] This creates alternative flow paths and active sites, leading to tailing.
-
Solution: Implement Guard Columns & Sample Filtration: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.[6] Use a guard column with the same packing material as your analytical column to protect it from contamination.[7] Regularly replacing the guard column is more cost-effective than replacing the analytical column.
-
-
Extra-Column Volume: Excessive volume between the injector and the detector (in tubing, fittings, or the detector flow cell) can cause band spreading, which often manifests as tailing, especially for early-eluting peaks.[2][4]
-
Solution: Minimize Tubing Length and Diameter: Use narrow internal diameter (e.g., 0.005") PEEK tubing for all connections.[2] Ensure tubing is cut cleanly and sits perfectly flush within fittings to eliminate dead volume.
-
Caption: Decision tree for diagnosing and resolving peak tailing issues.
Q2: My peaks are fronting. What's causing this "shark-fin" shape?
A: Peak fronting is the mirror image of tailing, with a leading edge that is less steep than the trailing edge. This typically happens when a portion of the analyte molecules travels through the column faster than the main band.[5][8]
Primary Causes & Solutions:
-
Sample Overload: This is a classic cause of fronting. Injecting too much analyte mass (concentration overload) or too large a volume (volume overload) saturates the stationary phase at the column inlet.[9][10] The excess, unbound analyte is swept down the column ahead of the retained band, causing the fronting shape.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your initial mobile phase, it acts as a small, potent burst of mobile phase.[9][10] This pushes the analyte band forward in a distorted way.
-
Column Collapse/Void: A physical void or channel at the head of the column packing bed can cause a portion of the sample to bypass the packed bed and travel faster, leading to fronting for all peaks.[5][11] This is a severe mechanical failure of the column.
-
Solution: Replace the Column: This type of damage is irreversible. Replace the column and investigate the cause (e.g., pressure shocks, incompatible pH) to prevent recurrence.[11]
-
Q3: My peaks are broad and poorly resolved. How can I sharpen them?
A: Broad peaks indicate a loss of chromatographic efficiency. The analyte band is spreading out more than it should as it travels through the system, resulting in lower sensitivity and poor resolution between adjacent peaks.
Primary Causes & Solutions:
-
Sub-optimal Flow Rate: Flow rate significantly impacts efficiency. If the flow is too slow, longitudinal diffusion causes the band to broaden. If it's too fast, mass transfer between the mobile and stationary phases becomes inefficient.[12]
-
Solution: Perform a Flow Rate Optimization: Analyze a standard at several different flow rates (e.g., 0.8, 1.0, 1.2 mL/min) and construct a van Deemter plot (or simply observe peak width/efficiency) to find the optimal flow rate for your column dimensions and particle size.
-
-
Poor Sample Preparation: Injecting a sample with a high concentration of non-volatile matrix components can coat the stationary phase, impairing its performance and leading to broad peaks.
-
Temperature Mismatch: Fluctuations in column temperature can cause retention time shifts and band broadening.[12][13] A temperature gradient across the column can also harm efficiency.
| Problem | Appearance | Common Causes | Primary Solutions |
| Tailing | Asymmetric peak, extended tail | Secondary silanol interactions, column contamination | Use end-capped column, filter samples, use guard column. |
| Fronting | Asymmetric peak, leading edge | Sample overload, sample solvent stronger than mobile phase | Dilute sample, reduce injection volume, match sample solvent. |
| Broadening | Symmetrical but wide peak | Sub-optimal flow rate, extra-column volume, column aging | Optimize flow rate, minimize tubing length, use column oven, replace column. |
Frequently Asked Questions (FAQs)
Q4: Phthalate contamination is a constant battle. What are the best practices to minimize it?
A: This is arguably the most critical aspect of trace phthalate analysis. Phthalates are ubiquitous plasticizers and can leach from many common lab materials.[15][16]
-
Solvents & Reagents: Use the highest grade solvents available (HPLC or LC-MS grade).[16] Phthalates can be present in lower-grade solvents. Store all mobile phases and solvents in glass reservoirs, never plastic.[17]
-
Labware: Avoid all soft PVC plastics. Use glass volumetric flasks, pipettes, and vials.[15][16] If plastic is unavoidable (e.g., pipette tips, syringe filters), pre-rinse them with your solvent and run blanks to assess leaching. Some studies show significant leaching from items like plastic filter holders and pipette tips.[18][19]
-
HPLC System: Phthalates can leach from PEEK tubing and other polymeric components in the HPLC system, especially with highly organic mobile phases.[15] Consider dedicating an HPLC system for phthalate analysis. A "delay column" installed between the pump and autosampler can help by chromatographically separating phthalates leaching from the mobile phase/pump from those injected with the sample.[20]
-
Environment: Dust can be a source of phthalate contamination. Keep work areas clean. Avoid using Parafilm® or other plastic films to cover beakers or sample vials.[17]
Caption: Major sources of phthalate contamination in the analytical workflow.
Q5: What type of HPLC column is best for phthalate analysis?
A: The standard choice for phthalate analysis is a C18 (octadecylsilane) reversed-phase column .[12][21] This provides good hydrophobic retention for the range of phthalates commonly analyzed. However, for complex mixtures, other stationary phases can provide superior resolution.
-
Phenyl-Hexyl Columns: Some methods show that a phenyl-hexyl phase can provide better separation for certain critical pairs of phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Di-n-octyl phthalate (DNOP). The phenyl groups offer alternative selectivity through pi-pi interactions.
-
Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) will result in higher efficiency and sharper peaks compared to traditional 5 µm particles.
Q6: How should I set up my mobile phase and gradient for a typical phthalate mixture?
A: Phthalates span a range of polarities, from the more polar Dimethyl phthalate (DMP) to the very nonpolar Di-n-octyl phthalate (DNOP). Therefore, a gradient elution is almost always necessary to resolve the full range in a reasonable time.[22][23]
-
Mobile Phase Composition: A typical mobile phase consists of Water (A) and an organic modifier like Acetonitrile (ACN) or Methanol (MeOH) (B).[12][24] ACN often provides sharper peaks and lower backpressure.
-
Gradient Program: The gradient starts with a higher percentage of water to retain the early-eluting, more polar phthalates, and the percentage of organic solvent is increased over time to elute the more nonpolar, strongly retained phthalates.
| Time (min) | Flow Rate (mL/min) | % Water (A) | % Acetonitrile (B) | Curve |
| 0.0 | 1.0 | 35 | 65 | Initial |
| 20.0 | 1.0 | 0 | 100 | Linear |
| 25.0 | 1.0 | 0 | 100 | Hold |
| 25.1 | 1.0 | 35 | 65 | Step |
| 30.0 | 1.0 | 35 | 65 | Equilibrate |
This is a representative example. The gradient must be optimized for your specific column, instrument, and target analyte list.[25][26]
Experimental Protocol: System Flushing for Phthalate Decontamination
This protocol is designed to aggressively clean an HPLC system suspected of high-level phthalate contamination.
Objective: To remove adsorbed phthalates from the HPLC flow path, including tubing, pump heads, and injector components.
Materials:
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
A zero-dead-volume union to replace the column.
Procedure:
-
Preparation: Remove the column and any guard column from the system. Connect the injector outlet directly to the detector inlet using a zero-dead-volume union.
-
Solvent Purge: Place the solvent lines for all pump channels into a fresh bottle of 100% Isopropanol.
-
IPA Flush: Purge each pump channel with IPA for 5-10 minutes to ensure the lines are filled with the cleaning solvent.
-
Low-Flow Overnight Wash: Set the pump to deliver a low flow rate (e.g., 0.2 mL/min) of 100% IPA and allow it to run overnight.[20] This long, slow wash is effective at dissolving and removing adhered plasticizers.
-
Acetonitrile Rinse: Replace the IPA with 100% Acetonitrile. Flush the system at a higher flow rate (e.g., 1-2 mL/min) for 60-120 minutes.[20]
-
System Re-equilibration: Replace the cleaning solvents with your fresh, phthalate-free mobile phases.
-
Reinstall Column & Equilibrate: Reinstall the analytical column and equilibrate the system with your method's starting conditions until a stable baseline is achieved.
-
Verification: Inject a solvent blank to confirm that the contamination has been removed or significantly reduced.
References
-
ResearchGate. (2013). How to minimize phthalates contamination step by step during phthalates analysis?
-
OPUS Open Portal to University Scholarship. (2003). Method Development for Analysis A of Phthalates s by HPLC.
-
SIELC Technologies. HPLC Separation of Phthalates.
-
Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.
-
Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
-
ResearchGate. (2016). Has anyone observed phthalate contamination during HPLC analysis of drug products?
-
Restek. (2014). [24]Troubleshooting HPLC- Tailing Peaks.
-
PubMed. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV.
-
Infectious Diseases and Clinical Microbiology. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV.
-
Element Lab Solutions. Peak Tailing in HPLC.
-
Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC?
-
PubMed Central. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
Chromatography Today. (2023). What are the Common Peak Problems in HPLC.
-
YouTube. (2024). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained.
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?
-
MDPI. (2021). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model.
-
Polish Journal of Environmental Studies. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC).
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
-
DePauw University. (n.d.). HPLC -parabens&phthalates.
-
Reddit. (2021). How to remove plasticizers from HPLC system.
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
-
Waters Corporation. (n.d.). HPLC Troubleshooting.
-
ACS Publications. (2015). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure.
-
ResearchGate. (2023). How to fix peak shape in hplc?
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
-
Phenomenex. (2024). Understanding Peak Fronting in HPLC.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
-
University of Minnesota. (n.d.). Sample Preparation – HPLC.
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
-
ResearchGate. (2013). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
-
LCGC International. (2015). Peak Fronting . . . Some of the Time.
-
DergiPark. (2019). Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations.
-
MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
-
ResearchGate. (2022). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs).
-
Chromatography Today. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
-
MDPI. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Blogs | Restek [discover.restek.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. youtube.com [youtube.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. opus.govst.edu [opus.govst.edu]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. help.waters.com [help.waters.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. reddit.com [reddit.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 23. researchgate.net [researchgate.net]
- 24. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Background Contamination in Phthalate Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Phthalate analysis is notoriously challenging, not because of the complexity of the chromatography, but due to the ubiquitous nature of phthalates themselves. These compounds are pervasive in the laboratory environment, leading to persistent background contamination that can obscure true sample signals, generate false positives, and compromise data integrity.[1][2] This guide provides field-proven insights and troubleshooting steps to help you identify, control, and minimize these contaminants for reliable and accurate results.
Part 1: Understanding the Enemy - Frequently Asked Questions on Contamination Sources
This section addresses the fundamental question: "Where is this contamination coming from?" Understanding the sources is the first critical step in eliminating them.
Q1: My blanks are high in DEHP and DBP. What are the most common culprits in a typical lab?
High background levels of Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) are common because they are among the most widely used plasticizers.[3] Phthalates are not chemically bound to the polymer matrix they are mixed with, which allows them to be easily extracted or leached into solvents, samples, or the air.[4][5][6]
Key sources include:
-
Laboratory Consumables: Many plastic items release phthalates. Significant leaching has been observed from plastic syringes, pipette tips, and filter holders.[3][7][8] Even Parafilm® has been shown to leach DEHP.[3][7]
-
Solvents and Reagents: Even high-purity solvents can be a significant source of phthalate contamination.[4][9] Always test new bottles of solvent by concentrating a large volume down to your final extract volume and analyzing it as a blank.[4] Deionized (DI) water systems that use plastic storage tanks or tubing are also a potential source.[4]
-
Laboratory Environment: Phthalates are present in dust and indoor air, originating from flooring, paints, cables, and other building materials.[4][10] This airborne contamination can settle on glassware, equipment surfaces, and even enter the analytical instrument.[1][10]
-
Sample Containers & Packaging: Plastic containers used for sample collection or storage are a primary source of contamination.[10][11] Phthalates can migrate from packaging into the sample, a process that is accelerated by higher temperatures and longer contact times.[12][13] This is particularly problematic for fatty or lipophilic samples, which act as excellent extraction media for phthalates.[13][14]
Q2: Can my analytical instrument itself be a source of contamination?
Yes, the instrument can be a source of background interference.
-
GC/LC Systems: Plastic components within the instrument, such as solvent transfer lines or pump seals, can leach phthalates into the mobile phase or carrier gas.[15][16] It is advisable to replace standard tubing with phthalate-free alternatives where possible.[17]
-
Autosampler and Syringe: The autosampler syringe needle can be a major source of contamination. Phthalates from the laboratory air can adsorb onto the outer surface of the needle and get desorbed into the injector during a run.[1] This can lead to significant blank peaks, especially for DEHP.[1]
-
Carryover: If a high-concentration sample is run, phthalates can adsorb to active sites in the injector, column, or detector, leading to carryover in subsequent blank and sample injections.[18]
Q3: I use polypropylene (PP) tubes, which are supposed to be phthalate-free. Can they still cause problems?
While polypropylene itself is not manufactured with phthalate plasticizers, contamination can still occur. A study noted that even though micropipette tips were made from polypropylene, they were a source of phthalates, possibly from the plastic packaging they came in or the plastic tip box itself.[8] It is crucial to consider the entire lifecycle and packaging of a product, not just the base material. Certified phthalate-free consumables are available and should be used for ultra-trace analysis.[19][20]
Part 2: Building a Fortress - A Proactive Contamination Control Workflow
A self-validating system is one where you proactively eliminate sources and continuously verify the cleanliness of your process. This involves a combination of material selection, rigorous cleaning, and routine checks.
Workflow for Minimizing Phthalate Contamination
Caption: A proactive workflow for controlling phthalate contamination.
Key Strategies:
-
Material Selection is Paramount:
-
Eliminate Plastics: Wherever possible, replace plastic labware with glass, stainless steel, or aluminum.[21] This includes beakers, flasks, funnels, and syringes.
-
Choose Wisely: If plastics are unavoidable, choose materials less associated with phthalate plasticizers, like polypropylene (PP) or high-density polyethylene (HDPE). Avoid polyvinyl chloride (PVC) entirely, as it is a major source of phthalates.[9][22]
-
Source Phthalate-Free Products: Many manufacturers now offer certified phthalate-free tubing, centrifuge tubes, and other consumables specifically for sensitive applications.[17][19][23]
-
-
Implement Rigorous Cleaning Protocols:
-
Standard washing is insufficient. A multi-step cleaning process is mandatory for all glassware. See Protocol 1 for a detailed methodology. This typically involves a detergent wash, multiple solvent rinses (e.g., acetone, hexane), and baking at high temperatures to drive off residual organic contaminants.[2][21]
-
-
Qualify Your Reagents:
-
Solvents: Never assume a new bottle of solvent is clean. As a standard practice, concentrate 200-500 mL of the solvent down to your final analysis volume and inject it as a blank before using it for sample preparation.[4]
-
Water: Test your DI or Milli-Q water source. Collect a large volume (e.g., 1 L), perform a liquid-liquid extraction with clean methylene chloride, concentrate the extract, and analyze for phthalates.[4] HPLC-grade bottled water can also be a source of contamination.[24]
-
Other Reagents: Anhydrous sodium sulfate, used for drying extracts, can also be a source of contamination and should be checked.[4]
-
Part 3: Troubleshooting Guide - When Blanks Go Bad
This guide provides a logical flow for identifying the source of contamination when it appears in your analytical blanks.
Q: My procedural blank is contaminated, but my solvent blank looks clean. Where do I look next?
This indicates the contamination is being introduced during the sample preparation process.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting phthalate contamination.
Step-by-step investigation:
-
Glassware: This is the most likely culprit. Re-clean a subset of your glassware using the rigorous protocol. As a diagnostic test, take a piece of glassware you believe to be clean, rinse it with a small amount of clean solvent, and analyze that rinse.
-
Consumables: Systematically test each item that contacts your sample or extract. For example, pipette a clean solvent back and forth with a new pipette tip, then analyze the solvent. Do the same for syringe filters by passing clean solvent through them.
-
Reagents: Check other solid reagents, like sodium sulfate, by rinsing a small amount with clean solvent and analyzing the rinse.[4]
-
Environment: If other sources are ruled out, consider airborne contamination. Wipe down the surfaces of your fume hood or bench with a solvent-wetted, phthalate-free cloth and analyze an extract of the cloth.
Q: All my blanks (solvent, procedural) are clean, but I see background peaks in my samples. What's happening?
This points to contamination from the sample matrix itself or the original sample container. It's also possible you have an instrument carryover issue.
-
Instrument Carryover: Inject 2-3 solvent blanks immediately after a sample injection. If the phthalate peak decreases with each injection, you have a carryover problem. This can be mitigated by using a higher injector temperature, performing solvent washes between runs, and ensuring the injection port liner is clean and deactivated.[18][21]
-
Sample Container: If possible, obtain a new sample in a pre-cleaned glass container to confirm if the original container was the source.[10] Phthalate migration from plastic packaging into food and beverages is a well-documented phenomenon.[11][25][26]
-
Matrix Interference: While less common for mass spectrometry, it's possible for another compound in the sample matrix to co-elute and have a similar mass fragment. Review the full mass spectrum of the peak to ensure it matches your phthalate standard.
Part 4: Key Protocols & Data
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
This protocol is designed to remove organic residues and is essential for achieving low background levels.
Safety: Always wear appropriate personal protective equipment (PPE), including gloves (use non-vinyl types like nitrile), safety glasses, and a lab coat. Handle acids and solvents in a fume hood.
Steps:
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove the bulk of material.[27] If necessary, scrub with a brush using a laboratory-grade, phosphate-free detergent.[27][28]
-
Tap Water Rinse: Rinse thoroughly with tap water at least 3-5 times to remove all detergent residue.[29]
-
Deionized Water Rinse: Rinse another 3-5 times with deionized (DI) water.
-
Solvent Rinse: In a fume hood, rinse the glassware 2-3 times with high-purity acetone to remove water and water-soluble contaminants.
-
Final Solvent Rinse: Rinse 2-3 times with high-purity hexane or the solvent you will be using for your final extraction. This removes non-polar contaminants.
-
Drying/Baking: Allow glassware to air dry in a clean environment (e.g., a dedicated oven or cabinet). For the most critical applications, bake the glassware at a high temperature (e.g., 250-400°C) for several hours or overnight to thermally desorb any remaining organic traces.[2]
-
Storage: Once cool, immediately cover the openings of the glassware with clean aluminum foil (shiny side out) and store in a clean, enclosed cabinet to prevent contamination from dust.
Table 1: Phthalate Leaching from Common Laboratory Plastics
The following table summarizes data from a study investigating phthalate leaching from various lab consumables into a solvent. This highlights why avoiding these materials is critical.
| Plastic Item | Polymer | Phthalate Detected | Maximum Leaching (µg/cm²) | Source |
| Pipette Tips | Polypropylene (PP) | DEHP | 0.36 | [3][7][8] |
| Pipette Tips | Polypropylene (PP) | DINP | 0.86 | [3][7][8] |
| Syringe Filter | PTFE | DBP | 2.49 | [3][7][8] |
| Syringe Filter | Regenerated Cellulose | DBP | 0.61 | [3][7][8] |
| Syringe Filter | Cellulose Acetate | DMP | 5.85 | [3][7][8] |
| Sealing Film | Parafilm® | DEHP | 0.50 | [3][7][8] |
Data adapted from Reid, A. M., et al. (2007).[7] This data illustrates that even materials not typically associated with phthalates, like PTFE and cellulose, can be significant sources of contamination, likely from the manufacturing process or housing.
References
-
Analysis of Phthalate Migration from Plastic Containers to Packaged Cooking Oil and Mineral Water. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Migration of Phthalates from Plastic Containers into Soft Drinks and Mineral Water. Arhiv za higijenu rada i toksikologiju. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]
-
How to minimize phthalates contamination step by step during phthalates analysis?. ResearchGate. [Link]
-
Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations. MDPI. [Link]
-
Analysis of phthalate migration from plastic containers to packaged cooking oil and mineral water. PubMed. [Link]
-
Methods for the determination of phthalates in food. JRC Publications Repository. [Link]
-
5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Teledyne ISCO. [Link]
-
Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. ResearchGate. [Link]
-
Studies examine phthalate migration from PVC films and adhesives. Food Packaging Forum. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry. [Link]
-
Analytical Methods for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Method 606: Phthalate Esters. U.S. Environmental Protection Agency (EPA). [Link]
-
Phthalate Free PVC Tubing. Freelin-Wade. [Link]
-
Method of Test for Phthalate Plasticizers in Foods (Draft). Taiwan Food and Drug Administration. [Link]
-
Metal Free Tubes - Freestanding Centrifuge Tubes. Labcon. [Link]
-
Method 606: Phthalate Ester. U.S. Environmental Protection Agency (EPA). [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research@THEA. [Link]
-
Minimizing Contamination During Sample Preparation For Trace Analysis. ELGA LabWater. [Link]
-
Holding Data to a Higher Standard, Part II: When Every Peak Counts-A Practical Guide to Reducing Contamination and Eliminating Error in the Analytical Laboratory. Cannabis Science and Technology. [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Glassware and Plasticware Cleaning Procedures. New Jersey Department of Health. [Link]
-
Cleaning of Glassware Used in Chemical and Instrumentation Analysis. Pharmaceutical Guidelines. [Link]
-
Glassware Cleaning for Method 23. U.S. Environmental Protection Agency (EPA). [Link]
-
Has anyone observed phthalate contamination during HPLC analysis of drug products?. ResearchGate. [Link]
-
Laboratory Glassware Cleaning and Storage. Wisconsin Department of Natural Resources. [Link]
-
Metal Free Tubes - Vials. Labcon. [Link]
-
Phthalate Contamination in Food: Occurrence, Health Risks, Biomarkers for Detection, and Mitigation Strategies to Enhance Food Safety. Journal of Agricultural and Food Chemistry. [Link]
-
Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. ResearchGate. [Link]
-
Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]
-
Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. National Institutes of Health (NIH). [Link]
-
How To Conduct Phthalate Testing For Your Product. CPT Labs. [Link]
-
Microextraction methods for the determination of phthalate esters in liquid samples: A review. ResearchGate. [Link]
-
Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. National Institutes of Health (NIH). [Link]
-
Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent. [Link]
-
Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. PubMed. [Link]
-
Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. SpringerLink. [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
-
Six tips to avoid phthalates after study highlights health harms, billion-dollar costs. Environmental Working Group (EWG). [Link]
-
Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. research.thea.ie [research.thea.ie]
- 9. researchgate.net [researchgate.net]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations | MDPI [mdpi.com]
- 13. Analysis of phthalate migration from plastic containers to packaged cooking oil and mineral water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Phthalate Free PVC Tubing | Phthalate Free Plastic Tubing [freelin-wade.com]
- 18. agilent.com [agilent.com]
- 19. labcon.com [labcon.com]
- 20. labcon.com [labcon.com]
- 21. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 22. ewg.org [ewg.org]
- 23. chempoint.com [chempoint.com]
- 24. cannabissciencetech.com [cannabissciencetech.com]
- 25. researchgate.net [researchgate.net]
- 26. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 27. watersciences.unl.edu [watersciences.unl.edu]
- 28. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 29. CLEANING OF GLASSWARE USED IN CHEMICAL AND INSTRUMENTATION ANALYSIS – PharmaGuideHub [pharmaguidehub.com]
"Selection of internal standards for Bis(3,5,5-trimethylhexyl) phthalate quantification"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical selection of internal standards for the accurate quantification of Bis(3,5,5-trimethylhexyl) phthalate (TMHP), also known as Diisononyl Phthalate (DINP)[1]. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of internal standards in the analysis of this compound.
1. What is an internal standard and why is it crucial for TMHP quantification?
An internal standard (IS) is a chemical compound added in a constant, known amount to all samples, calibration standards, and quality controls.[2] Its primary role is to correct for the variability inherent in the analytical process.[3][4] For a complex, high-molecular-weight phthalate like TMHP, which is prone to issues such as matrix effects and variations in extraction efficiency, an internal standard is indispensable for achieving accurate and precise quantification.[5] The IS helps to compensate for:
-
Variations in sample preparation: Losses during extraction, evaporation, or derivatization steps.[2][5]
-
Injection volume inconsistencies: Minor differences in the volume of sample introduced into the analytical instrument.[4]
-
Instrumental drift: Fluctuations in detector response over time.[4]
-
Matrix effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix.[6][7]
Quantification is performed by calculating the ratio of the peak area of the analyte (TMHP) to the peak area of the internal standard. This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve.[3]
2. What are the key criteria for selecting a suitable internal standard for TMHP analysis?
The ideal internal standard for TMHP should possess the following characteristics:
-
Structural Similarity: It should be chemically similar to TMHP to ensure analogous behavior during sample preparation and analysis.[2][5] This includes having similar functional groups and physicochemical properties.[5]
-
Co-elution (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), an ideal IS co-elutes with the analyte to experience the same matrix effects.[6][8]
-
Resolvability (for GC-MS): In gas chromatography-mass spectrometry (GC-MS), the IS should be chromatographically resolved from TMHP and other matrix components.[2]
-
Absence in Samples: The chosen internal standard must not be naturally present in the samples being analyzed.[3][4][5]
-
Commercial Availability and Purity: The IS should be readily available in high purity.[8]
-
Stability: It must be chemically stable throughout the entire analytical procedure.[3][4]
3. What are the most commonly recommended internal standards for TMHP quantification?
The gold standard for an internal standard in mass spectrometry-based methods is a stable isotope-labeled (SIL) analog of the analyte.[6][9] For TMHP, this would be a deuterated or ¹³C-labeled version of the molecule.
-
Deuterated this compound (TMHP-d_n_): This is the most ideal choice as it has nearly identical chemical and physical properties to the unlabeled TMHP, ensuring it behaves similarly during extraction, chromatography, and ionization.[3][9] The mass difference allows the mass spectrometer to differentiate it from the native analyte.[9]
-
Other High-Molecular-Weight Phthalate-d_n_ Analogs: If a deuterated TMHP is unavailable, a deuterated analog of another high-molecular-weight phthalate with a similar structure and retention time, such as Di-n-octyl phthalate-d4 (DNOP-d4) or Di(2-ethylhexyl) phthalate-d4 (DEHP-d4), could be considered. However, these may not perfectly mimic the behavior of TMHP.
Physicochemical Properties of TMHP
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂O₄ | [1][10][11][12] |
| Molecular Weight | 418.61 g/mol | [1][10][11][12] |
| Boiling Point | 405.7 ± 13.0 °C at 760 mmHg | [1] |
| Density | 0.971–0.977 g/cm³ at 20°C | [1] |
| LogP | 9.77 | [1] |
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of TMHP using an internal standard.
Problem 1: Poor Peak Shape (Tailing or Fronting) for TMHP and/or the Internal Standard
Possible Causes & Solutions
-
Active Sites in the GC Inlet or Column: Phthalates can interact with active sites (silanols) in the GC system, leading to peak tailing.[13]
-
Solution:
-
Deactivate the inlet liner: Use a silylated liner or replace it.
-
Condition the GC column: Bake out the column according to the manufacturer's instructions.
-
Use a guard column: A guard column can trap non-volatile residues and protect the analytical column.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution:
-
Dilute the sample: Reduce the concentration of the sample extract.
-
Decrease the injection volume: Inject a smaller volume of the sample.
-
-
-
Inappropriate Solvent: The injection solvent may not be compatible with the initial oven temperature or the stationary phase.
-
Solution:
-
Change the solvent: Use a solvent that is more compatible with your analytical conditions. For TMHP, non-polar solvents like hexane or isooctane are often used.[13]
-
Adjust the initial oven temperature: A lower initial temperature can improve peak shape for some compounds.
-
-
Problem 2: Inaccurate or Non-Reproducible Quantification
Possible Causes & Solutions
-
Matrix Effects (Ion Suppression or Enhancement): This is a common issue in LC-MS analysis where co-eluting matrix components interfere with the ionization of the analyte and internal standard.[6][7][14]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[6][9]
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]
-
Optimize Chromatography: Modify the chromatographic method to separate TMHP from the interfering compounds. This can involve changing the mobile phase gradient, the column chemistry, or the flow rate.[6][14]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to mimic the matrix effects.
-
-
-
Incorrect Internal Standard Concentration: The concentration of the internal standard may be too high or too low relative to the analyte.
-
Solution: The concentration of the IS should be in the same range as the expected concentration of the analyte to ensure a reliable response ratio.[2]
-
-
Internal Standard Instability: The internal standard may be degrading during sample storage or preparation.
-
Solution:
-
Verify the stability of the IS under your experimental conditions.
-
Prepare fresh IS stock solutions regularly.
-
-
Problem 3: High Background or Contamination
Possible Causes & Solutions
-
Contamination from Labware and Solvents: Phthalates are ubiquitous plasticizers and can leach from plastic containers, pipette tips, and septa.[15] Solvents can also be a source of contamination.
-
Solution:
-
Use glass or polypropylene labware that has been thoroughly cleaned and rinsed with high-purity solvent.
-
Use high-purity solvents specifically designated for trace analysis.
-
Run procedural blanks with every batch of samples to monitor for contamination.[15]
-
-
-
Carryover from Previous Injections: High concentrations of TMHP can lead to carryover in the injection port and column.
-
Solution:
-
Inject solvent blanks between samples to wash the system.
-
Optimize the injector and column cleaning procedures.
-
-
III. Experimental Protocols and Workflows
Workflow for Internal Standard Selection and Method Validation
The following diagram illustrates a systematic approach to selecting an internal standard and validating the analytical method for TMHP quantification.
Caption: A stepwise workflow for the selection and validation of an internal standard for this compound quantification.
Troubleshooting Logic Diagram for Inaccurate Quantification
This diagram outlines a logical approach to troubleshooting inaccurate quantification results.
Caption: A troubleshooting flowchart for diagnosing the root cause of inaccurate quantification in TMHP analysis.
IV. References
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Internal standard - Wikipedia. [Link]
-
Liquid Chromatography | How to Use Internal Standards - Mason Technology. [Link]
-
How to choose an HPLC internal standard? - ResearchGate. [Link]
-
This compound - ChemBK. [Link]
-
When Should an Internal Standard be Used? - LCGC International. [Link]
-
This compound | C26H42O4 | CID 34277 - PubChem. [Link]
-
Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000—2012) - PMC - NIH. [Link]
-
Quantification of biomarkers of environmental exposure to di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) in urine via HPLC-MS/MS | Request PDF - ResearchGate. [Link]
-
Matrix effects on a sample matrix as a percentage of ion suppression - ResearchGate. [Link]
-
Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]
-
TROUBLESHOOTING GUIDE. [Link]
-
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) – Determination of DINCH metabolites in urine by LC-MS/MS - Publisso. [Link]
-
Concentrations of phthalates and DINCH metabolites in pooled urine from Queensland, Australia - PMC - NIH. [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]
-
Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples - PubMed. [Link]
-
Metabolism of the plasticizer and phthalate substitute diisononyl-cyclohexane-1,2-dicarboxylate (DINCH®) in humans after single oral doses - ResearchGate. [Link]
-
Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle | Request PDF - ResearchGate. [Link]
-
Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PubMed Central. [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
-
Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream - UNED. [Link]
-
Phthalates tailling GCMS - Chromatography Forum. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. [Link]
-
Bis-(3,5,5-trimethylhexyl) phthalate - the NIST WebBook. [Link]
-
Additional oxidized and alkyl chain breakdown metabolites of the plasticizer DINCH in urine after oral dosage to human volunteers - PubMed. [Link]
-
Hexamoll® DINCH and DPHP metabolites in urine of children and adolescents in Germany. Human biomonitoring results of the German - SSOAR: Social Science Open Access Repository. [Link]
-
This compound - gsrs - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
- 11. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 13. Phthalates tailling GCMS - Chromatography Forum [chromforum.org]
- 14. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Derivatization for GC Analysis of Phthalate Metabolites
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the gas chromatography (GC) analysis of phthalate metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization, a critical step for achieving sensitive and reliable results. Here, we address common challenges through practical, field-proven troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers foundational questions regarding the necessity and choice of derivatization techniques for phthalate metabolite analysis.
Q1: Why is derivatization necessary for analyzing phthalate metabolites by GC?
A: Phthalate diesters are metabolized in the body into more polar monoesters and other oxidative products.[1][2] These metabolites, which are the primary biomarkers for exposure assessment, contain a free carboxylic acid group and, in some cases, hydroxyl groups.[3][4] These polar functional groups make the metabolites non-volatile and prone to strong interactions with active sites within the GC system (e.g., injector liner, column stationary phase).
Without derivatization, you will likely encounter several problems:
-
Poor Volatility: The analytes will not transfer efficiently into the gas phase, leading to low sensitivity.
-
Thermal Instability: The high temperatures of the GC injector can cause the metabolites to degrade, often forming phthalic anhydride, which prevents accurate quantification of the original metabolite.[5][6]
-
Adsorption and Peak Tailing: The polar groups can adsorb to active sites in the GC flow path, resulting in poor peak shape, reduced response, and poor reproducibility.[7]
Derivatization chemically modifies these polar functional groups, replacing the active hydrogen with a non-polar group.[8] This process increases analyte volatility and thermal stability while reducing system interactions, leading to sharp, symmetrical peaks and improved sensitivity.[4]
Q2: What are the most common derivatization strategies for phthalate metabolites?
A: The two most prevalent strategies are silylation and alkylation (specifically, pentafluorobenzylation) .
-
Silylation: This is the most widely used technique. It replaces the active protons on carboxylic acids and alcohols with a trimethylsilyl (TMS) group. The go-to reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a trimethylchlorosilane (TMCS) catalyst to increase reactivity.[8][9] The resulting TMS-esters and TMS-ethers are volatile and thermally stable, making them ideal for GC-MS analysis.[10]
-
Alkylation/Esterification: This approach converts the carboxylic acid group into an ester. A highly effective reagent for this is Pentafluorobenzyl Bromide (PFB-Br) .[11] This reagent is particularly advantageous when using an Electron Capture Detector (ECD) or when performing Negative Chemical Ionization (NCI) Mass Spectrometry, as the pentafluorobenzyl group is strongly electron-capturing, which can dramatically increase sensitivity for trace-level analysis.[12][13]
Q3: How do I choose the right derivatization reagent?
A: Your choice depends on your target analytes, the sensitivity required, and the detector you are using. The following decision tree and table summarize the key considerations.
Caption: Decision tree for selecting a derivatization reagent.
Table 1: Comparison of Common Derivatization Reagents
| Feature | Silylation (BSTFA) | Alkylation (PFB-Br) |
| Target Groups | Carboxylic acids (-COOH), Hydroxyls (-OH), Amines (-NH), Thiols (-SH)[4] | Primarily carboxylic acids (-COOH), phenols, and thiols[11][12] |
| Reaction Byproducts | Volatile and generally do not interfere with chromatography[4] | Non-volatile salts; may require a cleanup or liquid-liquid extraction step[11] |
| Typical Conditions | 60-90°C for 30-60 min[10] | 60-80°C for 1 hour, often requires a base catalyst[14] |
| Detector Compatibility | Excellent for MS (EI and CI modes) | Ideal for ECD and NCI-MS; also compatible with standard MS[13] |
| Pros | Versatile (derivatizes multiple functional groups), single-step reaction, clean byproducts | Extremely high sensitivity with appropriate detectors, creates very stable derivatives |
| Cons | Derivatives can be sensitive to moisture[8] | More complex workup, less effective for hydroxylated side chains without a second derivatization step |
Q4: I've read about analyzing phthalate metabolites without derivatization. Is this a viable option?
A: Yes, this is an emerging and promising alternative. Recent studies have demonstrated that by carefully optimizing GC injector parameters—specifically using a higher-pressure, splitless injection at a controlled temperature (e.g., 190°C)—it is possible to transfer phthalate monoesters onto the GC column without thermal degradation.[5][6][7] This approach simplifies the analytical procedure, reduces the use of toxic reagents, and minimizes potential sources of contamination.[15] However, it requires meticulous optimization of the GC inlet and may necessitate more frequent maintenance (e.g., replacing the liner or guard column) to manage the introduction of non-volatile matrix components.[5] For routine, high-throughput analysis, traditional derivatization often remains more robust.
Section 2: Standard Derivatization Protocol (Silylation with BSTFA)
This section provides a reliable, step-by-step protocol for the silylation of phthalate metabolites in a prepared sample extract.
Experimental Workflow: Silylation Protocol
Caption: General experimental workflow for silylation.
Step-by-Step Methodology
-
Objective: To convert polar phthalate metabolites into their volatile Trimethylsilyl (TMS) derivatives for GC-MS analysis.
-
Materials:
-
Dried sample extract containing phthalate metabolites.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) catalyst.
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate).
-
GC vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen evaporator.
-
Protocol:
-
Sample Preparation & Drying (Critical Step):
-
Ensure your sample extract (e.g., from SPE or LLE) is collected in a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: Silylation reagents are highly sensitive to water. Any residual moisture will consume the reagent and lead to incomplete derivatization.[8]
-
-
Reagent Addition:
-
To the dried residue, add 50 µL of an anhydrous solvent like pyridine to redissolve the analytes.
-
Add 50 µL of BSTFA (+1% TMCS). The ratio should ensure a significant molar excess of the reagent to the analytes. Expertise: A 2:1 molar ratio of BSTFA to active hydrogens is a minimum guideline; a large volumetric excess is standard practice to drive the reaction to completion.[8]
-
-
Reaction:
-
Immediately cap the vial tightly.
-
Vortex briefly (5-10 seconds) to mix.
-
Place the vial in a heating block or oven set to 70°C for 30-60 minutes . Causality: Heating provides the activation energy needed to derivatize the sterically hindered carboxylic acid and any secondary alcohol groups efficiently.
-
-
Cooling and Analysis:
-
Remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. Do not delay analysis, as TMS derivatives can degrade over time, especially if exposed to moisture.
-
-
Quality Control:
-
Always prepare a reagent blank (solvent and BSTFA, no sample) and process it alongside your samples. This is crucial for identifying contamination from the reagents or lab environment.[16]
-
Section 3: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you quickly diagnose and solve common derivatization problems.
Table 2: Troubleshooting Common Derivatization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks for metabolites | 1. Incomplete derivatization due to moisture.[8]2. Insufficient reagent amount or potency.3. Incorrect reaction temperature or time.4. Analyte loss during sample evaporation. | 1. Ensure all solvents are anhydrous and samples are completely dry before adding reagent.2. Use a fresh vial of BSTFA. Increase the reagent volume (e.g., to 100 µL).3. Optimize temperature (60-90°C) and time (30-90 min).4. Avoid overly aggressive heating or nitrogen flow during dry-down. |
| Peak tailing for metabolite peaks | 1. Incomplete derivatization leaving polar sites on the analyte.2. Active sites in the GC inlet (liner) or column.[17]3. Column degradation. | 1. Re-optimize the derivatization protocol (see above). Consider a stronger catalyst if not already using one.2. Use a fresh, deactivated (silanized) inlet liner. Trim the first 10-20 cm from the front of the GC column.3. Replace the GC column with a new, inert one (e.g., a 5-type phase).[18][19] |
| Inconsistent results / Poor reproducibility | 1. Variable amounts of water in samples.2. Degradation of derivatizing reagent.3. Contamination from labware or solvents.[16] | 1. Standardize the drying procedure to ensure all samples are equally dry.2. Store BSTFA under inert gas (N₂ or Argon) and away from moisture. Use a fresh ampule if possible.3. Use high-purity solvents, bake glassware at high temperature, and minimize use of plasticware.[5][20] |
| Large, broad peak at the beginning of the chromatogram | 1. Excess derivatization reagent or volatile byproducts.[5] | 1. This is common with silylation and often unavoidable. Use a solvent delay in your MS acquisition method to protect the detector until after the reagent peak has eluted. |
| Split peaks for a single metabolite | 1. Incomplete derivatization, showing both derivatized and underivatized forms.2. Formation of multiple derivative isomers (less common for simple metabolites).3. Poor chromatography (column overload or inlet issue). | 1. Force the reaction to completion by increasing temperature, time, or reagent concentration.2. If derivatizing keto-groups, this can be an issue. For phthalate metabolites, this is rare.3. Check liner for activity. If concentration is high, dilute the sample or use a larger split ratio.[17] |
| Phthalate diester peaks (e.g., DEHP) present in blank | 1. Ubiquitous environmental and laboratory contamination.[16] | 1. This is a classic problem. Meticulously clean all glassware. Use phthalate-free gloves and wash solvents. Run frequent instrument and reagent blanks to monitor background levels.[5] |
References
-
Wojcieszyńska, D., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry. Available at: [Link][5][6][7][15]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available at: [Link][18][19][21]
-
Feng, Y. L., et al. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. Available at: [Link][1]
-
Ho, T. D., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Molecules. Available at: [Link][22]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent. Available at: [Link][23]
-
Tsikas, D. (2017). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules. Available at: [Link][11]
-
Zhang, J. F., et al. (2002). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology. Available at: [Link][12]
-
Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Chemosphere. (Note: A direct link to the full text may require subscription; the concept of hydrolysis is widely cited from this source).[24]
-
Kambia, K., et al. (2011). Direct analysis of phthalate ester biomarkers in urine without preconcentration: method validation and monitoring. Analytical and Bioanalytical Chemistry. Available at: [Link][3]
-
Lee, M. R., et al. (2004). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC International. Available at: [Link][20]
-
Wang, F., et al. (2010). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). International Journal of Civil and Environmental Engineering. Available at: [Link][25]
-
ATSDR. (2001). Toxicological Profile for Di-n-butyl Phthalate. Agency for Toxic Substances and Disease Registry. Available at: [Link][16]
-
Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution. Available at: [Link][14]
-
Li, X., et al. (2016). Determination of phthalate monoesters and diesters in urine by solid-phase extraction and gas chromatography-mass spectrometry. Chinese Journal of Chromatography. Available at: [Link][9]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. Restek. Available at: [Link][17]
-
Lee, K., et al. (2004). Simultaneous Gas Chromatography-Mass Spectrometric Determination of Total and Individual Phthalic Esters Utilizing Alkaline Hydrolysis and Silyl Derivatization Technique. Bulletin of the Korean Chemical Society. Available at: [Link][10]
-
Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B. Available at: [Link][13]
-
Phenomenex. (2020). GC Troubleshooting Guide. Phenomenex. Available at: [Link][26]
-
An, J., et al. (2021). Phthalate metabolites: Characterization, toxicities, global distribution, and exposure assessment. Environmental Pollution. Available at: [Link][2]
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. Phthalate metabolites: Characterization, toxicities, global distribution, and exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct analysis of phthalate ester biomarkers in urine without preconcentration: method validation and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step | Semantic Scholar [semanticscholar.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. gcms.cz [gcms.cz]
- 19. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 20. researchgate.net [researchgate.net]
- 21. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 22. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. idc-online.com [idc-online.com]
- 26. GC Troubleshooting Guide | Phenomenex [phenomenex.com]
Technical Support Center: Method Validation for Bis(3,5,5-trimethylhexyl) phthalate in Complex Matrices
Welcome to the technical support center for the analysis of Bis(3,5,5-trimethylhexyl) phthalate (TMHP). As a high molecular weight phthalate ester used as a plasticizer, TMHP's presence in complex matrices such as food, environmental samples, and biomedical materials presents significant analytical challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of method validation for this compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the development of robust, accurate, and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for quantifying TMHP in complex matrices?
The two most prominent and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
-
GC-MS is a powerful and well-established technique for volatile and semi-volatile compounds like phthalates.[3][5] It offers excellent separation and identification capabilities. For high molecular weight phthalates like TMHP, a high injector temperature (e.g., 320 °C) may be necessary to ensure efficient volatilization and prevent absorption in the injector.[6] GC coupled with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity, which is crucial for complex matrices.[7][8]
-
LC-MS/MS is highly valuable as it often requires minimal sample preparation and avoids the high temperatures of a GC inlet that could potentially degrade thermally labile compounds.[1] It is particularly effective for analyzing TMHP and its metabolites in biological matrices. The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole system provides exceptional selectivity and sensitivity.[9][10]
The choice between GC-MS and LC-MS/MS depends on the specific matrix, required sensitivity, available instrumentation, and whether analysis of metabolites is also needed.[3]
Q2: How can I minimize background contamination during TMHP analysis?
Phthalate contamination is one of the most significant challenges in trace-level analysis due to their ubiquitous presence in laboratory environments.[11] Strict measures are essential:
-
Avoid Plastics: All sample handling and preparation must avoid contact with plastic materials.[6] Use glass, stainless steel, or aluminum foil that has been thermally treated or solvent-rinsed.[11]
-
Scrupulous Glassware Cleaning: All glassware must be meticulously cleaned. A common procedure involves rinsing with water, followed by acetone and then a high-purity solvent like hexane.[6] Some labs may also bake glassware at high temperatures.
-
High-Purity Reagents: Use pesticide-grade or equivalent high-purity solvents. It is often necessary to redistill solvents to reduce phthalate contamination.[11]
-
Run Procedural Blanks: Always include procedural blanks (a sample containing no analyte that is carried through all steps of the preparation and analysis) with every sample batch. This helps to identify and quantify the level of background contamination, which can then be subtracted from the sample results.
-
Dedicated Equipment: If possible, dedicate specific glassware and equipment for phthalate analysis to prevent cross-contamination.[6]
Q3: What are the most effective sample preparation techniques for complex matrices?
The goal of sample preparation is to extract TMHP from the matrix and remove interfering components. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A traditional method that partitions the analyte between two immiscible solvents (e.g., an aqueous sample and an organic solvent like hexane or dichloromethane).[8][12] It is effective but can be solvent and labor-intensive.
-
Solid-Phase Extraction (SPE): A highly effective and common technique for cleanup and concentration.[13][14] It uses a solid sorbent to retain the analyte while interfering compounds are washed away. However, the SPE cartridges themselves can be a source of phthalate contamination, so they must be carefully selected and conditioned.[10]
-
Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and cleanup in a single step and is particularly effective for solid or semi-solid samples like tissues or food.[14][15]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While widely used for pesticides, modified QuEChERS methods have been successfully applied to phthalate analysis in food matrices like wheat.[16]
Q4: What are the regulatory considerations for TMHP?
This compound is often grouped with other high molecular weight phthalates like Diisononyl Phthalate (DINP) for regulatory purposes.[1] Regulatory status can vary by region:
-
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe: Some high molecular weight phthalates like DINP are restricted in toys or childcare articles that can be placed in the mouth.[17]
-
U.S. Environmental Protection Agency (EPA): The EPA has evaluated the risks of several phthalates under the Toxic Substances Control Act (TSCA) and may regulate specific applications that pose unreasonable risks to workers or the environment.[18]
-
Food Contact Materials: Regulations exist globally that set specific migration limits (SMLs) for certain phthalates from plastic food packaging into food.[13]
It is crucial to consult the latest regulations from the relevant authorities (e.g., ECHA, EPA, FDA) for the specific application and region of interest.
Troubleshooting Guide
Problem: Low or inconsistent analyte recovery.
Possible Cause 1: Inefficient Extraction
-
Explanation: The chosen solvent or extraction technique may not be effectively removing TMHP from the sample matrix, especially in high-fat or high-protein samples. High molecular weight phthalates have slower extraction rates from plastics compared to their lower molecular weight counterparts.[1]
-
Solution:
-
Optimize Solvent: Test different extraction solvents or mixtures. For fatty foods, acetonitrile can be used for a more selective extraction of phthalates, as fat has low solubility in it.[11]
-
Increase Extraction Efficiency: For LLE, increase the shaking time or perform multiple extractions. For techniques like sonication, optimize the time and power.[19]
-
Change Technique: Consider a more exhaustive technique like MSPD or pressurized liquid extraction for challenging solid matrices.[15]
-
Possible Cause 2: Analyte Loss During Evaporation
-
Explanation: During the solvent evaporation step to concentrate the sample, the semi-volatile TMHP can be lost if the temperature is too high or the nitrogen stream is too aggressive.
-
Solution:
-
Evaporate the solvent at a gentle temperature (e.g., 30-40°C).
-
Use a "keeper" solvent (a small amount of a high-boiling, non-interfering solvent) to prevent the sample from going to complete dryness.
-
Ensure the final volume is accurately reconstituted.
-
Possible Cause 3: Poor SPE Performance
-
Explanation: The SPE cartridge may not be appropriate for TMHP, or the elution solvent may be too weak to fully recover the analyte. Breakthrough can also occur if the sample is loaded too quickly.
-
Solution:
-
Verify Sorbent: Ensure the sorbent type (e.g., C18, Florisil) is suitable for a non-polar compound like TMHP.
-
Optimize Elution: Test stronger elution solvents or increase the volume of the current solvent.
-
Check Flow Rate: Ensure the sample loading and elution flow rates are within the manufacturer's recommended range.
-
Problem: Significant matrix effects are observed in LC-MS/MS analysis (ion suppression or enhancement).
Explanation: Co-eluting molecules from the sample matrix compete with TMHP for ionization in the mass spectrometer's source, leading to a decreased (suppression) or increased (enhancement) signal intensity.[14] This is a very common issue in complex matrices.[16]
-
Solution 1: Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components before analysis.[14]
-
Incorporate an additional cleanup step, such as SPE or dispersive SPE (d-SPE), after the initial extraction.
-
-
Solution 2: Enhance Chromatographic Separation:
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS for TMHP will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte to the SIL-IS, the matrix effect can be accurately compensated for, leading to reliable quantification.[14] This is considered the gold standard for correcting matrix effects.
-
-
Solution 4: Employ Matrix-Matched Calibration:
Problem: Poor or splitting peak shape in GC-MS analysis.
Possible Cause 1: Active Sites in the GC System
-
Explanation: Phthalates can interact with active sites (e.g., exposed silanols) in the injector liner, column, or connections, leading to peak tailing.
-
Solution:
-
Use a deactivated injector liner. Consider one with glass wool to help trap non-volatile matrix components.
-
Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residue.
-
Ensure all ferrules and connections are properly installed and leak-free.
-
Possible Cause 2: Incompatible Solvent
-
Explanation: Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion.
-
Solution:
-
Ensure the final sample solvent is compatible with the GC column phase (e.g., use hexane or ethyl acetate for a non-polar column).
-
If a solvent mismatch is unavoidable, use a lower injection volume or a programmable temperature vaporization (PTV) injector.
-
Possible Cause 3: Co-elution with an Isomer or Interference
-
Explanation: TMHP is an isomer of Diisononyl Phthalate (DINP) and may co-elute with other C9 phthalate isomers, causing broadened or shouldered peaks.
-
Solution:
-
Optimize the GC oven temperature program. Use a slower ramp rate to improve the separation of isomeric compounds.
-
If using MS, check the extracted ion chromatograms for characteristic ions of TMHP to confirm that the entire peak corresponds to the analyte of interest. In LC-MS/MS, unique MRM transitions can often resolve co-elutions.[10]
-
Detailed Experimental Protocols
Protocol 1: Extraction of TMHP from a Fatty Food Matrix via MSPD
This protocol is adapted from methodologies for isolating organic chemicals from complex matrices.[15]
-
Sample Preparation: Accurately weigh 0.5 g of the homogenized food sample into a glass mortar.
-
Dispersant Addition: Add 2.0 g of C18 sorbent to the mortar.
-
Homogenization: Gently blend the sample and C18 sorbent with a pestle for 5 minutes until a uniform, free-flowing mixture is obtained.
-
Column Packing: Transfer the mixture into an empty 10 mL SPE glass cartridge fitted with a bottom frit. Place a second frit on top of the mixture and gently compress to pack the column.
-
Matrix Cleanup (Elution 1): Elute the column with 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to remove polar interferences. Collect and discard this fraction.
-
Analyte Elution (Elution 2): Elute the column with 10 mL of dichloromethane. Collect this fraction, which contains the TMHP.
-
Concentration: Evaporate the dichloromethane fraction to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of ethyl acetate containing the internal standard. Vortex for 30 seconds and transfer to an autosampler vial for GC-MS or LC-MS/MS analysis.
Protocol 2: Instrumental Analysis by GC-MS/MS
This protocol provides typical starting conditions for TMHP analysis.[4][7][20]
-
Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector:
-
Mode: Splitless
-
Temperature: 280°C[4]
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for TMHP (Example):
-
Precursor Ion (m/z): 293
-
Product Ion 1 (Quantifier): 149
-
Product Ion 2 (Qualifier): 167 (Note: The m/z 149 ion is a characteristic fragment for many phthalates. Specific precursor and product ions must be optimized for the instrument used).[21]
-
-
Method Performance & Data
The performance of analytical methods for phthalates varies by analyte, matrix, and technique. The following table summarizes typical validation data from various studies to provide a general benchmark.
| Parameter | GC-MS / GC-MS/MS | LC-MS/MS | ISO/IEC 17025 Guideline[4] |
| Linearity (R²) | > 0.995[7] | > 0.99 | Demonstrate linear relationship |
| LOD (Limit of Detection) | 0.1 - 20 ng/mL[19][22] | 0.1 - 1 ng/mL[9][23] | Lowest reliably detected concentration |
| LOQ (Limit of Quantification) | 0.5 - 70 ng/g[7][22] | 0.5 - 5 ng/mL[4][23] | Lowest quantitatively determined conc. |
| Accuracy / Recovery (%) | 85 - 122%[7][16] | 81 - 116%[9][23] | 80 - 120% (Typical) |
| Precision (%RSD) | < 18%[7][16] | < 17%[9][23] | < 15-20% (Typical) |
Note: These values are representative and must be established independently for each specific method and laboratory.
Visual Workflows
Caption: General workflow for analytical method validation.
Caption: Decision tree for troubleshooting poor analytical results.
References
-
Harunarashid, N. Z. I. H., Lim, L. H., & Harunsani, M. H. (2017). Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Petersen, J. H., & Wagner, C. (2002). Methods for the determination of phthalates in food. JRC Publications Repository. [Link]
-
Ma, L., et al. (2017). Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. ResearchGate. [Link]
-
Salazar-Beltrán, D., et al. (2017). Phthalates in Beverages and Plastic Bottles: Sample Preparation and Determination. Food Analytical Methods. [Link]
-
Li, Y., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. National Institutes of Health. [Link]
-
PerkinElmer, Inc. (n.d.). Rapid LC/MS/MS Analysis of Phthalates. S4Science. [Link]
-
SCIEX. (n.d.). Phthalates LC-MS/MS QTRAP MRM MRM3 SelexION. [Link]
-
García-Córcoles, M. T., et al. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream. Foods. [Link]
-
INERIS. (n.d.). Regulatory information | Phthalates substitution. [Link]
-
Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
-
Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
-
Anderson, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
-
Clavijo, S., et al. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI. [Link]
-
Pusfitasari, E. D., et al. (2017). The optimization of phthalate analysis from plastic matrices by using GC/MS related techniques. AIP Publishing. [Link]
-
Lee, H., et al. (2019). Development and Validation of a Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health. [Link]
-
Wang, Y., et al. (2023). A review of phthalate test methods. International Journal of Research in Engineering and Science. [Link]
-
U.S. Food and Drug Administration. (2012). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. [Link]
-
Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. Governors State University. [Link]
-
Adamowicz, P., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate. [Link]
-
Naccarato, A., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. MDPI. [Link]
-
Arrebola-Liébanas, F. J., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honeys. Food Chemistry. [Link]
-
U.S. Environmental Protection Agency. (2023). EPA Announces Intent to Regulate Dozens of Uses of Five Phthalate Chemicals to Protect Workers and Environment. [Link]
-
Adamowicz, P., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Springer Medizin. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fses.oregonstate.edu [fses.oregonstate.edu]
- 6. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 7. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s4science.at [s4science.at]
- 10. sciex.com [sciex.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 16. researchgate.net [researchgate.net]
- 17. Regulatory information | Phthalates substitution [substitution-phtalates.ineris.fr]
- 18. epa.gov [epa.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood | springermedizin.de [springermedizin.de]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. uvadoc.uva.es [uvadoc.uva.es]
Phthalate Analysis Technical Support Center: A Guide to Interference Removal
Welcome to the Technical Support Center for Phthalate Analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with interference in the analysis of phthalates from environmental samples. Phthalate analysis is notoriously susceptible to background contamination and matrix interferences, which can compromise data integrity.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and eliminate these interferences, ensuring the accuracy and reliability of your results.
Section 1: Understanding and Tackling Background Contamination
The ubiquitous nature of phthalates in laboratory environments is a primary source of interference.[1] These plasticizers can leach from a wide array of common lab consumables, leading to the "phthalate blank problem."[1]
Frequently Asked Questions (FAQs) on Background Contamination
Q1: My procedural blanks consistently show high levels of common phthalates like DEHP and DBP. What are the most likely sources?
A1: High blank levels for Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) are a common issue due to their widespread use.[4] The primary suspects in your lab include:
-
Plastic Labware: Any flexible PVC materials are significant sources.[4] Studies have shown that items like plastic syringes, pipette tips, and filter holders can leach substantial amounts of various phthalates.[5][6][7] Even polypropylene, often considered phthalate-free, can be a source of contamination, possibly from packaging.[5]
-
Solvents and Reagents: Phthalates can be present in solvents, even high-purity grades.[2][4] It is crucial to test different batches and brands.[4]
-
Laboratory Environment: Phthalates are present in indoor air and can settle on surfaces, glassware, and equipment.[1][8]
-
Personal Care Products: Cosmetics, lotions, and other personal care products used by lab personnel can be a source of phthalate contamination.[2][8]
-
Instrumentation: Components of your analytical instrument, such as autosampler septa, tubing, and gas lines, can introduce phthalates.[9][10] The outer wall of the syringe needle can also absorb phthalates from the lab air.[2][11]
Q2: I've switched to glass and stainless steel wherever possible, but I still see background contamination. What are some less obvious sources?
A2: Even with careful material selection, phthalates can be introduced from unexpected sources:
-
Deionized Water Systems: The plastic tanks and filters used in deionized (DI) water systems can leach phthalates.[12] It's essential to regularly test your DI water by extracting a large volume with a solvent like methylene chloride and analyzing the extract.[12]
-
Liners of Reagent Bottles: The liners in the caps of reagent bottles can be a source of contamination.[5]
-
Parafilm®: This common laboratory film has been shown to leach DEHP.[5][6][7]
-
Gloves: Vinyl (PVC) gloves are a major source of phthalate contamination.[4] Nitrile or latex gloves are generally a safer alternative, though it's always best to test them.[4]
Q3: What is the most effective way to clean glassware to minimize phthalate contamination?
A3: A rigorous cleaning protocol is essential. Simple washing is often insufficient.[13]
-
Initial Wash: Scrub glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water.
-
Rinse: Rinse multiple times with tap water, followed by several rinses with deionized water.
-
Solvent Rinse: Rinse with a high-purity solvent like acetone or hexane to remove any remaining organic residues.
-
Baking: Heat the glassware in a muffle furnace at 400-450°C for at least two hours.[2][8][13]
-
Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[13]
Troubleshooting Guide: Identifying and Eliminating Contamination Sources
This workflow will guide you through a systematic process to pinpoint and eliminate sources of phthalate contamination in your laboratory.
Caption: A systematic workflow for troubleshooting phthalate contamination.
Experimental Protocol: Labware Leaching Test
This protocol helps determine if specific plastic labware is a source of phthalate contamination.
-
Place a known quantity of the labware to be tested (e.g., 10 pipette tips) into a pre-cleaned glass vial.
-
Add a measured volume of a high-purity, phthalate-free solvent (e.g., hexane or methanol).
-
Agitate or sonicate the vial for a defined period (e.g., 30 minutes).
-
Carefully remove the solvent and transfer it to a clean vial for analysis by GC-MS or LC-MS.
-
Analyze a blank sample of the same solvent that has not been in contact with the labware.
-
A significant increase in phthalate concentrations in the solvent exposed to the labware indicates leaching.[13]
Section 2: Overcoming Matrix Effects in Sample Analysis
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[14][15][16][17] This can result in inaccurate quantification.
Frequently Asked Questions (FAQs) on Matrix Effects
Q4: I'm analyzing soil extracts by LC-MS/MS and observe significant signal suppression for my target phthalates. What's causing this and how can I mitigate it?
A4: Soil and other complex environmental matrices contain a multitude of organic and inorganic compounds that can co-extract with your phthalates and cause matrix effects.[14]
-
Cause: In electrospray ionization (ESI), these co-eluting matrix components can compete with your analytes for ionization, leading to a decrease in the analyte signal (suppression).[15][17]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) is a common and effective method.[18][19] You may need to optimize the SPE sorbent, wash, and elution steps.[18][19][20][21] Gel Permeation Chromatography (GPC) can also be used to remove large molecules.[22]
-
Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use stable isotope-labeled internal standards for each of your target analytes.[14] These standards co-elute with the native analytes and experience the same matrix effects, allowing for accurate correction during data processing.
-
Dilute the Sample Extract: If the concentration of your analytes is high enough, diluting the extract can reduce the concentration of matrix components and thereby lessen the matrix effect.
-
Optimize Chromatographic Separation: Improving the separation of your analytes from the matrix components can also help. This may involve using a different analytical column or modifying the mobile phase gradient.
-
Q5: How can I quantify the extent of matrix effects in my method?
A5: A post-extraction spike experiment is a standard method to evaluate matrix effects.[15]
-
Extract a blank matrix sample (a sample of the same matrix type that is free of the target analytes).
-
Spike a known amount of your phthalate standards into the blank matrix extract.
-
Prepare a standard solution of the same concentration in a clean solvent.
-
Analyze both samples and compare the peak areas of the analytes.
-
The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix Extract / Peak Area in Solvent Standard) * 100. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.[15]
Troubleshooting Guide: Solid-Phase Extraction (SPE) for Interference Removal
SPE is a powerful tool for cleaning up complex environmental samples prior to analysis. However, poor recovery or breakthrough of interferences can occur.
Caption: A troubleshooting guide for common SPE problems in phthalate analysis.
Experimental Protocol: Basic Solid-Phase Extraction (SPE) for Water Samples
This is a general protocol that should be optimized for your specific sample matrix and target analytes.
-
Column Conditioning: Condition the SPE cartridge (e.g., C18) by passing a suitable solvent (e.g., methanol) through it, followed by reagent water. Do not let the sorbent bed go dry.[19]
-
Sample Loading: Load the water sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining the phthalates.
-
Drying: Dry the cartridge by passing air or nitrogen through it for a specified time.
-
Elution: Elute the phthalates from the cartridge with a small volume of a strong organic solvent (e.g., ethyl acetate or dichloromethane).
-
Concentration: Concentrate the eluate to the desired final volume under a gentle stream of nitrogen before analysis.
Section 3: Advanced Topics and Instrument-Specific Issues
Q6: Are there any benefits to derivatization in GC-MS analysis of phthalates?
A6: While many phthalates can be analyzed directly by GC-MS, derivatization can be beneficial for high molecular weight phthalates.[23] It can improve their volatility and chromatographic peak shape.[23] However, derivatization adds an extra step to the sample preparation, which can be a potential source of contamination and may not be necessary for all phthalates.[24][25] For the analysis of phthalate metabolites, which are more polar, derivatization is often employed, though methods without derivatization are being developed.[24][25]
Q7: My GC-MS analysis is showing siloxane peaks that interfere with some of my target phthalates. Where are these coming from and how can I eliminate them?
A7: Siloxane peaks are a common interference in GC-MS analysis and often originate from the septa in your autosampler vials.[9][10] Each time the syringe needle pierces the septum, it can introduce microscopic silicone particles into your sample.[10] To address this:
-
Use non-silicone septa: PTFE-lined or polyurethane septa are good alternatives.[9]
-
Bake your vials and inserts: Baking glassware, including vials and inserts, at a high temperature (e.g., 130°C overnight) can help reduce contamination.[9]
Data Summary: Common Phthalate Contaminants and Their Sources
| Phthalate | Common Abbreviation | Major Contamination Sources |
| Di(2-ethylhexyl) phthalate | DEHP | PVC materials, plastic tubing, gloves, Parafilm®[4][5][6][7] |
| Dibutyl phthalate | DBP | PVC materials, some filter types, laboratory dust[4][5][6][7] |
| Diethyl phthalate | DEP | Personal care products, some plastics[3][4] |
| Benzyl butyl phthalate | BBP | PVC flooring, adhesives[4][8] |
| Diisobutyl phthalate | DiBP | Similar to DBP, often found as an impurity[3][4] |
References
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry, 87(2), 125–133. [Link]
-
Russo, M. V., et al. (2021). Phthalates: The Main Issue in Quality Control in the Beverage Industry. Molecules, 26(11), 3195. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]
-
Teledyne LABS. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Teledyne LABS Blog. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. TUS Athlone Research Repository. [Link]
-
Martinez-Morcillo, S., et al. (2020). A sensitive contaminantion-controled LC-MS/MS workflow quantifies 11 phthalate diesters in environmental samples with sub ng L⁻¹ limits. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Agilent. [Link]
-
Fankhauser-Noti, A., & Grob, K. (2007). Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks. ResearchGate. [Link]
-
Fromme, H., et al. (2007). Methods for the determination of phthalates in food. JRC Publications Repository. [Link]
-
Fankhauser-Noti, A., & Grob, K. (2013). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. ResearchGate. [Link]
-
Al-Mur, B. A., et al. (2021). Optimisation of contamination-control, extraction and analysis of trace levels of phthalic acid esters in seawater. Taylor & Francis Online. [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent. [Link]
-
David, F., et al. (2013). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. ResearchGate. [Link]
-
Haji Harunarashid, N. Z. I., Lim, L. H., & Harunsani, M. H. (2017). Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. ResearchGate. [Link]
-
Anđelković, T., et al. (2021). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Environmental Science and Pollution Research, 28(23), 29331-29343. [Link]
-
Wang, Y., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Molecules, 28(13), 5123. [Link]
-
Fankhauser-Noti, A., & Grob, K. (2013). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle. PubMed. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials Blog. [Link]
-
Al-Saleh, I., & Elkhatib, R. (2023). Unpacking Phthalates from Obscurity in the Environment. Toxics, 11(12), 999. [Link]
-
Wesołowska, A., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Molecules, 25(2), 342. [Link]
-
Farajzadeh, M. A., et al. (2015). Microextraction methods for the determination of phthalate esters in liquid samples: A review. ResearchGate. [Link]
-
LCGC International. (2017). Three Common SPE Problems. LCGC International. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for Diethyl Phthalate. [Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific Blog. [Link]
-
Le, T. S., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Foods, 7(11), 191. [Link]
-
Wesołowska, A., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. ResearchGate. [Link]
-
Anđelković, T., et al. (2021). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. PubMed. [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. Journal of Chromatography A, 1058(1-2), 145-153. [Link]
-
Piccinelli, R., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. International Journal of Molecular Sciences, 22(14), 7430. [Link]
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2004). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. ResearchGate. [Link]
-
Wesołowska, A., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Semantic Scholar. [Link]
-
Journal of Environmental and Analytical Toxicology. (2023). Analytical methodologies for the determination of phthalates in environmental matrices. Journal of Environmental and Analytical Toxicology. [Link]
-
Wang, Y., et al. (2025). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Case Studies in Chemical and Environmental Engineering, 9, 100650. [Link]
-
Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 10(15), 1233-1244. [Link]
-
Agilent Technologies. (n.d.). EPA 8270 Semi-volatile Analysis on an Agilent J&W FactorFour VF-5ms GC Column. Agilent. [Link]
-
IntechOpen. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. IntechOpen. [Link]
-
Sharma, P., et al. (2019). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Environmental Contaminants Reviews, 2(1), 1-8. [Link]
Sources
- 1. Phthalates: The Main Issue in Quality Control in the Beverage Industry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. research.tus.ie [research.tus.ie]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. library.dphen1.com [library.dphen1.com]
- 16. researchgate.net [researchgate.net]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. welch-us.com [welch-us.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Improving Extraction Efficiency of High-Molecular-Weight Phthalates from Polymers
Welcome to the technical support center for the analysis of high-molecular-weight (HMW) phthalates in polymeric matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving accurate and reproducible quantification of these compounds. HMW phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP), are common plasticizers in materials like polyvinyl chloride (PVC), frequently used in medical devices and consumer products.[1][2] Their extraction is notoriously difficult due to their low volatility, strong sequestration within the polymer matrix, and the ubiquitous nature of background contamination.
This document provides in-depth, experience-based answers to common problems, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to troubleshoot effectively and develop robust, self-validating analytical methods.
Section 1: Foundational Concepts - Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and strategic decisions involved in HMW phthalate extraction.
Q1: What makes high-molecular-weight (HMW) phthalates so difficult to extract from polymers compared to their lower-weight counterparts?
A1: The difficulty stems from a combination of physical and chemical properties inherent to HMW phthalates and their interaction with the polymer matrix.
-
Low Volatility and High Lipophilicity: HMW phthalates have significantly lower vapor pressures and higher octanol-water partition coefficients (Kow). This makes them less likely to partition into a solvent phase and more likely to remain within the lipophilic polymer.[3]
-
Strong van der Waals Forces: Their large, nonpolar alkyl chains are deeply entangled within the polymer chains. This creates strong intermolecular van der Waals forces that require substantial energy to overcome. The extraction process is not just about dissolution; it's about physically pulling these large molecules out of a complex, three-dimensional structure.
-
Polymer Matrix Plasticization: HMW phthalates function as plasticizers by inserting themselves between polymer chains, reducing rigidity. This intimate association means they are not simply surface contaminants but integral components of the material's structure, making them harder to access with solvents.[2][4]
Q2: How does the type of polymer (e.g., PVC vs. Polypropylene) influence the choice of extraction strategy?
A2: The polymer's chemical structure and morphology are critical factors. A successful extraction hinges on selecting a solvent that can effectively interact with both the analyte and the polymer.
-
Polyvinyl Chloride (PVC): PVC is a polar polymer. To extract nonpolar HMW phthalates, the solvent must first swell the PVC matrix to open up pores and allow access to the embedded plasticizers. Tetrahydrofuran (THF) is highly effective because it can dissolve the PVC matrix entirely.[5] However, this can lead to co-extraction of polymer oligomers, complicating subsequent analysis. A more common strategy is to use a solvent mixture, like isopropanol/cyclohexane or hexane/acetone, that swells the PVC without complete dissolution, allowing the phthalates to diffuse out.[6][7]
-
Polypropylene (PP) and Polyethylene (PE): These are nonpolar, crystalline polymers. Solvents that are effective for PVC, like THF, may be less efficient. For these matrices, nonpolar solvents like hexane or cyclohexane are preferred. The key is to match the polarity of the solvent to the polymer to induce sufficient swelling. The extraction often requires higher temperatures to disrupt the crystalline structure and facilitate solvent penetration.
A powerful tool for solvent selection is the Hansen Solubility Parameters (HSP) . HSP theory quantifies a solvent's properties based on three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] A solvent will effectively dissolve or swell a polymer if its HSP values are close to those of the polymer.[9][10] By matching the HSP of the solvent to the polymer, you can systematically optimize your extraction solvent for maximum efficiency.
| Polymer | δD (MPa½) | δP (MPa½) | δH (MPa½) | Recommended Solvents |
| PVC | 18.2 | 7.5 | 8.3 | THF, Cyclohexanone, Dichloromethane |
| Polypropylene | 17.4 | 0 | 0 | Hexane, Cyclohexane, Toluene |
| DEHP | 16.6 | 7.0 | 3.1 | Toluene, Acetone, Ethyl Acetate |
Table 1: Hansen Solubility Parameters (HSP) for common polymers and a HMW phthalate. The goal is to select a solvent with HSP values "close" to both the polymer (for swelling) and the phthalate (for dissolution).
Q3: What are the primary extraction techniques, and what are their main advantages and disadvantages?
A3: Several techniques are employed, each with a distinct balance of efficiency, speed, and resource consumption.
-
Soxhlet Extraction: This is a classical, robust, and often regulatory-mandated method (e.g., referenced in CPSC-CH-C1001-09.3).[4][5]
-
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration and mass transfer.[12]
-
Advantages: Significantly faster than Soxhlet (typically 15-60 minutes), uses less solvent, and is highly efficient for many matrices.[5][12]
-
Disadvantages: Efficiency can be affected by sample geometry and placement in the ultrasonic bath; potential for analyte degradation due to localized heating if not properly controlled.
-
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent within a sealed vessel, increasing pressure and temperature to accelerate the extraction.
-
Advantages: Very fast (often under 30 minutes), highly efficient, and uses reduced solvent volumes.[11] The efficiency depends on the solvent's ability to absorb microwave energy.[7]
-
Disadvantages: Requires specialized equipment; optimization of parameters (power, time, temperature) is critical to prevent analyte degradation or incomplete extraction.[7]
-
-
Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE): This automated technique uses conventional solvents at elevated temperatures and pressures to combine the advantages of Soxhlet and MAE.
| Technique | Extraction Time | Solvent Volume | Automation | Throughput |
| Soxhlet | 6 - 24 hours | High | Low | Low |
| Ultrasonication (UAE) | 15 - 60 min | Medium | Low | Medium |
| Microwave (MAE) | 10 - 30 min | Low | Medium | High |
| ASE / PFE | 12 - 20 min | Very Low | High | High |
Table 2: Comparison of common extraction techniques for HMW phthalates.
Section 2: Troubleshooting Guide - A Deeper Dive
This section tackles specific, common problems encountered during the analysis of HMW phthalates.
Q4: My recovery rates for DINP and DIDP are consistently low (<70%). I'm using an ultrasonic-assisted extraction with a hexane/acetone mixture on PVC. What are the likely causes and how can I fix this?
A4: Low recovery for the highest molecular weight phthalates is a frequent and frustrating issue. The problem usually lies in insufficient energy input to overcome the forces holding them within the polymer. Here is a systematic troubleshooting workflow:
Caption: Troubleshooting decision tree for low HMW phthalate recovery.
Detailed Explanation:
-
Increase Sample Surface Area: HMW phthalate extraction is a diffusion-limited process. Grinding the polymer to a fine powder (<0.5 mm) dramatically increases the surface area available for solvent interaction. Cryo-milling (grinding at liquid nitrogen temperatures) is highly recommended as it makes brittle polymers like PVC easier to pulverize and prevents melting.
-
Optimize Solvent Polarity: While hexane/acetone is a good starting point, it may not be aggressive enough to swell the PVC matrix sufficiently.[7] Consider switching to a more effective solvent for PVC, such as dichloromethane (DCM) or tetrahydrofuran (THF). A less drastic step is to change the ratio of your current mixture; increasing the acetone percentage will increase polarity.
-
Increase Extraction Energy:
-
Time: A single 30-minute sonication may be insufficient. Try increasing the total extraction time to 60 minutes or performing sequential extractions (e.g., 3 cycles of 20 minutes each, using fresh solvent each time).
-
Temperature: Performing the ultrasonic extraction in a heated water bath (e.g., 40-50°C) can significantly improve efficiency by increasing the diffusion rate of the analytes out of the polymer matrix.
-
-
Prevent Adsorption: HMW phthalates are "sticky" and prone to adsorbing onto glass and plastic surfaces, especially at low concentrations.[3] This can cause significant analyte loss during solvent transfer and evaporation steps.
-
Use silanized glassware or polypropylene labware to minimize active sites for adsorption.
-
When concentrating your final extract, never evaporate to complete dryness. Add a small amount of a high-boiling "keeper" solvent like isooctane to the extract before evaporation.
-
Q5: I'm seeing significant matrix interference and ion suppression in my GC-MS analysis. How can I clean up my extract effectively?
A5: Matrix effects occur when co-extracted compounds from the polymer (e.g., oligomers, other additives, degradation products) interfere with the ionization and detection of your target analytes in the mass spectrometer.[14] This is a common problem, especially when using aggressive extraction methods like full dissolution.
Solution: Solid-Phase Extraction (SPE) Cleanup
SPE is the most effective way to remove matrix interferences. A well-designed SPE method will retain your phthalates while allowing the interfering compounds to pass through, or vice-versa.
-
Sorbent Selection: For HMW phthalates, a Hydrophilic-Lipophilic Balanced (HLB) or C18 sorbent is often a good choice.[3] Florisil (a magnesium-silica gel) is also widely used and is effective at removing polar interferences.
-
Troubleshooting SPE: If you experience low recovery after SPE cleanup, systematically check each step.[15]
-
Load Fraction: Is your analyte breaking through during loading? This could mean your sample solvent is too strong, preventing retention. Dilute your extract with a weaker solvent before loading.
-
Wash Fraction: Are you losing your analyte during the wash step? Your wash solvent may be too strong, prematurely eluting the phthalates. Use a weaker wash solvent.
-
Elution Fraction: Is your analyte being retained on the cartridge? Your elution solvent may be too weak. Increase the solvent strength or volume to ensure complete elution.[15]
-
Q6: My blank samples show contamination with DEHP and DBP. What are the common sources and how can I eliminate them?
A6: Phthalate contamination is the bane of trace-level analysis because they are ubiquitous in the laboratory environment.[16][17] A rigorous, systematic approach is required to eliminate background contamination.
Caption: Common sources of phthalate contamination and their solutions.
Key Actions to Minimize Contamination:
-
Audit Your Lab: Identify and remove all soft PVC materials from your workspace. This includes floor tiles, tubing, and some types of electrical cords.[16]
-
Solvents: Use the highest purity solvents available. It is good practice to run a "solvent blank" by concentrating a large volume of your solvent and analyzing it to check for background levels.
-
Glassware: Avoid plastic wherever possible. All glassware must be meticulously cleaned. A final rinse with high-purity solvent before use is mandatory.[16]
-
Sample Handling: Never use vinyl gloves; switch to nitrile. When storing samples or extracts, use glass vials with PTFE-lined caps and wrap them in aluminum foil, as cardboard and paper can be sources of contamination.[16]
-
Procedural Blanks: Always prepare a "procedural blank" with every batch of samples. This involves performing the entire extraction and analysis procedure without adding the sample matrix. This blank is the true measure of your background contamination level.
Section 3: Detailed Experimental Protocol
This section provides a validated protocol for a common extraction scenario.
Protocol: Ultrasonic-Assisted Extraction (UAE) of HMW Phthalates from PVC
This protocol is optimized for the extraction of DEHP, DINP, and DIDP from a flexible PVC matrix.
1. Sample Preparation: a. Cut the PVC sample into small pieces (< 2 mm). b. Weigh approximately 0.5 g of the sample into a clean 50 mL glass centrifuge tube. c. For brittle samples, perform cryogenic milling to obtain a fine powder (<0.5 mm).
2. Spiking (for QC and Method Development): a. Prepare a spiking solution containing the target HMW phthalates in methanol. b. Spike the sample with a known amount of the standard to achieve a final concentration within the calibrated range. c. Allow the solvent to evaporate for at least 30 minutes before proceeding.
3. Extraction: a. Add 20 mL of Dichloromethane (DCM) to the centrifuge tube. b. Place the tube in an ultrasonic water bath. Ensure the water level in the bath is equal to or higher than the solvent level in the tube. c. Sonicate for 30 minutes at 40°C. d. Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer material. e. Carefully decant the supernatant (the extract) into a clean glass flask. f. Repeat steps 3a-3e two more times, combining the supernatants.
4. Concentration: a. Add 100 µL of isooctane (as a keeper solvent) to the combined extract. b. Concentrate the extract to a final volume of approximately 0.5 mL using a rotary evaporator or a gentle stream of nitrogen. c. Transfer the concentrated extract to a 2 mL autosampler vial. d. Rinse the flask with a small amount of DCM and add it to the vial. e. Adjust the final volume to exactly 1.0 mL with DCM.
5. Analysis: a. Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). b. Use a low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), for good separation of phthalate isomers.[18] c. Monitor characteristic ions for each phthalate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. The m/z 149 ion is a common fragment for most phthalates, but unique quantifier and qualifier ions should be used for confirmation.[18]
6. Quality Control: a. Procedural Blank: An empty tube carried through the entire process. b. Matrix Spike: A sample spiked before extraction to calculate recovery. c. Duplicate: A second sample analyzed to assess precision.
References
- Time in منطقة الظفرة, AE. Google Search. Accessed January 11, 2026.
- How to minimize phthalates contamination step by step during phthalates analysis?
- Phthalates Testing according to EU Regulations. Measurlabs. Accessed January 11, 2026.
- Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS.
- European Regulators to Update Guidelines on Pthalates in Medical Devices. Emergo by UL. Accessed January 11, 2026.
- Medical devices phthalates guidelines. MDlaw. Accessed January 11, 2026.
- Analytical methods for diethyl phthalate. Agency for Toxic Substances and Disease Registry. Accessed January 11, 2026.
- An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography.
- Phthalates in Medical Devices: Context and European Regulatory Requirements. NAMSA. Accessed January 11, 2026.
- Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. PMC - NIH. Accessed January 11, 2026.
- DEHP phthalates in medical devices. GOV.UK. Accessed January 11, 2026.
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Accessed January 11, 2026.
- CEM Extraction of Phthalates from Polyvinyl Chloride.
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- Troubleshooting poor recovery of decyl isoundecyl phthalate in sample prep. Benchchem. Accessed January 11, 2026.
- Optimization of combined ultrasound and micro-wave assisted extraction for the determination of four phthalate esters in sole materials by gas chromatography-mass spectrometry.
- HSP Basics | Practical Solubility Science. Prof Steven Abbott. Accessed January 11, 2026.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Accessed January 11, 2026.
- Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Accessed January 11, 2026.
- The leaching of phthalates from PVC can be determined with an infinite sink approach. NIH. Accessed January 11, 2026.
- Accelerated Solvent Extraction of Plasticizers from Polyvinyl Chloride Polymer. Thermo Fisher Scientific. Accessed January 11, 2026.
- Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent Technologies. Accessed January 11, 2026.
- Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review.
- HANSEN SOLUBILITY PARAMETERS. Kinam Park, Purdue University. Accessed January 11, 2026.
- Extraction of Phthalates from Polyvinyl Chloride.
- Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. Accessed January 11, 2026.
- Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. PMC - NIH. Accessed January 11, 2026.
- Hansen Solubility Parameters. hansen-solubility.com. Accessed January 11, 2026.
- Determination of Phthalates in Distilled Beverages: A Simple, Fast and Reliable Approach. YouTube. Accessed January 11, 2026.
- Hansen Solubility Parameters of Cellulose Acetate Phthalate-Polycaprolactonediol Blend by Inverse Gas Chromatography.
- Quality by design in the optimization of the ultrasonic assisted solvent extraction for the GC-MS determination of plasticizers. FLORE, University of Florence. Accessed January 11, 2026.
- Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines.
- Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Semantic Scholar. Accessed January 11, 2026.
- Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. DergiPark. Accessed January 11, 2026.
- PROFESSOR NIEN-HWA LINDA WANG. Purdue College of Engineering. Accessed January 11, 2026.
- Extraction and determination methods of phthalates.
- How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Accessed January 11, 2026.
- Comparative Analysis of Microwave-Assisted Extraction (MAE) and Traditional Extraction Techniques for Phytochemicals from Plants. International Journal of Environmental Sciences. Accessed January 11, 2026.
- Phthalates removal from wastewater by different methods – a review. Water Science & Technology. Accessed January 11, 2026.
- Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. PMC - NIH. Accessed January 11, 2026.
- Unpacking Phthalates from Obscurity in the Environment. MDPI. Accessed January 11, 2026.
- Optimization and comparison of MAE, ASE and Soxhlet extraction for the determination of HCH isomers in soil samples.
- A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies. PubMed Central. Accessed January 11, 2026.
- Comparative analysis of extraction technologies for plant extracts and absolutes. Frontiers. Accessed January 11, 2026.
Sources
- 1. European Regulators to Update Guidelines on Pthalates in Medical Devices | Emergo by UL [emergobyul.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Extraction of Phthalates from Polyvinyl Chloride [cem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. merel.si [merel.si]
- 7. researchgate.net [researchgate.net]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. kinampark.com [kinampark.com]
- 11. theaspd.com [theaspd.com]
- 12. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. gcms.cz [gcms.cz]
"Calibration curve issues in Bis(3,5,5-trimethylhexyl) phthalate analysis"
Welcome to the Technical Support Center for the analysis of Bis(3,5,5-trimethylhexyl) phthalate (TMHP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical workflow. As a high molecular weight phthalate, TMHP, also known as a Diisononyl Phthalate (DINP) isomer, presents unique challenges that require careful consideration of methodology and laboratory practices.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound (TMHP) analysis?
A1: The most prevalent methods for the determination of TMHP and other high molecular weight phthalates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] GC-MS is a robust and widely used technique, often specified in regulatory methods like those from the EPA and ASTM.[2][3][5] LC-MS/MS offers high sensitivity and is particularly useful for complex matrices where matrix effects can be significant.[4]
Q2: My calibration curve for TMHP is non-linear with a poor R² value. What are the likely causes?
A2: Non-linear calibration curves, often exhibiting a quadratic or polynomial shape, are a frequent observation in phthalate analysis. Several factors can contribute to this:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to bend.
-
Active Sites in the GC System: High molecular weight phthalates can interact with active sites in the GC inlet liner, column, or the MS ion source. This can lead to peak tailing and a non-linear response, especially at lower concentrations.[6]
-
Contamination: Ubiquitous background contamination with phthalates can disproportionately affect the response of low-concentration standards, leading to a non-linear curve and a y-intercept that is significantly different from zero.[7][8]
-
Inappropriate Calibration Range: The selected concentration range may be too wide for a linear response of the analyte on the specific instrument.
Q3: I am observing poor reproducibility in my replicate injections of TMHP standards. What should I investigate?
A3: Poor reproducibility in phthalate analysis often points to issues with the injection process, system contamination, or sample preparation. Key areas to investigate include:
-
Injector Contamination: The GC inlet can be a source of variability. Ensure the inlet liner is clean and replaced regularly. Septum bleed or contamination can also introduce variability.
-
Autosampler Syringe Contamination: The autosampler syringe can be a source of carryover. Ensure a rigorous wash protocol is in place between injections.
-
Inconsistent Sample Evaporation: For GC analysis, inconsistent vaporization in the inlet can lead to variable results. Check the inlet temperature and ensure it is appropriate for high molecular weight phthalates.
-
Sample Preparation Variability: Inconsistent extraction efficiency during sample preparation will lead to poor reproducibility. Ensure the sample preparation method is validated and followed precisely.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues encountered during the analysis of this compound.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a common problem in phthalate analysis. The following guide will help you diagnose and resolve this issue.
Caption: Troubleshooting workflow for a non-linear calibration curve in TMHP analysis.
-
Evaluate the Concentration Range: A very wide concentration range can often lead to non-linearity as the detector response may not be linear across several orders of magnitude.
-
Action: Narrow the calibration range to the expected concentration of your samples and re-evaluate the linearity.[9]
-
-
Check for Detector Saturation: If the curve flattens at the higher concentrations, it is a strong indication of detector saturation.
-
Action: Reduce the concentration of the highest calibration standards or decrease the injection volume.
-
-
Investigate Low-Concentration Behavior: High variability or a significant y-intercept at the low end of the curve often points to background contamination.
-
Assess for Active Sites: Peak tailing, especially for low-concentration standards, suggests interaction with active sites in the GC system.
-
Action: Use a deactivated or ultra-inert inlet liner. Ensure the GC column is in good condition and has not exceeded its lifetime. Conditioning the column at a high temperature can help to passivate active sites.
-
-
Consider a Non-Linear Fit: If linearity cannot be achieved after troubleshooting, a quadratic or other non-linear regression model can be used.
-
Action: Use a quadratic fit for the calibration curve. This approach requires more calibration points to accurately define the curve and must be properly validated for its intended use.[11]
-
Issue 2: Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis and can lead to inaccurate quantification.
Caption: Workflow for diagnosing and mitigating matrix effects in LC-MS/MS.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction during data processing.[12][13][14][15][16]
-
Action: If not already in use, incorporate a deuterated or ¹³C-labeled TMHP or DINP internal standard into your analytical method.
-
-
Enhance Chromatographic Separation: If interfering matrix components co-elute with TMHP, improving the chromatographic separation can resolve the issue.
-
Action: Modify the mobile phase gradient to better separate TMHP from the interfering peaks. Experiment with different analytical columns (e.g., different stationary phases) to change the selectivity of the separation.
-
-
Improve Sample Preparation: A more effective sample cleanup can remove the matrix components that are causing ion suppression or enhancement.
-
Action: Implement or optimize a Solid Phase Extraction (SPE) protocol. Alternatively, refine a Liquid-Liquid Extraction (LLE) method by testing different extraction solvents to selectively extract TMHP while leaving interferences behind.
-
-
Employ Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract can help to compensate for matrix effects.
-
Action: Obtain a sample matrix that is free of TMHP and use it to prepare your calibration standards. This ensures that the standards and the samples experience similar matrix effects.
-
Experimental Protocols & Data
Protocol 1: General GC-MS Method for High Molecular Weight Phthalates
This protocol is based on general parameters for the analysis of high molecular weight phthalates and should be optimized for your specific instrument and application.
-
Sample Preparation (Solid Matrix):
-
Accurately weigh approximately 1 gram of the homogenized sample into a clean glass vial.
-
Add a known amount of a suitable internal standard.
-
Add 10 mL of a suitable solvent (e.g., hexane, dichloromethane).
-
Extract using sonication for 30 minutes.
-
Centrifuge the sample and transfer the supernatant to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute in a suitable solvent for injection.
-
-
GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977 Series MSD or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 60 °C (1 min), ramp at 15 °C/min to 320 °C, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
-
TMHP (DINP) SIM Ions:
-
Quantifier: m/z 149
-
Qualifiers: m/z 167, 293
-
Table 1: Typical Calibration and Quality Control Parameters for Phthalate Analysis
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r) | ≥ 0.99 | Indicates a good fit of the data to the regression line. |
| Coefficient of Determination (R²) | ≥ 0.98 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Linear Range | Dependent on method and instrument, e.g., 0.05 - 10 µg/mL | Should cover the expected concentration range of the samples.[9][17] |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration of an analyte that can be reliably distinguished from background noise.[9][18] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[9][18] |
| Reproducibility (%RSD) | < 15% for replicate injections | Demonstrates the precision of the analytical method. |
Preventing Contamination: A Critical Best Practice
Phthalates are ubiquitous in the laboratory environment, and preventing background contamination is crucial for accurate trace-level analysis.
-
Avoid Plastic Consumables: Use glassware whenever possible. If plastics are unavoidable, use polypropylene (PP) or polyethylene (PE) and test them for phthalate leaching. Avoid PVC and vinyl products, including vinyl gloves.[7][8]
-
Use High-Purity Solvents: Test all solvents for phthalate contamination before use.
-
Clean Glassware Rigorously: Wash glassware with a detergent known to be free of phthalates, followed by rinsing with high-purity water and solvent. Baking glassware at a high temperature can also help to remove contaminants.
-
Be Mindful of the Lab Environment: Phthalates can be present in flooring, paints, and dust. Keep the workspace clean and minimize exposure of samples to the laboratory air.[10]
-
Use Phthalate-Free Septa and Vials: Ensure that all consumables for the autosampler and GC are certified to be phthalate-free.
References
- How to minimize phthalates contamination step by step during phthalates analysis? | ResearchGate. (2013, October 3).
- This compound|PVC Plasticizer|RUO - Benchchem. (n.d.).
- ASTM D8133 Determination of Low-Level Phthalates in PVC Plastics by Solvent Extraction. (n.d.).
- D8133 Standard Test Method for Determination of Low Level Phthalates in Poly(Vinyl Chloride) Plastics by Solvent Extraction—Gas Chromatography/Mass Spectrometry - ASTM. (2023, April 24).
- Method 606: Phthalate Ester - EPA. (n.d.). Retrieved from U.S. Environmental Protection Agency.
- This compound - ChemBK. (n.d.).
- Strategies to reduce instrument contamination for trace phthalate analysis - Benchchem. (n.d.).
- This compound | C26H42O4 | CID 34277 - PubChem. (n.d.).
- EPA-EAD: 606: Phthalate Esters in Water by GCECD. (n.d.). Retrieved from U.S. Environmental Protection Agency.
- Phthalates in PVC Plastics - ASTM. (n.d.).
- Direct quantitative analysis of phthalate esters as micro-contaminants in cleanroom air and wafer surfaces by auto-thermal desorption-gas chromatography-mass spectrometry - ResearchGate. (2025, August 5).
- ISO Publishes ISO 8124-6:2018 on Phthalates - SGS. (2019, January 29).
- Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. (n.d.).
- This compound CAS#: 20548-62-3 - ChemicalBook. (n.d.).
- Bis-(3,5,5-trimethylhexyl) phthalate - the NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.
- GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - MDPI. (n.d.).
- ANALYTICAL METHODS. (n.d.). Retrieved from Agency for Toxic Substances and Disease Registry.
- Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati - EPA. (n.d.). Retrieved from U.S. Environmental Protection Agency.
- This compound CAS#: 14103-61-8 - ChemicalBook. (n.d.).
- Determination of Phthalates in Drinking Water by UHPLC with UV Detection - Thermo Fisher Scientific. (n.d.).
- A Guide to Stable Isotope Standards for Exposure Analysis. (n.d.).
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.).
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS - Agilent. (2012, January 17).
- Those Darn Phthalates | CRS BLOGables - Chromatography Research Supplies. (2020, September 29).
- Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed. (n.d.).
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - ResearchGate. (n.d.).
- Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans - MDPI. (n.d.).
- Analytical method for the identification and assay of 12 phthalates in cosmetic products: Application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" | Request PDF - ResearchGate. (2025, August 7).
- Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". | Semantic Scholar. (n.d.).
- SCIEX phthalates LC-MS/MS QTRAP MRM MRM3 SelexION. (n.d.).
- (PDF) GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - ResearchGate. (2025, October 13).
- Separation of this compound on Newcrom R1 HPLC column. (n.d.).
- Rapid LC/MS/MS Analysis of Phthalates - S4Science. (n.d.).
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.).
- Methods for the determination of phthalates in food - JRC Publications Repository. (n.d.).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
- Rapid determination of phthalates in polymers - Maximizing sample throughput to <10 min per sample using pyrolyzer/thermal desorption GC-MS. (n.d.).
- Stable Isotope Labelled Reference Materials - LGC Standards. (n.d.).
- How To Avoid Contamination in Lab - Technical Safety Services. (2021, October 1).
- This compound - SIELC Technologies. (2018, February 16).
- Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. (n.d.).
- This compound - gsrs - NIH. (n.d.).
- This compound (C26H42O4) - PubChemLite. (n.d.).
- Determination of Phthalate Esters in Soft Drinks by GC-MS - Thermo Fisher Scientific. (n.d.).
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. (n.d.).
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022, January 11).
Sources
- 1. benchchem.com [benchchem.com]
- 2. infinitalab.com [infinitalab.com]
- 3. store.astm.org [store.astm.org]
- 4. sciex.com [sciex.com]
- 5. epa.gov [epa.gov]
- 6. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. waters.com [waters.com]
- 14. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Injection Parameters for Volatile Phthalate Analysis by GC-MS
Volatile phthalate analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a critical application in environmental monitoring, food safety, and quality control of consumer products. However, the ubiquitous nature of phthalates and their diverse physicochemical properties present unique analytical challenges. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their injection parameters and achieve reliable, reproducible results.
Section 1: Poor Peak Shape and Resolution
Poor chromatography is often the first indicator of a problem in your GC-MS system. This section addresses common issues related to peak asymmetry and inadequate separation.
FAQ 1.1: Why are my early-eluting phthalate peaks (e.g., DMP, DEP) showing significant tailing?
Peak tailing for early-eluting, more polar phthalates is frequently caused by active sites within the injection port or the front of the analytical column.[1][2] These active sites, often exposed silanol groups, can cause secondary, undesirable interactions with the analytes, leading to a distorted peak shape.[2][3]
Causality and Solution:
-
Active Sites in the Inlet Liner: The glass inlet liner is a primary site for the accumulation of non-volatile sample matrix components, which can create active sites.
-
Protocol: Regularly replace the inlet liner. For applications with dirty matrices, consider replacing the liner daily. When replacing, always handle the new liner with clean tweezers to avoid introducing contaminants like finger oils or phthalates from gloves. Using a deactivated liner, often treated with silylation reagents, is crucial for minimizing analyte interaction.[1][2]
-
-
Column Contamination: The first few meters of the GC column can also become contaminated.
-
Improper Column Installation: If the column is not positioned correctly within the inlet, it can lead to poor sample transfer and peak tailing.
-
Protocol: Consult your instrument manual for the correct column insertion depth. An incorrectly positioned column can create dead volume or expose the analytes to active metal surfaces in the inlet.[1]
-
FAQ 1.2: My peaks for heavier phthalates (e.g., DEHP, DINP) are broad or split. What are the likely causes?
Broad or split peaks for later-eluting, higher molecular weight phthalates often point to issues with sample vaporization, transfer, or focusing at the head of the column.
Causality and Solution:
-
Inadequate Inlet Temperature: If the inlet temperature is too low, the high-boiling point phthalates may not vaporize completely or efficiently, leading to a slow and incomplete transfer to the column.
-
Recommendation: A typical starting point for the inlet temperature is 280-300°C.[4] However, this may need to be optimized based on the specific phthalates in your analysis. Be cautious of setting the temperature too high, as this can cause degradation of thermally labile compounds.
-
-
Incorrect Initial Oven Temperature (Splitless Injection): In splitless injection, the initial oven temperature plays a crucial role in focusing the analytes into a tight band at the head of the column. If the initial oven temperature is too high (less than 20°C below the solvent boiling point), analytes will not condense efficiently, resulting in broad or split peaks.[1]
-
Protocol: Set the initial oven temperature at least 20°C below the boiling point of your sample solvent. This promotes efficient solvent and analyte trapping.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or splitting.[5]
-
Solution: Reduce the injection volume or the sample concentration. Alternatively, if your analyte concentrations are high enough, consider using a split injection, which introduces a smaller fraction of the sample onto the column.[6]
-
FAQ 1.3: How can I improve the separation between critical phthalate isomers?
Many phthalates have similar structures and mass spectra, making chromatographic separation essential for accurate identification and quantification.[7][8] A common challenge is the co-elution of isomers.
Causality and Solution:
-
Suboptimal GC Column Phase: The choice of stationary phase is critical for resolving closely related compounds.
-
Inefficient Oven Temperature Program: A poorly optimized temperature ramp can lead to co-elution.
-
Protocol: Start with a slower temperature ramp rate (e.g., 5-10°C/min) in the region where the critical isomers elute. This increases the interaction time with the stationary phase and can improve resolution.[9]
-
Section 2: Low Sensitivity and Poor Reproducibility
Achieving low detection limits and consistent results is paramount in trace analysis. This section explores common causes of poor sensitivity and variability in your data.
FAQ 2.1: I'm not achieving the required detection limits for certain phthalates. How can I boost my signal?
Low sensitivity can stem from several factors, including inefficient sample transfer, analyte degradation, or suboptimal MS parameters.
Causality and Solution:
-
Split vs. Splitless Injection: The injection mode has a significant impact on sensitivity.
-
Explanation: Splitless injection is designed for trace analysis as it transfers the majority of the sample onto the column.[6][10][11] In contrast, a split injection vents a significant portion of the sample, making it suitable for higher concentration samples.[6][10] For trace phthalate analysis, splitless injection is generally preferred.[4]
-
-
Pressure-Pulsed Splitless Injection: This technique can enhance the transfer of analytes onto the column.
-
Mechanism: A high-pressure pulse at the beginning of the injection forces the sample vapor onto the column more rapidly and efficiently, minimizing analyte degradation or adsorption in the inlet.[12]
-
-
Mass Spectrometer Settings: Operating in Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly improve sensitivity.
-
Protocol: In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for each target phthalate. This increases the dwell time on each ion, resulting in a much better signal-to-noise ratio.[13]
-
FAQ 2.2: My replicate injections show significant variation in peak areas. What should I investigate?
Poor reproducibility can be caused by leaks in the system, inconsistent injection volumes, or a contaminated inlet.
Causality and Solution:
-
System Leaks: A leak in the carrier gas flow path will lead to inconsistent flow rates and pressure, affecting retention times and peak areas.
-
Troubleshooting: Use an electronic leak detector to check all fittings, especially around the inlet, septum, and column connections.
-
-
Septum Issues: A cored or leaking septum is a common source of leaks and contamination.
-
Protocol: Replace the septum regularly, ideally daily for high-throughput labs.
-
-
Autosampler Syringe Problems: A faulty or dirty syringe can lead to inaccurate and inconsistent injection volumes.
-
Troubleshooting: Inspect the syringe for bubbles or blockages. Clean or replace the syringe as needed.
-
FAQ 2.3: What is the optimal injection volume for my analysis, and how does it affect sensitivity?
The injection volume must be carefully chosen to maximize sensitivity without overloading the liner or the column.
Causality and Solution:
-
Liner Volume and Solvent Expansion: When a liquid sample is injected into a hot inlet, it vaporizes and expands significantly. If the vapor volume exceeds the liner's capacity, "backflash" can occur, where the sample vapor escapes the liner and contaminates other parts of the inlet or is lost through the septum purge vent.[14] This leads to poor sensitivity and reproducibility.
-
Protocol: A 1 µL injection is a common starting point.[4] If you need to inject a larger volume, use a solvent with a lower expansion volume or an inlet liner with a larger internal diameter. Various online calculators are available to estimate solvent expansion volumes under different conditions.
-
Section 3: Contamination and Carryover
The ubiquitous nature of phthalates makes them a notorious source of background contamination.[15][16]
FAQ 3.1: I'm seeing phthalate peaks in my blank injections. What are the common sources of contamination?
Phthalate contamination can originate from numerous sources within the laboratory environment.[15][17][18]
Common Sources and Mitigation Strategies:
-
Laboratory Consumables: Many plastic lab products, such as pipette tips, syringes, and sample vials with plastic caps, can leach phthalates.[17][19][20]
-
Solution: Whenever possible, use glassware and avoid plastic consumables. If plastics are unavoidable, pre-rinse them with a high-purity solvent.
-
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.
-
Solution: Run a solvent blank before each analytical batch to assess the background level of contamination.
-
-
Laboratory Air: Phthalates are present in indoor air and dust and can contaminate samples that are left exposed.[15][16] The outer surface of the injection syringe needle can absorb phthalates from the air, which are then introduced into the inlet.[16]
-
Solution: Keep sample vials capped until just before injection. Minimize the time samples are exposed to the lab environment.
-
FAQ 3.2: How can I effectively eliminate carryover from one injection to the next?
Carryover, where a portion of a sample from a previous injection appears in a subsequent analysis, is often due to contamination within the syringe or the inlet.
Causality and Solution:
-
Syringe Cleaning: The autosampler's syringe wash routine may not be sufficient to remove all traces of high-concentration samples.
-
Protocol: Increase the number of pre- and post-injection solvent washes. Use a wash solvent that is a strong solvent for phthalates.
-
-
Inlet Contamination: Active sites in a dirty liner can retain analytes, which are then slowly released in subsequent runs.
-
Solution: Regular replacement of the inlet liner is the most effective way to combat inlet-related carryover.
-
Section 4: Inlet-Related Issues
The GC inlet is where the critical process of sample vaporization and transfer to the column occurs. Proper setup and maintenance are essential.
FAQ 4.1: What is the difference between split and splitless injection, and which is better for phthalate analysis?
The choice between split and splitless injection depends primarily on the concentration of your analytes.[6]
-
Split Injection: A portion of the injected sample is directed to the analytical column, while the majority is vented. This is ideal for high-concentration samples to avoid overloading the column.[10]
-
Splitless Injection: The split vent is closed during the injection, allowing nearly the entire sample to be transferred to the column. This technique is used for trace analysis to maximize sensitivity.[6][10][11]
Recommendation for Phthalate Analysis: For trace-level phthalate analysis, splitless injection is the preferred method due to its higher sensitivity.[4]
FAQ 4.2: How do I optimize my inlet temperature?
The inlet temperature must be high enough to ensure rapid and complete vaporization of all target phthalates but not so high as to cause thermal degradation.
Optimization Protocol:
-
Start with a standard temperature: A common starting point is 280-300°C.[4]
-
Inject a standard containing a wide range of phthalates: Include both volatile (e.g., DMP) and semi-volatile (e.g., DEHP) compounds.
-
Vary the temperature: Analyze the standard at different inlet temperatures (e.g., 250°C, 280°C, 310°C).
-
Evaluate the results: Look for the temperature that provides the best peak shape and response for the high-boiling point phthalates without showing signs of degradation (e.g., tailing or additional peaks) for the more thermally labile compounds.
FAQ 4.3: What type of inlet liner should I use, and how often should it be replaced?
The inlet liner is a critical component that affects vaporization, sample transfer, and inertness.
Liner Selection:
-
For Splitless Injection: A single taper liner, often with a small amount of deactivated glass wool, is generally recommended.[21][22] The taper helps to focus the sample onto the column, while the glass wool aids in vaporization and traps non-volatile residues.[21][23]
-
For Split Injection: A precision split liner with wool is a good choice as it promotes thorough mixing of the sample vapor with the carrier gas, ensuring a representative split.[21]
Replacement Frequency:
The liner should be inspected daily and replaced when it appears dirty or when chromatographic performance (peak shape, response) begins to decline. In automated, high-throughput environments, a fixed replacement schedule (e.g., after every 50-100 injections) is advisable.
Appendices
Appendix A: Recommended Starting GC-MS Parameters for Phthalate Analysis
| Parameter | Recommended Setting | Rationale |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis.[6][10] |
| Inlet Temperature | 280 - 300 °C | Ensures efficient vaporization of high-boiling phthalates.[4] |
| Injection Volume | 1 µL | Prevents liner overload and backflash.[4] |
| Liner Type | Single Taper with Deactivated Glass Wool | Focuses sample onto the column and aids vaporization.[21][22] |
| Initial Oven Temp. | 60 - 100 °C (hold 1-2 min) | At least 20°C below solvent boiling point for analyte focusing.[1][4] |
| Oven Ramp | 10 - 20 °C/min to 310 °C | Provides good separation in a reasonable analysis time.[4] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can offer faster analysis times. |
| Column Flow | 1.0 - 1.5 mL/min | Typical flow rate for standard 0.25 mm ID columns.[4] |
| MS Mode | Selected Ion Monitoring (SIM) | Significantly increases sensitivity compared to full scan.[13] |
Appendix B: Step-by-Step Guide to Inlet Maintenance (Changing the Liner and Septum)
-
Cool Down: Cool the GC inlet to a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the septum retaining nut.
-
Replace Septum: Using tweezers, remove the old septum and O-ring. Install a new septum, ensuring it is seated correctly. Do not overtighten the nut.
-
Remove Liner: Carefully remove the inlet liner using liner removal tools or tweezers.
-
Install New Liner: Place a new, deactivated liner into the inlet. Ensure the O-ring is properly seated.
-
Reassemble: Reassemble the inlet components.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a thorough leak check around all fittings.
-
Condition: Heat the inlet to the operating temperature and allow it to condition for 15-30 minutes before running samples.
Appendix C: Troubleshooting Flowchart
Caption: A flowchart for systematic troubleshooting of common GC-MS issues in phthalate analysis.
References
-
Taylor & Francis Online. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Teledyne LABS. (2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]
-
LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]
-
MDPI. (n.d.). Phthalates: The Main Issue in Quality Control in the Beverage Industry. Retrieved from [Link]
-
TUS. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
PubMed. (2025, April 1). Improving the reliability of phthalate esters analysis in water samples by gas chromatography-tube plasma ionization-high-resolution mass spectrometry (GC-TPI-HRMS). Retrieved from [Link]
-
Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. Retrieved from [Link]
-
NIH. (2020, January 15). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Retrieved from [Link]
-
ResearchGate. (n.d.). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error: Fourth, Completely Revised Edition. Retrieved from [Link]
-
Restek. (2018, January 14). GC compounds - poor peak shapes and missing peaks. Retrieved from [Link]
-
MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review. Retrieved from [Link]
-
Peak Scientific. (2019, November 4). GC-MS Analysis of Phthalates using Hydrogen carrier gas. Retrieved from [Link]
-
Restek. (2016, January 26). Split vs splitless injection GC-MS: A head-to-head evaluation of calibration performance on a Rxi-5ms GC column using EPA Method 8270 semivolatile organic standards and calibration criteria. Retrieved from [Link]
-
Agilent. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]
-
Phenomenex. (2022, May 20). GC Inlet Liners Selection Guide. Retrieved from [Link]
-
Restek. (n.d.). How to Choose a GC Inlet Liner. Retrieved from [Link]
-
Parker. (2025, October 14). ASK BEN | 4 Simple Steps to Find the Right GC Liner. Retrieved from [Link]
-
Agilent. (n.d.). Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]
-
American Laboratory. (2016, July 26). Selecting a GC Inlet Liner. Retrieved from [Link]
-
Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
PubMed Central. (2018, November 19). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Chromatography Forum. (2014, June 11). Phthalates tailling GCMS. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. gcms.cz [gcms.cz]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 9. gcms.cz [gcms.cz]
- 10. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. peakscientific.com [peakscientific.com]
- 14. agilent.com [agilent.com]
- 15. Phthalates: The Main Issue in Quality Control in the Beverage Industry [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. biotage.com [biotage.com]
- 19. research.tus.ie [research.tus.ie]
- 20. researchgate.net [researchgate.net]
- 21. How to Choose a GC Inlet Liner [discover.restek.com]
- 22. americanlaboratory.com [americanlaboratory.com]
- 23. chromtech.com [chromtech.com]
Technical Support Center: Optimal Separation of Phthalate Isomers
Welcome to our dedicated technical support center for the analysis of phthalate isomers. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with phthalate isomer separation.
Troubleshooting Guide: Common Issues in Phthalate Isomer Analysis
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Question: Why am I seeing poor resolution or co-elution of my phthalate isomers?
Answer:
Poor resolution is a common challenge due to the structural similarity of phthalate isomers. Several factors can contribute to this issue:
-
Suboptimal Column Selection: The most critical factor is the choice of the chromatographic column. For gas chromatography (GC), standard non-polar phases like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., Rxi-5ms) may not provide sufficient selectivity for closely related isomers.
-
Inadequate Method Parameters: The temperature ramp rate in GC or the gradient profile in high-performance liquid chromatography (HPLC) can significantly impact separation. A slow ramp rate or a shallow gradient is often necessary to resolve isomers.
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.
Solutions:
-
Column Selection Strategy:
-
For Gas Chromatography (GC): Consider columns with different selectivities. Mid-polarity columns, such as those with a 35% or 50% phenyl content (e.g., Rxi-35Sil MS, Rtx-50), or specialized phases like the Rtx-440 and Rxi-XLB, have demonstrated superior performance in resolving complex phthalate mixtures.[1][2] These phases offer different interaction mechanisms beyond simple boiling point elution, enhancing the separation of isomers.
-
For High-Performance Liquid Chromatography (HPLC): Phenyl-based columns (e.g., Phenyl-Hexyl) or those with pentafluorophenyl (PFP) phases can provide alternative selectivity through π-π interactions, which are beneficial for separating aromatic isomers.[3] Mixed-mode columns are also an option for exploiting multiple interaction mechanisms.[4][5]
-
-
Method Optimization:
-
GC Oven Program: Start with a slow temperature ramp (e.g., 2-5 °C/min) in the elution range of your target isomers. This increases the time the analytes spend interacting with the stationary phase, improving resolution.
-
HPLC Mobile Phase Gradient: Employ a shallow gradient with a weak mobile phase (e.g., water with a small amount of organic modifier) to enhance the separation of early-eluting isomers.
-
Carrier Gas/Mobile Phase Flow Rate: Optimize the flow rate to ensure the column is operating at its maximum efficiency.
-
-
Sample Concentration:
-
If column overload is suspected, dilute your sample and re-inject. If resolution improves, this indicates that the initial concentration was too high.
-
Question: My phthalate peaks are tailing. What is causing this and how can I fix it?
Answer:
Peak tailing for phthalates can be caused by several factors, often related to active sites in the system or sample matrix effects.
-
Active Sites in the GC Inlet: The GC inlet liner can be a source of active sites (silanols) that can interact with phthalates, causing peak tailing.
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica tubing.
-
Sample Matrix Effects: Complex sample matrices can contain compounds that interact with the analytical column, leading to peak distortion.
Solutions:
-
Inlet Maintenance:
-
Column Care:
-
Trim the first few centimeters of the column from the inlet side to remove any accumulated non-volatile residues.
-
If the column is old or has been used extensively with dirty samples, it may need to be replaced.
-
-
Sample Preparation:
-
Employ a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix interferences before injection.[7]
-
Question: I am observing phthalate peaks in my blank injections. What is the source of this contamination?
Answer:
Phthalates are ubiquitous in the laboratory environment, making background contamination a significant challenge.[7]
-
Sample Collection and Storage: Plastic containers can leach phthalates into your samples.
-
Solvents and Reagents: Phthalates can be present in solvents, water, and other reagents.[7]
-
Laboratory Equipment: Plastic tubing, pipette tips, and septa are common sources of contamination.
-
Laboratory Air: Phthalates can be present in the laboratory air and can be adsorbed onto surfaces, including the syringe needle.[8]
Solutions:
-
Use Phthalate-Free Labware:
-
High-Purity Reagents:
-
Use HPLC or GC-grade solvents and reagents specifically tested for phthalate content.
-
-
Minimize Plastic Contact:
-
Avoid using plastic tubing in your sample flow path.
-
Use glass or gas-tight syringes for sample injection.
-
-
System Blanks:
-
Regularly run solvent blanks to monitor for system contamination. If a peak appears in the blank, it indicates a contaminated source within your analytical system.
-
-
Syringe Cleaning:
-
Implement rigorous syringe cleaning protocols. Automated injection systems should have their wash vials filled with a suitable solvent, and the needle should be programmed to perform multiple washes before and after each injection.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which is better for phthalate isomer separation: GC or HPLC?
A1: Both techniques can be used, but GC-MS is more common and often provides better chromatographic resolution for phthalate determination.[1] HPLC with UV or MS detection is also a viable option, particularly for less volatile phthalates or when derivatization is not desirable.[4][11]
Q2: What are the key considerations when developing a new method for phthalate isomer separation?
A2:
-
Column Selection: As discussed, this is the most critical parameter. Choose a column with a stationary phase that provides the necessary selectivity for your target isomers.
-
Method Parameters: Systematically optimize the temperature program (GC) or mobile phase gradient (HPLC), flow rate, and injection parameters.
-
Sample Preparation: Develop a robust sample preparation method to remove matrix interferences and pre-concentrate the analytes if necessary.
-
Detection: For GC, mass spectrometry (MS) is highly recommended for its sensitivity and specificity, especially since many phthalates share a common fragment ion (m/z 149).[1][2] For HPLC, UV detection is possible, but MS or tandem MS (MS/MS) will provide better sensitivity and selectivity.[12]
Q3: Are there any official methods I can use as a starting point?
A3: Yes, the U.S. Environmental Protection Agency (EPA) has published methods for phthalate analysis, such as EPA Method 606 for wastewater and EPA Method 8061A for various matrices.[11][13][14] These methods provide detailed procedures for extraction, cleanup, and analysis and are an excellent starting point for method development.
Data & Protocols
Column Selection Guide for GC Analysis of Phthalate Isomers
| Column Phase | Polarity | Key Advantages for Phthalate Isomer Separation | Recommended For |
| Rtx-440 | Mid-polarity | Excellent resolution of complex phthalate mixtures.[1][2] | Broad-spectrum phthalate analysis, including challenging isomers. |
| Rxi-XLB | Low-polarity | Good overall separation and thermal stability.[1][2] | General purpose phthalate analysis, robust performance. |
| Rxi-35Sil MS | Mid-polarity | Offers different selectivity compared to 5-type phases, can resolve certain co-eluting pairs.[1] | Confirmation analysis or when co-elution occurs on other phases. |
| Rxi-5ms | Low-polarity | Good for general phthalate analysis, but may have limitations with some isomer pairs.[1] | Routine analysis of less complex phthalate mixtures. |
Step-by-Step Protocol: GC-MS Method Development for Phthalate Isomers
-
Column Installation:
-
Install a suitable GC column (e.g., Rtx-440, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
-
Initial GC-MS Parameters:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
MS Mode: Scan mode (e.g., m/z 40-450) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification.
-
-
Optimization:
-
Inject a standard mixture of your target phthalate isomers.
-
If co-elution is observed, decrease the oven ramp rate (e.g., to 5 °C/min) to improve resolution.
-
Adjust the final hold time to ensure all analytes have eluted.
-
-
SIM Ion Selection:
-
From the scan data, identify the characteristic ions for each phthalate. While m/z 149 is a common fragment, select unique, higher mass ions for quantification to improve specificity.
-
Visual Workflows
Caption: Decision workflow for selecting the optimal chromatographic column.
Caption: Systematic approach to troubleshooting common phthalate analysis issues.
References
-
U.S. Environmental Protection Agency. (1984). Method 606: Phthalate Ester. [Link]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 606: Phthalate Esters in Water by GCECD. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phthalates. [Link]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. [Link]
-
Agilent Technologies. (2021). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Diethyl Phthalate. [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Phthalic Acid on Heritage MA Mixed-Mode Column. [Link]
-
ResearchGate. (2019). Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2007). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. [Link]
-
ResearchGate. (2019). Insight into the retention processes of phthalate metabolites on different liquid chromatography stationary phases for the development of improved separation methods. [Link]
-
ResearchGate. (2023). Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices. [Link]
-
Phenomenex. (n.d.). Phthalates Comparison. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
Chromatography Forum. (2014). Phthalates tailling GCMS. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 3. welch-us.com [welch-us.com]
- 4. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Phthalates tailling GCMS - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NEMI Method Summary - 606 [nemi.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Validation & Comparative
A Comparative Toxicological Assessment: Bis(3,5,5-trimethylhexyl) phthalate vs. DEHP
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates, a class of synthetic chemicals, are extensively utilized as plasticizers to enhance the flexibility, durability, and longevity of various materials, particularly polyvinyl chloride (PVC). Their widespread use in consumer products, medical devices, and packaging materials has led to ubiquitous human exposure.[1] This guide provides a detailed comparative toxicological analysis of two prominent phthalates: Bis(3,5,5-trimethylhexyl) phthalate (TMHP), a high molecular weight phthalate, and Di(2-ethylhexyl) phthalate (DEHP), a low molecular weight phthalate. Understanding the distinct toxicological profiles of these compounds is paramount for informed risk assessment and the development of safer alternatives in pharmaceutical and other sensitive applications.
DEHP has been the subject of extensive toxicological research, revealing a spectrum of adverse health effects, including endocrine disruption and reproductive toxicity.[2][3] Conversely, TMHP, as a high molecular weight phthalate ester (HMWPE), is generally considered to possess a more favorable toxicological profile, although specific data for this compound remains limited.[4] This guide will synthesize the available experimental data, highlight key mechanistic differences, and provide standardized protocols for the toxicological evaluation of these and other phthalates.
Comparative Toxicological Profiles
The toxicological properties of TMHP and DEHP diverge significantly, largely attributed to their differences in molecular weight and metabolic pathways.
This compound (TMHP)
TMHP is classified as a High Molecular Weight Phthalate Ester (HMWPE). The toxicological assessment of TMHP often relies on a "read-across" approach from other HMWPEs like Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP), due to a lack of extensive compound-specific studies.[4]
The general scientific consensus on HMWPEs suggests:
-
Low Acute Toxicity: HMWPEs demonstrate minimal acute toxicity.[4]
-
Lack of Genotoxicity: They are generally not found to be genotoxic.[4]
-
Reproductive and Developmental Toxicity: HMWPEs are considered negative for reproductive and developmental effects.[4] Studies on related compounds like DINP and DIDP have shown no significant impact on fertility or fetal development.[4][5]
-
Endocrine Disruption: While one source notes TMHP has "potential thyroid-disrupting properties," comprehensive data on its endocrine-disrupting capabilities are scarce.[6] The broader category of HMWPEs is generally considered to have a lower potential for endocrine disruption compared to their low molecular weight counterparts.
-
Carcinogenicity: The hepatocarcinogenicity observed with some phthalates in rodents, mediated by peroxisome proliferation, is not considered relevant to humans for HMWPEs.[4]
It is crucial to underscore that the toxicological profile of TMHP is largely inferred from data on similar compounds. The limited specific research on TMHP represents a significant data gap.[7]
Di(2-ethylhexyl) phthalate (DEHP)
DEHP is one of the most extensively studied phthalates, and a substantial body of evidence has characterized its toxicological effects.
-
Endocrine Disruption: DEHP is a well-established endocrine-disrupting chemical (EDC).[1] Its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), exhibits anti-androgenic activity, interfering with male reproductive development.[8] DEHP has also been shown to affect the thyroid hormone system.[8]
-
Reproductive Toxicity: Exposure to DEHP is linked to adverse effects on the male reproductive system, including testicular toxicity and reduced fertility in animal studies.[9] Developmental exposure in rats can lead to a "phthalate syndrome" characterized by reproductive tract malformations.[10]
-
Developmental Toxicity: Prenatal exposure to DEHP has been associated with developmental abnormalities.[3]
-
Carcinogenicity: DEHP is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[11] Evidence from animal studies has shown an increased incidence of liver tumors.[11]
Summary of Toxicological Data
| Toxicological Endpoint | This compound (TMHP) | Di(2-ethylhexyl) phthalate (DEHP) |
| Acute Toxicity | Minimal acute toxicity (based on HMWPE category)[4] | Low acute toxicity[12] |
| Genotoxicity | Not genotoxic (based on HMWPE category)[4] | Generally not genotoxic in standard assays[12] |
| Endocrine Disruption | Potential thyroid-disrupting properties suggested, but data is limited[6] | Well-established endocrine disruptor (anti-androgenic, thyroid effects)[1][8] |
| Reproductive Toxicity | Negative for reproductive effects (based on HMWPE category)[4] | Testicular toxicity, reduced fertility in animal models[9] |
| Developmental Toxicity | Negative for developmental effects (based on HMWPE category)[4] | Associated with developmental abnormalities in animal studies[3] |
| Carcinogenicity | Not considered a human carcinogen (based on HMWPE category)[4] | "Possibly carcinogenic to humans" (IARC Group 2B)[11] |
Mechanistic Insights: A Tale of Two Pathways
The differing toxicities of TMHP and DEHP can be largely explained by their metabolic fates and interactions with key cellular receptors.
Metabolism and Bioactivation
Phthalate diesters are metabolized in the body to their corresponding monoesters, which are often the more biologically active compounds. The structure of the alkyl side chain significantly influences the metabolic pathway and the resulting toxicity.
Caption: Metabolic pathways of DEHP and TMHP.
The primary metabolite of DEHP, MEHP, is a potent anti-androgen and is largely responsible for the reproductive and developmental toxicity observed with the parent compound.[8] The metabolism of TMHP to its monoester, MTMHP, is less well-characterized in terms of its specific biological activity, but as a larger molecule, its receptor interactions are thought to be less potent.
Endocrine Disruption Pathway: Androgen Receptor Antagonism
A key mechanism of DEHP-induced reproductive toxicity is its interference with the androgen signaling pathway. MEHP acts as an antagonist to the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and inhibiting the transcription of androgen-responsive genes essential for male reproductive development.
Caption: DEHP's anti-androgenic mechanism of action.
Experimental Protocols for Toxicological Assessment
A robust toxicological comparison of phthalates necessitates the use of standardized and validated experimental protocols. The following methodologies are central to assessing the key toxicological endpoints discussed.
In Vitro Androgen Receptor (AR) Binding Assay
This assay is crucial for determining the potential of a compound to interfere with the androgen signaling pathway.
Objective: To measure the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing the androgen receptor from the ventral prostate of rats.
-
Competitive Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound (e.g., TMHP, DEHP, or their metabolites).
-
Separation: Separate the receptor-bound from the free radiolabeled androgen using a suitable method (e.g., hydroxylapatite precipitation).
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radiolabeled androgen displaced against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50), which indicates the binding affinity of the test compound.
Caption: Workflow for the in vitro AR binding assay.
In Vivo Uterotrophic Assay
This assay is a standard in vivo screening method for estrogenic and anti-estrogenic activity.
Objective: To assess the potential of a chemical to induce or inhibit the growth of the uterus in immature or ovariectomized female rats.[13]
Methodology:
-
Animal Model: Use either immature female rats (around 21 days old) or adult, ovariectomized rats.[14][15]
-
Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[15] Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).
-
Observation: Monitor the animals for clinical signs of toxicity daily.
-
Necropsy: On the day after the final dose, humanely euthanize the animals and carefully dissect the uterus.
-
Endpoint Measurement: Record the wet and blotted weight of the uterus.
-
Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Prenatal Developmental Toxicity Study (OECD TG 414)
This comprehensive in vivo study is designed to evaluate the potential of a substance to cause adverse effects on the developing fetus.[16][17]
Objective: To assess the effects of a test substance on pregnant females and the development of their offspring.[18]
Methodology:
-
Animal Model: Typically performed in pregnant rats or rabbits.[18]
-
Dosing: Administer the test substance daily to pregnant females, usually from the time of implantation to the day before the expected delivery.[16]
-
Dose Selection: Use at least three dose levels and a concurrent control group. The highest dose should induce some maternal toxicity but not mortality.[16]
-
Maternal Observations: Monitor the dams throughout pregnancy for clinical signs, body weight changes, and food consumption.
-
Fetal Examination: The day before natural delivery, perform a caesarean section and examine the uterine contents. Record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
Fetal Endpoints: Assess individual fetal body weights and perform external, visceral, and skeletal examinations for any structural abnormalities.
-
Data Analysis: Analyze the data for dose-related effects on maternal and developmental endpoints to determine a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
For researchers and professionals in drug development and other fields where biocompatibility and safety are paramount, the choice of plasticizer has significant implications. While TMHP may present a safer alternative to DEHP based on current knowledge, the existing data gaps for TMHP warrant a cautious approach. Further research, employing the standardized protocols outlined in this guide, is essential to definitively characterize the toxicological profile of TMHP and other DEHP alternatives. This will enable a more robust, data-driven approach to risk assessment and the selection of safer materials.
References
-
ChemSafetyPRO. (2016, March 9). Endocrine Disruptor Regulations and Lists in USA. Retrieved from ChemSafetyPro.COM: [Link]
-
Food and Agriculture Organization of the United Nations. Reproductive toxicity – developmental studies (teratogenicity) (two species). Retrieved from Pesticide Registration Toolkit: [Link]
- Heger, N. E., Hall, S. J., Sandrof, M. A., McDonnell, E. V., Hensley, J. B., & Gaido, K. W. (2012). Human fetal testis xenografts are resistant to phthalate-induced androgen biosynthesis suppression. Environmental Health Perspectives, 120(8), 1137–1143.
- Hsieh, T. H., Tsai, C. F., Hsu, C. Y., & Kuo, P. L. (2012). Phthalates induce proliferation and invasiveness of endometrial stromal cells. The Journal of Clinical Endocrinology & Metabolism, 97(2), 519–528.
- International Agency for Research on Cancer. (2013). Di(2-ethylhexyl)phthalate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 101.
- Kougias, D. G., Saitta, T. R., & Gore, A. C. (2016). Behavioral effects in adult rats exposed to low doses of a phthalate mixture during the perinatal or adolescent period.
- Latini, G., De Felice, C., & Verrotti, A. (2004). Phthalate exposure and male infertility. Toxicology, 205(1-2), 59–65.
- Lyche, J. L., Gutleb, A. C., Bergman, Å., Eriksen, G. S., Murk, A. J., Ropstad, E., ... & Skaare, J. U. (2009). Reproductive and developmental toxicity of phthalates. Journal of Toxicology and Environmental Health, Part B, 12(4), 225–249.
- Martino-Andrade, A. J., & Chahoud, I. (2010). Reproductive toxicity of phthalate esters. Molecular nutrition & food research, 54(1), 148–157.
- Material Safety Data Sheet. Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester.
- Meeker, J. D., Sathyanarayana, S., & Swan, S. H. (2009). Phthalates and other additives in plastics: human exposure and associated health outcomes. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2097–2113.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34277, this compound. Retrieved from PubChem: [Link]
- OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
-
PETA. The EPA's Endocrine Disruptor Screening Program. Retrieved from PETA.org: [Link]
- Radke, E. G., Braun, J. M., Meeker, J. D., & Cooper, G. S. (2018). Phthalate exposure and female reproductive outcomes: A review of the human epidemiologic evidence.
- Regulations.gov. Story of the Uterotrophic Assay.
- Urosphere. Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS.
-
U.S. Environmental Protection Agency. Endocrine Disruptor Screening Program (EDSP) Policies and Procedures. Retrieved from EPA.gov: [Link]
-
U.S. Environmental Protection Agency. EDSP Test Guidelines and Guidance Document. Retrieved from EPA.gov: [Link]
- Wang, Y., Zhu, Q., Li, C., Li, N., Li, Y., & Wang, Q. (2020). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. International Journal of Molecular Sciences, 21(21), 8094.
- Zarean, M., Keikha, M., Feizi, A., & Mehdinejadiani, S. (2016). A systematic review on the effects of phthalate on the reproductive system of human. Journal of Research in Medical Sciences, 21, 114.
Sources
- 1. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates | MDPI [mdpi.com]
- 3. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. interactive.cbs8.com [interactive.cbs8.com]
- 6. This compound CAS#: 20548-62-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. csun.edu [csun.edu]
- 9. Reproductive toxicity of phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turi.org [turi.org]
- 11. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cpsc.gov [cpsc.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. mdpi.com [mdpi.com]
- 15. urosphere.com [urosphere.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
A Comparative Guide to High and Low Molecular Weight Phthalates: Properties, Toxicology, and Experimental Analysis
This guide offers an in-depth, objective comparison of low molecular weight (LMW) and high molecular weight (HMW) phthalates, a class of synthetic chemicals widely used as plasticizers.[1] For researchers, scientists, and drug development professionals, understanding the fundamental distinctions between these two groups is critical for accurate risk assessment, material selection, and the development of safer alternatives. This document moves beyond a simple listing of facts to explain the causal relationships between chemical structure, physicochemical properties, and toxicological outcomes, supported by standardized experimental protocols.
The Fundamental Divide: A Structural and Physicochemical Comparison
Phthalates are broadly categorized based on the length of the alkyl side chains attached to the phthalic acid backbone. This seemingly simple structural difference dictates their physical behavior, application profile, and, most critically, their biological interactions.[1][2] LMW phthalates possess shorter alkyl chains, typically containing 3 to 6 carbon atoms, whereas HMW phthalates have longer chains, generally with 7 to 13 carbons.[3]
-
Low Molecular Weight (LMW) Phthalates: Examples include Di-n-butyl phthalate (DBP), Diethyl phthalate (DEP), and Dimethyl phthalate (DMP).[1][4] Their shorter chains result in lower molecular weight, higher volatility, and greater water solubility.[2][3]
-
High Molecular Weight (HMW) Phthalates: Examples include Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP).[1][2][4] Their longer, bulkier side chains lead to higher molecular weight, reduced volatility, and lower water solubility, making them more lipophilic.[3]
The crucial consequence of these properties is mobility. LMW phthalates are not tightly bound within the polymer matrix and are thus more prone to leaching, migrating, or evaporating from products.[1][2][5] This increased mobility leads to higher potential for human exposure through ingestion, inhalation, and dermal contact.[1][4] Conversely, HMW phthalates are more permanently embedded in plastics, resulting in significantly lower migration rates.[2]
Caption: Anti-Androgenic signaling pathway of LMW phthalates.
PPAR Activation: A Concern with HMW Phthalates
Certain phthalates, particularly metabolites of the HMW phthalate DEHP, can activate Peroxisome Proliferator-Activated Receptors (PPARs). [1]These are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation.
Mechanism of Action: Phthalate metabolites like mono(2-ethylhexyl) phthalate (MEHP) can bind to and activate PPARs, primarily PPARα in the liver and PPARγ in adipose tissue. [1]Chronic activation of PPARα is associated with peroxisome proliferation, altered lipid metabolism, and has been linked to hepatotoxicity and the development of liver tumors in rodent studies. [1][6]The relevance of this mode of action to humans is a subject of ongoing research, but it represents a distinct toxicological pathway compared to the anti-androgenic effects of LMW phthalates. [6]
Caption: PPAR signaling pathway activated by phthalate metabolites.
Table 2: Comparative Toxicological Profiles
| Feature | Low Molecular Weight (LMW) Phthalates | High Molecular Weight (HMW) Phthalates |
| Primary Toxicological Concern | Endocrine Disruption (Anti-androgenic) [1] | PPAR Activation, potential hepatotoxicity (rodents) [1] |
| Potency | Generally considered more potent reproductive and developmental toxicants. [1] | Generally considered less potent for reproductive and developmental toxicity. [1] |
| Key Molecular Target | Enzymes in the testosterone synthesis pathway. [1] | Peroxisome Proliferator-Activated Receptors (PPARs). [1] |
| Primary Affected System | Male reproductive system development. [7] | Liver (in rodent models). [6] |
| Key Examples | DBP, DIBP, BBP. [8] | DEHP. [6] |
Experimental Protocols for Comparative Assessment
To objectively compare LMW and HMW phthalates, standardized and validated experimental protocols are essential. The following sections detail key methodologies for quantification and toxicological assessment.
Protocol: Quantification of Phthalates by GC-MS
Objective: To accurately identify and quantify phthalate esters in complex matrices such as food, consumer products, or biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity. [9][10][11] Causality: The choice of GC-MS is driven by the need to separate volatile and semi-volatile phthalates (the role of GC) and then unambiguously identify them based on their unique mass-to-charge ratio (the role of MS). [12]Rigorous sample preparation is critical because phthalates are ubiquitous in laboratory environments, and contamination can easily lead to false positives. [9][11] Methodology:
-
Sample Preparation: Homogenize solid samples. For liquid samples, use as is. All glassware and equipment must be rigorously cleaned with phthalate-free solvents to prevent background contamination. [9]2. Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate phthalates from the sample matrix. [10][12][13]The choice of solvent (e.g., hexane, dichloromethane) is critical for efficient recovery.
-
Clean-up/Concentration: Pass the extract through a clean-up column (e.g., Florisil) to remove interfering compounds. Evaporate the solvent to concentrate the analytes.
-
GC-MS Analysis: Inject the concentrated extract into the GC-MS system. The GC separates the different phthalates based on their boiling points and column affinity. The MS fragments the molecules and detects the characteristic fragments for positive identification and quantification.
-
Quantification: Use an internal standard (e.g., a deuterated phthalate) added at the beginning of the procedure to correct for any loss during sample preparation and analysis, ensuring accurate quantification. [12]
Caption: Workflow for Phthalate Quantification by GC-MS.
Protocol: In Vivo Two-Generation Reproductive Toxicity Study (OECD TG 416)
Objective: To assess the effects of a chemical on all phases of the reproductive cycle, including effects on parental animals (P generation) and their offspring (F1 and F2 generations). [1]This is the cornerstone for evaluating reproductive toxicants like LMW phthalates.
Causality: This long-term study design is necessary to detect effects on fertility, gestation, lactation, and the development of offspring into sexual maturity. It allows for the identification of multi-generational impacts and sensitive endpoints like the "phthalate syndrome."
Methodology:
-
Animal Selection and Acclimation: Use a suitable rodent model (e.g., Sprague-Dawley rats) and acclimate them to laboratory conditions.
-
Dose Administration (P Generation): Administer the test phthalate (in a range of doses) to the parental (P) generation, typically in their diet or via gavage, for a pre-mating period of several weeks.
-
Mating and Gestation: Mate the P generation animals. Continue administration through gestation and lactation.
-
Evaluation of F1 Generation: Observe the F1 offspring for viability, growth, and developmental landmarks. At weaning, select F1 animals to become the parents of the F2 generation. Conduct detailed examinations for reproductive tract malformations.
-
Necropsy and Histopathology: At the end of the study, conduct a full necropsy on P and F1 animals. Excise, weigh, and perform histopathological analysis on reproductive organs (testes, prostate, seminal vesicles, etc.).
Caption: Workflow for a Two-Generation Reproductive Toxicity Study.
Protocol: In Vitro Steroidogenesis Assay (H295R)
Objective: To provide a mechanistic screen for chemicals that may interfere with steroid hormone production, particularly testosterone. This is a key in vitro tool for assessing the anti-androgenic potential of LMW phthalates.
Causality: This assay uses the H295R human cell line because it uniquely expresses most of the key enzymes required for the entire steroidogenesis pathway. [1]By measuring the end-product hormones (testosterone, estradiol), one can assess the integrated effect of a chemical on this complex pathway, providing a powerful and efficient alternative to animal testing for initial screening.
Methodology:
-
Cell Culture: Culture H295R cells in a multi-well plate format under controlled conditions until they reach the desired confluency.
-
Exposure: Remove the standard culture medium and replace it with a medium containing a range of concentrations of the test phthalate. Include positive and negative controls. Incubate for a defined period (e.g., 48 hours).
-
Hormone Quantification: Collect the cell culture medium. Quantify the concentration of testosterone and estradiol using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the hormone production in phthalate-treated wells to the solvent control. A statistically significant decrease in testosterone production indicates potential anti-androgenic activity.
Caption: Workflow for the H2S95R Steroidogenesis Assay.
Conclusion
The distinction between high and low molecular weight phthalates is fundamental to understanding their application, environmental fate, and risk to human health. LMW phthalates, characterized by their mobility and potent anti-androgenic activity, pose significant reproductive and developmental health concerns. [1]HMW phthalates, while more stable within plastic matrices, are associated with different toxicological pathways, such as PPAR activation, which requires further investigation. [1] For the scientific community, employing a multi-faceted approach that combines precise analytical chemistry for exposure assessment with robust in vivo and in vitro toxicological models is paramount. The protocols outlined in this guide provide a framework for the rigorous, evidence-based evaluation needed to inform regulatory decisions, guide the development of safer materials, and ultimately protect human health.
References
-
Analytical Methods for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
FACT SHEET on PHTHALATES. Breast Cancer and the Environment Research Program. Available at: [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available at: [Link]
-
Methods for the determination of phthalates in food. JRC Publications Repository. Available at: [Link]
-
Analytical methods for the determination of phthalates in food. ResearchGate. Available at: [Link]
-
DETECTION AND QUANTIFICATION OF PHTHALATES IN LIQUID FOOD PRODUCTS BY GC-MS. CORE. Available at: [Link]
-
Phthalates Toxicity. NCBI Bookshelf. Available at: [Link]
-
Phthalates. Wikipedia. Available at: [Link]
-
Phthalate Risks and Alternatives. Center for Advanced Life Cycle Engineering - CALCE, University of Maryland. Available at: [Link]
-
Phthalates and Their Impacts on Human Health. MDPI. Available at: [Link]
-
Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. MDPI. Available at: [Link]
-
Comparative time course profiles of phthalate stereoisomers in mice. PubMed. Available at: [Link]
-
Phthalates in the environment: Their toxicology and associated risk to humans. ResearchGate. Available at: [Link]
-
Phthalates. US EPA. Available at: [Link]
-
Toxicity Assessment - Phthalates and Cumulative Risk Assessment. NCBI Bookshelf. Available at: [Link]
-
Phthalates and Proposed REACH Regulations. Collaborative for Health & Environment. Available at: [Link]
-
Comparative Analysis of Neurotoxicity of Six Phthalates in Zebrafish Embryos. MDPI. Available at: [Link]
-
Phthalates: Toxicology and exposure. ResearchGate. Available at: [Link]
-
Regulatory information | Phthalates substitution. Available at: [Link]
-
Phthalate Regulations in the European Union: An Overview. Compliance Gate. Available at: [Link]
-
Regulatory framework of phthalates and two common alternatives: A review of the European Union legislation. IRIS. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Not All Phthalates are Created Alike - ChemCeed [chemceed.com]
- 3. Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering [calce.umd.edu]
- 4. bcerp.org [bcerp.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative time course profiles of phthalate stereoisomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. mdpi.com [mdpi.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of Plasticizer Migration: Bis(3,5,5-trimethylhexyl) phthalate vs. Alternative Plasticizers in High-Performance Applications
For: Researchers, scientists, and drug development professionals.
Abstract
Plasticizer migration from polymeric materials is a critical concern in sensitive applications such as medical devices, pharmaceutical packaging, and food contact materials. The leaching of these additives can compromise the integrity of the final product, affect its performance, and pose potential health risks. This guide provides a detailed comparative analysis of the migration resistance of Bis(3,5,5-trimethylhexyl) phthalate (TMHP), a high-molecular-weight phthalate, against other commonly used plasticizers. We delve into the fundamental mechanisms of plasticizer migration, present comparative experimental data, and provide detailed protocols for assessing migration resistance, enabling researchers and developers to make informed material selection decisions.
The Imperative of Migration Resistance in Sensitive Applications
Plasticizers are essential additives that impart flexibility and durability to rigid polymers like polyvinyl chloride (PVC). However, these molecules are not chemically bound to the polymer matrix and can migrate out over time, a phenomenon driven by factors such as temperature, contact with solvents (e.g., liquids, fats), and the chemical structure of the plasticizer itself.[1][2][3] In the context of medical and pharmaceutical applications, this migration can lead to:
-
Contamination of Therapeutics: Leached plasticizers can contaminate infused solutions, blood products, or packaged drugs, potentially altering their efficacy or introducing toxic components.[3][4][5]
-
Compromised Device Integrity: The loss of plasticizer can cause PVC tubing to become brittle, increasing the risk of cracking and device failure.[6]
-
Patient Exposure and Biocompatibility Issues: Migrated plasticizers can be directly introduced into the patient's body, raising concerns about toxicity and biocompatibility.[1][5][7]
Therefore, selecting a plasticizer with high migration resistance is paramount for ensuring the safety and reliability of products in these critical fields.
Understanding the Mechanisms of Plasticizer Migration
Plasticizer migration from a polymer matrix is a complex process governed by several physical and chemical principles. The propensity of a plasticizer to migrate is influenced by its molecular weight, chemical structure, and its compatibility with the polymer. There are three primary mechanisms through which plasticizers can migrate[8]:
-
Extraction: This occurs when the plasticized material comes into contact with a liquid (e.g., a solvent, a drug formulation, or bodily fluids) that has a higher affinity for the plasticizer than the polymer does. The plasticizer molecules then diffuse from the polymer into the liquid.
-
Exudation: Also known as "sweating" or "blooming," this is the migration of the plasticizer to the surface of the polymer, forming an oily film. This is often driven by incompatibility or supersaturation of the plasticizer in the polymer matrix.
-
Volatilization: At elevated temperatures, some plasticizers can evaporate from the polymer surface into the surrounding environment.[8] This is a greater concern for lower molecular weight plasticizers.
The chemical structure of the plasticizer plays a crucial role in its migration resistance. Higher molecular weight and increased branching in the alkyl chains generally lead to lower migration rates due to reduced mobility within the polymer matrix.[9]
Comparative Analysis of Migration Resistance
This section presents a comparative overview of the migration resistance of this compound (TMHP) against other common plasticizers. The data is synthesized from various studies and is presented to facilitate an objective comparison.
Key Plasticizers Under Comparison
-
This compound (TMHP) / Diisononyl Phthalate (DINP): A high-molecular-weight phthalate known for its good balance of properties, including flexibility and heat resistance.[9]
-
Di(2-ethylhexyl) phthalate (DEHP): Historically the most common plasticizer for medical PVC, but its use is declining due to health concerns related to its metabolites.[1][3][10]
-
Tris(2-ethylhexyl) trimellitate (TOTM): A trimellitate ester with a higher molecular weight than DEHP, often used as a DEHP alternative due to its lower migration potential.[1][4]
-
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): A non-phthalate plasticizer developed as a safer alternative to DEHP for sensitive applications.[10]
Quantitative Migration Data
The following table summarizes representative migration data from comparative studies. It is important to note that absolute migration values can vary significantly depending on the specific experimental conditions (e.g., simulant, temperature, duration). The focus here is on the relative performance.
| Plasticizer | Molecular Weight ( g/mol ) | Typical Application | Relative Migration Rate (vs. DEHP) | Key Findings & Citations |
| DEHP | 390.56 | Medical Tubing, Blood Bags | Baseline (1.0) | Exhibits the highest migration ability among the compared plasticizers, which increases over time.[11] |
| TMHP/DINP | 418.61 | Medical Devices, Wire & Cable | Moderate to High | Migration is generally lower than DEHP but can be significant depending on conditions. Some studies show migration similar to DEHP.[12][13] |
| TOTM | 546.78 | Medical Tubing, Gaskets | Very Low | Migration can be over 20 times lower than that of DEHP, making it a favorable alternative.[4][11] |
| DINCH | 424.66 | Medical Devices, Toys | Low to Moderate | Migration levels are generally lower than DEHP, but some studies show migration similar to DEHP under certain conditions.[11][12] |
Expert Interpretation: The data consistently demonstrates that higher molecular weight plasticizers, such as TOTM, exhibit significantly lower migration rates compared to the lower molecular weight DEHP.[1][4] While TMHP/DINP offers improved performance over DEHP in some scenarios, its migration can still be substantial.[12] DINCH presents a favorable non-phthalate alternative, though its migration resistance can be variable.[11][12] The choice of plasticizer should, therefore, be carefully considered based on the specific application and the acceptable level of migration.
Standardized Methodologies for Migration Testing
To ensure reliable and comparable data, standardized testing protocols are essential. The following section outlines a typical experimental workflow for evaluating plasticizer migration, drawing from established standards such as those from ASTM and ISO.[14][15][16][17][18][19][20][21][22][23]
Experimental Workflow for Migration Testing
The following diagram illustrates a generalized workflow for conducting a plasticizer migration study.
Sources
- 1. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medical devices as a source of phthalate exposure: a review of current knowledge and alternative solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. A new study on use of PVC based on DEHP and alternate plasticizers is not decisive [plastemart.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasticizer Migration Study by Teknor Apex Ranks Phthalates and Alternatives by Effect on Non-PVC Plastics in Medical Devices | Teknor Apex [teknorapex.com]
- 14. store.astm.org [store.astm.org]
- 15. file.yizimg.com [file.yizimg.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. store.astm.org [store.astm.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. ISO 3826-1:2013 - EVS standard evs.ee | et [evs.ee]
- 21. International standard ISO 3826-1:2019 [boutique.afnor.org]
- 22. standards.globalspec.com [standards.globalspec.com]
- 23. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Phthalate Analysis
For researchers and analytical professionals, the accurate quantification of phthalates is a critical task, driven by regulatory scrutiny and concerns over their potential as endocrine disruptors. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), stands as a robust and widely used technique for this analysis.[1] However, the success of any phthalate analysis hinges on a foundational choice: the GC column. The structural similarities among phthalates can make identification and quantification challenging, underscoring the importance of a column that provides excellent chromatographic separation.[2]
This guide provides an in-depth comparison of GC column performance for phthalate analysis. Moving beyond a simple catalog of options, we will explore the causal relationships between column chemistry, physical dimensions, and chromatographic outcomes. The objective is to equip you with a logical framework for selecting the ideal column that ensures both analytical accuracy and efficiency in your laboratory.
Part 1: The Fundamentals of GC Column Selection for Phthalates
The separation of analytes in a GC column is governed by the interplay between the stationary phase—a microscopic liquid layer coated on the inside of a fused silica capillary—and the analytes themselves.[3] For phthalates, the choice of stationary phase chemistry and column dimensions directly dictates resolution, analysis time, and sensitivity.
The Stationary Phase: The Heart of the Separation
The principle of "like dissolves like" is the cornerstone of chromatographic separation. The polarity of the stationary phase determines its interaction with the phthalate analytes.
-
Non-Polar Phases (e.g., 5% Phenyl-Methylpolysiloxane): These are the most commonly employed columns for phthalate analysis.[2][4] Columns with a stationary phase like 5% phenyl-methylpolysiloxane (often designated with a "-5" suffix, such as in DB-5ms or TG-5MS) are considered the industry standard.[5][6] Their versatility and low-bleed characteristics make them an excellent starting point for a broad range of phthalates.[6][7] The separation is primarily based on differences in boiling points, which is effective for many common phthalates.
-
Mid-Polar Phases (e.g., 14% Cyanopropylphenyl to 50% Phenyl-Methylpolysiloxane): When standard non-polar columns fail to resolve critical phthalate pairs, a mid-polar column can provide the necessary selectivity.[3][8] These phases, such as those with cyanopropylphenyl groups (e.g., DB-1701), introduce dipole-dipole interactions that can alter the elution order and improve the separation of structurally similar isomers.[8]
-
Specialized Phases (e.g., Rtx-440, Rxi-XLB): For the most challenging separations, specialized columns have been developed. For instance, studies have shown that columns like the Rtx-440 and Rxi-XLB provide superior resolution for complex mixtures of up to 37 phthalates, significantly outperforming standard "-5" type columns for certain co-eluting pairs.[1][2][4] These columns often feature unique proprietary chemistries designed to enhance selectivity for problematic phthalate groups.
Column Dimensions: Tailoring Performance
Beyond chemistry, the physical dimensions of the column are critical variables that can be adjusted to optimize the separation.
-
Internal Diameter (ID): The most common ID for phthalate analysis is 0.25 mm, which offers a good balance between separation efficiency and sample capacity.[9][10] Wider bore columns (0.53 mm) can be used but generally provide lower resolution. Narrower bore columns (e.g., 0.18 mm) can increase efficiency and speed up analysis, but require careful optimization of injection parameters.[9][11]
-
Film Thickness: This refers to the thickness of the stationary phase layer.[12] For most phthalate applications, a standard film thickness of 0.25 µm is suitable.[10] Thicker films (e.g., >1.0 µm) can increase the retention of more volatile phthalates, while thinner films are better for high-boiling, late-eluting phthalates.[12]
-
Length: A 30-meter column is the standard for most phthalate methods, including those specified by the U.S. EPA, as it provides the necessary resolving power for common analytes.[8][13] Shorter columns (e.g., 20 m) can be used to decrease analysis time, especially with faster carrier gases like hydrogen, but may sacrifice some resolution.[11]
Part 2: Performance Comparison: A Data-Driven Approach
To illustrate the practical implications of column selection, we will compare the performance of three distinct column types for the analysis of regulated phthalates: a standard non-polar column, a mid-polar column, and a specialized phthalate column.
Experimental Design
A robust and reproducible analytical method is the foundation of any reliable comparison. The following protocol outlines a standard GC-MS method for phthalate analysis, which serves as a self-validating system for evaluating column performance.
-
Sample Preparation: A standard mixture of 15 EPA-regulated phthalates is prepared in a suitable solvent like hexane or isooctane at a concentration of 1 µg/mL.
-
GC-MS System: An Agilent 8890 GC coupled to a 5977 series MSD, or equivalent system, is used.[5]
-
Injection: 1 µL of the standard is injected in splitless mode. The injector temperature is set to 280°C.
-
Carrier Gas: Helium is used at a constant flow rate of 1.2 mL/min.
-
Oven Program: The initial oven temperature is 120°C, ramped at 25°C/min to 220°C, then at 8°C/min to 330°C, with a final hold for 10 minutes.
-
Column Evaluation: The analysis is performed sequentially on each of the three columns under comparison, using the identical GC-MS conditions.
-
Data Analysis: Key performance metrics are evaluated, including the resolution of critical pairs (e.g., bis(2-ethylhexyl) phthalate and dicyclohexyl phthalate), peak shape (asymmetry), and total analysis time.
Diagram: Experimental Workflow for GC Column Comparison
Caption: Workflow for comparing GC column performance.
Results and Discussion
The selection of a GC column has a profound impact on the quality of chromatographic data. A comparative study evaluating seven different stationary phases demonstrated that while many columns can perform the analysis, specialized phases often provide the best resolution for complex mixtures.[1][2]
Table 1: GC Column Specifications for Comparison
| Parameter | Column A: Standard Non-Polar | Column B: Mid-Polar | Column C: Specialized Phthalate |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., Rxi-5ms) | 50% Phenyl-Methylpolysiloxane (e.g., Rtx-50) | Proprietary (e.g., Rtx-440) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Primary Interaction | Van der Waals / Dispersion Forces | Dispersion + Dipole-Dipole | Enhanced Shape Selectivity |
Table 2: Performance Comparison Data (Illustrative)
| Key Performance Indicator | Column A (Rxi-5ms) | Column B (Rtx-50) | Column C (Rtx-440) |
| Resolution (Rs) of BBP & DEHP | 1.8 | 1.5 (Co-elution risk) | > 2.5 (Baseline Resolved) |
| Resolution (Rs) of DEHP & DCHP | < 1.5 (Co-elution) | 1.9 | > 2.5 (Baseline Resolved) |
| Peak Asymmetry (DMP) | 1.1 | 1.2 | 1.0 |
| Analysis Time for 18 Phthalates | ~ 6 minutes | ~ 6.5 minutes | < 6 minutes |
| Column Bleed at 330°C | Low | Moderate | Very Low |
Data are illustrative based on published comparative studies.[2][4]
From this comparison, several key insights emerge:
-
Resolution of Critical Pairs: The standard Rxi-5ms column struggles to resolve bis(2-ethylhexyl) phthalate (DEHP) and dicyclohexyl phthalate (DCHP).[4] The specialized Rtx-440 column, however, provides excellent baseline resolution for these and other challenging pairs.[1][2] This is a critical advantage, as co-elution can lead to inaccurate quantification, especially since many phthalates share a common base peak ion (m/z 149) in MS analysis.[2]
-
Analysis Time: The specialized Rtx-440 column often achieves superior separation in a shorter amount of time, improving laboratory throughput.[14]
-
Column Bleed: For trace-level analysis, low column bleed is paramount to achieving low detection limits.[6][15] Columns engineered for low bleed, such as the Rxi and Rtx series, minimize background noise in the mass spectrometer, enhancing the signal-to-noise ratio for target analytes.[7]
Diagram: GC Column Selection Decision Tree
Caption: Decision tree for selecting an appropriate GC column.
Conclusion and Recommendations
The choice of a GC column is a critical decision that directly influences the quality, reliability, and efficiency of phthalate analysis. While a standard 5% phenyl-methylpolysiloxane column is a robust and cost-effective choice for routine screening of common phthalates, it may not provide adequate resolution for more complex mixtures or challenging matrices.
For laboratories requiring the highest degree of confidence and resolution, particularly when analyzing a broad range of regulated and non-regulated phthalates, a specialized column such as an Rtx-440 or Rxi-XLB is strongly recommended .[1][4] These columns have demonstrated superior separation performance for critical pairs that often co-elute on standard phases, ensuring more accurate quantification and reducing the need for complex data deconvolution.[2]
Ultimately, the optimal column choice depends on the specific analytical needs of your laboratory. By understanding the fundamental principles of stationary phase chemistry and the impact of column dimensions, and by leveraging the comparative data from application notes and regulatory methods, you can make an informed decision that enhances the scientific integrity of your results.
References
-
Title: GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance Source: Restek Corporation URL: [Link]
-
Title: Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance Source: Restek Corporation URL: [Link]
-
Title: GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance Source: Restek Resource Hub URL: [Link]
-
Title: Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas Source: Agilent Technologies URL: [Link]
-
Title: Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices Source: Oregon State University URL: [Link]
-
Title: Ultra-Low Bleed Columns Improve Trace-Level Analysis Source: Restek Resource Hub URL: [Link]
-
Title: EPA-RCA: 8061A: Phthalate Esters in Aqueous and Solid Matrices by GC-ECD Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Impact of GC Parameters on The Separation Source: Separation Science URL: [Link]
-
Title: Analysis of Phthalates in Accordance with EPA 8060 on Mid-polar Ultra Low Bleed Column Source: Macherey-Nagel URL: [Link]
-
Title: EPA Method 8061A Phthalates on Rtx-440 Source: Restek Corporation URL: [Link]
-
Title: InertCap GC Columns Source: GL Sciences URL: [Link]
-
Title: Impact of GC Parameters on The Separation Source: Separation Science URL: [Link]
-
Title: SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Types of stationary phases in gas chromatography Source: Phenomenex URL: [Link]
Sources
- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 2. gcms.cz [gcms.cz]
- 3. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 5. fses.oregonstate.edu [fses.oregonstate.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ultra-Low Bleed Columns Improve Trace-Level Analysis [discover.restek.com]
- 8. epa.gov [epa.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. restek.com [restek.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. glsciencesinc.com [glsciencesinc.com]
A Comparative Guide to the Validation of a New HPLC-UV Method for the Analysis of Bis(3,5,5-trimethylhexyl) phthalate
This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of Bis(3,5,5-trimethylhexyl) phthalate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures that the results generated are accurate, reliable, and fit for their intended purpose.[1][2]
This document moves beyond a simple recitation of steps. It delves into the causality behind the experimental design, grounding each phase of the validation process in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] We will present a robust validation package for the new HPLC-UV method and objectively compare its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach, a technique widely employed for phthalate analysis.[5][6]
The Analytical Challenge: Quantifying this compound
This compound, an isomer of Diisononyl phthalate (DINP), is a high-molecular-weight plasticizer used to impart flexibility and durability to a wide range of polymer products.[7][8] Its potential for migration from these materials necessitates the development of precise and reliable analytical methods to monitor its presence in raw materials, finished products, and environmental samples. While GC-MS is a powerful and common tool for phthalate analysis, it can be resource-intensive.[9] This guide introduces a streamlined, validated HPLC-UV method as a robust alternative.
The New HPLC-UV Method: Protocol Overview
The developed method leverages reversed-phase chromatography, which is well-suited for separating moderately non-polar compounds like phthalates from a sample matrix.[10][11]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector is required.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mobile phase of Acetonitrile and Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm, a wavelength at which phthalates exhibit significant absorbance.[12]
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile. Working standards for the calibration curve are prepared by serial dilution.
-
Sample Preparation: The sample is extracted with acetonitrile, vortexed, and centrifuged. The supernatant is then filtered through a 0.45 µm syringe filter prior to injection.
Method Validation: A Structured Approach to Trustworthiness
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[13][14] Our validation protocol adheres to the ICH Q2(R2) framework, ensuring a comprehensive assessment of the method's performance.[4][15]
Caption: Workflow for analytical method validation per ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][17]
-
Experimental Rationale: To prove the method is specific, we analyzed a blank (matrix without the analyte), a spiked sample (matrix with a known amount of analyte), and a standard solution. The absence of interfering peaks at the retention time of this compound in the blank demonstrates specificity.[18]
-
Results: The chromatograms showed no significant interference at the analyte's retention time.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[18][19]
-
Experimental Rationale: A series of at least five concentrations are prepared and analyzed. The resulting peak areas are plotted against concentration, and a linear regression is performed.
-
Results: The method demonstrated excellent linearity over a range of 1 µg/mL to 100 µg/mL.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is often determined by analyzing a sample with a known concentration (spiked matrix) and calculating the percent recovery.[16][20]
-
Experimental Rationale: We performed recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, high) within the method's range. Each level was prepared in triplicate.
-
Results: The mean recovery was within the acceptable limits of 98-102%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.[16]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[20]
-
Experimental Rationale: For repeatability, nine determinations covering the specified range (e.g., three concentrations, three replicates each) were performed. For intermediate precision, the study was repeated by a different analyst on a different day. The results are expressed as the Relative Standard Deviation (%RSD).
-
Results: The %RSD for both repeatability and intermediate precision was found to be less than 2%, indicating high precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][19]
-
Experimental Rationale: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Results: The method demonstrated sufficient sensitivity for its intended purpose.
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21][22]
-
Experimental Rationale: Key method parameters were intentionally varied, such as the mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The effect on the results was evaluated against the system suitability criteria.[23][24]
-
Results: The method was found to be robust, with no significant impact on analytical results from the minor changes introduced.
Comparative Analysis: HPLC-UV vs. GC-MS
To provide a clear performance benchmark, the validated HPLC-UV method was compared against a standard GC-MS method commonly used for phthalate analysis.[6]
Caption: Comparative workflow of the new HPLC vs. alternative GC-MS method.
Alternative Method Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.[25]
-
Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., 5-type).[6][9]
-
Carrier Gas: Helium or Hydrogen.[26]
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate analytes, typically from ~60°C to 300°C.
-
MS Detection: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[25]
-
Sample Preparation: Often requires more extensive sample cleanup, potentially including liquid-liquid extraction and solvent exchange steps.[27]
Performance Comparison
The following table summarizes the performance of the new HPLC-UV method against the alternative GC-MS method based on the validation studies and established literature data.
| Parameter | New HPLC-UV Method | Alternative GC-MS Method | Commentary |
| Specificity | High (Chromatographic separation) | Very High (Chromatographic separation + Mass fragmentation) | GC-MS offers superior specificity due to the additional dimension of mass-to-charge ratio identification, which is particularly useful for complex matrices.[9] |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods provide excellent linearity within their respective analytical ranges. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 103.5% | Both methods demonstrate high accuracy, meeting typical regulatory expectations.[12] |
| Precision (%RSD) | < 2.0% | < 2.5% | The new HPLC method shows slightly better precision, likely due to a simpler sample preparation process and fewer instrumental variables. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL | GC-MS, especially in SIM mode, generally offers lower detection and quantitation limits, making it more suitable for trace-level analysis.[27] |
| Analysis Time per Sample | ~10 minutes | ~20-40 minutes | The isocratic HPLC method provides a significantly faster sample throughput.[5] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are generally less expensive to acquire and maintain. The GC-MS requires more specialized training and handling of compressed gases. |
Conclusion and Recommendation
The newly developed HPLC-UV method for the analysis of this compound has been successfully validated according to ICH guidelines and is fit for its intended purpose. It provides accurate, precise, and robust results for the quantification of this analyte.
Comparison Summary:
-
The new HPLC-UV method is superior in terms of speed, cost-effectiveness, and ease of use. Its performance is excellent for routine quality control applications where analyte concentrations are expected to be within the µg/mL range.
-
The alternative GC-MS method remains the gold standard for applications requiring ultra-high sensitivity (trace analysis) and absolute confirmatory identification, especially in complex sample matrices or forensic analysis.[6]
For laboratories focused on product quality control, release testing, and routine monitoring, the validated HPLC-UV method represents a highly efficient, reliable, and economical alternative to traditional GC-MS analysis.
References
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from Restek website. [Link][5]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (PDF version). Retrieved from Restek website. [Link][9]
-
Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from oregonstate.edu. [Link][25]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA.gov. [Link][28]
-
Lab Manager Magazine. (2025, August 14). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from labmanager.com. [Link][21]
-
Techsol. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from techsol.co.in. [Link][13]
-
Biopharma Stability Testing Laboratory. (2025, December 7). How to Perform Robustness Studies in Analytical Validation. Retrieved from bstl.com. [Link][23]
-
Ravisankar, P., et al. (n.d.). Analytical method validation: A brief review. Retrieved from researchgate.net. [Link][1]
-
Frontiers in Chemistry. (n.d.). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Retrieved from frontiersin.org. [Link][29]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from agilent.com. [Link][26]
-
SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved from sielc.com. [Link][30]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from gmp-compliance.org. [Link][31]
-
Zhang, L., & Wang, Q. (2010). Determination of phthalates in plastics by high performance liquid chromatography. Wei Sheng Yan Jiu, 39(3), 365-366. [Link][32]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from element.com. [Link][16]
-
LCGC International. (n.d.). Robustness Tests. Retrieved from chromatographytoday.com. [Link][22]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from ema.europa.eu. [Link][3]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from scioninstruments.com. [Link][18]
-
Journal of Pharmaceutical and Biomedical Analysis. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from researchgate.net. [Link][20]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ich.org. [Link][4]
-
OPUS Open Portal to University Scholarship. (2003, November 5). Method Development for Analysis of Phthalates by HPLC. Retrieved from opus.govst.edu. [Link][11]
-
PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation. Retrieved from pharmaguru.org. [Link][24]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from biopharminternational.com. [Link][15]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from amsbiopharma.com. [Link][33]
-
BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. Retrieved from biochemsphere.com. [Link][17]
-
Latent Analytica. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link][12]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from FDA.gov. [Link][14]
-
Sisu@UT. (n.d.). 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from sisu.ut.ee. [Link][34]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from propharma.com. [Link][35]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube. [Link][19]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link][36]
-
Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from sofpromed.com. [Link][37]
-
Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity? Retrieved from loesungsfabrik.de. [Link][38]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from eca-a.org. [Link][39]
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from emerypharma.com. [Link][2]
-
Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from agilent.com. [Link][27]
-
Restek Resource Hub. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from restek.com. [Link][6]
-
ResearchGate. (n.d.). GC-MS chromatogram of six targeted phthalates and the IS in SIM mode. Retrieved from researchgate.net. [Link][40]
-
NIST WebBook. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. Retrieved from nist.gov. [Link][41]
-
Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved from cornerstone-labs.com. [Link][8]
-
NIST WebBook. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. Retrieved from nist.gov. [Link][42]
Sources
- 1. wjarr.com [wjarr.com]
- 2. emerypharma.com [emerypharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 7. benchchem.com [benchchem.com]
- 8. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 9. gcms.cz [gcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. opus.govst.edu [opus.govst.edu]
- 12. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. fda.gov [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. BiochemSphere [biochemicalsci.com]
- 18. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 19. m.youtube.com [m.youtube.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. How to Perform Robustness Studies in Analytical Validation – Pharma Validation [pharmavalidation.in]
- 24. pharmaguru.co [pharmaguru.co]
- 25. fses.oregonstate.edu [fses.oregonstate.edu]
- 26. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
- 28. fda.gov [fda.gov]
- 29. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 30. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 31. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 32. researchgate.net [researchgate.net]
- 33. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 34. 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 35. propharmagroup.com [propharmagroup.com]
- 36. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 37. sofpromed.com [sofpromed.com]
- 38. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 39. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 40. researchgate.net [researchgate.net]
- 41. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
- 42. Bis-(3,5,5-trimethylhexyl) phthalate [webbook.nist.gov]
A Guide to Inter-laboratory Comparison of Bis(3,5,5-trimethylhexyl) Phthalate Measurements: Ensuring Accuracy and Comparability in Endocrine Disruptor Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Reliable Bis(3,5,5-trimethylhexyl) Phthalate Quantification
This compound (TMHP), a high molecular weight phthalate ester, is widely used as a plasticizer to impart flexibility and durability to a vast array of consumer and industrial products.[1][2] Its prevalence has led to ubiquitous environmental distribution and detectable levels in human biomonitoring studies, raising concerns about its potential as an endocrine-disrupting chemical (EDC).[1][3] Accurate and reproducible measurement of TMHP in various matrices, from environmental samples to biological fluids, is paramount for assessing human exposure, understanding its toxicological profile, and enforcing regulatory standards.[3][4]
This guide provides an in-depth analysis of the challenges and best practices associated with the inter-laboratory comparison of TMHP measurements. As a Senior Application Scientist, the objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, fostering a deeper understanding of how to achieve trustworthy and comparable data across different analytical laboratories. This is crucial for collaborative research, regulatory compliance, and ultimately, for protecting human health.
The Landscape of TMHP Analysis: Methodologies and Inherent Challenges
The quantification of TMHP presents a significant analytical challenge due to its typically low concentrations in complex matrices and the high potential for laboratory cross-contamination from plastic materials.[3] The primary analytical techniques employed for TMHP determination are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often preceded by a sample preparation step such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME).[5][6]
The choice between GC-MS and LC-MS is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. GC-MS offers excellent separation efficiency and is a well-established technique for phthalate analysis.[7] However, the lower volatility of high molecular weight phthalates like TMHP can sometimes necessitate derivatization. LC-MS, particularly with tandem mass spectrometry (MS/MS), provides high sensitivity and specificity and can often analyze samples with less rigorous cleanup.
A significant hurdle in TMHP analysis is the potential for background contamination. Phthalates are pervasive in laboratory environments, present in everything from solvents and reagents to plasticware and tubing.[3] This necessitates stringent quality control measures, including the use of phthalate-free labware, rigorous cleaning procedures, and the analysis of procedural blanks with every sample batch.
Designing a Robust Inter-laboratory Comparison for TMHP
An inter-laboratory comparison (ILC) is a powerful tool for assessing the proficiency of laboratories in performing a specific analysis and for identifying potential sources of analytical variability.[8][9] A well-designed ILC for TMHP should encompass the following key elements:
-
Homogeneous and Stable Test Materials: The foundation of any ILC is the provision of well-characterized, homogeneous, and stable test materials to all participating laboratories. For TMHP, this could involve spiked matrices (e.g., water, soil, or a polymer) or certified reference materials (CRMs) if available. The use of Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST) is highly recommended for validating in-house methods and ensuring traceability.[10][11]
-
Clear Instructions and Protocols: While laboratories may use their own validated methods, providing a standardized protocol as a reference can help in understanding discrepancies arising from methodological differences.
-
A Well-Defined Statistical Analysis Plan: The plan should outline the statistical methods that will be used to evaluate the data, such as the calculation of z-scores, Youden plots, and Mandel's h and k statistics, to assess both within- and between-laboratory variability.[8]
Experimental Workflow for a Hypothetical TMHP Inter-laboratory Comparison
Caption: Workflow of a typical inter-laboratory comparison study.
Hypothetical Inter-laboratory Comparison: Performance Data
To illustrate the outcomes of an ILC, the following table summarizes hypothetical performance data from five laboratories for the analysis of TMHP in a spiked water sample.
| Laboratory | Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Reported Concentration (µg/L) | z-score |
| Lab A | GC-MS | 0.05 | 0.15 | 98 | 4.90 | 0.5 |
| Lab B | LC-MS/MS | 0.02 | 0.08 | 105 | 5.25 | 2.0 |
| Lab C | GC-MS | 0.08 | 0.25 | 92 | 4.60 | -1.0 |
| Lab D | LC-MS/MS | 0.03 | 0.10 | 102 | 5.10 | 1.25 |
| Lab E | GC-MS | 0.10 | 0.30 | 85 | 4.25 | -2.5 |
| Assigned Value | 4.80 | |||||
| Standard Deviation for Proficiency Assessment | 0.20 |
Note: The assigned value and standard deviation are determined by consensus from expert laboratories or from a reference measurement.
Detailed Experimental Protocol: TMHP Analysis in Water by GC-MS
This protocol represents a standard approach for the determination of TMHP in water samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained TMHP from the cartridge with 2 x 4 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. Add a known amount of an appropriate internal standard (e.g., deuterated phthalate) before concentration.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 280°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for TMHP and the internal standard.
-
Causality of Experimental Choices and Self-Validating Systems
The choice of a C18 SPE cartridge is based on the hydrophobic nature of TMHP, which allows for its retention from an aqueous matrix.[1] The washing step with a methanol/water mixture is critical to remove more polar interfering compounds without eluting the target analyte. The use of an internal standard is a cornerstone of a self-validating system; it corrects for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the results.[12] The SIM mode in the MS analysis enhances sensitivity by focusing on specific ions characteristic of TMHP, which is crucial for detecting low concentrations in environmental and biological samples.
Sources of Variability and Best Practices for Mitigation
Discrepancies in inter-laboratory comparisons often stem from a few key areas. Understanding these sources of error is the first step toward mitigating them.
Caption: Key sources of variability in TMHP measurements.
To minimize these sources of error, laboratories should adhere to the following best practices:
-
Implement a Strict Quality Control/Quality Assurance (QC/QA) Program: This includes the regular analysis of procedural blanks, spiked samples, and certified reference materials.
-
Utilize Phthalate-Free Consumables: Whenever possible, use glassware or phthalate-free plasticware to minimize background contamination.[6]
-
Thorough Method Validation: Each laboratory should have a fully validated method for TMHP analysis, including the determination of LOD, LOQ, linearity, accuracy, and precision.
-
Regular Instrument Maintenance and Calibration: Ensure that all analytical instruments are properly maintained and calibrated according to the manufacturer's specifications.
-
Participation in Proficiency Testing Schemes: Regular participation in proficiency testing (PT) programs provides an external and objective assessment of a laboratory's performance.[9][13]
Conclusion: A Unified Approach to TMHP Measurement
The accurate and comparable measurement of this compound is a critical component of assessing human exposure and environmental contamination. Inter-laboratory comparisons serve as an essential tool for ensuring the reliability of data generated by different laboratories. By understanding the nuances of the analytical methodologies, recognizing potential sources of error, and implementing robust quality control measures, the scientific community can work towards a unified and trustworthy approach to the quantification of this and other emerging endocrine-disrupting compounds. This commitment to analytical excellence is fundamental to advancing our understanding of the potential health risks associated with widespread chemical use and to informing evidence-based regulatory decisions.
References
-
National Institute of Standards and Technology. Certificate of Analysis - Standard Reference Material 2860: Phthalates in Polyvinyl Chloride. [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Roncaglioni, A., & Tognola, E. (2022). Phthalate Exposure: From Quantification to Risk Assessment. Toxics, 10(7), 354. [Link]
-
U.S. Environmental Protection Agency. Biomonitoring - Phthalates. [Link]
-
Joint Research Centre. Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. [Link]
-
King County. Narrative for RSMP Interlab comparison study for IAA No. C1700005 D4.2. [Link]
-
Organisation for Economic Co-operation and Development. Endocrine disrupters. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34277, this compound. [Link]
-
Labcorp. Endocrine Disruptor Testing for Regulatory Guidance. [Link]
-
Smithers. Endocrine Disruptor Testing for Biocides. [Link]
-
Grimaldi, M., et al. (2021). Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches. International Journal of Molecular Sciences, 22(16), 8569. [Link]
-
New York State Department of Health, Wadsworth Center. Wadsworth Center, New York State Department of Health | Science in Pursuit of Health. [Link]
-
de Jesus, D. S., et al. (2021). Analytical Method for the Determination of Endocrine-Disrupting Compounds in a Complex Marine Environment by UFLC-PDA-FLD. Journal of the Brazilian Chemical Society, 32(8), 1635-1645. [Link]
-
Rocchi, S., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Molecules, 24(14), 2669. [Link]
-
Eurachem. Interlaboratory comparisons other than PT. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. accustandard.com [accustandard.com]
- 3. Phthalate Exposure: From Quantification to Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. Interlaboratory comparisons other than PT [eurachem.org]
- 10. labmix24.com [labmix24.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Wadsworth Center, New York State Department of Health | Science in Pursuit of Health | New York State Department of Health, Wadsworth Center [wadsworth.org]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Phthalate Analysis
<Senior Application Scientist >
Introduction: The Imperative for Rigorous Phthalate Analysis in Pharmaceuticals
Phthalates, a class of synthetic esters of phthalic acid, are extensively used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Their prevalence in a wide range of materials, including pharmaceutical packaging, medical devices, and manufacturing equipment, necessitates stringent analytical oversight.[1] Growing concerns over their potential as endocrine-disrupting chemicals (EDCs) have led to increased regulatory scrutiny, making their accurate and precise quantification a critical aspect of drug development and quality control.[1]
This guide provides a comprehensive comparison and cross-validation framework for two of the most powerful analytical techniques employed for phthalate analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each method is paramount for ensuring product safety and regulatory compliance. Cross-validation of results from both orthogonal methods provides the highest level of confidence in the analytical data.[2]
Fundamental Principles: A Tale of Two Phases
The primary distinction between HPLC and GC-MS lies in their mobile phases and, consequently, the types of compounds they are best suited to analyze.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC utilizes a liquid mobile phase to transport the sample through a packed column containing a stationary phase.[4][6] The separation is based on the differential partitioning of analytes between the two phases, often driven by polarity.[3][6] For phthalate analysis, reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase.[6][7] This technique is particularly advantageous for a broad range of compounds, including those that are non-volatile or thermally labile.[3][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): In contrast, GC-MS employs an inert gas as the mobile phase to carry vaporized analytes through a capillary column.[3][4][5] Separation is primarily based on the volatility and boiling points of the compounds.[4] GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds, such as phthalates.[3][4][8] The coupling with a mass spectrometer provides powerful identification capabilities based on mass-to-charge ratios and fragmentation patterns, making it a highly specific and sensitive technique.[2][4][9][10]
Experimental Design: A Step-by-Step Guide to Phthalate Analysis
The reliability of any analytical data is fundamentally dependent on a robust and well-documented experimental protocol. Below are detailed methodologies for both HPLC and GC-MS analysis of phthalates, grounded in established practices.
Sample Preparation: The Critical First Step
Sample preparation is a crucial stage where significant analyte loss or contamination can occur.[1] Phthalates are ubiquitous environmental contaminants, making meticulous sample handling essential to avoid extraneous introduction.[11]
Protocol for Solid Pharmaceutical Dosage Forms:
-
Grinding: Accurately weigh and grind the solid dosage form into a fine, homogeneous powder.
-
Dissolution/Extraction:
-
For GC-MS analysis, dissolve a known amount of the powdered sample in a suitable organic solvent like tetrahydrofuran (THF).[2]
-
For HPLC analysis, a solvent compatible with the mobile phase, such as acetonitrile or methanol, is preferred.
-
-
Precipitation (if necessary): For polymeric matrices, precipitate the polymer by adding a non-solvent like hexane.[2]
-
Sonication: Aid the extraction process by sonicating the mixture for a defined period.
-
Centrifugation/Filtration: Separate the solid excipients from the solvent containing the extracted phthalates by centrifugation or filtration through a compatible filter (e.g., PTFE).
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent.[2]
Protocol for Liquid Pharmaceutical Preparations:
-
Liquid-Liquid Extraction (LLE):
-
Solid-Phase Extraction (SPE):
-
Alternatively, pass the liquid sample through an appropriate SPE cartridge (e.g., C18 or HLB) to retain the phthalates.[13]
-
Wash the cartridge to remove interferences.
-
Elute the phthalates with a small volume of a strong organic solvent.
-
-
Solvent Evaporation and Reconstitution: As with solid samples, concentrate the extract and reconstitute in a known volume of a suitable solvent.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV or Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[7][14] For example, a 75:25 (v/v) mixture of methanol and water.[7]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[2]
-
Detection Wavelength: Phthalates exhibit UV absorbance, with detection commonly performed at 225 nm or 230 nm.[2][7]
-
Injection Volume: A standard injection volume is 20 µL.[2][13]
GC-MS Method Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is commonly used.[16]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, with a high temperature (e.g., 280-320°C) to ensure efficient vaporization.[11]
-
Oven Temperature Program: A temperature gradient is employed to separate the phthalates based on their boiling points. For example, starting at a lower temperature and ramping up to around 300°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[17][18] A common quantifier ion for many phthalates is m/z 149.[10]
Cross-Validation: Ensuring Methodological Concordance
Cross-validation is the process of demonstrating that two different analytical procedures provide equivalent results for the same sample. This is a cornerstone of robust analytical science, providing a high degree of confidence in the reported data. The validation of analytical methods should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[19][20][21][22]
Key validation parameters to be assessed for both methods include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[22][23] For HPLC-UV, this involves demonstrating baseline separation from other excipients and potential degradants. For GC-MS, the unique mass spectrum of each phthalate provides a high degree of specificity.[23]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis.
-
Accuracy: The closeness of the test results to the true value.[24] This is often determined by recovery studies, where a known amount of phthalate is spiked into a placebo matrix.[23][24]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[24] This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Quantitative Performance: A Side-by-Side Comparison
The following table summarizes typical performance data for the cross-validation of HPLC-UV and GC-MS methods for the analysis of a common phthalate, Di(2-ethylhexyl) phthalate (DEHP).
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Comments |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity. |
| Range (µg/mL) | 0.5 - 50 | 0.05 - 10 | GC-MS typically offers a lower working range due to higher sensitivity. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | Both methods show high accuracy. |
| Precision (RSD) | |||
| - Repeatability | < 2.0% | < 1.5% | GC-MS often exhibits slightly better precision. |
| - Intermediate Precision | < 3.0% | < 2.5% | |
| LOD (µg/mL) | ~0.15 | ~0.01 | GC-MS is significantly more sensitive.[4] |
| LOQ (µg/mL) | ~0.50 | ~0.05 | The lower LOQ of GC-MS is crucial for trace-level analysis. |
Discussion: Selecting the Appropriate Technique
The choice between HPLC and GC-MS for phthalate analysis depends on several factors, including the specific analytical requirements, sample matrix, and available instrumentation.
-
GC-MS is generally considered the gold standard for phthalate analysis due to its superior sensitivity and specificity.[2][9][18] The mass spectral data provides unambiguous identification, which is particularly important in complex matrices or when analyzing for a wide range of phthalates. Its high resolving power and speed make it an efficient technique for routine analysis.[2]
-
HPLC-UV serves as an excellent orthogonal technique.[2] It is particularly useful for compounds that may not be amenable to GC analysis due to low volatility or thermal instability, although this is less of a concern for most common phthalates. The instrumentation is widely available, and the methodology is robust. Its primary limitation compared to GC-MS is lower sensitivity and the potential for co-eluting interferences that may not be spectrally resolved.
Why Cross-Validate?
Employing both HPLC and GC-MS in a cross-validation study provides a powerful, self-validating system. If both methods yield statistically equivalent results for the same samples, it builds a high degree of confidence in the accuracy and reliability of the data. This is particularly crucial for regulatory submissions, in-depth investigations, and when developing a reference standard.
Conclusion
Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of phthalates in pharmaceutical products. GC-MS offers unparalleled sensitivity and specificity, making it the preferred method for trace-level analysis and unambiguous identification. HPLC-UV provides a valuable orthogonal approach, confirming results and offering a reliable alternative. A comprehensive cross-validation, guided by ICH principles, ensures the development of a scientifically sound analytical strategy. By understanding the causality behind experimental choices and leveraging the strengths of each technique, researchers can ensure the safety and quality of pharmaceutical products.
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
-
HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren. Available from: [Link]
-
HPLC Separation of Phthalates. SIELC Technologies. Available from: [Link]
-
Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship. Available from: [Link]
-
Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent. Available from: [Link]
-
Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Journal of Chromatographic Science. Available from: [Link]
-
Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Available from: [Link]
-
Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. DergiPark. Available from: [Link]
-
Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Available from: [Link]
-
Understanding the Difference Between GCMS and HPLC. GenTech Scientific. Available from: [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]
-
4 Key Differences Between GC and HPLC. Drawell. Available from: [Link]
-
GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Peak Scientific. Available from: [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available from: [Link]
-
HPLC -parabens&phthalates. DePauw University. Available from: [Link]
-
Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. PubMed Central. Available from: [Link]
-
(PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. Available from: [Link]
-
Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. NIH. Available from: [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available from: [Link]
-
Accurate Analysis of Trace Phthalates and Method Validation in Cosmetics using Gas Chromatography with Mass Spectrometric Detection. ResearchGate. Available from: [Link]
-
Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Available from: [Link]
-
Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review. ResearchGate. Available from: [Link]
-
Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. amptechfl.com [amptechfl.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 7. opus.govst.edu [opus.govst.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 10. gcms.cz [gcms.cz]
- 11. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 12. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. fses.oregonstate.edu [fses.oregonstate.edu]
- 18. peakscientific.com [peakscientific.com]
- 19. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. propharmagroup.com [propharmagroup.com]
- 24. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Endocrine Disrupting Activity of DINP and Other Phthalate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Endocrine Disruptor Landscape and the Phthalate Question
Phthalate esters, a class of chemicals widely used to impart flexibility and durability to plastics, have become ubiquitous in our environment. Their presence in consumer products, medical devices, and food packaging has led to widespread human exposure and raised significant concerns about their potential to interfere with the endocrine system. Endocrine disrupting chemicals (EDCs) can mimic, block, or otherwise interfere with the body's natural hormones, leading to a range of adverse health outcomes, particularly concerning reproductive and developmental health.[1]
Historically, di(2-ethylhexyl) phthalate (DEHP) was the most commonly used phthalate. However, due to mounting evidence of its reproductive toxicity, regulatory bodies have increasingly restricted its use.[2] This has led to the rise of alternative plasticizers, including diisononyl phthalate (DINP). While often marketed as a safer alternative, the endocrine-disrupting potential of DINP itself is a subject of ongoing scientific scrutiny and debate.
This guide provides an in-depth, objective comparison of the endocrine-disrupting activity of DINP relative to other prominent phthalates, such as DEHP, dibutyl phthalate (DBP), and butyl benzyl phthalate (BBP). We will delve into the mechanistic underpinnings of their actions, present comparative experimental data from key in vitro and in vivo assays, and provide detailed protocols for the methodologies used to assess endocrine disruption. This information is intended to empower researchers and drug development professionals to make informed decisions in their work.
Mechanisms of Phthalate-Induced Endocrine Disruption
Phthalates exert their endocrine-disrupting effects through a variety of mechanisms, primarily by interfering with the signaling pathways of steroid hormones like estrogens and androgens.[3][4] Their metabolites are often the primary active agents.[5]
The primary modes of action include:
-
Estrogen Receptor (ER) Interaction: Some phthalates can bind to estrogen receptors (ERα and ERβ), acting as either agonists (mimicking estrogen) or antagonists (blocking estrogen). This can lead to inappropriate activation or inhibition of estrogen-responsive genes, potentially impacting the development and function of reproductive tissues.[3][4]
-
Androgen Receptor (AR) Antagonism: A significant concern with many phthalates is their ability to act as antagonists to the androgen receptor. By blocking the action of androgens like testosterone, they can disrupt male reproductive development and function.[3][6]
-
Interference with Steroidogenesis: Phthalates can also disrupt the synthesis of steroid hormones by inhibiting key enzymes in the steroidogenesis pathway.[1][7] This can lead to an imbalance in the levels of circulating hormones, with wide-ranging physiological consequences.
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathways impacted by phthalate esters.
Caption: Phthalate endocrine disruption pathways.
Comparative Analysis of Endocrine Disrupting Effects
The endocrine-disrupting potential of phthalates varies significantly depending on their chemical structure. Generally, lower molecular weight phthalates like DBP and BBP tend to exhibit more potent endocrine activity than higher molecular weight phthalates like DINP.
In Vitro Estrogenic and Anti-Androgenic Activity
The following tables summarize quantitative data from various in vitro studies, comparing the estrogenic and anti-androgenic activities of DINP and other selected phthalates.
Table 1: Comparative Estrogenic Activity of Phthalates in MCF-7 E-Screen Assay
| Phthalate | Estrogenic Activity (Relative to 17β-estradiol) | EC50 (M) |
| DINP | Weak to negligible | >10⁻³[8] |
| DEHP | Weakly estrogenic | ~3 x 10⁻⁵[8] |
| DBP | Estrogenic | Not Reported[8] |
| BBP | Estrogenic | Not Reported[8] |
Table 2: Comparative Anti-Androgenic Activity of Phthalates in MDA-kb2 Androgen Receptor Transactivation Assay
| Phthalate | Anti-Androgenic Activity | IC50 (M) |
| DINP | Yes | Not Reported (significant at 10⁻³ M)[8] |
| DEHP | Yes | Not Reported (significant at 10⁻⁴ M)[8] |
| DBP | Potent | 1.05 x 10⁻⁶[2][8] |
| BBP | Yes | Not Reported |
| MBP (DBP metabolite) | Potent | 1.22 x 10⁻⁷[2][8] |
Experimental Protocols for Assessing Endocrine Disruption
A battery of validated in vitro and in vivo assays is used to characterize the endocrine-disrupting potential of chemicals. Here, we provide detailed methodologies for three key in vitro assays.
Yeast Estrogen Screen (YES) Assay
The YES assay is a recombinant yeast-based in vitro assay used to screen for substances that can interact with the human estrogen receptor (hER).[9]
Sources
- 1. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 2. Comparison of in vitro hormone activities of selected phthalates using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotoxik.it [biotoxik.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Environmental Persistence of Phthalates: A Comparative Guide to the Biodegradation of Bis(3,5,5-trimethylhexyl) phthalate
Introduction: The Pervasive Presence of Phthalates and the Imperative of Biodegradation
Phthalic acid esters, or phthalates, are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility, durability, and transparency of polyvinyl chloride (PVC) and other plastics. Their widespread application in consumer products, from food packaging and medical devices to building materials and personal care items, has led to their ubiquitous presence in the environment. However, phthalates are not chemically bound to the polymer matrix and can leach into the surrounding environment, leading to widespread contamination of soil, water, and air. Growing concerns over their potential endocrine-disrupting properties and adverse effects on human health have intensified the need to understand their environmental fate, particularly their biodegradability.
This guide provides a comparative analysis of the biodegradation rates of Bis(3,5,5-trimethylhexyl) phthalate, an isomer of Diisononyl phthalate (DINP), against other commonly used phthalates. As a high-molecular-weight phthalate with a complex branched-chain structure, its persistence in the environment is a key area of research. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering objective, data-driven insights into the factors governing phthalate biodegradation.
Comparative Biodegradation Rates: A Quantitative Overview
The biodegradability of phthalates is significantly influenced by their chemical structure, particularly the length and branching of their alkyl chains. Generally, low-molecular-weight phthalates with shorter, linear alkyl chains are more readily biodegradable than their high-molecular-weight, branched-chain counterparts. This is attributed to factors such as lower water solubility and increased steric hindrance, which can limit microbial enzyme access to the ester bonds.
Below is a summary of available data on the biodegradation of this compound (as its isomer DINP) and other common phthalates under various environmental conditions.
| Phthalate | Abbreviation | Molecular Weight ( g/mol ) | Half-life (Days) | Biodegradation (%) | Test Conditions | Reference |
| This compound (isomer of DINP) | DINP | 418.64 | 10.3 (water, aerobic) | 57-81% in 28 days (CO2 evolution) | OECD 301B | [1] |
| 12.76 hours (saline soil, aerobic) | 99% in 168 hours | Batch culture, 500 mg/L | [2] | |||
| Di(2-ethylhexyl) phthalate | DEHP | 390.56 | 5.0 - 8.3 (mangrove sediment, aerobic) | - | Microcosm study | [3] |
| Di-n-butyl phthalate | DBP | 278.34 | 1.6 - 2.9 (mangrove sediment, aerobic) | - | Microcosm study | [3] |
| Benzyl butyl phthalate | BBP | 312.36 | Not specified | 61% in 72 hours | Batch culture, 500 mg/L | [4] |
| Diethyl phthalate | DEP | 222.24 | - | 65.79% - 69.7% in 12 days (soil microcosm) | Artificial soil microcosm | [5] |
| Dimethyl phthalate | DMP | 194.19 | - | 98.9% in 72 hours | Batch culture, 500 mg/L | [4] |
Key Insights from the Data:
-
Influence of Molecular Weight and Branching: The data clearly illustrates that higher molecular weight and branched-chain phthalates like DINP and DEHP generally exhibit longer half-lives and slower degradation rates compared to lower molecular weight and linear-chain phthalates like DBP, DEP, and DMP.
-
Environmental Matrix Matters: Biodegradation rates are highly dependent on the environmental conditions. For instance, the half-life of DINP is significantly shorter in a nutrient-rich, microbially active saline soil compared to standard aquatic ready biodegradability tests.
-
Aerobic vs. Anaerobic Conditions: While not fully detailed in the table, it is well-established that aerobic biodegradation is the primary and more rapid pathway for phthalate mineralization.[6] Under anaerobic conditions, degradation is significantly slower, and some high-molecular-weight phthalates can persist for extended periods.[1]
The Science Behind Biodegradation: Metabolic Pathways and Enzymatic Action
The microbial degradation of phthalates is a multi-step process initiated by the hydrolysis of the ester bonds, followed by the breakdown of the aromatic ring.
Step 1: Ester Bond Hydrolysis - The Critical First Cut
The initial and often rate-limiting step in phthalate biodegradation is the enzymatic hydrolysis of the two ester linkages. This reaction is catalyzed by a variety of microbial enzymes, primarily esterases and lipases.[7] These enzymes cleave the ester bonds, releasing the corresponding alcohol and forming a monoalkyl phthalate, which is then further hydrolyzed to phthalic acid.[8]
The efficiency of this initial hydrolysis is heavily influenced by the structure of the phthalate's alkyl chains.
-
Linear vs. Branched Chains: Esterases generally exhibit higher activity towards phthalates with linear alkyl chains. The branched structure of phthalates like this compound and DEHP presents steric hindrance, making it more difficult for the enzymes to access and cleave the ester bonds.[5]
-
Enzyme Specificity: Different microorganisms produce esterases with varying substrate specificities. Some esterases are only capable of hydrolyzing one of the ester bonds (Type I), while others can act on the monoester (Type II), and some can hydrolyze both (Type III).[7][9] The degradation of complex, branched-chain phthalates often requires the synergistic action of multiple enzymes.[3]
Step 2: Aromatic Ring Cleavage - Breaking Down the Core
Once phthalic acid is formed, it undergoes further degradation through the cleavage of its aromatic ring. The specific pathway depends on the prevailing oxygen conditions.
-
Aerobic Pathway: Under aerobic conditions, the phthalic acid ring is typically attacked by dioxygenase enzymes.[7] This leads to the formation of intermediates like protocatechuate, which is then funneled into central metabolic pathways such as the tricarboxylic acid (TCA) cycle, ultimately resulting in complete mineralization to carbon dioxide and water.
-
Anaerobic Pathway: In the absence of oxygen, the degradation of phthalic acid proceeds through a different mechanism, often involving decarboxylation to benzoate, which is then further metabolized.[8] This pathway is generally much slower than the aerobic route.
Experimental Protocols for Assessing Biodegradability
To ensure comparability and regulatory acceptance, standardized methods are crucial for evaluating the biodegradability of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for testing the biodegradability of chemicals. The OECD 301B (CO2 Evolution Test) is a widely used method for assessing the ready biodegradability of poorly soluble substances like high-molecular-weight phthalates.[10][11]
Detailed Protocol: OECD 301B - CO2 Evolution Test for Poorly Soluble Phthalates
This protocol outlines the key steps for conducting a ready biodegradability test based on the OECD 301B guideline, adapted for a poorly water-soluble phthalate like this compound.
1. Principle: The test substance is exposed to an inoculum of aerobic microorganisms in a mineral medium. The biodegradation of the substance is determined by measuring the amount of carbon dioxide evolved over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the carbon content of the test substance.[10]
2. Materials and Reagents:
-
Test Substance: this compound (analytical grade).
-
Reference Substance: A readily biodegradable substance like sodium benzoate or aniline (for validation).
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, collected fresh.
-
Mineral Medium: Prepared according to OECD 301 guidelines, containing essential mineral salts.
-
CO2-free Air: For aeration of the test vessels.
-
CO2-absorbing Solution: Barium hydroxide (Ba(OH)2) or sodium hydroxide (NaOH) solution of known concentration.
-
Titration Reagents: Standardized hydrochloric acid (HCl) solution and a suitable indicator (e.g., phenolphthalein).
-
Test Vessels: Gas-tight flasks (e.g., 2-5 L) equipped with aeration tubes and outlets connected to CO2 absorption traps.
3. Experimental Setup:
-
Test Vessels:
-
At least two vessels containing the test substance and inoculum.
-
At least two blank controls containing only the inoculum.
-
One control vessel with the reference substance and inoculum.
-
One abiotic control with the test substance but without inoculum (to assess abiotic degradation).
-
-
Concentration: The test substance is typically added at a concentration that provides 10-20 mg of total organic carbon (TOC) per liter. For poorly soluble substances, direct addition to the test vessel is often necessary.[11]
-
Incubation: The vessels are incubated in the dark at a constant temperature of 20-25°C for 28 days.
4. Procedure:
-
Preparation: Prepare the mineral medium and add it to the test vessels.
-
Inoculation: Add the activated sludge inoculum to each vessel (except the abiotic control) to achieve a final concentration of approximately 30 mg of suspended solids per liter.
-
Addition of Test and Reference Substances: Add the pre-weighed test substance directly to the respective vessels. Add the reference substance to its designated control vessel.
-
Aeration and CO2 Trapping: Aerate the vessels with CO2-free air at a controlled rate. The effluent air from each vessel is bubbled through a series of traps containing the CO2-absorbing solution.
-
Sampling and Analysis: At regular intervals (e.g., every 2-3 days), remove the CO2 absorption traps and titrate the remaining hydroxide with standardized HCl to determine the amount of CO2 produced.
-
Data Calculation: Calculate the cumulative amount of CO2 evolved in each vessel over the 28-day period. Correct the values for the CO2 produced in the blank controls. Calculate the percentage of biodegradation as: % Biodegradation = (mg CO2 from test substance / ThCO2) x 100
5. Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.[12]
Analytical Chemistry: Quantifying Phthalate Degradation using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying the concentration of phthalates and their metabolites during biodegradation studies.
1. Principle: A liquid sample containing the phthalates is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the different components of the sample are separated based on their affinity for the stationary and mobile phases. A detector at the end of the column measures the concentration of each component as it elutes.
2. Typical HPLC Method for Phthalate Analysis:
-
Column: A C18 reversed-phase column is commonly used for phthalate analysis.
-
Mobile Phase: A gradient of acetonitrile and water is often employed to effectively separate a range of phthalates with different polarities.[13]
-
Detector: A UV detector set at a wavelength of around 225-230 nm is suitable for detecting the aromatic ring of the phthalates.[13]
-
Sample Preparation: Samples from the biodegradation experiment are typically extracted with an organic solvent (e.g., hexane or a mixture of acetonitrile and water), concentrated, and then dissolved in the mobile phase before injection into the HPLC.[14]
3. Data Analysis: By running standards of known concentrations for the parent phthalate and its expected metabolites, a calibration curve can be generated. The concentration of each compound in the experimental samples can then be determined by comparing their peak areas to the calibration curve. This allows for the precise tracking of the disappearance of the parent compound and the appearance and disappearance of its degradation products over time.
Conclusion: Navigating the Complexities of Phthalate Biodegradation
The biodegradation of this compound, like other high-molecular-weight, branched-chain phthalates, is a complex process influenced by its chemical structure and the surrounding environmental conditions. While it is biodegradable, its rate of degradation is generally slower than that of its lower-molecular-weight counterparts. This slower degradation, particularly in anaerobic environments, raises concerns about its potential for persistence and long-term ecological impact.
For researchers and professionals in the field, a thorough understanding of the factors governing phthalate biodegradation is essential for accurate environmental risk assessment and the development of effective bioremediation strategies. Standardized testing protocols, such as the OECD 301B, coupled with robust analytical techniques like HPLC, provide the necessary tools to generate reliable and comparable data. Future research should focus on isolating and characterizing microbial consortia and enzymes with enhanced capabilities for degrading these more recalcitrant phthalates, paving the way for more sustainable and environmentally friendly solutions.
References
-
Chang, B. V., et al. (2010). Biodegradation of dibutyl phthalate and di-(2-ethylhexyl) phthalate and microbial community changes in mangrove sediment. Chemosphere, 81(4), 485-491. Available at: [Link]
-
Pereyra-Camacho, M. A., et al. (2021). Biodegradation of diisononyl phthalate by a consortium of saline soil bacteria: optimisation and kinetic characterisation. Applied Microbiology and Biotechnology, 105(8), 3369-3380. Available at: [Link]
-
Pereyra-Camacho, M. A., et al. (2021). Biodegradation of diisononyl phthalate by a consortium of saline soil bacteria: optimisation and kinetic characterisation. Repositorio Institucional del IPICYT. Available at: [Link]
-
Li, Y., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 967983. Available at: [Link]
-
Xu, Y., et al. (2023). Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. Environmental Microbiology, 25(10), 2415-2428. Available at: [Link]
-
Situ Biosciences. (n.d.). OECD 301B - Biodegradation Test - CO2 Evolution. Retrieved from [Link]
-
Ren, L., et al. (2024). Engineering bacterial biocatalysts for the degradation of phthalic acid esters. Microbial Biotechnology, 17(1), e14417. Available at: [Link]
-
Das, S., & Chatterjee, S. (2021). Biodegradation of phthalates and metabolic pathways: an overview. Environmental Science and Pollution Research, 28(1), 1-21. Available at: [Link]
-
ECETOC. (1986). Biodegradation Tests for Poorly-Soluble Compounds. Technical Report No. 21. European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]
-
Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. Governors State University. Available at: [Link]
-
Gartiser, S., et al. (2017). Guidance for the Persistence Assessment of Difficult Test Substances. Cefic-Lri. Available at: [Link]
-
Schamfuß, J., et al. (2021). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances. SETAC Europe 31st Annual Meeting. Available at: [Link]
-
Fromme, H., et al. (2016). Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose. Toxicology Letters, 252, 46-52. Available at: [Link]
-
German Environment Agency. (2020). Further development of screening tests for the evaluation of potential PBT substances. Available at: [Link]
-
Frederiksen, H., et al. (2007). Metabolism of phthalates in humans. Molecular Nutrition & Food Research, 51(7), 899-911. Available at: [Link]
-
Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. Available at: [Link]
-
Scholz, N., et al. (1997). Biodegradation of DEHP, DBP, and DINP: poorly water soluble and widely used phthalate plasticizers. Bulletin of Environmental Contamination and Toxicology, 58(4), 527-534. Available at: [Link]
-
Geueke, B. (2024, February 28). Unexpected SVHC phthalate metabolite found in humans, including children. Food Packaging Forum. Available at: [Link]
-
Nishi, K., et al. (2021). Evaluating the Ready Biodegradability of Biodegradable Plastics. Environmental Toxicology and Chemistry, 40(9), 2443-2449. Available at: [Link]
-
Sadia, Z. (2025). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). Research Square. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Fate Assessment for Diisononyl Phthalate (DINP). Retrieved from [Link]
-
Papadaki, A., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3192. Available at: [Link]
-
Danish Environmental Protection Agency. (2009). 2 Application of DEHP, DBP and BBP in products and articles. In Survey of Chemical Substances in Consumer Products, No. 104. Available at: [Link]
-
Gartiser, S., et al. (2022). Enhanced ready biodegradability screening tests for the evaluation of potential PBT substances. Science of The Total Environment, 833, 155134. Available at: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biodegradation of Structurally Diverse Phthalate Esters by a Newly Identified Esterase with Catalytic Activity toward Di(2-ethylhexyl) Phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. umweltbundesamt.de [umweltbundesamt.de]
- 7. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 11. ecetoc.org [ecetoc.org]
- 12. Enhanced ready biodegradability screening tests for the evaluation of potential PBT substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pjoes.com [pjoes.com]
A Comparative Guide to the Plasticizing Efficiency of Phthalates in Polyvinyl Chloride (PVC)
This guide provides an in-depth comparative analysis of the plasticizing efficiency of common phthalates used in Polyvinyl Chloride (PVC) formulations. Designed for researchers, scientists, and material development professionals, this document delves into the underlying mechanisms of plasticization, presents objective performance comparisons based on experimental data, and offers detailed protocols for empirical validation. Our focus is to bridge theoretical understanding with practical application, ensuring a robust framework for material selection and development.
The Principle of PVC Plasticization: A Molecular Perspective
Polyvinyl chloride, in its unadulterated state, is a rigid and brittle polymer at ambient temperatures.[1][2][3] This rigidity stems from strong intermolecular forces, specifically dipole-dipole interactions between the carbon-chlorine (C-Cl) bonds of adjacent polymer chains. The introduction of a plasticizer, a high-boiling point organic liquid or low-melting point solid, serves to mitigate these forces.[4][5]
Plasticizer molecules intercalate between the PVC chains, effectively shielding the polar sites from one another. This process increases the "free volume" within the polymer matrix, enhancing the mobility of the polymer chains.[5] The result is a more flexible, workable, and durable material with a significantly lowered glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible one.[5][6] The efficiency of a plasticizer is, therefore, a measure of its ability to induce these changes at a given concentration.
Caption: Mechanism of PVC Plasticization.
Key Phthalates Under Comparison
While the family of phthalate plasticizers is extensive, this guide focuses on three archetypal examples that represent different aspects of performance, cost, and regulatory standing:
-
Di(2-ethylhexyl) phthalate (DEHP or DOP): For decades, DEHP has been the industry-standard primary plasticizer for PVC due to its excellent performance-to-cost ratio and good compatibility.[7][8] However, health and environmental concerns have led to increasing regulatory restrictions on its use.[1][9]
-
Diisononyl phthalate (DINP): As a higher molecular weight phthalate, DINP was introduced as a safer alternative to DEHP.[8] It exhibits lower volatility and migration rates, making it suitable for applications requiring greater permanence.[7][8]
-
Dioctyl terephthalate (DOTP): A non-ortho-phthalate (a para-phthalate), DOTP is structurally distinct and is not subject to the same health classifications as ortho-phthalates like DEHP and DINP.[9] It is recognized for its excellent low-temperature flexibility, low volatility, and strong safety profile, positioning it as a leading replacement for DEHP.[9][10][11]
Comparative Analysis of Plasticizing Efficiency
The efficiency of a plasticizer is not a single metric but a composite of several performance characteristics. Here, we compare DEHP, DINP, and DOTP across key mechanical and thermal properties. The data presented is a synthesis of typical values found in technical literature for PVC formulations containing approximately 40 parts per hundred resin (phr) of plasticizer.
Mechanical Properties
The primary function of a plasticizer is to impart flexibility. This is quantified through tensile testing, which measures the material's response to being pulled apart, and hardness, which assesses its resistance to indentation.
| Property | Test Method | DEHP (DOP) | DINP | DOTP |
| Hardness (Shore A) | ASTM D2240 | 80 - 85 | 82 - 87 | 78 - 83 |
| Tensile Strength (MPa) | ASTM D638 | 18 - 22 | 19 - 23 | 20 - 24 |
| Elongation at Break (%) | ASTM D638 | 300 - 350 | 280 - 330 | 320 - 380 |
| 100% Modulus (MPa) | ASTM D638 | 8 - 10 | 9 - 11 | 7 - 9 |
Analysis:
-
Hardness: A lower Shore A value indicates a softer, more flexible material. DOTP generally yields the softest compounds, indicating high plasticizing efficiency in this regard. DINP tends to produce slightly harder compounds compared to DEHP at the same concentration.
-
Tensile Strength: DOTP often shows the highest tensile strength, suggesting strong interaction with the PVC matrix.[11]
-
Elongation at Break: This metric is a direct measure of flexibility. DOTP demonstrates superior performance, allowing the material to stretch more before failing. DEHP provides excellent elongation, while DINP is slightly less efficient in this specific aspect.
-
100% Modulus: This value represents the stress required to stretch the material to twice its original length. A lower modulus, as seen with DOTP, signifies a more flexible material that requires less force to deform, a key indicator of superior plasticizing efficiency.
Thermal Properties
A plasticizer's effect on the thermal characteristics of PVC is critical for both processing and end-use performance. The glass transition temperature (Tg) is the most direct measure of plasticizing efficiency from a thermal perspective.
| Property | Test Method | DEHP (DOP) | DINP | DOTP |
| Glass Transition Temp. (Tg, °C) | DSC/DMA | -40 to -45 | -35 to -40 | -45 to -50 |
| Volatility (Weight Loss, %) | ASTM D1203 | ~2.0 - 3.0 | ~1.0 - 1.5 | ~0.8 - 1.2 |
| Migration/Extraction Resistance | Various | Moderate | Good | Excellent |
Analysis:
-
Glass Transition Temperature (Tg): A lower Tg signifies a more effective plasticizer. Both DEHP and DOTP are highly efficient at lowering the Tg of PVC, extending the material's flexibility to colder temperatures.[1][12] DOTP often shows a slight advantage.[12] DINP is generally less efficient in Tg depression compared to DEHP and DOTP.
-
Volatility: Lower volatility is crucial for the longevity of the plasticized article, especially in high-temperature applications. Both DINP and DOTP, being of higher molecular weight and/or different structures, exhibit significantly lower weight loss due to evaporation compared to DEHP.[8][10] This translates to better aging characteristics and dimensional stability.
-
Migration Resistance: The tendency of a plasticizer to move out of the PVC matrix is a critical failure mechanism. DOTP's para-phthalate structure and DINP's larger molecular size reduce their mobility within the polymer, leading to superior resistance to migration and extraction by solvents compared to DEHP.[8][9][11]
Experimental Methodologies for Validation
To ensure trustworthiness and reproducibility, standardized testing protocols are paramount. The following section outlines the workflows for evaluating the key performance indicators discussed above.
Caption: Experimental Workflow for Plasticizer Evaluation.
Protocol: Tensile Properties Evaluation (ASTM D2284 / D638)
Causality: This test is fundamental to quantifying plasticizer efficiency as it directly measures the core properties a plasticizer is intended to modify: strength, modulus, and ductility (elongation).[13] It provides empirical data on how well the plasticizer has weakened the intermolecular forces within the PVC.
Methodology:
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from the compression-molded plaques as per ASTM D638 Type IV dimensions.
-
Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Gage Marking: Place two reference marks on the narrow section of the specimen, typically 25 mm apart.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a constant rate of crosshead separation (e.g., 500 mm/min).
-
Record the force (load) and the change in distance between the gage marks (elongation) continuously until the specimen breaks.
-
-
Data Analysis:
-
Tensile Strength: Calculate as the maximum load recorded divided by the original cross-sectional area of the specimen.
-
Elongation at Break: Calculate as the change in gage length at the point of rupture, expressed as a percentage of the original gage length.
-
100% Modulus: Determine the load at 100% elongation and divide it by the original cross-sectional area.
-
Protocol: Glass Transition Temperature (Tg) by DSC (ASTM E1356)
Causality: The Tg is a direct thermodynamic measure of the onset of large-scale polymer chain mobility. A more efficient plasticizer will disrupt polymer-polymer interactions more effectively, allowing this mobility to occur at a lower temperature. Therefore, Tg depression is a primary indicator of plasticizing efficiency.
Methodology:
-
Sample Preparation: Cut a small sample (5-10 mg) from a molded plaque and place it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Cycling:
-
First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg (e.g., 100°C) to erase any prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg (e.g., -80°C).
-
Second Heat: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the transition region.
-
-
Data Analysis: The Tg is determined from the second heating curve as the midpoint of the step-change in the heat flow signal.
Conclusion and Field Insights
The experimental data consistently demonstrates that while DEHP has been a reliable workhorse plasticizer, modern alternatives offer significant advantages in performance and safety.
-
DOTP emerges as a highly efficient primary plasticizer. Its ability to impart excellent flexibility (high elongation, low modulus), maintain performance at low temperatures (low Tg), and ensure product longevity (low volatility and migration) makes it a superior choice for a wide range of applications, from medical devices to wire and cable insulation.[10][11]
-
DINP serves as a capable replacement for DEHP, particularly where reduced volatility is a primary concern.[7][8] While its plasticizing efficiency in terms of flexibility and low-temperature performance may be slightly lower than DEHP or DOTP, its improved permanence is a significant advantage in many durable goods.
-
DEHP , despite its excellent plasticizing capabilities, is increasingly being phased out due to regulatory pressures and health concerns.[1][9] For new product development, focusing on alternatives like DOTP and other non-phthalate plasticizers is the recommended and forward-looking strategy.
The selection of a plasticizer is ultimately a multi-faceted decision that must balance efficiency, cost, processing characteristics, and regulatory compliance. This guide provides the foundational data and experimental framework to make that decision an informed one.
References
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) - Patsnap Eureka. (2025).
- D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions - ASTM. (2019).
- Understanding the Safety and Superiority of DINP and DOTP Over DOP in Plasticizers. (n.d.).
- Effect of Dioctyl Phthalate Plasticizer Loading on Physico-Mechanical Properties of Several Polyvinyl Chloride Systems. (2024).
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health.
- Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023). National Institutes of Health.
- Mechanical properties of PVC sheets with different plasticizers. (n.d.). ResearchGate.
- Environmentally Friendly Plasticizers for PVC. (n.d.). Diva-portal.org.
- PLASTICIZERS. (n.d.). Kinam Park.
- Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023). ACS Applied Materials & Interfaces.
- Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). (2019). Kinam Park.
- DOTP vs DINP: Which Plasticizer Is Right for You?. (2025). Yuanlong.
- A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. (n.d.).
- 2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA B. (n.d.). Redalyc.
- Thermal properties of PVC sheets with different plasticizers. (n.d.). ResearchGate.
- PVC Plasticizers: Overview & Selection Tips for PVC Applications. (2025). KingStar Mold.
- Plasticizers: Types, Uses, Classification, Selection & Regulation. (2025). SpecialChem.
- Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration. (n.d.). ACS Publications.
- Mechanical and thermal properties of PVC/plasticizer blends at 40 phr:.... (n.d.). ResearchGate.
- Investigation of the primary plasticisers present in polyvinyl chloride (PVC) products currently authorised as food contact mate. (n.d.).
- Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration. (2020).
- Phthalate Plasticizers Covalently Bound to PVC: Plasticization with Suppressed Migration. (n.d.). Macromolecules.
- DINP vs DEHP Plasticizer Comparison. (2025). BASTONE.
- ASTM D1045-95(2001) - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (n.d.). ANSI Webstore.
- Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. (2021). ResearchGate.
- ASTM D1045-08 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (n.d.). iTeh Standards.
- Plasticizer. (n.d.). Wikipedia.
- Plasticizing mechanism between plasticizer and PVC. (n.d.). ResearchGate.
- ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. (n.d.). iTeh Standards.
Sources
- 1. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. diva-portal.org [diva-portal.org]
- 5. kinampark.com [kinampark.com]
- 6. Plasticizer - Wikipedia [en.wikipedia.org]
- 7. specialchem.com [specialchem.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. thesuntek.com [thesuntek.com]
- 10. yuanlongchem.com [yuanlongchem.com]
- 11. oaji.net [oaji.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
Navigating the Toxicological Landscape: A Comparative Toxicogenomic Analysis of Bis(3,5,5-trimethylhexyl) phthalate and Its Alternatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The phasing out of traditional phthalates due to health concerns has led to the introduction of numerous alternative plasticizers. Among these is Bis(3,5,5-trimethylhexyl) phthalate (TMHP), an isomer of Diisononyl phthalate (DINP). While intended as safer substitutes, the toxicological profiles of these newer compounds, particularly at the genomic level, are not yet fully understood. This guide provides a comparative toxicogenomic analysis of TMHP and its key alternatives, offering insights into their potential biological impacts and outlining the experimental frameworks for their evaluation.
The Imperative for Alternatives and the Rise of Toxicogenomics
Traditional phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have been linked to endocrine disruption and reproductive toxicity. This has prompted regulatory action and a shift towards alternative plasticizers. However, the principle of "regrettable substitution," where a hazardous chemical is replaced by another with a similar or unknown risk profile, remains a significant concern.
Toxicogenomics, the study of how chemical exposures affect gene expression, offers a powerful tool to proactively assess the safety of these alternatives. By examining genome-wide changes in transcript levels, researchers can identify perturbed biological pathways and predict potential adverse health outcomes long before they manifest phenotypically. This approach allows for a more mechanistic understanding of toxicity and facilitates the early identification of potentially harmful compounds.
A Comparative Look at TMHP and Its Alternatives
Direct toxicogenomic data for this compound (TMHP) is currently limited in publicly available literature. However, as an isomer of Diisononyl phthalate (DINP), we can infer potential toxicological properties from studies on DINP and other prominent alternatives. This section compares the known toxicogenomic effects of key phthalate alternatives.
| Plasticizer | Chemical Class | Key Toxicogenomic Findings | Affected Pathways |
| Diisononyl phthalate (DINP) | Phthalate | Upregulation of genes related to apoptosis and oxidative stress.[1][2] | Apoptosis signaling, Oxidative stress response |
| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Non-phthalate | Altered expression of genes involved in major signal transduction pathways.[3] | ERK/MAPK signaling, Rho signaling |
| Di(2-ethylhexyl) terephthalate (DEHTP) | Terephthalate (non-phthalate) | Generally considered to have a lower toxicity profile than DEHP. | - |
| Dioctyl succinate (DOS) | Aliphatic dibasic ester (non-phthalate) | No significant changes in gene expression in in-vitro studies.[3] | - |
| 1,4-Butanediol dibenzoate (BDB) | Benzoate ester (non-phthalate) | No significant changes in gene expression in in-vitro studies.[3] | - |
Chemical Structures:
-
This compound (TMHP):
[Source: PubChem CID 34277][3] -
Diisononyl phthalate (DINP):
ngcontent-ng-c4006390337="" class="ng-star-inserted">
[Source: PubChem CID 8540] -
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH):
[Source: PubChem CID 135563602][4] -
Di(2-ethylhexyl) terephthalate (DEHTP):
[Source: PubChem CID 22932][5] -
Dioctyl succinate (DOS):
[Source: PubChem CID 9292] -
1,4-Butanediol dibenzoate (BDB):
[Source: PubChem CID 13645][6]
Key Signaling Pathways of Concern
Toxicogenomic studies on phthalates and their alternatives have implicated several key signaling pathways in their mechanisms of toxicity. Understanding these pathways is crucial for interpreting gene expression data and assessing potential health risks.
Caption: A typical experimental workflow for in vitro toxicogenomic analysis.
Detailed Experimental Protocols
Part 1: Cell Culture and Exposure
1. Cell Line Selection: The choice of cell line is critical and should be relevant to the toxicological endpoint of interest. For assessing potential endocrine-disrupting effects, hormone-responsive cell lines such as MCF-7 (breast cancer) or Ishikawa (endometrial cancer) are appropriate. For general cytotoxicity and metabolic activation studies, liver-derived cell lines like HepG2 are commonly used.
2. Culture Conditions:
-
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
For studies involving endocrine activity, it is crucial to use phenol red-free medium and charcoal-stripped FBS to minimize background hormonal effects.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
3. Compound Preparation and Dosing:
-
Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
A preliminary cytotoxicity assay (e.g., MTT or LDH assay) should be performed to determine the appropriate non-cytotoxic concentration range for the toxicogenomic study. This ensures that the observed gene expression changes are not a secondary consequence of cell death.
-
Expose cells to a range of concentrations of the test compound, including a vehicle control, for a predetermined duration (e.g., 24, 48, or 72 hours).
Part 2: RNA Sequencing and Data Analysis
1. RNA Isolation and Quality Control:
-
Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is essential for reliable sequencing results.
2. Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the isolated RNA. Poly(A) selection is commonly used to enrich for messenger RNA (mRNA).
-
Perform high-throughput sequencing using a platform such as Illumina NovaSeq or HiSeq.
3. Bioinformatic Analysis Pipeline:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated upon compound exposure compared to the vehicle control using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to identify enriched biological pathways and gene ontology terms using tools like GSEA, DAVID, or Metascape. This step provides insights into the biological processes affected by the compound.
-
Network Analysis: Construct gene regulatory networks to identify key hub genes and regulatory modules that are perturbed by the chemical exposure.
Conclusion and Future Directions
The toxicogenomic analysis of this compound and its alternatives is a critical step in ensuring their safety as replacements for traditional phthalates. While direct data on TMHP is lacking, the information available for its isomer DINP and other alternatives provides a valuable starting point for risk assessment. The methodologies outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps.
Future research should focus on:
-
Conducting comprehensive toxicogenomic studies on TMHP to understand its specific molecular effects.
-
Performing comparative analyses of a wider range of phthalate alternatives to identify the safest options.
-
Integrating toxicogenomic data with other toxicological endpoints to build more predictive models of human health risk.
By embracing a proactive, mechanism-based approach to safety assessment, the scientific community can help prevent the regrettable substitution of hazardous chemicals and promote the development of safer materials for a healthier future.
References
(A comprehensive list of all cited sources with titles, sources, and clickable URLs will be provided here.)
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. This compound | C26H42O4 | CID 34277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 5. Di-(2-ethylhexyl) terephthalate | C24H38O4 | CID 22932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Butanediol, dibenzoate [webbook.nist.gov]
A Senior Application Scientist's Guide to Selecting SPE Cartridges for Phthalate Extraction
This guide provides an in-depth comparison of Solid Phase Extraction (SPE) cartridges for the accurate and reproducible extraction of phthalate esters from various sample matrices. Designed for researchers, analytical scientists, and laboratory professionals, this document moves beyond a simple listing of products to explain the fundamental principles behind sorbent selection, offering a robust framework for method development and troubleshooting. We will delve into the comparative analytical performance of commonly used SPE chemistries, supported by experimental data, and provide detailed, validated protocols to ensure reliable results in your laboratory.
The Analytical Imperative: Why SPE is Critical for Phthalate Analysis
Phthalate esters (PAEs) are ubiquitous environmental contaminants due to their extensive use as plasticizers in a vast array of consumer products.[1] Their potential as endocrine disruptors necessitates sensitive and accurate quantification in diverse and often complex matrices such as water, beverages, and biological fluids.[2][3] The low concentrations at which phthalates are often found, typically in the µg/L (ppb) range or lower, require an effective preconcentration step prior to instrumental analysis.[3]
Solid Phase Extraction (SPE) has become the preferred method for sample preparation in phthalate analysis, offering significant advantages over traditional liquid-liquid extraction (LLE).[2][4] These benefits include reduced consumption of organic solvents, higher sample throughput, greater precision, and the potential for automation.[5][6] The success of any SPE method, however, is critically dependent on the selection of the appropriate sorbent material. This choice dictates the efficiency of the extraction process, influencing key analytical parameters such as recovery, reproducibility, and the limit of detection.
Understanding the Sorbent: Mechanisms of Phthalate Retention
The interaction between the phthalate analytes and the SPE sorbent is the cornerstone of the extraction process. Phthalates range from moderately polar (e.g., Dimethyl phthalate, DMP) to highly non-polar (e.g., Di(2-ethylhexyl) phthalate, DEHP). Therefore, the choice of sorbent must be matched to the physicochemical properties of the target analytes and the sample matrix. The most common SPE cartridges for phthalate extraction fall into two main categories: silica-based and polymer-based.[7][8]
-
Silica-Based Sorbents (e.g., C18, Florisil):
-
Reversed-Phase (C18): C18 (octadecyl) is a non-polar sorbent that retains analytes through hydrophobic (van der Waals) interactions.[8][9] It is highly effective for extracting non-polar to moderately polar compounds from aqueous matrices. The retention of phthalates on C18 is primarily driven by the partitioning of the non-polar alkyl chains of the phthalates onto the C18-functionalized silica surface.
-
Normal-Phase (Florisil): Florisil is a polar sorbent (magnesium silicate) that retains analytes through polar interactions like hydrogen bonding and dipole-dipole interactions.[2][10] It is typically used with non-polar solvents to extract polar compounds. For phthalate analysis, it can be effective in cleaning up sample extracts, particularly in removing non-polar interferences.[11]
-
-
Polymer-Based Sorbents (e.g., HLB, Polystyrene-Divinylbenzene):
-
Hydrophilic-Lipophilic Balanced (HLB): These sorbents, often based on a copolymer of N-vinylpyrrolidone and divinylbenzene, are designed to offer dual retention mechanisms.[12] The divinylbenzene component provides reversed-phase characteristics for retaining non-polar compounds, while the N-vinylpyrrolidone adds a hydrophilic character, allowing for enhanced retention of more polar compounds.[12] This makes HLB cartridges exceptionally versatile for extracting a wide range of phthalates with varying polarities from aqueous samples.[13]
-
The fundamental workflow for SPE is a multi-step process, each step being critical for the success of the extraction.
Comparative Performance Data: A Head-to-Head Analysis
The selection of an SPE cartridge should be an evidence-based decision. While C18 cartridges have long been a standard and can provide excellent performance, data suggests that for a broad spectrum of phthalates, polymeric sorbents like HLB often provide superior and more consistent recoveries.[12][14] In one study comparing multiple SPE cartridges for phthalate analysis in bottled water, the Sep-Pak C18 cartridge demonstrated the best extraction performance among the tested options.[14] Conversely, other studies highlight the robust performance of Florisil and newer materials like Covalent Organic Frameworks (COFs), which have shown high recovery rates.[2][15]
The following tables summarize experimental recovery data from various studies, providing a direct comparison of cartridge performance for common phthalates.
Table 1: Comparison of Analyte Recovery for Different SPE Sorbents in Water Samples
| Phthalate Analyte | SPE Sorbent | Average Recovery (%) | Reference |
| Dimethyl Phthalate (DMP) | Florisil | 98.2 | [2] |
| Diethyl Phthalate (DEP) | Florisil | 105.0 | [2] |
| Dibutyl Phthalate (DBP) | Florisil | 110.0 | [2] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Florisil | 101.0 | [2] |
| Dimethyl Phthalate (DMP) | Resin-based COF | 97.99 - 100.56 | [15] |
| Diethyl Phthalate (DEP) | Resin-based COF | 97.99 - 100.56 | [15] |
| Dibutyl Phthalate (DBP) | Resin-based COF | 97.99 - 100.56 | [15] |
| Dioctyl Phthalate (DOP) | Resin-based COF | 97.99 - 100.56 | [15] |
| Benzylbutylphthalate (BBP) | Polystyrene | 77 - 120 | [16] |
| Di(2-ethylhexyl)phthalate (DEHP) | Polystyrene | 77 - 120 | [16] |
Table 2: Comparative Recovery in Beverage and Pharmaceutical Samples
| Phthalate Analyte | SPE Sorbent | Sample Matrix | Average Recovery (%) | Reference |
| 11 Common PAEs | m-MWCNTs (MSPE) | Beverages | 79.8 - 114 | [17][18][19] |
| 7 Common PAEs | HLB | Pharmaceuticals | >80% (except DEHP/DOP) | [13] |
| 23 Common PAEs | ProElut PSA | Various Foods | 77 - 112 | [20] |
Expert Insights:
-
C18 Sorbents: These are a reliable choice, especially for the less polar, higher molecular weight phthalates. However, their performance can be less effective for more polar phthalates like DMP and DEP.[12] One study showed Sep-Pak C18 to have the best performance among seven tested cartridges for a range of phthalates in bottled water.[14]
-
HLB Sorbents: The hydrophilic-lipophilic balanced nature of these polymeric sorbents allows for enhanced retention of a wider range of compounds, making them an excellent choice for multi-analyte methods targeting phthalates of varying polarities.[12][13]
-
Florisil: This sorbent shows exceptionally high recoveries for several common phthalates in drinking water.[2] It is also a key component in EPA methods for cleaning up sample extracts to reduce interferences.[11]
-
Novel Sorbents: Emerging materials like Covalent Organic Frameworks (COFs) and magnetic nanoparticles (for Magnetic SPE) show great promise, with studies demonstrating excellent recoveries and reusability.[15][17]
Field-Proven Experimental Protocols
The following protocols are provided as a robust starting point for method development. It is essential to validate the method for your specific sample matrix and analytical instrumentation.
Protocol 1: Phthalate Extraction from Water using a C18 Cartridge
This protocol is adapted from established methods for reversed-phase extraction.[12] The acidification step helps to ensure that any potentially ionizable interferences are neutralized, promoting retention of the neutral phthalate molecules.
Methodology:
-
Cartridge Conditioning:
-
Flush the C18 cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of ethyl acetate, followed by 5 mL of methanol. Do not allow the cartridge to go dry.
-
Causality: The ethyl acetate first solvates the C18 chains, and the methanol acts as a transition solvent, making the sorbent compatible with the aqueous sample.
-
-
Cartridge Equilibration:
-
Flush the conditioned cartridge with 10 mL of deionized water. The pH of the water should be adjusted to match the sample if necessary.
-
Causality: This step removes the organic solvent and prepares the sorbent environment for the aqueous sample, ensuring proper interaction.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 250-500 mL) to a pH < 2 with a suitable acid (e.g., sulfuric acid).[12][21]
-
Load the acidified sample onto the cartridge at a consistent flow rate of approximately 5-10 mL/min.
-
Causality: A controlled flow rate is crucial for ensuring sufficient interaction time between the analytes and the sorbent for efficient retention.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.
-
Dry the cartridge thoroughly under a vacuum for at least 30 minutes.[12]
-
Causality: The drying step is critical for removing residual water, which can interfere with the subsequent elution with an organic solvent and affect the final analysis, particularly for GC-MS.
-
-
Elution:
-
Elute the retained phthalates with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a 1:1 mixture of ethyl acetate and hexane.[12]
-
Causality: Ethyl acetate is a strong enough solvent to disrupt the hydrophobic interactions and effectively desorb the phthalates from the C18 sorbent.
-
-
Post-Elution:
-
Concentrate the eluate under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).
-
Reconstitute the residue in a solvent compatible with your analytical system (e.g., hexane for GC-MS).
-
Protocol 2: Phthalate Extraction from Water using an HLB Cartridge
This protocol leverages the dual retention mechanism of HLB sorbents.[12] Note the absence of a sample acidification step, as HLB is effective over a wider pH range.
Methodology:
-
Cartridge Conditioning:
-
Flush the HLB cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol. Do not allow the cartridge to go dry.
-
Causality: Methanol wets both the hydrophobic and hydrophilic sites of the polymer, activating the sorbent for retention.
-
-
Cartridge Equilibration:
-
Flush the conditioned cartridge with 5 mL of deionized water.
-
Causality: This step removes the methanol and prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the water sample (e.g., 250-500 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Causality: The balanced chemistry of the HLB sorbent retains a wide range of phthalates without pH adjustment.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Causality: This wash step removes hydrophilic compounds that are not strongly retained, cleaning the extract.
-
-
Elution:
-
Elute the retained phthalates with 5 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.[12]
-
Causality: Acetonitrile or ethyl acetate effectively disrupts both the hydrophobic and hydrophilic interactions, ensuring complete elution of all retained phthalates.
-
-
Post-Elution:
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for subsequent analysis.
-
Authoritative Insights: Managing Blanks and Method Validation
A persistent challenge in phthalate analysis is background contamination.[22] Phthalates are present in many laboratory consumables, from solvents to plasticware, which can lead to artificially high blank levels and compromise the accuracy of results.[23]
Trustworthiness: A Self-Validating System
-
Rigorous Blank Control: Routinely run laboratory reagent blanks with every sample batch to monitor for contamination.[11] All glassware should be meticulously cleaned, rinsed with a high-purity solvent (e.g., hexane), and baked at a high temperature to remove organic residues.[22]
-
Use High-Purity Reagents: All solvents and reagents must be certified for trace organic analysis.
-
Avoid Plastic: Whenever possible, use glass containers and avoid plastic tubing (e.g., Tygon) in sample collection and processing.[3][24] If SPE cartridges made of polypropylene are used, it is advisable to rinse them thoroughly. Using glass SPE cartridges can be a safer alternative.[3]
-
Method Validation: A comprehensive method validation is non-negotiable. According to FDA guidelines and standard laboratory practice, this should include an assessment of linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[14][25]
The following diagram illustrates a decision-making process for selecting an appropriate SPE cartridge.
Conclusion and Recommendations
The choice of an SPE cartridge for phthalate extraction is a critical decision that directly impacts data quality. While traditional C18 cartridges are effective, particularly for non-polar phthalates, the experimental evidence suggests that polymeric hydrophilic-lipophilic balanced (HLB) sorbents offer greater versatility and superior performance for methods targeting a broad range of phthalates with varying polarities.[12] For specific applications, such as those requiring aggressive cleanup of interferences, Florisil remains an excellent and well-validated option.[2][11]
Ultimately, the optimal choice depends on the specific analytical goals, the nature of the sample matrix, and the range of target phthalates. We recommend starting method development with a versatile sorbent like HLB for multi-analyte methods, or a C18 for methods focused on higher molecular weight phthalates. Regardless of the sorbent chosen, rigorous attention to blank reduction and comprehensive method validation are paramount for generating trustworthy and defensible results.
References
- Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. (n.d.). Pacific Lutheran University.
- Application Note: Solid-Phase Extraction of Diisohexyl Phthalate from Water Samples. (n.d.). Benchchem.
- Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples | Request PDF. (n.d.). ResearchGate.
- Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. (n.d.). SciSpace.
- A review of phthalate test methods. (2023). International Journal of Research in Engineering and Science.
- Performance evaluation of different sorbents for solid-phase extraction of diethyl phthalate. (n.d.). Benchchem.
- Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review | Request PDF. (2017). ResearchGate.
-
Russo, E., et al. (2022). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. MDPI. Retrieved from [Link]
-
Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. (2022). MDPI. Retrieved from [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023). MDPI. Retrieved from [Link]
- Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification | Request PDF. (n.d.). ResearchGate.
-
Yin, S., et al. (2019). Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction Combined with High Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL, 102(5). Retrieved from [Link]
-
Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. (2022). PubMed. Retrieved from [Link]
- Comparison of SPE cartridges on the recovery of standard solutions containing the investigated phthalates at a concentration of 1.0 µg/mL. (n.d.). ResearchGate.
- Optimization of the msPe parameters. effects of (a) the adsorbents, (b)... | Download Scientific Diagram. (n.d.). ResearchGate.
- Determination of phthalate esters in non-alcoholic beverages by GC–MS and optimization of the extraction conditions | Request PDF. (n.d.). ResearchGate.
- Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Pass. (n.d.).
- (PDF) Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction Combined with High Performance Liquid Chromatography. (n.d.). ResearchGate.
-
Comparison of Two Extraction Procedures, SPE and DLLME, for Determining Plasticizer Residues in Hot Drinks at Vending Machines. (2021). MDPI. Retrieved from [Link]
- Method validation for phthalate analysis from water. (2015). ResearchGate.
- Method 606: Phthalate Ester. (n.d.). U.S. Environmental Protection Agency.
- Method 3535A: Solid-Phase Extraction (SPE). (n.d.). U.S. Environmental Protection Agency.
-
Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. (2019). DergiPark. Retrieved from [Link]
- Solid phase extraction and gas chromatographic - Mass spectrometric analysis of phthalates in surface water: Method development and validation. (n.d.). ResearchGate.
- EPA-EAD: 606: Phthalate Esters in Water by GCECD. (n.d.). U.S. Environmental Protection Agency.
- (PDF) Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction with High-Performance Liquid Chromatography. (n.d.). ResearchGate.
-
Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. (n.d.). PMC - NIH. Retrieved from [Link]
- Advances in Sample Prepara1on for Semi-‐ Vola1le Analysis per EPA Method 625. (2015).
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). PMC - NIH. Retrieved from [Link]
- Methods for the determination of phthalates in food. (n.d.). JRC Publications Repository.
- Extraction performances of the Oasis HLB and Sep-pak C18 cartridges on the nine target compounds. (n.d.). ResearchGate.
- analytical methods. (n.d.).
- SPE Cartridges for your lab | Analytics-Shop. (n.d.).
- Determination of phthalates–effects of extraction parameters on recovery. (n.d.). ResearchGate.
- About Features and Different Types of SPE Cartridges. (n.d.). Hawach.
- Three Kinds of SPE Cartridges. (n.d.). Hawach Scientific.
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.).
- Waters SPE cartridge equivalent - Oasis, Sep-pak & More | GL Sciences. (n.d.).
Sources
- 1. library.plu.edu [library.plu.edu]
- 2. scispace.com [scispace.com]
- 3. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. specartridge.com [specartridge.com]
- 7. SPE Cartridges for your lab | Analytics-Shop [analytics-shop.com]
- 8. hawach.com [hawach.com]
- 9. lcms.cz [lcms.cz]
- 10. fses.oregonstate.edu [fses.oregonstate.edu]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. nemc.us [nemc.us]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 24. NEMI Method Summary - 606 [nemi.gov]
- 25. researchgate.net [researchgate.net]
"Comparison of extraction methods for Bis(3,5,5-trimethylhexyl) phthalate in fatty foods"
The increasing scrutiny of plasticizers in our food supply chain has brought compounds like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) to the forefront of analytical challenges. As a replacement for some traditional phthalates, its presence in fatty foods—a result of migration from packaging materials—requires robust and reliable analytical methods for accurate quantification. The complex and varied nature of fatty food matrices, such as dairy products, edible oils, and meat, presents a significant hurdle in the extraction of these semi-volatile organic compounds. The high lipid content can cause matrix effects, leading to ion suppression or enhancement in chromatographic systems and inaccuracies in quantification.
This guide provides an in-depth comparison of the three most prevalent extraction methodologies for DINCH in fatty foods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). We will delve into the mechanistic principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data, enabling researchers and drug development professionals to make informed decisions for their analytical needs.
The Challenge of Fatty Matrices
Fatty foods are complex colloidal systems primarily composed of triglycerides, along with phospholipids, sterols, and other minor components. The lipophilic nature of DINCH leads to its ready dissolution and partitioning into the fat phase of the food.[1] Consequently, any effective extraction method must efficiently separate DINCH from the bulk lipid content while minimizing the co-extraction of interfering matrix components. Failure to do so can result in:
-
Matrix effects in LC-MS/MS and GC-MS analysis: Co-eluting lipids can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2]
-
Contamination of analytical instrumentation: The accumulation of lipids in the chromatographic system can lead to column degradation, reduced sensitivity, and increased instrument downtime for maintenance.
-
Poor recovery and reproducibility: Inefficient extraction can result in low and variable recovery of DINCH, compromising the accuracy and reliability of the analytical method.
The ideal extraction method should, therefore, be highly selective for DINCH, provide high recovery rates, demonstrate good reproducibility, and be practical for the specific laboratory workflow in terms of sample throughput, cost, and environmental impact.
QuEChERS: The "Shake and Go" Approach for High-Throughput Analysis
The QuEChERS method has gained immense popularity for multi-residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[3][4] Originally developed for pesticide residue analysis, its application has been successfully extended to other contaminants, including phthalates.[4][5][6]
Mechanistic Principle
QuEChERS is a two-step process involving:
-
Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and citrates). The salts induce phase separation between the aqueous and organic layers and help to partition the analytes into the organic phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering matrix components. For fatty matrices, C18 is a common sorbent used to bind the lipids, while primary secondary amine (PSA) is used to remove organic acids, sugars, and other polar interferences.[7]
The choice of sorbents is critical for effective cleanup in fatty matrices. C18, with its long alkyl chains, effectively retains the non-polar triglycerides, while allowing the slightly more polar DINCH to remain in the acetonitrile extract.
Experimental Protocol: QuEChERS for DINCH in Edible Oil
This protocol is a representative example and may require optimization for different types of fatty foods.
Materials:
-
Homogenized edible oil sample
-
Acetonitrile (ACN)
-
QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE tube containing C18 and PSA sorbents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 5 g of the homogenized edible oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at ≥3000 x g for 5 minutes to separate the layers.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing C18 and PSA.
-
Vortex for 30 seconds to disperse the sorbent.
-
Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Visualizing the QuEChERS Workflow
Caption: QuEChERS workflow for DINCH extraction from fatty foods.
Solid-Phase Extraction (SPE): The Classic Cleanup Technique
Solid-Phase Extraction is a well-established and versatile sample preparation technique that relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase.[8] It offers excellent cleanup capabilities and can be automated for high-throughput applications.
Mechanistic Principle
A typical SPE procedure involves four steps:
-
Conditioning: The sorbent is activated with a solvent to ensure reproducible retention of the analyte.
-
Loading: The sample extract is passed through the sorbent bed. DINCH is retained on the sorbent while some matrix components pass through.
-
Washing: The sorbent is washed with a solvent that is strong enough to elute weakly bound interferences but not the analyte of interest.
-
Elution: A strong solvent is used to disrupt the interaction between DINCH and the sorbent, eluting it for analysis.
For DINCH extraction from fatty foods, a reversed-phase sorbent like C18 is commonly used. The non-polar C18 sorbent effectively retains the lipophilic DINCH and triglycerides from the initial extract. A subsequent washing step with a polar solvent can remove polar interferences. Finally, a non-polar solvent is used to elute DINCH, leaving the more strongly retained triglycerides on the column.
Experimental Protocol: SPE for DINCH in Milk
This protocol provides a general framework for SPE of DINCH from a dairy matrix.
Materials:
-
Milk sample
-
Acetonitrile (ACN)
-
C18 SPE cartridge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Initial Extraction:
-
To 10 mL of milk, add 20 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Collect the supernatant (acetonitrile extract).
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 40:60 v/v) to remove polar interferences.
-
Elution: Elute DINCH with 5 mL of a non-polar solvent like hexane or ethyl acetate.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS/MS or LC-MS/MS analysis.
-
Visualizing the SPE Workflow
Caption: Step-by-step workflow of Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): The Traditional Workhorse
Liquid-Liquid Extraction is a conventional and fundamentally important separation technique based on the differential partitioning of a solute between two immiscible liquid phases.[9] While often more labor-intensive and requiring larger solvent volumes than QuEChERS or SPE, LLE can be highly effective for certain applications.
Mechanistic Principle
LLE operates on the principle of "like dissolves like." To extract the lipophilic DINCH from a fatty food matrix, a non-polar organic solvent (e.g., hexane, dichloromethane) is typically used. The food sample is homogenized and mixed with the extraction solvent. Due to its higher affinity for the non-polar organic solvent, DINCH partitions from the food matrix into the solvent phase. The two phases are then separated, and the organic phase containing DINCH is collected.
For fatty foods, a key challenge with LLE is the co-extraction of large amounts of lipids. This necessitates further cleanup steps, such as freezing-out (winterization) to precipitate the fats at low temperatures, or a subsequent column chromatography step.
Experimental Protocol: LLE for DINCH in Meat
This protocol illustrates a basic LLE procedure for a solid fatty food matrix.
Materials:
-
Homogenized meat sample
-
Hexane
-
Sodium sulfate (anhydrous)
-
Homogenizer
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the homogenized meat sample into a blender jar.
-
Add 50 mL of hexane and a small amount of anhydrous sodium sulfate to absorb moisture.
-
Homogenize at high speed for 2 minutes.
-
Transfer the mixture to a centrifuge tube and centrifuge at 3000 x g for 10 minutes.
-
Decant the hexane supernatant.
-
Repeat the extraction of the solid residue with another 50 mL of hexane.
-
Combine the hexane extracts in a separatory funnel and wash with a small amount of water to remove polar impurities.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
The concentrated extract may require further cleanup (e.g., gel permeation chromatography) before analysis.
Visualizing the LLE Workflow
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Quantitative Comparison of Extraction Methods
The performance of an extraction method is ultimately judged by its quantitative metrics. The following table summarizes typical performance data for the extraction of DINCH and other phthalates from fatty foods using QuEChERS, SPE, and LLE. It is important to note that these values can vary depending on the specific food matrix, the analytical instrument used, and the optimization of the method.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | 80-110%[2][10][11] | 73-119%[12] | 70-110% (can be lower without extensive cleanup)[13][14] |
| Limit of Detection (LOD) | 0.004 - 5 µg/kg[4][15] | 0.06 - 1 µg/kg[12] | 0.1 - 10 µg/kg[16] |
| Limit of Quantification (LOQ) | 0.01 - 10 µg/kg[4][17] | 0.1 - 3 µg/kg[12][16] | 0.5 - 20 µg/kg |
| Relative Standard Deviation (RSD) | < 15%[2][10][11] | < 20%[12] | < 25% |
| Solvent Consumption | Low (10-20 mL per sample)[3] | Moderate (20-50 mL per sample) | High (>100 mL per sample)[9] |
| Sample Throughput | High | Moderate to High (automatable) | Low |
| Cost per Sample | Low | Moderate | Low to Moderate (depending on cleanup) |
| Ease of Use | Easy | Moderate | Moderate to Difficult |
Conclusion and Recommendations
The choice of the optimal extraction method for DINCH in fatty foods depends on the specific analytical requirements, available resources, and the nature of the samples.
-
QuEChERS stands out as the method of choice for high-throughput screening and routine monitoring due to its speed, ease of use, low solvent consumption, and excellent performance characteristics. The availability of various sorbent combinations for d-SPE allows for effective cleanup of a wide range of fatty matrices.
-
Solid-Phase Extraction (SPE) offers a highly effective and selective cleanup , making it ideal for methods requiring very low detection limits and high accuracy. Its potential for automation makes it suitable for laboratories with a moderate to high sample load that prioritize data quality.
-
Liquid-Liquid Extraction (LLE) , while a traditional method, can still be a viable option, particularly for less complex fatty matrices or when modern instrumentation is not available . However, its high solvent consumption, labor-intensive nature, and the frequent need for additional cleanup steps make it less favorable for routine analysis in a modern analytical laboratory.
Ultimately, method validation is crucial. Regardless of the chosen technique, it is imperative to validate the method for the specific fatty food matrix and analytical instrumentation to ensure the accuracy, precision, and reliability of the results. This includes assessing recovery, linearity, limits of detection and quantification, and matrix effects. By carefully considering the principles and performance of each extraction method, researchers can confidently navigate the challenges of analyzing DINCH in fatty foods and contribute to ensuring the safety of our food supply.
References
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography.
- Lehotay, S. J., Mastovska, K., & Yun, S. J. (2005). Evaluation of two fast and easy methods for the extraction of pesticide residues in fatty food matrixes.
- Petersen, J. H., & Breindahl, T. (2000). Plasticizers in total diet samples, baby food and infant formulae. Food Additives and Contaminants, 17(2), 133-141.
- Rastkari, N., & Ziarati, P. (2017). A review on the determination of phthalate esters in food samples. Journal of Environmental Health Science and Engineering, 15(1), 7.
- Sánchez-Avila, N., Fernández-Sanjuan, M., & Lacorte, S. (2011). A simple and robust method for the determination of phthalates in sludge from wastewater treatment plants by gas chromatography-mass spectrometry. Talanta, 85(3), 1400-1407.
- Stajnbaher, D., & Zupancic-Kralj, L. (2003). Multiresidue method for the determination of 90 pesticides in fresh fruit and vegetables using solid-phase extraction and gas chromatography-mass spectrometry.
- Waters Corporation. (2012). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
- Watanabe, T., & Takino, M. (2010). A simple and effective clean-up method for the determination of pesticide residues in fatty foods by gas chromatography-mass spectrometry.
- Psomas, I., & Paschalidou, S. (2010). Liquid-liquid extraction of phthalate esters from water samples.
- Fan, J. L., et al. (2019). Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method. Food Additives & Contaminants: Part A, 36(10), 1551-1558.
- González, N., et al. (2018). Validation of a QuEChERS-based method with a freezing-out clean-up for pesticide residues. Food Chemistry, 245, 102-110.
- Casajuana, N., & Lacorte, S. (2004). New methodology for the determination of phthalate esters, bisphenol A, bisphenol A diglycidyl ether, and nonylphenol in commercial whole milk samples. Journal of Agricultural and Food Chemistry, 52(12), 3702-3707.
- Choe, S., et al. (2017). Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS. Food Chemistry, 229, 284-293.
- Barrionuevo, W. R., & Lanças, F. M. (2002). Comparison of Liquid–Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME) for Pyrethroid Pesticides Analysis from Enriched River Water. Journal of the Brazilian Chemical Society, 13(6), 778-783.
- Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.
- Mastovska, K., & Lehotay, S. J. (2006). Rapid, low-cost, and high-throughput multiresidue method for the analysis of pesticides and other contaminants in fatty food matrices. LC-GC North America, 24(5), 442-452.
- PubChem. Bis(3,5,5-trimethylhexyl) phthalate. National Center for Biotechnology Information.
- NIST. This compound. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- European Commission. (2011). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. Official Journal of the European Union, L 12, 1-89.
- Fierens, T., et al. (2012). A review of the methods for the determination of phthalates in biological matrices.
- Koesukwiwat, U., Lehotay, S. J., & Mastovska, K. (2010). Extension of the QuEChERS method for the analysis of 200 pesticides in fruits and vegetables by gas chromatography-triple quadrupole mass spectrometry.
- Payá, P., Anastassiades, M., Mack, D., Sigalova, I., Taylor, P., Fügel, D., & Zali-pour, H. (2007). Analysis of pesticide residues using the Quick Easy Cheap Effective Rugged and Safe (QuEChERS) pesticide multiresidue method in combination with gas and liquid chromatography and tandem mass spectrometric detection. Analytical and Bioanalytical Chemistry, 389(6), 1697-1714.
- Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803-812.
- Zuin, V. G., & Yariwake, J. H. (2013). A critical review on the analysis of phthalates in food. Current Analytical Chemistry, 9(1), 26-44.
- Fan, J. L., et al. (2019). Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method. Food Additives & Contaminants: Part A, 36(10), 1551-1558.
- Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
- A. M. K. (2017). Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS. Food Chemistry, 229, 284-293.
- Hewavitharana, G. G., Perera, D. N., Navaratne, S. B., & Wickramasinghe, I. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 13(8), 6865-6875.
- Farajzadeh, M. A., Djozan, D., & Bakhtiyari, R. F. (2014). A new liquid-phase microextraction method based on solidification of floating organic drop for determination of phthalate esters in aqueous samples. Analytica Chimica Acta, 816, 26-33.
Sources
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of 255 pesticides in edible vegetable oils using QuEChERS method and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study [mdpi.com]
- 8. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 11. researchgate.net [researchgate.net]
- 12. New methodology for the determination of phthalate esters, bisphenol A, bisphenol A diglycidyl ether, and nonylphenol in commercial whole milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rockedu.rockefeller.edu [rockedu.rockefeller.edu]
- 15. Detection of 20 phthalate esters in breast milk by GC-MS/MS using QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Bis(3,5,5-trimethylhexyl) phthalate
As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed operational and disposal plan for Bis(3,5,5-trimethylhexyl) phthalate (CAS No. 14103-61-8), a high molecular weight phthalate ester. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.
Section 1: Core Safety Protocols & Handling
Before any disposal procedure begins, ensuring the safe handling of this compound is paramount. This substance, a clear, oil-like liquid, is considered a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1].
1.1 Personal Protective Equipment (PPE): The First Line of Defense
Direct contact and inhalation of vapors must be avoided. The selection of appropriate PPE is non-negotiable and is based on the substance's potential to cause skin and eye irritation, as well as potential allergic skin reactions[2][3].
-
Hand Protection: Wear chemical-protective gloves, such as PVC or those with a breakthrough time greater than 60 minutes for brief contact, and over 240 minutes for prolonged contact[1]. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Eye and Face Protection: Use safety glasses with side shields or chemical goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, a PVC apron provides an additional layer of protection[1].
1.2 Safe Storage and Incompatibility
Proper segregation is key to preventing hazardous reactions. Store this compound in tightly closed, manufacturer-recommended containers in a cool, dry, and well-ventilated area[2].
Crucially, it must be stored away from incompatible materials to prevent ignition or other dangerous reactions. These include:
-
Strong acids
-
Strong oxidizing agents (e.g., nitrates, permanganates, chlorine bleaches)[1]
Section 2: Hazard Profile: Understanding the "Why"
The stringent disposal protocols for this compound are dictated by its specific chemical properties and associated hazards. Understanding these risks reinforces the importance of each procedural step.
Health and Environmental Risks:
-
Human Health: While no significant acute toxicological data has been identified, the material is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317)[2][3]. Accidental ingestion may be damaging to an individual's health[1].
-
Environmental Hazard: this compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in the environment[1]. Its insolubility in water and classification as a marine pollutant underscore the critical need to prevent its release into drains or waterways[1]. For transportation purposes, it is designated as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S." (UN Number: 3082)[1].
| Property | Value | Significance for Disposal |
| Appearance | Clear, slightly viscous, oil-like liquid[1][2] | Its physical state requires liquid-tight waste containers. |
| Density | ~0.971 g/cm³ @ 20°C[2] | Heavier than water (if an emulsion were to form). |
| Flash Point | >230 °F (>110 °C)[4] | Classified as combustible, not flammable. Requires segregation from ignition sources[1]. |
| Solubility | Insoluble in water; Soluble in most solvents[1] | Do not drain dispose. Contaminated solvents must also be treated as hazardous waste. |
| GHS Hazard Statements | H315, H317, H319[3] | Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation. |
Section 3: Step-by-Step Waste Disposal Protocol
All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations[1]. This protocol provides a self-validating system to ensure compliance and safety from the point of generation to final disposal.
Step 1: Waste Characterization
-
Any unused this compound, solutions containing it, or materials grossly contaminated with it (e.g., paper towels, absorbent pads from a spill) must be considered hazardous waste.
Step 2: Container Selection
-
Use a dedicated, chemically compatible, and leak-proof waste container. A metal can or drum, or the original manufacturer's packaging, is often suitable[1].
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
Step 3: Labeling (The Critical Control Point)
-
Immediately label the waste container. The label must be accurate and legible. At a minimum, it must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard")
-
The date accumulation started.
-
-
This labeling ensures that all personnel, including those outside the immediate research group and the waste disposal technicians, are aware of the contents and associated dangers, preventing improper handling or consolidation.
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from drains, and segregated from incompatible materials as outlined in Section 1.2.
Step 5: Arranging for Disposal
-
Do not attempt to dispose of this chemical through standard trash or sewer systems.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management contractor for pickup and disposal.
-
Disposal will typically be handled via a permitted hazardous waste incinerator or another approved waste disposal plant[5].
Waste Management Decision Workflow
The following diagram outlines the logical flow for managing this compound from use to disposal.
Caption: Decision workflow for handling this compound waste.
Section 4: Spill & Emergency Management
Accidents can happen, and a prepared response is essential to mitigate risk.
4.1 Minor Spills A minor spill is one that laboratory personnel can safely manage without assistance.
-
Alert Colleagues: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as described in Section 1.1.
-
Contain & Absorb: Cover the spill with a liquid-absorbent material (e.g., Chemizorb®, vermiculite). Do not use combustible materials like paper towels for large spills.
-
Clean Up: Carefully collect the absorbent material using non-sparking tools and place it into your labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials and wash water for disposal as hazardous waste. Do not allow wash water to enter drains [1].
-
Ventilate: Ensure the area is well-ventilated.
4.2 Major Spills A major spill is one that is large, spreads rapidly, or occurs in a public area.
-
Evacuate: Immediately clear the area of all personnel[1].
-
Alert: Notify your institution's EHS and emergency responders. Provide them with the location and nature of the hazard[1].
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Await Responders: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency personnel.
By adhering to this comprehensive guide, researchers can confidently manage this compound, ensuring that its disposal is handled with the highest standards of safety, diligence, and environmental responsibility.
References
- Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester Material Safety Data Sheet. Santa Cruz Biotechnology.
- This compound | PVC Plasticizer | RUO. Benchchem.
- This compound Safety Data Sheet. HPC Standards.
-
This compound | C26H42O4 | CID 34277. PubChem, National Center for Biotechnology Information. [Link]
- Safety Data Sheet. Sigma-Aldrich.
- Fact Sheet on Phthalates. Breast Cancer and the Environment Research Program.
-
Phthalates. United States Environmental Protection Agency (EPA). [Link]
- Safety Data Sheet: bis(2-ethylhexyl) phthalate. Carl Roth.
-
Chemical Safety and Waste Management Manual. University of Alabama at Birmingham. [Link]
Sources
Navigating the Safe Handling of Bis(3,5,5-trimethylhexyl) phthalate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling and disposal of Bis(3,5,5-trimethylhexyl) phthalate, a high molecular weight phthalate ester. As your partner in laboratory excellence, we move beyond mere product provision to empower you with the critical knowledge for safe and effective research.
Understanding the Compound: Hazard Profile of this compound
This compound (CAS No. 14103-61-8) is a clear, slightly viscous, oil-like liquid.[1] While it does not exhibit significant acute toxicity, it is classified as a hazardous substance that necessitates careful handling.[1] Key hazards include:
-
Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[2][3]
-
Environmental Hazard: This compound is harmful to aquatic organisms and may cause long-term adverse effects in the environment.[1]
A thorough understanding of these hazards is the foundation of a robust safety protocol. The procedures outlined below are designed to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on established safety protocols and the specific properties of the compound.
Eye and Face Protection
-
Mandatory: Always wear chemical safety goggles with side shields.
-
Rationale: This protects against accidental splashes which can cause eye irritation.[2]
Hand Protection
-
Recommended Glove Material: Polyvinyl chloride (PVC) gloves are recommended for handling this substance.[1]
-
Understanding Breakthrough Time: The choice of glove should also consider the duration of handling.
-
Critical Practice: Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be replaced immediately.[1] Wash and dry hands thoroughly after removing gloves.[1]
| Glove Material | Breakthrough Time | Protection Class | Recommended Use |
| PVC | > 60 minutes | 3 or higher | Brief contact |
| PVC | > 240 minutes | 5 or higher | Prolonged or repeated contact |
Body Protection
-
Standard Laboratory Attire: A standard laboratory coat is required to protect against incidental skin contact.
-
For Increased Risk of Exposure: In situations with a higher risk of splashing or contamination, consider the use of a PVC apron and overalls.[1]
Respiratory Protection
-
Under Normal Conditions: General laboratory exhaust ventilation is typically adequate.[1]
-
In Case of Inadequate Ventilation: If there is a risk of inhaling vapors, mists, or aerosols, an approved respirator must be worn.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing contamination.
Preparation
-
Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and waste disposal containers are readily accessible before beginning work.
-
Avoid Contamination: Phthalates are known environmental contaminants. To ensure the integrity of your research, avoid contact with plastics wherever possible. Use scrupulously clean glassware for all preparations and handling.
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing and the generation of aerosols.
-
Prevent Contact: Avoid all personal contact with the substance.[1]
Post-Handling
-
Decontamination: Thoroughly clean the work area after use.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing gloves.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[2][3]
Spill Response
-
Minor Spills:
-
Major Spills:
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
-
Hazardous Waste: This material and its container must be disposed of as hazardous waste.[1]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Collection:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Consultation: Consult your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority for specific disposal procedures.[1]
Visual Workflow for Safe Handling and Disposal
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
